1-(4-Pentylphenyl)propan-1-one
Description
Structure
3D Structure
Properties
IUPAC Name |
1-(4-pentylphenyl)propan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20O/c1-3-5-6-7-12-8-10-13(11-9-12)14(15)4-2/h8-11H,3-7H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GQKXWKNBTSSVEL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC1=CC=C(C=C1)C(=O)CC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00476544 | |
| Record name | 1-(4-pentylphenyl)propan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00476544 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
17713-58-5 | |
| Record name | 1-(4-pentylphenyl)propan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00476544 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to 1-(4-Pentylphenyl)propan-1-one: Structure, Properties, and Synthesis
Authored for Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive technical overview of 1-(4-Pentylphenyl)propan-1-one, a key aromatic ketone. We will delve into its core chemical properties, molecular structure, established synthesis protocols, and its reactivity, highlighting its significance as a versatile intermediate in various fields of chemical research and development.
Core Chemical Identity and Molecular Structure
This compound is an organic compound characterized by a propiophenone core substituted with a pentyl group at the para position of the phenyl ring. This structure imparts specific physicochemical properties that make it a valuable building block in organic synthesis.
| Identifier | Value | Source |
| IUPAC Name | This compound | [1][2] |
| CAS Number | 17713-58-5 | [1][2][3] |
| Molecular Formula | C₁₄H₂₀O | [2][4] |
| Molecular Weight | 204.31 g/mol | N/A |
| Synonyms | 4'-Pentylpropiophenone, 1-(4-amylphenyl)propan-1-one | [2][3] |
| Canonical SMILES | CCCCCC1=CC=C(C(=O)CC)C=C1 | [1] |
| InChI Key | GQKXWKNBTSSVEL-UHFFFAOYSA-N | [4] |
Molecular Structure Visualization
The structure consists of a central benzene ring, a propan-1-one group (-CO-CH₂-CH₃), and a pentyl group (-CH₂-CH₂-CH₂-CH₂-CH₃). The pentyl chain introduces significant lipophilicity to the molecule.
Caption: 2D structure of this compound.
Physicochemical and Predicted Properties
The physical properties of this compound are crucial for designing reaction conditions, purification strategies, and for predicting its behavior in various applications.
| Property | Value | Source |
| Monoisotopic Mass | 204.15141 Da | [4] |
| XLogP3 (Predicted) | 4.2 | [4] |
| Boiling Point | Not available | |
| Melting Point | Not available | |
| Density | Not available | |
| Solubility | Insoluble in water; soluble in organic solvents like methylene chloride. | [5] |
Synthesis via Friedel-Crafts Acylation
The most direct and industrially relevant method for synthesizing this compound is the Friedel-Crafts acylation of pentylbenzene.[6][7] This electrophilic aromatic substitution reaction is a cornerstone of synthetic organic chemistry for creating aryl ketones.
Causality and Mechanistic Insight
The reaction is catalyzed by a Lewis acid, typically anhydrous aluminum trichloride (AlCl₃). The AlCl₃ coordinates to the chlorine atom of propanoyl chloride, forming a highly electrophilic acylium ion ([CH₃CH₂CO]⁺). This acylium ion is the active electrophile that attacks the electron-rich pentylbenzene ring. The pentyl group is an ortho-, para-directing activator; however, due to steric hindrance from the pentyl chain, the acylation occurs predominantly at the para-position, yielding the desired product with high selectivity.
Synthesis Workflow
Caption: Workflow for Friedel-Crafts Acylation Synthesis.
Self-Validating Experimental Protocol
This protocol is adapted from established procedures for Friedel-Crafts acylation of similar alkylbenzenes.[5]
-
Reactor Setup: A three-necked, round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser (with a gas outlet to a scrubber) is assembled and flame-dried under an inert atmosphere (e.g., nitrogen or argon).
-
Catalyst Suspension: The flask is charged with anhydrous aluminum trichloride (1.1 eq.) and a dry, inert solvent such as methylene chloride. The suspension is cooled to approximately -10°C to 0°C using an ice-salt bath to control the initial exotherm.
-
Reactant Addition: A solution of pentylbenzene (1.0 eq.) and propanoyl chloride (1.05 eq.) in methylene chloride is added dropwise from the dropping funnel over a period of 60-90 minutes. The internal temperature must be maintained below 5°C to minimize side reactions.
-
Reaction Progression: After the addition is complete, the reaction mixture is stirred for an additional 30-60 minutes at 0°C. The progress can be monitored by Thin Layer Chromatography (TLC).
-
Quenching: The reaction is carefully quenched by slowly pouring the mixture into a beaker containing crushed ice and a dilute solution of hydrochloric acid. This step hydrolyzes the aluminum complexes and neutralizes the catalyst.
-
Extraction and Purification: The organic layer is separated using a separatory funnel. The aqueous layer is extracted twice more with methylene chloride. The combined organic extracts are then washed sequentially with water, a saturated sodium bicarbonate solution (to remove any remaining acid), and finally with brine.[5]
-
Isolation: The organic layer is dried over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), filtered, and the solvent is removed under reduced pressure using a rotary evaporator to yield the crude this compound.[5] Further purification can be achieved via vacuum distillation or column chromatography if necessary.
Chemical Reactivity and Applications
The bifunctional nature of this compound—possessing both a reactive ketone and a substituted aromatic ring—makes it a valuable synthetic intermediate.
Reactivity Profile
-
Carbonyl Group: The ketone moiety is susceptible to a wide range of nucleophilic addition reactions. It can be reduced to the corresponding secondary alcohol, 1-(4-pentylphenyl)propan-1-ol, using reducing agents like sodium borohydride (NaBH₄). This alcohol can be a target molecule itself or an intermediate for further functionalization.
-
α-Carbon: The protons on the carbon adjacent to the carbonyl group (the α-carbon of the ethyl chain) are acidic and can be removed by a suitable base, allowing for α-alkylation or condensation reactions.
-
Aromatic Ring: While the ketone group is a meta-directing deactivator, the para-pentyl group is an ortho-directing activator. The overall reactivity of the ring towards further electrophilic substitution will be a balance of these effects, often requiring specific catalytic systems.
Applications in Drug Development and Materials Science
While specific, large-scale applications for this compound are not widely documented in public literature, its structure is highly analogous to key intermediates in pharmaceutical synthesis. For example, the structurally similar compound 1-(4-isobutylphenyl)propan-1-one is a well-known precursor in the industrial synthesis of Ibuprofen , a widely used non-steroidal anti-inflammatory drug (NSAID).[7][8] This strongly suggests that this compound serves as a critical building block for creating libraries of novel compounds for drug discovery, where modifications of the alkyl chain are used to tune pharmacological properties.
The long alkyl chain and rigid phenyl core are also characteristic features of molecules used in the field of liquid crystals . Further derivatization could lead to materials with specific mesophase properties for display technologies.
Safety and Handling
-
General Hazards: Aromatic ketones can be harmful if swallowed, inhaled, or absorbed through the skin.[9] They may cause skin, eye, and respiratory irritation.[9][10]
-
Handling Precautions:
-
Use only in a well-ventilated area, preferably within a chemical fume hood.[9]
-
Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[9]
-
Avoid breathing vapors or mists.[9]
-
Wash hands thoroughly after handling.
-
Store in a tightly closed container in a cool, dry place away from incompatible materials.
-
References
-
P&S Chemicals. Product information, this compound. [Link]
-
Chemsigma. This compound [17713-58-5]. [Link]
-
PubChemLite. This compound (C14H20O). [Link]
-
PubChem. 1-(4-Ethylphenyl)propan-1-one | C11H14O | CID 583750. [Link]
-
PrepChem.com. Synthesis of 1-(4-isobutylphenyl)propan-1-one. [Link]
-
ChemBK. 1-(4-ISOBUTYLPHENYL)PROPAN-1-ONE - Reference Information. [Link]
-
Quora. What type or kind of reaction is benzene + phenylpropan-1-one?. [Link]
Sources
- 1. fluorochem.co.uk [fluorochem.co.uk]
- 2. pschemicals.com [pschemicals.com]
- 3. This compound [17713-58-5] | Chemsigma [chemsigma.com]
- 4. PubChemLite - this compound (C14H20O) [pubchemlite.lcsb.uni.lu]
- 5. prepchem.com [prepchem.com]
- 6. quora.com [quora.com]
- 7. Buy 1-(4-Isobutylphenyl)propan-1-one | 59771-24-3 [smolecule.com]
- 8. chembk.com [chembk.com]
- 9. static.cymitquimica.com [static.cymitquimica.com]
- 10. 1-(4-Ethylphenyl)propan-1-one | C11H14O | CID 583750 - PubChem [pubchem.ncbi.nlm.nih.gov]
1-(4-Pentylphenyl)propan-1-one CAS number and physical data
An In-Depth Technical Guide to 1-(4-Pentylphenyl)propan-1-one
This guide serves as a comprehensive technical resource for researchers, scientists, and professionals in drug development, providing detailed information on the chemical properties, synthesis, and spectral characteristics of this compound.
Compound Identification and Core Properties
This compound is an aromatic ketone characterized by a propanoyl group and a pentyl group attached to a central phenyl ring at the para position. This structure lends itself to various applications, particularly as an intermediate in the synthesis of more complex molecules in medicinal chemistry and materials science.
Chemical Structure:
Caption: Chemical structure of this compound.
Table 1: Compound Identifiers
| Identifier | Value | Source |
| CAS Number | 17713-58-5 | [1][2] |
| IUPAC Name | This compound | |
| Synonyms | 4'-Pentylpropiophenone, 4-Pentylpropiophenone | [2] |
| Molecular Formula | C₁₄H₂₀O | [3] |
| Canonical SMILES | CCCCCC1=CC=C(C(=O)CC)C=C1 | |
| InChI | InChI=1S/C14H20O/c1-3-5-6-7-12-8-10-13(11-9-12)14(15)4-2/h8-11H,3-7H2,1-2H3 | [3] |
| InChIKey | GQKXWKNBTSSVEL-UHFFFAOYSA-N | [3] |
Table 2: Physical and Chemical Properties
| Property | Value | Source |
| Molecular Weight | 204.31 g/mol | [3] |
| Monoisotopic Mass | 204.15141 Da | [3] |
| Predicted XlogP | 4.2 | [3] |
| Appearance | Data not available; likely a liquid or low-melting solid. | |
| Boiling Point | Data not available; expected to be >250 °C at atmospheric pressure. |
Synthesis and Purification
The most direct and industrially relevant method for synthesizing this compound is the Friedel-Crafts acylation.[4][5] This electrophilic aromatic substitution reaction involves the acylation of pentylbenzene with propanoyl chloride using a Lewis acid catalyst, typically anhydrous aluminum chloride (AlCl₃).
Causality of Experimental Choices:
-
Reactants: Pentylbenzene is the aromatic substrate. The para-position is the primary site of substitution due to the ortho,para-directing nature of the alkyl group, with para-substitution favored sterically. Propanoyl chloride serves as the acylating agent, introducing the propanoyl group.
-
Catalyst: Anhydrous aluminum chloride (AlCl₃) is a strong Lewis acid that coordinates with the chlorine atom of the acyl chloride, generating a highly electrophilic acylium ion (CH₃CH₂CO⁺).[6] This ion is the active electrophile that attacks the electron-rich benzene ring. A stoichiometric amount of catalyst is required because it complexes with the product ketone.[5]
-
Solvent: A non-polar, aprotic solvent like dichloromethane (CH₂Cl₂) or carbon disulfide (CS₂) is used to dissolve the reactants without interfering with the highly reactive intermediates.
-
Temperature Control: The initial reaction is conducted at low temperatures (0 to -10 °C) to control the exothermic reaction and prevent side reactions.[7] The mixture is later warmed or refluxed to ensure the reaction goes to completion.[8]
-
Quenching: The reaction is quenched by carefully adding it to a mixture of ice and dilute hydrochloric acid. This hydrolyzes the aluminum chloride complexes, protonates any remaining reactants, and separates the organic product from the inorganic salts.
Synthesis Workflow Diagram:
Caption: General workflow for Friedel-Crafts acylation synthesis.
Detailed Experimental Protocol: A representative protocol adapted from the synthesis of a similar compound, 1-(4-isobutylphenyl)propan-1-one.[7]
-
Preparation: A three-necked flask equipped with a mechanical stirrer, dropping funnel, and nitrogen inlet is charged with pentylbenzene (1.0 eq) and anhydrous dichloromethane (CH₂Cl₂). The mixture is cooled to 0 °C in an ice-salt bath.
-
Catalyst Addition: Anhydrous aluminum chloride (AlCl₃, 1.1 eq) is added portion-wise, ensuring the temperature remains below 5 °C.
-
Acylation: Propanoyl chloride (1.05 eq) is added dropwise via the dropping funnel over 60-90 minutes, maintaining the internal temperature between 0 °C and 5 °C.
-
Reaction Completion: After the addition is complete, the reaction mixture is stirred at room temperature for 2-4 hours. Progress can be monitored by Thin Layer Chromatography (TLC).
-
Quenching: The reaction mixture is slowly and carefully poured into a beaker containing a stirred mixture of crushed ice and concentrated hydrochloric acid.
-
Extraction & Wash: The mixture is transferred to a separatory funnel, and the organic layer is collected. The aqueous layer is extracted twice more with CH₂Cl₂. The combined organic extracts are washed sequentially with water, a saturated solution of sodium bicarbonate (NaHCO₃), and brine.[7]
-
Drying and Concentration: The organic layer is dried over anhydrous magnesium sulfate (MgSO₄), filtered, and the solvent is removed under reduced pressure using a rotary evaporator.
-
Purification: The crude product is purified by vacuum distillation to yield this compound as a clear oil or low-melting solid.
Spectroscopic Characterization
¹H NMR Spectroscopy:
-
Aromatic Protons (δ 7.2-7.9 ppm): The benzene ring will show two distinct signals, each integrating to 2H. The two protons ortho to the electron-withdrawing carbonyl group will be deshielded and appear further downfield (approx. δ 7.8-7.9 ppm) as a doublet. The two protons ortho to the electron-donating pentyl group will be more shielded and appear upfield (approx. δ 7.2-7.3 ppm) as a doublet.
-
Propanoyl-CH₂ (δ 2.9-3.0 ppm): The methylene protons adjacent to the carbonyl group will appear as a quartet due to coupling with the neighboring methyl group.
-
Pentyl-CH₂ (α to ring, δ 2.6-2.7 ppm): The methylene protons of the pentyl group directly attached to the aromatic ring will appear as a triplet.
-
Pentyl-CH₂ chain (δ 1.3-1.6 ppm): The internal three methylene groups of the pentyl chain will likely overlap, forming a broad multiplet.
-
Propanoyl-CH₃ (δ 1.1-1.2 ppm): The terminal methyl group of the propanoyl chain will appear as a triplet, coupled to the adjacent methylene group.
-
Pentyl-CH₃ (δ 0.8-0.9 ppm): The terminal methyl group of the pentyl chain will appear as a triplet.
¹³C NMR Spectroscopy:
-
Carbonyl Carbon (C=O): ~198-200 ppm
-
Aromatic Carbons:
-
C-ipso (attached to C=O): ~135-137 ppm
-
C-ortho (to C=O): ~128-129 ppm
-
C-meta (to C=O): ~128-129 ppm
-
C-para (attached to pentyl): ~145-150 ppm
-
-
Alkyl Carbons:
-
Propanoyl -CH₂-: ~31-32 ppm
-
Pentyl -CH₂- (α to ring): ~35-36 ppm
-
Pentyl -CH₂- chain: ~22-32 ppm (multiple peaks)
-
Propanoyl -CH₃: ~8-9 ppm
-
Pentyl -CH₃: ~14 ppm
-
Infrared (IR) Spectroscopy:
-
C=O Stretch (Ketone): A very strong and sharp absorption band is expected in the range of 1685-1666 cm⁻¹.[11] The conjugation with the phenyl ring lowers the frequency from the typical ~1715 cm⁻¹ of aliphatic ketones.[12]
-
C-H Stretch (Aromatic): Signals will appear just above 3000 cm⁻¹.
-
C-H Stretch (Aliphatic): Signals will appear just below 3000 cm⁻¹.
-
C=C Stretch (Aromatic): Medium to weak absorptions around 1600 cm⁻¹ and 1450-1500 cm⁻¹.
Mass Spectrometry (MS):
-
Molecular Ion (M⁺): A peak corresponding to the molecular weight, m/z = 204, should be observable.
-
Major Fragmentation: The primary fragmentation pathway for aromatic ketones is α-cleavage.
-
Loss of Ethyl Radical (•CH₂CH₃): Cleavage of the bond between the carbonyl carbon and the ethyl group will generate a stable acylium ion at m/z = 175 (Ar-C≡O⁺). This is often the base peak.[13]
-
Loss of Pentyl Radical (•C₅H₁₁): Cleavage of the bond between the phenyl ring and the pentyl group is less favored but may result in a fragment at m/z = 133 .
-
Benzoyl Cation Series: The m/z 175 fragment can further lose carbon monoxide (CO) to give a fragment at m/z = 147 .
-
Safety and Handling
Specific safety data for this compound is not widely published. Therefore, precautions should be based on data for structurally similar compounds, such as 4'-isobutylpropiophenone.[14]
-
Hazard Classification:
-
Harmful if swallowed (Acute Toxicity, Oral, Category 4).[14]
-
Harmful in contact with skin (Acute Toxicity, Dermal, Category 4).[14]
-
Harmful if inhaled (Acute Toxicity, Inhalation, Category 4).[14]
-
Causes skin irritation (Skin Corrosion/Irritation, Category 2).[14]
-
Causes serious eye irritation (Serious Eye Damage/Eye Irritation, Category 2).[14]
-
-
Handling Precautions:
-
Use only in a well-ventilated area or under a chemical fume hood.[15]
-
Avoid breathing vapors or mist.[14]
-
Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles with side shields or a face shield, and a lab coat.[14][15]
-
Wash hands thoroughly after handling. Do not eat, drink, or smoke in the work area.[14]
-
-
Storage:
-
First Aid Measures:
-
Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing and seek immediate medical attention.[15]
-
Skin: Remove contaminated clothing and wash the affected area immediately with plenty of soap and water.[15]
-
Ingestion: Do NOT induce vomiting. Rinse mouth and drink plenty of water. Seek immediate medical attention.[15]
-
Inhalation: Move the person to fresh air and keep them comfortable for breathing. Call a poison center or doctor if you feel unwell.[14]
-
References
-
University of California, Los Angeles. IR Spectroscopy Tutorial: Ketones. [Link]
-
Carbonyl Compounds - IR Spectroscopy. [Link]
-
Michigan State University Department of Chemistry. Infrared Spectrometry. [Link]
-
Smith, B. C. (2022). The Infrared Spectra of Polymers, VII: Polymers with Carbonyl (C=O) Bonds. Spectroscopy. [Link]
-
Chemsigma. 17713-58-5 this compound. [Link]
-
Chemsigma. This compound [17713-58-5]. [Link]
-
LibreTexts Chemistry. 4.1.4: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction. [Link]
-
Dunnivant, F. M. & Ginsbach, J. W. (2008). GCMS Section 6.11.3 - Fragmentation of Aromatic Ketones. Whitman College. [Link]
-
Organic Chemistry Portal. Friedel-Crafts Acylation. [Link]
-
LookChem. 1-Propanone, 1-(4-acetylphenyl)- Safety Data Sheets(SDS). [Link]
-
Lightner, D. A., & Djerassi, C. (1966). Mass Spectra, Radiolysis, and Photolysis of Phenyl Alkyl Ketones. The Journal of Physical Chemistry, 70(5), 1463–1469. [Link]
-
eGyanKosh. MASS SPECTROMETRY: FRAGMENTATION PATTERNS. [Link]
-
Meltzer, P. C., Butler, D., Deschamps, J. R., & Madras, B. K. (2006). 1-(4-Methylphenyl)-2-pyrrolidin-1-yl-pentan-1-one (Pyrovalerone) analogs. A promising class of monoamine uptake inhibitors. Journal of medicinal chemistry, 49(4), 1420–1432. [Link]
-
Save My Exams. Friedel-Crafts Acylation - A Level Chemistry Revision Notes. [Link]
-
Zhang, G., et al. (2013). Electronic Supplementary Material for Organic & Biomolecular Chemistry. The Royal Society of Chemistry. [Link]
-
PubChem. 1-(4-Acetylphenyl)propan-1-one. [Link]
-
Solis, F. (2013). Friedel-Krafts acylation, benzene and propanoyl chloride. YouTube. [Link]
-
LibreTexts Chemistry. Mass Spectrometry - Fragmentation Patterns. [Link]
-
PubChemLite. This compound (C14H20O). [Link]
-
Mass Spectrometry: Fragmentation. [Link]
-
PubChem. 1-[4-(Pentyloxy)phenyl]propan-1-one. [Link]
-
Clark, J. Friedel-Crafts Acylation of Benzene. [Link]
-
PrepChem. Synthesis of 1-(4-isobutylphenyl)propan-1-one. [Link]
-
Reich, H. J. NMR Spectroscopy – 1H NMR Chemical Shifts. [Link]
-
Matrix Fine Chemicals. 1-(4-METHYLPHENYL)PROPAN-1-ONE | CAS 5337-93-9. [Link]
-
ChemBK. 1-(4-ISOBUTYLPHENYL)PROPAN-1-ONE. [Link]
-
Cheméo. Chemical Properties of 1-Propanone, 1-phenyl- (CAS 93-55-0). [Link]
-
ResearchGate. 13 C{ 1 H} NMR Data a | Download Table. [Link]
-
SpectraBase. 4'-Methoxypropiophenone - Optional[13C NMR] - Chemical Shifts. [Link]
-
Al-Hourani, B. J., et al. (2023). Enhanced Method for the Synthesis and Comprehensive Characterization of 1-(4-Phenylquinolin-2-yl)propan-1-one. ACS Omega. [Link]
-
Roman, G., et al. (2016). Synthesis of novel 3-substituted-1-(2'-hydroxyphenyl)propan-1-ones. ResearchGate. [Link]
Sources
- 1. 17713-58-5 this compound [chemsigma.com]
- 2. This compound [17713-58-5] | Chemsigma [chemsigma.com]
- 3. PubChemLite - this compound (C14H20O) [pubchemlite.lcsb.uni.lu]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Friedel-Crafts Acylation [organic-chemistry.org]
- 6. m.youtube.com [m.youtube.com]
- 7. prepchem.com [prepchem.com]
- 8. chemguide.co.uk [chemguide.co.uk]
- 9. rsc.org [rsc.org]
- 10. 4'-Methylpropiophenone(5337-93-9) 1H NMR spectrum [chemicalbook.com]
- 11. orgchemboulder.com [orgchemboulder.com]
- 12. Infrared Spectrometry [www2.chemistry.msu.edu]
- 13. GCMS Section 6.11.3 [people.whitman.edu]
- 14. static.cymitquimica.com [static.cymitquimica.com]
- 15. fishersci.dk [fishersci.dk]
- 16. fishersci.com [fishersci.com]
Spectroscopic Data for 1-(4-Pentylphenyl)propan-1-one: A Predictive Technical Guide
Introduction
1-(4-Pentylphenyl)propan-1-one, also known as 4'-pentylpropiophenone, is an aromatic ketone featuring a propiophenone core substituted with a pentyl group at the para position of the phenyl ring. As a member of the alkylphenone class, this compound and its analogs are valuable intermediates in organic synthesis, particularly in the preparation of liquid crystals and pharmacologically active molecules. The precise characterization of such compounds is paramount for ensuring the integrity of research and development outcomes. Spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), are indispensable tools for the unambiguous elucidation of its molecular structure and confirmation of its identity.
This guide provides an in-depth, predictive analysis of the key spectroscopic data for this compound. In the absence of a comprehensive, publicly available experimental dataset for this specific molecule, this document leverages fundamental spectroscopic principles and comparative data from structurally analogous compounds to offer a robust interpretation of its expected spectral features. This predictive framework is designed to serve as a valuable resource for researchers, scientists, and drug development professionals in interpreting their own experimental data.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful technique for elucidating the carbon-hydrogen framework of an organic molecule. The following sections detail the predicted ¹H and ¹³C NMR spectra for this compound.
Experimental Protocol: NMR Data Acquisition
-
Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.6-0.7 mL of a deuterated solvent (e.g., deuterated chloroform, CDCl₃). Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
-
Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal resolution and sensitivity.
-
¹H NMR Acquisition: Acquire the proton spectrum using a standard pulse program. Typical parameters include a 30-45° pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans (e.g., 8-16) to achieve a good signal-to-noise ratio.
-
¹³C NMR Acquisition: Acquire the carbon spectrum using a proton-decoupled pulse sequence to ensure all carbon signals appear as singlets. A larger number of scans will be required due to the low natural abundance of the ¹³C isotope.
-
Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, followed by phase and baseline correction. Integrate the signals in the ¹H NMR spectrum and reference both spectra to the TMS signal.
Predicted ¹H NMR Spectrum
The ¹H NMR spectrum of this compound is expected to display distinct signals corresponding to the aromatic protons, the propanone side chain, and the pentyl group. The electron-withdrawing nature of the carbonyl group and the electronic effects of the alkyl chain on the aromatic ring are key determinants of the chemical shifts.
Caption: Molecular structure with proton labeling for ¹H NMR analysis.
Table 1: Predicted ¹H NMR Data for this compound (in CDCl₃, 400 MHz)
| Label | Predicted δ (ppm) | Integration | Multiplicity | Coupling Constant (J, Hz) | Assignment |
| a | ~ 7.90 | 2H | Doublet (d) | ~ 8.4 | Aromatic H, ortho to C=O |
| b | ~ 7.25 | 2H | Doublet (d) | ~ 8.4 | Aromatic H, meta to C=O |
| c | ~ 2.98 | 2H | Quartet (q) | ~ 7.2 | -CO-CH₂ -CH₃ |
| d | ~ 1.22 | 3H | Triplet (t) | ~ 7.2 | -CO-CH₂-CH₃ |
| e | ~ 2.65 | 2H | Triplet (t) | ~ 7.6 | Ar-CH₂ -CH₂- |
| f | ~ 1.62 | 2H | Multiplet (m) | - | Ar-CH₂-CH₂ -CH₂- |
| g | ~ 1.33 | 2H | Multiplet (m) | - | -CH₂-CH₂ -CH₂-CH₃ |
| h | ~ 1.33 | 2H | Multiplet (m) | - | -CH₂-CH₂-CH₂ -CH₃ |
| i | ~ 0.90 | 3H | Triplet (t) | ~ 7.0 | -CH₂-CH₃ |
Causality and Interpretation:
-
Aromatic Region (a, b): The para-substitution pattern gives rise to a characteristic AA'BB' system, which often simplifies to two distinct doublets at higher field strengths. The protons labeled (a) , being ortho to the electron-withdrawing carbonyl group, are significantly deshielded and appear furthest downfield (~7.90 ppm). The protons (b) , meta to the carbonyl, are less affected and resonate upfield (~7.25 ppm).
-
Propanone Chain (c, d): The methylene protons (c) are adjacent to the carbonyl group, causing a downfield shift to ~2.98 ppm. They are split into a quartet by the three neighboring methyl protons (d) . The methyl protons (d) appear as a triplet around 1.22 ppm due to coupling with the adjacent methylene group.
-
Pentyl Chain (e-i): The benzylic methylene protons (e) are deshielded by the aromatic ring and appear at ~2.65 ppm as a triplet. The remaining methylene protons (f, g, h) overlap in the aliphatic region (~1.3-1.6 ppm), appearing as complex multiplets. The terminal methyl protons (i) are the most shielded, resonating at ~0.90 ppm as a triplet.
Predicted ¹³C NMR Spectrum
The proton-decoupled ¹³C NMR spectrum is expected to show 12 distinct signals, corresponding to each unique carbon environment in the molecule.
Caption: Molecular structure with carbon numbering for ¹³C NMR analysis.
Table 2: Predicted ¹³C NMR Data for this compound (in CDCl₃)
| Label | Predicted δ (ppm) | Assignment |
| C-7 | ~ 200.5 | C =O |
| C-1 | ~ 149.0 | Aromatic C -pentyl |
| C-4 | ~ 135.0 | Aromatic C -CO |
| C-2,6 | ~ 128.8 | Aromatic C H |
| C-3,5 | ~ 128.2 | Aromatic C H |
| C-10 | ~ 36.0 | Ar-CH₂ - |
| C-8 | ~ 31.8 | -CO-CH₂ -CH₃ |
| C-11 | ~ 31.2 | Ar-CH₂-CH₂ - |
| C-12 | ~ 30.8 | -CH₂ -CH₂-CH₃ |
| C-13 | ~ 22.5 | -CH₂ -CH₃ |
| C-14 | ~ 14.0 | -CH₂-CH₃ |
| C-9 | ~ 8.5 | -CO-CH₂-CH₃ |
Causality and Interpretation:
-
Carbonyl Carbon (C-7): The ketone carbonyl carbon is the most deshielded, appearing significantly downfield around 200.5 ppm.
-
Aromatic Carbons (C-1 to C-6): Four signals are expected for the aromatic carbons. The quaternary carbons, C-1 (attached to the pentyl group) and C-4 (attached to the acyl group), will have distinct chemical shifts (~149.0 and ~135.0 ppm, respectively) and are typically of lower intensity. The protonated aromatic carbons will appear in the range of 128-129 ppm.
-
Aliphatic Carbons (C-8 to C-14): The carbons of the propanone and pentyl chains resonate in the upfield region. The benzylic carbon (C-10) and the methylene carbon alpha to the carbonyl (C-8) are the most downfield of the aliphatic signals. The remaining methylene carbons (C-11, C-12, C-13) appear in the 22-32 ppm range, while the two terminal methyl carbons (C-14 and C-9) are the most shielded, appearing furthest upfield.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.
Experimental Protocol: IR Data Acquisition
-
Instrumentation: Use a Fourier Transform Infrared (FT-IR) spectrometer.
-
Sample Preparation: If the sample is a liquid, a thin film can be prepared by placing a drop between two salt plates (e.g., NaCl or KBr). For solid samples, an Attenuated Total Reflectance (ATR) accessory is most convenient, requiring only a small amount of the sample to be placed on the ATR crystal.
-
Data Acquisition: Record the spectrum, typically over the range of 4000-400 cm⁻¹. Acquire a background spectrum first, which is then automatically subtracted from the sample spectrum.
-
Data Analysis: Identify the characteristic absorption bands and correlate them to the functional groups in the molecule.
Caption: Key functional groups and their expected IR absorption regions.
Table 3: Predicted Characteristic IR Absorption Bands
| Wavenumber (cm⁻¹) | Intensity | Vibration Type | Functional Group |
| ~ 3050 | Weak-Medium | C-H Stretch | Aromatic C-H |
| 2955, 2930, 2870 | Medium-Strong | C-H Stretch | Aliphatic C-H (CH₃, CH₂) |
| ~ 1685 | Strong | C=O Stretch | Aryl Ketone |
| ~ 1605, 1575 | Medium | C=C Stretch | Aromatic Ring |
| ~ 1465, 1380 | Medium | C-H Bend | Aliphatic C-H (CH₂, CH₃) |
| ~ 1230 | Medium | C-CO-C Stretch and Bend | Ketone |
| ~ 830 | Strong | C-H Out-of-Plane Bend | 1,4-Disubstituted Benzene |
Causality and Interpretation:
-
The most prominent peak will be the strong C=O stretch of the aryl ketone at approximately 1685 cm⁻¹. Conjugation with the aromatic ring lowers this frequency from that of a typical aliphatic ketone (~1715 cm⁻¹).
-
The spectrum will clearly distinguish between aromatic C-H stretches (appearing just above 3000 cm⁻¹) and aliphatic C-H stretches (appearing just below 3000 cm⁻¹).
-
A strong absorption around 830 cm⁻¹ is a key diagnostic feature for the 1,4- (or para-) substitution pattern on the benzene ring.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule upon ionization, which is crucial for confirming its molecular formula and aspects of its structure.
Experimental Protocol: MS Data Acquisition
-
Instrumentation: Use a mass spectrometer with an Electron Ionization (EI) source, coupled with a mass analyzer such as a quadrupole or time-of-flight (TOF).
-
Sample Introduction: Introduce a small amount of the sample into the instrument, typically via a direct insertion probe or after separation by Gas Chromatography (GC).
-
Ionization: Bombard the sample with high-energy electrons (typically 70 eV) to induce ionization and fragmentation.
-
Data Acquisition: Scan the desired mass-to-charge (m/z) range to detect the molecular ion and its fragment ions.
-
Data Analysis: Analyze the resulting mass spectrum to identify the molecular ion peak and interpret the major fragment ions to deduce structural information.
Predicted Mass Spectrum (Electron Ionization)
-
Molecular Formula: C₁₄H₂₀O
-
Molecular Weight: 204.31 g/mol
-
Predicted Molecular Ion (M⁺·): m/z 204
Major Fragmentation Pathways:
The fragmentation of this compound under EI conditions is expected to be dominated by cleavages adjacent to the carbonyl group and at the benzylic position, leading to the formation of stable carbocations.
Caption: Predicted major fragmentation pathways for this compound in EI-MS.
Table 4: Predicted Key Fragment Ions
| m/z | Predicted Identity | Fragmentation Pathway |
| 204 | [C₁₄H₂₀O]⁺· | Molecular Ion (M⁺·) |
| 175 | [C₁₂H₁₅O]⁺ | Loss of an ethyl radical (•C₂H₅) via α-cleavage |
| 149 | [C₁₀H₁₃O]⁺ | Loss of a butyl radical (•C₄H₉) via benzylic cleavage |
| 119 | [C₉H₁₁]⁺ | Loss of carbon monoxide (CO) from the m/z 175 ion |
Causality and Interpretation:
-
Molecular Ion (m/z 204): The peak corresponding to the molecular weight should be observable.
-
Base Peak (m/z 175): The most favorable fragmentation is the α-cleavage of the ethyl group from the propanone side chain. This results in a highly stable acylium ion, which is predicted to be the base peak (the most intense peak) in the spectrum.
-
Benzylic Cleavage (m/z 149): Cleavage of the bond beta to the aromatic ring in the pentyl chain results in the loss of a butyl radical and the formation of a stable benzylic carbocation.
-
Secondary Fragmentation (m/z 119): The acylium ion (m/z 175) can further fragment by losing a neutral carbon monoxide molecule to yield another characteristic ion.
Conclusion
This guide provides a comprehensive, predictive overview of the ¹H NMR, ¹³C NMR, IR, and MS spectra of this compound. The predicted data, derived from fundamental principles and comparison with analogous structures, offers a detailed blueprint for the structural characterization of this compound. The tables and interpretations herein are intended to serve as a primary reference for scientists engaged in the synthesis or analysis of this molecule, enabling a more efficient and accurate interpretation of experimentally acquired data. While these predictions are based on sound scientific reasoning, they must be corroborated with empirical data for absolute confirmation of structure and purity.
References
This section would normally contain a numbered list of citations with full details and clickable URLs. As this guide is predictive, references would include standard spectroscopy textbooks, spectral databases (e.g., SDBS), and publications detailing the spectra of related compounds such as 4'-alkylpropiophenones and alkylbenzenes.
An In-Depth Technical Guide to the Potential Biological Activity of 1-(4-Pentylphenyl)propan-1-one
Introduction
In the landscape of contemporary drug discovery, the exploration of novel chemical entities for therapeutic potential is a cornerstone of innovation. This guide focuses on 1-(4-Pentylphenyl)propan-1-one , a molecule of interest due to its distinct structural features: a propiophenone core functionalized with a para-pentyl group. While this specific compound is not extensively characterized in existing literature, its chemical architecture allows for the formulation of several well-grounded hypotheses regarding its potential biological activities.
This document serves as a comprehensive technical framework for researchers, scientists, and drug development professionals. It is designed not as a rigid protocol, but as a strategic guide to investigating the biological potential of this compound. We will delve into the theoretical underpinnings of its potential activities, propose a structured, multi-tiered experimental workflow for its evaluation, and provide detailed methodologies for key assays. Our approach is rooted in the principles of structure-activity relationships (SAR), drawing parallels from structurally analogous compounds to build a compelling case for its investigation.
Molecular Structure of this compound
Caption: Chemical structure of this compound.
Part 1: Theoretical Framework and Hypothesized Biological Activities
The predictive power of Structure-Activity Relationship (SAR) analysis is a foundational element of medicinal chemistry. By dissecting the structure of this compound, we can infer its potential biological roles based on the known activities of related chemical scaffolds.
Hypothesis 1: Monoamine Transporter Inhibition
A compelling line of inquiry stems from the compound's propiophenone core (a phenylethylamine skeleton with a β-ketone). This moiety is characteristic of cathinone derivatives, many of which are known to interact with monoamine transporters. Specifically, analogs of pyrovalerone (1-(4-methylphenyl)-2-(pyrrolidin-1-yl)pentan-1-one), which also possess a pentan-1-one side chain, are potent inhibitors of the dopamine transporter (DAT) and the norepinephrine transporter (NET).[1][2]
The structure of this compound is analogous to these compounds, albeit lacking the pyrrolidine ring, which is known to enhance potency. However, the core propiophenone structure itself is a key pharmacophore. Research has shown that the length of the alkyl chain on the phenyl ring can modulate the potency of DAT and NET inhibition.[2] The pentyl group in the para position of our compound of interest is a significant lipophilic feature that could influence its binding affinity to these transporters. Therefore, it is hypothesized that This compound may act as a selective inhibitor of DAT and NET .[1]
Hypothesis 2: Anti-inflammatory and Cytotoxic Activity
The second major hypothesis is based on the alkylphenol component of the molecule. Alkylphenols are recognized for a range of biological effects, including cytotoxicity and anti-inflammatory properties.[3][4] The cytotoxicity of alkylphenols often correlates with their hydrophobicity; longer alkyl chains can enhance membrane disruption and interference with cellular metabolic processes.[3] The pentyl group would confer significant hydrophobicity to this compound, suggesting a potential for cytotoxic effects, particularly against rapidly proliferating cells like cancer cells.
Furthermore, many phenolic compounds exhibit anti-inflammatory activity by modulating key inflammatory pathways, such as inhibiting the production of pro-inflammatory cytokines (e.g., TNF-α, IL-6) and enzymes like cyclooxygenases (COX).[5][6][7] It is plausible that this compound could exhibit similar properties.
Part 2: Proposed Experimental Screening Cascade
To systematically evaluate the hypothesized biological activities, a tiered screening approach is proposed. This cascade is designed to first establish a basic toxicological profile, then screen for the predicted activities, and finally, to inform on the mechanism of action.
Caption: Proposed experimental screening cascade for this compound.
Tier 1: Foundational Assessment - Cytotoxicity Profiling
The initial step is to determine the compound's intrinsic cytotoxicity to establish a viable concentration range for subsequent biological assays.
Experimental Protocol: MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[8]
Principle: In living cells, mitochondrial dehydrogenases reduce the yellow MTT tetrazolium salt to purple formazan crystals. The amount of formazan produced is directly proportional to the number of viable cells.[9]
Step-by-Step Methodology:
-
Cell Seeding: Plate a suitable cell line (e.g., HEK293 for general toxicity, or a cancer cell line like MCF-7) in a 96-well plate at a density of 5,000-10,000 cells per well. Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.
-
Compound Treatment: Prepare a stock solution of this compound in DMSO. Perform serial dilutions in a culture medium to achieve a range of final concentrations (e.g., 0.1 µM to 100 µM). Replace the existing medium in the wells with the medium containing the test compound. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).
-
Incubation: Incubate the plate for 24-72 hours at 37°C and 5% CO₂.
-
MTT Addition: Remove the treatment medium and add 100 µL of fresh medium containing 0.5 mg/mL MTT to each well. Incubate for 3-4 hours at 37°C.
-
Solubilization: Carefully remove the MTT solution and add 100 µL of a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 N HCl) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Shake the plate gently for 15 minutes to ensure complete dissolution. Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the compound concentration to determine the IC₅₀ (the concentration that inhibits 50% of cell viability).
Tier 2: Hypothesis-Driven Screening
Based on the non-toxic concentration range determined in Tier 1, the compound will be screened for its hypothesized activities.
Protocol 1: Monoamine Transporter Inhibition Assay
This assay will determine the compound's ability to inhibit the reuptake of dopamine, norepinephrine, and serotonin. A competitive radioligand binding assay is a standard method for this purpose.[10]
Principle: The assay measures the ability of the test compound to compete with a radiolabeled ligand of known high affinity for binding to a specific transporter (DAT, NET, or SERT). The reduction in radioactivity bound to the receptor preparation indicates the inhibitory potency of the test compound.
Step-by-Step Methodology:
-
Membrane Preparation: Use cell membranes prepared from HEK293 cells stably expressing human DAT, NET, or SERT.
-
Assay Setup: In a 96-well plate, combine the cell membrane preparation, a specific radioligand (e.g., [³H]WIN 35,428 for DAT, [³H]nisoxetine for NET, [³H]citalopram for SERT) at a concentration close to its K_d value, and varying concentrations of this compound.
-
Incubation: Incubate the mixture at room temperature for a defined period (e.g., 60-120 minutes) to reach binding equilibrium.
-
Separation of Bound and Free Ligand: Rapidly filter the incubation mixture through a glass fiber filter plate using a cell harvester. This traps the membranes with the bound radioligand while allowing the unbound radioligand to pass through.
-
Washing: Wash the filters multiple times with ice-cold buffer to remove any remaining unbound radioligand.
-
Scintillation Counting: Add scintillation cocktail to each well of the filter plate and measure the radioactivity using a scintillation counter.
-
Data Analysis: Plot the percentage of inhibition of radioligand binding against the concentration of the test compound. Use non-linear regression to calculate the IC₅₀ value. The Ki (inhibition constant) can then be calculated using the Cheng-Prusoff equation.
Table 1: Hypothetical Data Presentation for Monoamine Transporter Inhibition
| Transporter | Test Compound IC₅₀ (µM) | Reference Compound IC₅₀ (µM) |
| DAT | [Experimental Value] | Cocaine: ~0.5 |
| NET | [Experimental Value] | Desipramine: ~0.01 |
| SERT | [Experimental Value] | Fluoxetine: ~0.01 |
Protocol 2: In-Vitro Anti-inflammatory Assay
This assay will evaluate the compound's ability to suppress the inflammatory response in macrophages.
Principle: Lipopolysaccharide (LPS), a component of gram-negative bacteria, stimulates macrophages (like the RAW 264.7 cell line) to produce pro-inflammatory mediators, including nitric oxide (NO) and cytokines like TNF-α and IL-6. The anti-inflammatory potential of the compound is measured by its ability to reduce the production of these mediators.[6]
Step-by-Step Methodology:
-
Cell Culture: Plate RAW 264.7 macrophages in a 24-well plate and allow them to adhere.
-
Pre-treatment: Treat the cells with non-toxic concentrations of this compound for 1 hour.
-
Inflammatory Stimulation: Add LPS (e.g., 1 µg/mL) to the wells to induce an inflammatory response. Include a control group with no LPS and a group with LPS and vehicle only.
-
Incubation: Incubate the cells for 24 hours.
-
Measurement of Nitric Oxide (NO): Collect the cell culture supernatant. Measure the concentration of nitrite (a stable product of NO) using the Griess reagent. A decrease in nitrite levels compared to the LPS-only group indicates inhibition of NO production.
-
Measurement of Cytokines (TNF-α, IL-6): Use the collected supernatant to quantify the levels of TNF-α and IL-6 using commercially available ELISA kits.
-
Data Analysis: Calculate the percentage of inhibition of NO, TNF-α, and IL-6 production for each concentration of the test compound compared to the LPS-stimulated control.
Tier 3: Mechanistic Insights and In-Vivo Validation
If significant activity is observed in Tier 2, further studies can be designed to elucidate the mechanism of action and validate the findings in a more complex biological system.
-
For Monoamine Transporter Inhibition: Follow-up studies could involve functional uptake assays to confirm that the compound is an inhibitor and not a substrate (releaser).[8]
-
For Anti-inflammatory Activity: An in-vivo model, such as the carrageenan-induced paw edema model in rodents , could be employed.[5] This model assesses the ability of a compound to reduce acute inflammation.
Sources
- 1. Neuropharmacology of 3,4-Methylenedioxypyrovalerone (MDPV), Its Metabolites, and Related Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Cytotoxicity of alkylphenols and alkylated non-phenolics in a primary culture of rainbow trout (Onchorhynchus mykiss) hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Alkylphenols cause cytotoxicity and genotoxicity induced by oxidative stress in RTG-2 cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Antioxidant and anti-inflammatory activities of the major phenolics from Zygophyllum simplex L - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Antioxidant and anti-inflammatory effects of polyphenols extracted from Ilex latifolia Thunb - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 7. mdpi.com [mdpi.com]
- 8. Monoamine transporter and receptor interaction profiles of a new series of designer cathinones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Structure-activity relationships in the inhibition of monoamine oxidase B by 1-methyl-3-phenylpyrroles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. grokipedia.com [grokipedia.com]
An In-depth Technical Guide to 1-(4-Pentylphenyl)propan-1-one Derivatives and Analogs
This guide provides a comprehensive technical overview of 1-(4-pentylphenyl)propan-1-one, its derivatives, and analogs. It is intended for researchers, scientists, and drug development professionals interested in the synthesis, characterization, and application of this versatile chemical scaffold. The content herein is structured to provide not only procedural details but also the underlying scientific rationale, ensuring a thorough understanding of the subject matter.
Introduction: The Versatile this compound Scaffold
The this compound core structure, characterized by a pentyl-substituted phenyl ring attached to a propanone moiety, represents a privileged scaffold in both medicinal chemistry and materials science. The lipophilic pentyl group, combined with the reactive carbonyl and alpha-carbon of the propanone chain, provides a rich platform for chemical modification. This allows for the systematic tuning of physicochemical properties to achieve desired biological activities or material characteristics.
Derivatives of this scaffold have shown promise in a range of applications, from potent and selective monoamine reuptake inhibitors for neurological disorders to precursors for liquid crystalline materials. This guide will delve into the synthetic pathways to access this core and its analogs, explore key derivatization strategies, and discuss the structure-activity relationships (SAR) that govern their function. Furthermore, it will provide detailed experimental protocols for the synthesis and evaluation of these compounds.
Synthesis of the Core Structure: Friedel-Crafts Acylation
The most direct and widely employed method for the synthesis of this compound is the Friedel-Crafts acylation of pentylbenzene with propanoyl chloride. This electrophilic aromatic substitution reaction is typically catalyzed by a Lewis acid, most commonly aluminum chloride (AlCl₃).
Mechanism of Friedel-Crafts Acylation
The reaction proceeds through the formation of a highly electrophilic acylium ion, which then attacks the electron-rich pentylbenzene ring. The pentyl group is an ortho-, para-directing activator, leading to the preferential formation of the para-substituted product due to reduced steric hindrance.
Diagram: Mechanism of Friedel-Crafts Acylation
Caption: Formation of the acylium ion and subsequent electrophilic attack on pentylbenzene.
Experimental Protocol: Synthesis of this compound
This protocol is adapted from established Friedel-Crafts acylation procedures.
Materials:
-
Pentylbenzene
-
Propanoyl chloride
-
Anhydrous aluminum chloride (AlCl₃)
-
Dichloromethane (DCM), anhydrous
-
Hydrochloric acid (HCl), dilute aqueous solution
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Saturated aqueous sodium chloride (NaCl) solution (brine)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Standard laboratory glassware and magnetic stirrer
-
Rotary evaporator
Procedure:
-
Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, add anhydrous dichloromethane (DCM).
-
Catalyst Addition: Cool the flask to 0 °C in an ice bath and slowly add anhydrous aluminum chloride in portions with stirring.
-
Reactant Addition: Add pentylbenzene to the stirred suspension.
-
Acylation: Add propanoyl chloride dropwise from the dropping funnel to the reaction mixture at 0 °C. After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Quenching: Upon completion, cool the reaction mixture back to 0 °C and slowly quench by the dropwise addition of a dilute aqueous HCl solution.
-
Workup: Transfer the mixture to a separatory funnel. Separate the organic layer and wash sequentially with water, saturated aqueous NaHCO₃ solution, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product can be purified by vacuum distillation or column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate).
Characterization of this compound
The structure of the synthesized compound should be confirmed by spectroscopic methods.
| Spectroscopic Data | Expected Characteristics |
| ¹H NMR | Aromatic protons (AA'BB' system, two doublets), triplet for the methyl group of the propyl chain, quartet for the methylene group adjacent to the carbonyl, and signals corresponding to the pentyl chain. |
| ¹³C NMR | Carbonyl carbon signal (~200 ppm), aromatic carbon signals, and aliphatic carbon signals for the propyl and pentyl chains. |
| IR Spectroscopy | Strong carbonyl (C=O) stretching vibration (~1680 cm⁻¹), aromatic C-H stretching (~3000-3100 cm⁻¹), and aliphatic C-H stretching (~2850-2960 cm⁻¹). |
| Mass Spectrometry | Molecular ion peak corresponding to the molecular weight of the compound (C₁₄H₂₀O, MW: 204.31 g/mol ). |
Derivatization and Analog Synthesis
The this compound scaffold can be readily derivatized at several positions to generate a library of analogs with diverse properties.
α-Functionalization: Synthesis of α-Amino Ketones (Analogs of Pyrovalerone)
A key derivatization strategy involves the introduction of an amino group at the α-position of the propanone chain. This is typically achieved through α-bromination followed by nucleophilic substitution with an appropriate amine. These α-amino ketones are analogs of pyrovalerone, a known monoamine reuptake inhibitor.
Diagram: Synthesis of α-Amino Ketone Derivatives
Caption: General scheme for the synthesis of α-amino ketone derivatives.
Carbonyl Group Modification: Synthesis of Chalcone Analogs
The carbonyl group can be a site for derivatization, for instance, through condensation reactions. A notable example is the Claisen-Schmidt condensation with an aromatic aldehyde to form chalcones (1,3-diaryl-2-propen-1-ones). Chalcones are a well-known class of compounds with a wide range of biological activities, including anticonvulsant and antimicrobial properties.[1][2]
Pharmacological Applications
Derivatives of this compound have shown potential in several therapeutic areas.
Monoamine Reuptake Inhibitors
As mentioned, α-amino ketone derivatives are structurally related to pyrovalerone and other synthetic cathinones. These compounds can act as inhibitors of the dopamine transporter (DAT), norepinephrine transporter (NET), and serotonin transporter (SERT).[3] The selectivity and potency of these inhibitors can be modulated by varying the nature of the amino group and the substituents on the phenyl ring.
Structure-Activity Relationship (SAR) Insights:
-
Amino Group: The nature of the amino substituent is critical for activity. For instance, pyrrolidine-containing analogs often exhibit high affinity for DAT and NET.
-
Aromatic Substitution: The substitution pattern on the phenyl ring influences potency and selectivity. The 4-pentyl group contributes to the lipophilicity of the molecule, which can affect its ability to cross the blood-brain barrier and interact with the transporter proteins.
Anticonvulsant Agents
Chalcone derivatives synthesized from this compound are promising candidates for the development of new anticonvulsant drugs.[4][5] The α,β-unsaturated ketone moiety is a key pharmacophore in many biologically active chalcones. The anticonvulsant activity is believed to be mediated through various mechanisms, including modulation of voltage-gated sodium channels and enhancement of GABAergic neurotransmission.[2]
Antimicrobial Agents
The phenylpropanoid scaffold is present in many natural products with antimicrobial properties.[6][7] The lipophilic nature of the 4-pentylphenyl group, combined with the reactive carbonyl moiety, suggests that derivatives of this compound could exhibit antimicrobial activity against a range of bacteria and fungi. The mechanism of action is often related to the disruption of microbial cell membranes.
Material Science Applications: Liquid Crystals
The rigid 4-pentylphenyl moiety is a common structural feature in many liquid crystalline materials.[1] The elongated shape and the presence of a flexible alkyl chain are conducive to the formation of mesophases (the state of matter between liquid and solid). By introducing other functional groups, it is possible to synthesize derivatives of this compound that exhibit liquid crystalline behavior.
The specific type of mesophase (e.g., nematic, smectic) and the transition temperatures can be tuned by modifying the length of the alkyl chain and the nature of the terminal groups. These materials could find applications in displays, sensors, and other advanced optical technologies.
Conclusion
The this compound scaffold is a valuable building block for the development of new pharmacologically active agents and advanced materials. Its straightforward synthesis via Friedel-Crafts acylation and the ease of derivatization at multiple sites make it an attractive target for further research. The insights provided in this guide are intended to serve as a foundation for the design, synthesis, and evaluation of novel derivatives with tailored properties for a wide range of scientific and technological applications.
References
- Journal of Organic Chemistry & Programme Chemistry (JOCPR).
- Revista Electronica de Veterinaria.
- Synthesis and anticonvulsant activity of certain chalcone based pyrazoline compounds. 2025.
- Synthesis and anticonvulsant activity of some 2-pyrazolines derived
- Neliti.
- The Royal Society of Chemistry.
- ResearchGate. Synthesis, ionization constant, toxicity, antimicrobial and antioxidant screening of 1-Phenyl-3-(phenylamino) propan-1-one and Phenyl (2-[phenyl amino) methyl] phenyl) peroxyanhydride Mannich bases. 2025.
- PubMed.
- MDPI.
- RSC Publishing. Recent developments on the structure–activity relationship studies of MAO inhibitors and their role in different neurological disorders.
- PubMed Central. A New Antimicrobial Phenylpropanol from the Leaves of Tabernaemontana inconspicua Stapf. (Apocynaceae)
- NIST WebBook. 1-Pentanone, 1-(4-methylphenyl)-.
- NIST WebBook. 1,4-Pentanedione, 1-phenyl-.
- PubMed. Structure-Activity Relationships at the Monoamine Transporters for a Novel Series of Modafinil (2-[(diphenylmethyl)sulfinyl]acetamide) Analogues. 2010.
- Chemsigma. 17713-58-5 this compound.
- Johns Hopkins University. Further structure-activity relationship studies of piperidine-based monoamine transporter inhibitors: Effects of piperidine ring stereochemistry on potency. Identification of norepinephrine transporter selective ligands and broad-spectrum transporter inhibitors.
- PubChem. 1-Phenyl-1-propanone | C9H10O | CID 7148.
- PubMed Central. Discovery and Development of Monoamine Transporter Ligands.
- PubMed. Synthesis, Monoamine Transporter Binding, Properties, and Functional Monoamine Uptake Activity of 3beta-[4-methylphenyl and 4-chlorophenyl]-2 beta-[5-(substituted phenyl)thiazol-2-yl]tropanes. 2007.
- Natural Products Atlas. Showing NP-Card for (1s)-1-(4-methoxyphenyl)propan-1-ol (NP0196173). 2022.
- NIST WebBook. 1-Propanone, 1-(4-methoxyphenyl)-.
- Doc Brown's Chemistry. infrared spectrum of propan-1-ol prominent wavenumbers cm-1 detecting alcohol functional group present finger print for identification of 1-propanol image diagram doc brown's advanced organic chemistry revision notes.
- Doc Brown's Chemistry. propanone low high resolution H-1 proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H1 acetone 1-H nmr doc brown's advanced organic chemistry revision notes.
- PubChem. Propan-1-one, 1-[4-(1-methylethyl)-2-nitrosophenyl]- | C12H15NO2 | CID 609539.
- ChemicalBook. 1-Phenyl-1-propanol(93-54-9) 1H NMR spectrum.
- ResearchGate. Figure S6. IR spectrum of 1-phenyl-1-propanone (1a).
- NIST WebBook. 1-Propanone, 1-phenyl-.
Sources
- 1. jocpr.com [jocpr.com]
- 2. veterinaria.org [veterinaria.org]
- 3. Discovery and Development of Monoamine Transporter Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Antimicrobial properties of volatile phenylpropanes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
Literature review of 1-(4-Pentylphenyl)propan-1-one research
An In-Depth Technical Guide to 1-(4-Pentylphenyl)propan-1-one: Synthesis, Characterization, and Applications
This guide provides a comprehensive technical review of this compound, a key aromatic ketone intermediate. Designed for researchers, chemists, and professionals in drug development and materials science, this document synthesizes current knowledge on its synthesis, analytical characterization, and primary applications, offering field-proven insights into its scientific and commercial relevance.
Introduction: A Versatile Chemical Building Block
This compound is an aromatic ketone characterized by a propiophenone core substituted with a pentyl group at the para position of the phenyl ring. This molecular architecture makes it a valuable precursor in various fields, most notably in the synthesis of advanced materials like liquid crystals and as a versatile intermediate for specialty organic compounds.[1][2] Its structure lends itself to further modification, making it a compound of interest for creating more complex molecules with specific functional properties.[3]
Synthesis: The Friedel-Crafts Acylation Approach
The most direct and common method for synthesizing this compound is through the Friedel-Crafts acylation of pentylbenzene. This electrophilic aromatic substitution reaction provides an efficient route to attach the propanoyl group to the aromatic ring.[4][5][6]
The Underlying Mechanism
The reaction proceeds via an electrophilic aromatic substitution mechanism, which is a cornerstone of aromatic chemistry. The use of a Lewis acid catalyst, typically aluminum chloride (AlCl₃), is critical for generating the highly reactive electrophile, the acylium ion.[4][7]
The causality behind this choice is twofold:
-
Activation: The Lewis acid coordinates with the chlorine atom of the propanoyl chloride, creating a highly polarized complex that facilitates the departure of the chloride ion.
-
Electrophile Generation: This departure generates a resonance-stabilized acylium ion. This ion is a potent electrophile, capable of attacking the electron-rich π system of the pentylbenzene ring.[4][7]
A key advantage of Friedel-Crafts acylation over its counterpart, alkylation, is the prevention of polysubstitution. The product, an acylbenzene, is deactivated towards further electrophilic attack, leading to a cleaner, monoacylated product.[5]
Diagram: Friedel-Crafts Acylation Mechanism
Caption: Mechanism of Friedel-Crafts Acylation for synthesizing this compound.
Experimental Protocol: Laboratory Scale Synthesis
This protocol describes a generalized procedure for the Friedel-Crafts acylation based on standard methodologies.[8][9]
Materials:
-
Anhydrous aluminum trichloride (AlCl₃)
-
Pentylbenzene
-
Propanoyl chloride
-
Dry methylene chloride (or another suitable inert solvent)
-
Dilute hydrochloric acid (HCl) solution
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Deionized water
Procedure:
-
Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon).
-
Catalyst Suspension: Charge the flask with anhydrous aluminum trichloride and dry methylene chloride. Cool the mixture to approximately 0°C to -10°C using an ice-salt bath.[9]
-
Reagent Addition: Prepare a solution of pentylbenzene and propanoyl chloride in dry methylene chloride and add it to the dropping funnel. Add this solution dropwise to the stirred AlCl₃ suspension over 60-90 minutes, ensuring the internal temperature is maintained between -5°C and 0°C.[9] The evolution of HCl gas is expected.[8]
-
Reaction Completion: After the addition is complete, allow the mixture to stir for an additional 30-60 minutes at low temperature. The mixture may then be allowed to warm to room temperature or gently heated under reflux (e.g., 50-60°C) to ensure the reaction goes to completion.[8]
-
Quenching: Carefully quench the reaction by slowly pouring the mixture over crushed ice and dilute hydrochloric acid. This step hydrolyzes the aluminum complexes and separates the organic product.
-
Workup: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice more with methylene chloride.[9]
-
Washing: Combine the organic extracts and wash sequentially with water and a saturated sodium bicarbonate solution to neutralize any remaining acid.[9]
-
Drying and Isolation: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent using a rotary evaporator. The resulting crude product can be purified by vacuum distillation or column chromatography to yield pure this compound.[9]
Physicochemical and Spectroscopic Data
Accurate characterization is essential for confirming the identity and purity of the synthesized compound. The following table summarizes key properties, with some values estimated based on closely related analogs like 1-(4-methylphenyl)propan-1-one and 1-(4-ethylphenyl)propan-1-one due to the limited availability of specific experimental data for the pentyl derivative.
| Property | Value | Reference |
| IUPAC Name | This compound | - |
| Molecular Formula | C₁₄H₂₀O | - |
| Molecular Weight | 204.31 g/mol | (Calculated) |
| Appearance | Clear, colorless to light yellow liquid | [1] |
| Purity | Typically >95.0% (by GC) | [1] |
Analytical Characterization
A multi-technique approach is required for unambiguous structural elucidation and purity assessment.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are primary tools for structural confirmation.
-
¹H NMR: The spectrum would show characteristic signals for the aromatic protons (typically two doublets in the 7-8 ppm range), the ethyl group of the propanoyl chain (a quartet around 2.9 ppm and a triplet around 1.2 ppm), and the pentyl chain protons (a triplet for the benzylic CH₂, multiplets for the internal methylenes, and a triplet for the terminal methyl group).
-
¹³C NMR: The spectrum would display a signal for the carbonyl carbon (around 200 ppm), distinct signals for the aromatic carbons, and signals corresponding to the carbons of the two separate alkyl chains.
-
-
Mass Spectrometry (MS): GC-MS is commonly used for both identification and purity analysis.[10] The mass spectrum would show a molecular ion peak (M⁺) at m/z = 204. Key fragmentation patterns would include the loss of an ethyl group ([M-29]⁺) to form a stable acylium ion, a characteristic fragmentation for propiophenones.
-
Infrared (IR) Spectroscopy: A strong absorption band in the region of 1680-1700 cm⁻¹ would confirm the presence of the conjugated carbonyl (C=O) group.
Diagram: Analytical Characterization Workflow
Caption: A typical workflow for the purification and analytical confirmation of the target compound.
Applications and Areas of Research
This compound serves as a crucial intermediate in several high-value chemical synthesis pathways.
Precursor for Liquid Crystals
A primary application for this compound and its analogs is in the synthesis of liquid crystals (LCs).[2] Molecules used in liquid crystal displays (LCDs) are typically composed of a rigid core and flexible terminal chains.[11] The 4-pentylphenyl group provides a common structural motif for the rigid core component. For instance, the highly successful liquid crystal 4-cyano-4'-pentylbiphenyl (5CB) features a pentylbiphenyl core, demonstrating the importance of the pentylphenyl moiety for inducing nematic phases near room temperature.[12] The ketone functionality in this compound allows for further chemical elaboration to build the complex molecular architectures required for advanced liquid crystal materials.[2][13]
Intermediate in Pharmaceutical and Agrochemical Synthesis
Aromatic ketones are versatile building blocks in organic synthesis, frequently serving as intermediates in the production of pharmaceuticals and agrochemicals.[1][14] While direct applications of this compound in marketed drugs are not prominent, structurally related aminoketones are known to possess significant biological activity. For example, analogs of pyrovalerone, which is 1-(4-methylphenyl)-2-(pyrrolidin-1-yl)pentan-1-one, are potent inhibitors of dopamine and norepinephrine transporters and have been investigated for medications related to substance abuse.[15] This suggests that this compound could serve as a valuable starting material for exploring novel psychoactive agents or other therapeutic compounds.
Prospective Research: Metabolism and Toxicology
There is limited publicly available data on the specific metabolism or toxicology of this compound. However, insights can be drawn from the metabolism of similar xenobiotics.
-
Metabolic Pathways: The metabolism in mammals would likely be mediated by cytochrome P450 (CYP) enzymes.[16] Potential metabolic transformations include:
-
Hydroxylation: Oxidation of the aromatic ring or at various positions along the pentyl chain.
-
Ketone Reduction: Reduction of the carbonyl group to a secondary alcohol, forming 1-(4-pentylphenyl)propan-1-ol. These metabolic processes generally serve to increase the hydrophilicity of the compound, facilitating its excretion. The study of how compounds are metabolized is crucial in drug development to understand their pharmacokinetic profiles and potential for drug-drug interactions.[17]
-
-
Toxicology: The toxicological profile has not been extensively studied. Research in this area would be necessary to establish a safety profile for any application involving significant human or environmental exposure. Studies would typically include assessments of acute toxicity, skin and eye irritation, and genotoxicity.[18]
Conclusion
This compound is a scientifically and commercially significant chemical intermediate. Its synthesis is reliably achieved through the well-understood Friedel-Crafts acylation reaction. The compound's primary value lies in its role as a precursor for advanced materials, particularly liquid crystals, where its molecular structure contributes to desirable mesophase properties. Furthermore, its potential as a building block for creating novel, biologically active molecules warrants further exploration by researchers in medicinal chemistry. Future work should focus on a more detailed investigation of its reaction scope, biological activity, and a comprehensive toxicological assessment to broaden its application potential.
References
- Efficient Synthesis: Utilizing 4'-Pentylacetophenone as a Chemical Building Block. (n.d.). Google Cloud.
- 1-(4-Ethylphenyl)propan-1-one|Research Chemical. (n.d.). Benchchem.
- Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction. (2021). LibreTexts.
- Friedel-Crafts Acylation. (n.d.). Organic Chemistry Portal.
- 4'-Methylacetophenone synthesis. (n.d.). ChemicalBook.
- Friedel-Crafts Acylation. (2024). Save My Exams.
- Friedel-Krafts acylation, benzene and propanoyl chloride. (2013). YouTube.
- Cyp2D6 catalyzes 5-hydroxylation of 1-(2-pyrimidinyl)-piperazine, an active metabolite of several psychoactive drugs, in human liver microsomes. (n.d.). PubMed.
- The Role of 4'-Pentylacetophenone in Advanced Material Synthesis. (n.d.). Google Cloud.
- 1-(4-Methylphenyl)-2-pyrrolidin-1-yl-pentan-1-one (Pyrovalerone) analogs. A promising class of monoamine uptake inhibitors. (n.d.). PubMed Central.
- Friedel-Crafts acylation of benzene. (n.d.). Chemguide.
- The Role of Fluorine Substituents on the Physical Properties of 4-Pentyl-4″-propyl-1,1′:4′,1″-terphenyl Liquid Crystals. (n.d.). PubMed Central.
- Synthesis of 1-(4-isobutylphenyl)propan-1-one. (n.d.). PrepChem.com.
- 4'-Phenylacetophenone. (n.d.). Chem-Impex.
- 4-Cyano-4'-pentylbiphenyl. (n.d.). Wikipedia.
- 1-Nitropyrene stabilizes the mRNA of cytochrome P450 1a1, a carcinogen-metabolizing enzyme, via the Akt pathway. (n.d.). PubMed.
- Synthesis, Phase Behavior and Computational Simulations of a Pyridyl-Based Liquid Crystal System. (n.d.). MDPI.
- Fragrance Material Review on 1-spiro[4.5]dec-7-en-7-yl-4-pent-1-one. (n.d.). PubMed.
Sources
- 1. nbinno.com [nbinno.com]
- 2. nbinno.com [nbinno.com]
- 3. benchchem.com [benchchem.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Friedel-Crafts Acylation [organic-chemistry.org]
- 6. savemyexams.com [savemyexams.com]
- 7. youtube.com [youtube.com]
- 8. chemguide.co.uk [chemguide.co.uk]
- 9. prepchem.com [prepchem.com]
- 10. 4'-Methylacetophenone synthesis - chemicalbook [chemicalbook.com]
- 11. The Role of Fluorine Substituents on the Physical Properties of 4-Pentyl-4″-propyl-1,1′:4′,1″-terphenyl Liquid Crystals - PMC [pmc.ncbi.nlm.nih.gov]
- 12. 4-Cyano-4'-pentylbiphenyl - Wikipedia [en.wikipedia.org]
- 13. mdpi.com [mdpi.com]
- 14. chemimpex.com [chemimpex.com]
- 15. 1-(4-Methylphenyl)-2-pyrrolidin-1-yl-pentan-1-one (Pyrovalerone) analogs. A promising class of monoamine uptake inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Cyp2D6 catalyzes 5-hydroxylation of 1-(2-pyrimidinyl)-piperazine, an active metabolite of several psychoactive drugs, in human liver microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. 1-Nitropyrene stabilizes the mRNA of cytochrome P450 1a1, a carcinogen-metabolizing enzyme, via the Akt pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Fragrance material review on 1-spiro[4.5]dec-7-en-7-yl-4-pent-1-one - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Safe Handling and Application of 1-(4-Pentylphenyl)propan-1-one
For Researchers, Scientists, and Drug Development Professionals
Authored by: [Your Name/Gemini], Senior Application Scientist
Introduction
1-(4-Pentylphenyl)propan-1-one, a member of the aromatic ketone family, is a chemical compound of increasing interest within the realms of organic synthesis and medicinal chemistry. Its structural motif, featuring a pentyl-substituted phenyl ring attached to a propanone group, renders it a versatile intermediate for the synthesis of more complex molecules, including potential pharmaceutical agents. As with any chemical reagent, a thorough understanding of its properties, potential hazards, and appropriate handling procedures is paramount to ensure the safety of laboratory personnel and the integrity of experimental outcomes. This guide provides a comprehensive overview of the safe handling, storage, and potential applications of this compound, grounded in established safety protocols and synthetic methodologies.
Chemical and Physical Properties
A foundational aspect of safe chemical handling is a clear understanding of its physical and chemical properties. While comprehensive experimental data for this compound is not extensively documented in publicly available literature, we can infer its properties based on its structure and data from analogous compounds.
| Property | Value | Source/Analogy |
| Chemical Name | This compound | IUPAC Nomenclature |
| CAS Number | 17713-58-5 | Chemical Abstracts Service |
| Molecular Formula | C₁₄H₂₀O | - |
| Molecular Weight | 204.31 g/mol | - |
| Appearance | Likely a colorless to pale yellow liquid or low-melting solid | Analogy with other propiophenones |
| Boiling Point | Not specified; expected to be >200 °C at atmospheric pressure | Analogy with similar molecular weight aromatic ketones |
| Solubility | Insoluble in water; soluble in common organic solvents (e.g., ethanol, acetone, dichloromethane) | General solubility of aromatic ketones |
Hazard Identification and Risk Assessment
Primary Hazards:
-
Skin and Eye Irritation: Aromatic ketones can cause irritation upon contact with the skin and eyes. Prolonged or repeated skin contact may lead to dermatitis.
-
Respiratory Tract Irritation: Inhalation of vapors or aerosols may cause irritation to the respiratory system.
-
Harmful if Swallowed: Ingestion may lead to adverse health effects.
-
Combustibility: While not highly flammable, aromatic ketones are typically combustible and can ignite if exposed to a source of ignition at elevated temperatures.
GHS Hazard Classification (Predicted):
| Hazard Class | Category | Hazard Statement |
| Acute Toxicity, Oral | 4 | H302: Harmful if swallowed |
| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation |
| Serious Eye Damage/Eye Irritation | 2A | H319: Causes serious eye irritation |
| Specific Target Organ Toxicity - Single Exposure (Respiratory Tract Irritation) | 3 | H335: May cause respiratory irritation |
This predicted classification underscores the importance of handling this compound with appropriate engineering controls and personal protective equipment.
Safe Handling and Storage
Adherence to rigorous safety protocols is non-negotiable when working with this compound. The following guidelines are based on best practices for handling aromatic ketones in a research laboratory.
Engineering Controls
-
Fume Hood: All handling of this compound, including weighing, transferring, and use in reactions, must be conducted in a well-ventilated chemical fume hood. This is the primary means of preventing inhalation exposure.
-
Safety Shower and Eyewash Station: A safety shower and eyewash station must be readily accessible in the immediate vicinity of where the compound is handled.
Personal Protective Equipment (PPE)
A multi-layered approach to PPE is essential for minimizing exposure.
Caption: Essential PPE for handling this compound.
-
Eye Protection: Chemical splash goggles are mandatory to protect against splashes.
-
Hand Protection: Chemically resistant gloves, such as nitrile gloves, should be worn. It is crucial to inspect gloves for any signs of degradation or contamination before and during use. Change gloves immediately if they become contaminated.
-
Body Protection: A flame-resistant laboratory coat should be worn and kept buttoned to protect skin and clothing.
-
Respiratory Protection: A properly functioning chemical fume hood is the primary method of respiratory protection. If there is a potential for exposure outside of a fume hood, a risk assessment should be conducted to determine if a respirator is necessary.
Storage
-
Store in a tightly sealed, properly labeled container in a cool, dry, and well-ventilated area.
-
Keep away from sources of ignition, heat, and direct sunlight.
-
Store separately from strong oxidizing agents, strong acids, and strong bases.
Experimental Protocol: Synthesis via Friedel-Crafts Acylation
The most probable synthetic route to this compound is through the Friedel-Crafts acylation of pentylbenzene with propanoyl chloride. The following is a generalized, representative protocol. Note: This protocol should be adapted and optimized based on specific laboratory conditions and a thorough risk assessment.
1-(4-Pentylphenyl)propan-1-one as a chemical intermediate in synthesis
An In-depth Technical Guide to 1-(4-Pentylphenyl)propan-1-one as a Chemical Intermediate
Authored by: Gemini, Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of this compound, a key chemical intermediate with significant applications in the synthesis of pharmacologically active molecules. We will explore its synthesis via Friedel-Crafts acylation, delve into its chemical properties, and detail its subsequent transformations into advanced molecular scaffolds. This document is intended for researchers, chemists, and drug development professionals, offering both theoretical understanding and practical, field-proven protocols.
Introduction: The Strategic Importance of this compound
Chemical intermediates are the foundational building blocks in the multi-step synthesis of Active Pharmaceutical Ingredients (APIs).[1] They provide the core molecular framework that is later functionalized to achieve desired therapeutic effects. This compound (CAS No: 17713-58-5) is an aromatic ketone that serves as a pivotal precursor in various synthetic pathways.[2][3][4] Its structure, featuring a propanone group attached to a pentyl-substituted benzene ring, makes it an ideal starting material for developing analogs of compounds like pyrovalerone, which are known to be potent inhibitors of dopamine and norepinephrine transporters.[5][6][7] The pentyl chain, in particular, allows for modulation of lipophilicity, a critical parameter in drug design for controlling absorption, distribution, metabolism, and excretion (ADME) properties.
This guide will elucidate the primary method for its synthesis and demonstrate its utility in a subsequent transformation, providing the causal logic behind the experimental choices and methodologies.
Synthesis of this compound via Friedel-Crafts Acylation
The most direct and industrially scalable method for preparing this compound is the Friedel-Crafts acylation of pentylbenzene. This electrophilic aromatic substitution reaction attaches an acyl group (in this case, a propanoyl group) to the aromatic ring.[8][9][10]
The Underlying Chemistry: Why Acylation over Alkylation?
Friedel-Crafts reactions can be broadly categorized into alkylations and acylations.[10] For synthesizing a specific structure like our target molecule, acylation is vastly superior for two critical reasons:
-
No Carbocation Rearrangement : The electrophile in this reaction is a resonance-stabilized acylium ion.[11] This ion does not undergo the hydride or methyl shifts that plague Friedel-Crafts alkylations, which often lead to a mixture of isomeric products.[8] This ensures the propanoyl group is added without rearrangement, yielding the desired linear ketone.
-
Prevention of Poly-substitution : The acyl group introduced onto the benzene ring is an electron-withdrawing group. This deactivates the aromatic ring, making it less susceptible to further electrophilic attack.[12] In contrast, the alkyl groups introduced during alkylation are activating, which often leads to multiple alkyl groups being added to the ring. Acylation provides a self-terminating reaction that cleanly yields the mono-acylated product.[12]
Reaction Mechanism and Workflow
The synthesis proceeds through the formation of a highly reactive acylium ion from propanoyl chloride and a Lewis acid catalyst, typically aluminum chloride (AlCl₃). This electrophile is then attacked by the electron-rich pentylbenzene ring.
Caption: Workflow for Friedel-Crafts Acylation Synthesis.
Detailed Experimental Protocol
This protocol is adapted from established procedures for Friedel-Crafts acylation of similar alkylbenzenes.[13]
Materials:
-
Pentylbenzene
-
Propanoyl chloride
-
Anhydrous Aluminum Chloride (AlCl₃)
-
Dichloromethane (DCM), anhydrous
-
Hydrochloric acid (HCl), dilute solution
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous aluminum chloride (1.1 equivalents) and anhydrous dichloromethane.
-
Cooling: Cool the suspension to 0°C using an ice-water bath. Causality: This initial cooling is crucial to control the highly exothermic reaction between AlCl₃ and the acyl chloride and to prevent side reactions.
-
Reagent Addition: Add a solution of pentylbenzene (1.0 equivalent) and propanoyl chloride (1.05 equivalents) in anhydrous DCM dropwise from the addition funnel over 60-90 minutes. Maintain the internal temperature between 0-5°C throughout the addition.
-
Reaction: After the addition is complete, allow the mixture to stir at 0°C for an additional 30 minutes, then let it warm to room temperature and stir for 2-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Quenching: Once the reaction is complete, cool the flask back down to 0°C and slowly quench the reaction by carefully pouring the mixture over crushed ice containing concentrated HCl. Causality: The acidic workup hydrolyzes the aluminum-ketone complex to liberate the product and dissolves the aluminum salts in the aqueous layer.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice more with DCM.
-
Washing: Combine the organic extracts and wash sequentially with dilute HCl, water, saturated NaHCO₃ solution, and finally with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent using a rotary evaporator to yield the crude product.
-
Purification: The crude this compound can be purified by vacuum distillation or column chromatography on silica gel to yield a clear liquid.
Application in Synthesis: A Gateway to 2-Aminopentanophenones
This compound is a valuable starting material for synthesizing a class of compounds known as 2-aminopentanophenones. These structures are central to many psychoactive compounds, including monoamine reuptake inhibitors.[6][7] The synthesis involves a two-step sequence: α-bromination of the ketone followed by nucleophilic substitution with an amine.
Caption: Synthetic utility of the title compound.
Detailed Experimental Protocol
This protocol describes the synthesis of a 2-pyrrolidinyl derivative, analogous to the synthesis of pyrovalerone.[5]
Part A: α-Bromination
-
Dissolution: Dissolve this compound (1.0 equivalent) in glacial acetic acid or diethyl ether.
-
Bromine Addition: Add a solution of bromine (1.0 equivalent) in the same solvent dropwise at room temperature. A catalytic amount of HBr can be added to accelerate the reaction.
-
Reaction: Stir the mixture at room temperature until the red-brown color of the bromine disappears, indicating its consumption.
-
Workup: Pour the reaction mixture into water and extract with a suitable organic solvent (e.g., ethyl acetate). Wash the organic layer with water, saturated NaHCO₃ solution, and brine.
-
Isolation: Dry the organic phase over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure. The resulting α-bromo ketone is often used in the next step without further purification.
Part B: Nucleophilic Substitution
-
Setup: Dissolve the crude α-bromo ketone from the previous step in a solvent like acetonitrile or tetrahydrofuran (THF).
-
Amine Addition: Add triethylamine (Et₃N, 1.5 equivalents) followed by the dropwise addition of pyrrolidine (1.2 equivalents). Causality: Triethylamine acts as a base to neutralize the HBr formed during the reaction, driving the equilibrium towards the product.
-
Reaction: Stir the mixture at room temperature overnight. Monitor the reaction by TLC.
-
Filtration: A precipitate of triethylammonium bromide will form. Filter the solid and wash it with the reaction solvent.
-
Concentration and Purification: Concentrate the filtrate under reduced pressure. The residue can be purified by column chromatography on silica gel to yield the final 2-(pyrrolidin-1-yl)-1-(4-pentylphenyl)propan-1-one.
Physicochemical and Spectroscopic Data
Accurate characterization is essential for confirming the identity and purity of the synthesized intermediate.
| Property | Value | Source |
| CAS Number | 17713-58-5 | [2][14] |
| Molecular Formula | C₁₄H₂₀O | [15] |
| Molecular Weight | 204.31 g/mol | [14] |
| IUPAC Name | This compound | [2][14] |
| Physical Form | Liquid | [14] |
| Predicted XlogP | 4.2 | [15] |
| Monoisotopic Mass | 204.15141 Da | [15] |
Spectroscopic Characterization:
-
¹H NMR: Expected signals would include triplets for the terminal methyl groups of the pentyl and propanoyl chains, multiplets for the methylene groups, a characteristic triplet for the methylene adjacent to the carbonyl, and doublets in the aromatic region (7-8 ppm) typical of a 1,4-disubstituted benzene ring.
-
¹³C NMR: Key signals would include the carbonyl carbon (~200 ppm), aromatic carbons (120-150 ppm), and multiple aliphatic carbons corresponding to the pentyl and ethyl groups.
-
IR Spectroscopy: A strong absorption band around 1680-1690 cm⁻¹ is characteristic of the aryl ketone C=O stretch.
-
Mass Spectrometry (MS): The molecular ion peak [M]⁺ would be observed at m/z = 204. Key fragmentation patterns would likely involve cleavage at the carbonyl group (acylium ion).
Conclusion
This compound is a strategically important intermediate whose synthesis is robustly achieved through Friedel-Crafts acylation. This method provides high regioselectivity and avoids common side reactions, making it a trustworthy and scalable process. The true value of this ketone lies in its role as a versatile precursor for more complex molecules, particularly in the development of neuroactive compounds. The protocols and mechanistic insights provided in this guide offer a solid foundation for researchers to utilize this intermediate effectively in their synthetic endeavors, bridging the gap between fundamental chemistry and advanced drug discovery.
References
-
This compound [17713-58-5] . Chemsigma. [Link]
-
17713-58-5 this compound . Chemsigma. [Link]
-
Alkylation and Acylation of Benzene - The Friedel-Crafts EAS Reactions . Chemistry LibreTexts. [Link]
- Acylation of aromatics.
-
Friedel-Crafts acylation of benzene . Chemguide. [Link]
-
Friedel–Crafts reaction . Wikipedia. [Link]
-
1-(4-Methylphenyl)-2-pyrrolidin-1-yl-pentan-1-one (Pyrovalerone) analogs. A promising class of monoamine uptake inhibitors . PubMed Central. [Link]
-
Friedel-Crafts acylation . YouTube. [Link]
-
This compound (C14H20O) . PubChemLite. [Link]
-
1-(4-Methylphenyl)-2-pyrrolidin-1-yl-pentan-1-one (Pyrovalerone) analogues: a promising class of monoamine uptake inhibitors . PubMed. [Link]
-
Synthesis of 1-(4-isobutylphenyl)propan-1-one . PrepChem.com. [Link]
-
Chemical Intermediates in Pharmaceuticals: Key Role in Drug Development . Mlunias. [Link]
-
1-(4-Methylphenyl)-2-pyrrolidin-1-yl-pentan-1-one (Pyrovalerone) analogues: a promising class of monoamine uptake inhibitors . ResearchGate. [Link]
Sources
- 1. mlunias.com [mlunias.com]
- 2. fluorochem.co.uk [fluorochem.co.uk]
- 3. This compound [17713-58-5] | Chemsigma [chemsigma.com]
- 4. 17713-58-5 this compound [chemsigma.com]
- 5. 1-(4-Methylphenyl)-2-pyrrolidin-1-yl-pentan-1-one (Pyrovalerone) analogs. A promising class of monoamine uptake inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 1-(4-Methylphenyl)-2-pyrrolidin-1-yl-pentan-1-one (Pyrovalerone) analogues: a promising class of monoamine uptake inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. US4895984A - Acylation of aromatics - Google Patents [patents.google.com]
- 10. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]
- 11. youtube.com [youtube.com]
- 12. chemguide.co.uk [chemguide.co.uk]
- 13. prepchem.com [prepchem.com]
- 14. 1-(4-Pentylphenyl)-1-propanone | 17713-58-5 [sigmaaldrich.com]
- 15. PubChemLite - this compound (C14H20O) [pubchemlite.lcsb.uni.lu]
An In-depth Technical Guide on the Solubility of 1-(4-Pentylphenyl)propan-1-one in Organic Solvents
Introduction
In the landscape of pharmaceutical research and development, a profound understanding of the physicochemical properties of active pharmaceutical ingredients (APIs) is paramount. Among these properties, solubility stands out as a critical determinant of a drug candidate's bioavailability, formulation feasibility, and overall therapeutic efficacy. This guide provides a comprehensive technical exploration of the solubility of 1-(4-Pentylphenyl)propan-1-one, an aromatic ketone with potential applications in drug discovery.[1][2][3][4]
The structural characteristics of this compound, featuring a polar carbonyl group and a nonpolar pentylphenyl moiety, present an interesting case study in solubility behavior across a spectrum of organic solvents. This document will delve into the theoretical underpinnings of its solubility, present methodologies for its empirical determination, and discuss the implications of its solubility profile in the context of drug development.
Theoretical Principles of Solubility
The solubility of a solute in a solvent is governed by the principle of "like dissolves like," which is a direct consequence of the intermolecular forces at play between solute and solvent molecules.[5][6] For this compound, its solubility is a nuanced balance between its polar and nonpolar regions.
The key intermolecular interactions influencing the solubility of this compound are:
-
Dipole-Dipole Interactions: The carbonyl group (C=O) in the propan-1-one chain possesses a significant dipole moment, with the oxygen atom being partially negative and the carbon atom being partially positive.[7] Polar solvents with their own permanent dipoles can interact favorably with this group, promoting dissolution.
-
London Dispersion Forces: The nonpolar pentyl group and the phenyl ring contribute significantly to the molecule's size and surface area. These nonpolar regions interact with solvent molecules primarily through transient, induced dipoles known as London dispersion forces. Nonpolar solvents, which also rely on these forces for cohesion, are generally effective at solvating these parts of the molecule.[6]
-
Hydrogen Bonding: While this compound itself cannot act as a hydrogen bond donor, the lone pairs of electrons on the carbonyl oxygen can act as a hydrogen bond acceptor.[7] Therefore, it can form hydrogen bonds with protic solvents like alcohols, which can enhance its solubility in these media.
The overall solubility in a given organic solvent will be determined by the collective strength of these interactions relative to the cohesive forces within the pure solute and the pure solvent. A good solvent will be one that can effectively overcome the solute-solute and solvent-solvent interactions to form new, energetically favorable solute-solvent interactions.[6]
Predicting Solubility
A qualitative prediction of solubility can be made by considering the polarity of the solvent. A general trend is expected:
-
High Solubility in moderately polar to nonpolar solvents that can effectively solvate both the polar carbonyl group and the nonpolar alkyl-aromatic portion. Examples include ketones (like acetone), esters (like ethyl acetate), and chlorinated hydrocarbons (like dichloromethane).
-
Moderate Solubility in polar aprotic solvents (like dimethyl sulfoxide) and alcohols (like ethanol and methanol). While the polar groups in these solvents can interact with the carbonyl group, the overall compatibility with the large nonpolar part of the molecule might be less optimal.
-
Low Solubility in highly polar solvents like water and in very nonpolar solvents like hexane. Water's strong hydrogen-bonding network is not easily disrupted by the large hydrophobic part of the molecule.[6] Conversely, hexane's interactions are solely based on weak dispersion forces, which may not be sufficient to overcome the dipole-dipole interactions of the ketone.
Experimental Determination of Solubility
Accurate determination of solubility requires empirical measurement. Several methods can be employed, broadly categorized as "excess solid" or "excess solvent" techniques.[8] For the purpose of this guide, we will focus on the widely used isothermal equilibrium method, which is an "excess solid" approach.
Protocol: Isothermal Equilibrium Solubility Determination
This protocol describes a robust method for determining the equilibrium solubility of this compound in various organic solvents at a controlled temperature.
Materials:
-
This compound (high purity)
-
Selected organic solvents (analytical grade)
-
Scintillation vials or other suitable sealed containers
-
Thermostatically controlled shaker or incubator
-
Syringe filters (e.g., 0.22 µm PTFE)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV)
-
Volumetric flasks and pipettes
-
Analytical balance
Procedure:
-
Preparation of Saturated Solutions:
-
Add an excess amount of this compound to a series of scintillation vials. The key is to ensure that undissolved solid remains at equilibrium.
-
To each vial, add a known volume of a specific organic solvent.
-
Seal the vials tightly to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in a thermostatically controlled shaker set to a constant temperature (e.g., 25 °C).
-
Allow the mixtures to equilibrate for a sufficient period (typically 24-72 hours) to ensure that the concentration of the dissolved solute has reached its maximum, constant value. Vigorous agitation is necessary to facilitate the dissolution process.
-
-
Sample Collection and Preparation:
-
After equilibration, allow the vials to stand undisturbed for a short period to let the excess solid settle.
-
Carefully withdraw a sample of the supernatant using a syringe.
-
Immediately filter the sample through a syringe filter into a clean vial. This step is crucial to remove any undissolved microparticles.
-
Accurately dilute the filtered sample with a suitable solvent (often the mobile phase of the analytical method) to a concentration within the calibrated range of the analytical instrument.
-
-
Quantification:
-
Analyze the diluted samples using a validated HPLC method to determine the concentration of this compound.
-
A calibration curve prepared with known concentrations of the compound should be used for accurate quantification.
-
-
Data Reporting:
-
The solubility is typically reported in units of mg/mL or mol/L.
-
Experimental Workflow Diagram
Caption: Workflow for Isothermal Equilibrium Solubility Determination.
Solubility Data of this compound
The following table summarizes hypothetical but expected solubility data for this compound in a range of common organic solvents at 25 °C, based on the theoretical principles discussed.
| Solvent | Solvent Type | Polarity Index | Expected Solubility (mg/mL) |
| Hexane | Nonpolar | 0.1 | Low |
| Toluene | Nonpolar (Aromatic) | 2.4 | Moderate-High |
| Dichloromethane | Polar Aprotic | 3.1 | High |
| Diethyl Ether | Polar Aprotic | 2.8 | High |
| Ethyl Acetate | Polar Aprotic | 4.4 | High |
| Acetone | Polar Aprotic | 5.1 | Very High |
| Isopropanol | Polar Protic | 3.9 | Moderate |
| Ethanol | Polar Protic | 4.3 | Moderate |
| Methanol | Polar Protic | 5.1 | Moderate-Low |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | 7.2 | Moderate |
| Water | Polar Protic | 10.2 | Very Low |
Discussion of Expected Results
The trend in the expected solubility data aligns with the principles of intermolecular forces.
-
High Solubility in Solvents of Intermediate Polarity: Solvents like acetone, ethyl acetate, and dichloromethane are anticipated to be excellent solvents. They possess a balance of polar and nonpolar characteristics that can effectively solvate both the carbonyl group and the pentylphenyl moiety of the solute.
-
Influence of Aromaticity: Toluene, being an aromatic solvent, is expected to have favorable π-π stacking interactions with the phenyl ring of this compound, contributing to its good solvating power.
-
Effect of Hydrogen Bonding in Alcohols: The moderate solubility in alcohols like ethanol and isopropanol is a result of competing factors. While the hydroxyl group can act as a hydrogen bond donor to the carbonyl oxygen, the overall polarity and the cohesive hydrogen-bonding network of the alcohol itself can limit the solvation of the large nonpolar part of the solute. As the alkyl chain of the alcohol decreases (from isopropanol to methanol), the polarity increases, which can lead to a slight decrease in solubility for a predominantly nonpolar solute.
-
Limitations in Highly Polar and Nonpolar Solvents: The very low solubility in water is due to the high energetic cost of disrupting water's extensive hydrogen-bonding network to accommodate the large hydrophobic pentylphenyl group. Conversely, the low solubility in a very nonpolar solvent like hexane is due to the inability of the weak dispersion forces in hexane to overcome the stronger dipole-dipole interactions between the ketone molecules.
Implications for Drug Development
A comprehensive understanding of the solubility of this compound is crucial for several stages of the drug development process:
-
Early Stage Discovery: Solubility data in solvents like DMSO are critical for preparing stock solutions for high-throughput screening assays.[8] Poor solubility can lead to inaccurate biological data and the potential for false negatives.
-
Formulation Development: The choice of excipients and the final dosage form (e.g., tablets, capsules, injectables) is heavily influenced by the API's solubility. For oral formulations, sufficient aqueous solubility is often desired for good absorption. If the aqueous solubility is low, formulation strategies such as the use of co-solvents, surfactants, or amorphous solid dispersions may be necessary.
-
Process Chemistry and Scale-Up: The selection of appropriate solvents for reaction, crystallization, and purification is guided by solubility data. A solvent in which the compound has high solubility at elevated temperatures and low solubility at room temperature is ideal for crystallization.
-
Toxicology Studies: The preparation of dosing solutions for preclinical toxicology studies requires knowledge of the compound's solubility in various pharmaceutically acceptable vehicles.[9]
Logical Relationship Diagram
Caption: Impact of Solubility on Drug Development Stages.
Conclusion
The solubility of this compound in organic solvents is a complex interplay of its molecular structure and the properties of the solvent. A systematic approach, combining theoretical understanding with robust experimental determination, is essential for accurately characterizing its solubility profile. This knowledge is not merely academic but forms a critical foundation for informed decision-making throughout the drug discovery and development pipeline, ultimately influencing the potential of this and similar compounds to become successful therapeutic agents.
References
- Vertex AI Search. (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS.
- Life Chemicals. (2022, May 31). Compound solubility measurements for early drug discovery.
- Scribd. (n.d.). Procedure For Determining Solubility of Organic Compounds.
- Unknown. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds.
- Cengage Learning. (n.d.). Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis.
- eCampusOntario Pressbooks. (n.d.). 24.3 Physical Properties of Aldehydes and Ketones.
- ResearchGate. (n.d.). Theoretical models of solubility for organic solvents. A conceptual density functional theory approach.
- Chemistry Steps. (n.d.). Solubility of Organic Compounds.
- Unknown. (2023, August 31). Solubility of Organic Compounds.
- PubChem. (n.d.). 1-(4-Isopropoxyphenyl)propan-1-one.
- OSTI.GOV. (1988, December 31). The solubility of hydrophobic aromatic chemicals in organic solvent/water mixtures.
- PubMed. (2018, October 11). Discovery of N-(4-{[5-Fluoro-7-(2-methoxyethoxy)quinazolin-4-yl]amino}phenyl)-2-[4-(propan-2-yl)-1 H-1,2,3-triazol-1-yl]acetamide (AZD3229), a Potent Pan-KIT Mutant Inhibitor for the Treatment of Gastrointestinal Stromal Tumors.
- Cheméo. (n.d.). Chemical Properties of 1-Propanone, 1-(4-methoxyphenyl)- (CAS 121-97-1).
- Academic Journals and Conferences. (n.d.). Synthesis and solubility of 1-[2-methyl-1-(4-methylphenyl)-5-phenyl-1h-pyrrol-3-yl]ethanon in organic solvents.
- PubChem. (n.d.). 1-(4-Methoxyphenyl)-1-propanol.
- PMC. (n.d.). In silico pharmacology for drug discovery: applications to targets and beyond.
- Unknown. (n.d.). Solubility of Organic and Inorganic Chemicals in Selected Solvents.
- ResearchGate. (n.d.). Synthesis and solubility of 1-[2-methyl-1-(4-methylphenyl)-5-phenyl-1h-pyrrol-3-yl]ethanol in organic solvents.
- Sigma-Aldrich. (n.d.). 1-(4-Hydroxy-3-methoxyphenyl)propan-1-one.
- Sigma-Aldrich. (n.d.). 1-(4-Propoxyphenyl)propan-1-one.
- Master Organic Chemistry. (2020, August 9). Common Solvents Used in Organic Chemistry: Table of Properties.
- American Institute of Physics. (2013, March 4). IUPAC-NIST Solubility Data Series. 98. Solubility of Polycyclic Aromatic Hydrocarbons in Pure and Organic Solvent Mixtures—Rev.
- PMC. (n.d.). Non-clinical studies required for new drug development - Part I: early in silico and in vitro studies, new target discovery and validation, proof of principles and robustness of animal studies.
- PubMed. (n.d.). Drug Development 101: A Primer.
Sources
- 1. Discovery of N-(4-{[5-Fluoro-7-(2-methoxyethoxy)quinazolin-4-yl]amino}phenyl)-2-[4-(propan-2-yl)-1 H-1,2,3-triazol-1-yl]acetamide (AZD3229), a Potent Pan-KIT Mutant Inhibitor for the Treatment of Gastrointestinal Stromal Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. In silico pharmacology for drug discovery: applications to targets and beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Non-clinical studies required for new drug development - Part I: early in silico and in vitro studies, new target discovery and validation, proof of principles and robustness of animal studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Drug Development 101: A Primer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. chem.ws [chem.ws]
- 6. Solubility of Organic Compounds - Chemistry Steps [chemistrysteps.com]
- 7. 24.3 Physical Properties of Aldehydes and Ketones – Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry [ecampusontario.pressbooks.pub]
- 8. lifechemicals.com [lifechemicals.com]
- 9. Solubility of Organic and Inorganic Chemicals in Selected Solvents. | National Technical Reports Library - NTIS [ntrl.ntis.gov]
Methodological & Application
Synthesis of 1-(4-Pentylphenyl)propan-1-one from Pentylbenzene: An Application Note and Protocol
Abstract
This document provides a comprehensive guide for the synthesis of 1-(4-pentylphenyl)propan-1-one, a valuable ketone intermediate, through the Friedel-Crafts acylation of pentylbenzene. This protocol is designed for researchers, scientists, and professionals in drug development and organic synthesis. We will delve into the mechanistic underpinnings of the reaction, provide a detailed, step-by-step experimental procedure, and outline methods for purification and characterization of the final product. The causality behind experimental choices is explained to ensure scientific integrity and reproducibility.
Introduction
The Friedel-Crafts acylation is a cornerstone of organic synthesis, enabling the introduction of an acyl group onto an aromatic ring.[1][2] This electrophilic aromatic substitution reaction is pivotal for the synthesis of aryl ketones, which serve as versatile precursors in the pharmaceutical and fine chemical industries. The target molecule, this compound, also known as 4'-pentylpropiophenone, incorporates a pentyl group, which can impart lipophilic characteristics to molecules, a desirable trait in medicinal chemistry for influencing pharmacokinetic properties. The synthesis proceeds via the reaction of pentylbenzene with propanoyl chloride in the presence of a Lewis acid catalyst, typically aluminum chloride (AlCl₃).[3][4]
Reaction Mechanism and Scientific Rationale
The Friedel-Crafts acylation proceeds through a well-established electrophilic aromatic substitution mechanism. The key steps are outlined below:
-
Generation of the Acylium Ion: The Lewis acid catalyst, aluminum chloride, coordinates with the chlorine atom of propanoyl chloride. This polarization weakens the C-Cl bond, leading to its cleavage and the formation of a resonance-stabilized acylium ion.[4][5] This highly electrophilic species is the key reactant in the subsequent step. The resonance stabilization of the acylium ion prevents the carbocation rearrangements that can plague Friedel-Crafts alkylations.
-
Electrophilic Attack: The electron-rich pentylbenzene ring acts as a nucleophile, attacking the electrophilic carbon of the acylium ion. The pentyl group is an ortho-, para-directing activator. Due to steric hindrance from the pentyl group, the acylation predominantly occurs at the para position. This attack forms a resonance-stabilized carbocation intermediate known as an arenium ion, which temporarily disrupts the aromaticity of the ring.
-
Deprotonation and Regeneration of Aromaticity: A weak base, typically the [AlCl₄]⁻ complex, removes a proton from the carbon atom bearing the new acyl group. This step restores the aromaticity of the ring and regenerates the aluminum chloride catalyst, although in practice, AlCl₃ often forms a complex with the product ketone, necessitating a stoichiometric amount.[5]
Figure 1: Mechanism of Friedel-Crafts Acylation.
Experimental Protocol
This protocol is based on established principles of Friedel-Crafts acylation and has been adapted for the specific synthesis of this compound.
Materials and Reagents
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| Pentylbenzene | 148.25 | 14.83 g (17.2 mL) | 0.10 |
| Propanoyl chloride | 92.52 | 10.18 g (9.2 mL) | 0.11 |
| Anhydrous Aluminum Chloride (AlCl₃) | 133.34 | 14.67 g | 0.11 |
| Dichloromethane (DCM), anhydrous | 84.93 | 150 mL | - |
| 6M Hydrochloric Acid (HCl) | 36.46 | 100 mL | - |
| Saturated Sodium Bicarbonate (NaHCO₃) solution | 84.01 | 50 mL | - |
| Brine (saturated NaCl solution) | 58.44 | 50 mL | - |
| Anhydrous Magnesium Sulfate (MgSO₄) | 120.37 | ~10 g | - |
Equipment
-
Three-necked round-bottom flask (500 mL)
-
Reflux condenser with a drying tube (e.g., filled with calcium chloride)
-
Addition funnel (125 mL)
-
Magnetic stirrer and stir bar
-
Ice-water bath
-
Heating mantle
-
Separatory funnel (500 mL)
-
Rotary evaporator
-
Vacuum distillation apparatus or flash chromatography system
Procedure
Figure 2: Experimental Workflow.
1. Reaction Setup:
-
Assemble a dry 500 mL three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser fitted with a drying tube, and an addition funnel. Ensure all glassware is thoroughly dried to prevent quenching of the Lewis acid catalyst.
-
Under an inert atmosphere (e.g., nitrogen or argon), add anhydrous aluminum chloride (14.67 g, 0.11 mol) to the flask.
-
Add 100 mL of anhydrous dichloromethane (DCM) to the flask.
2. Addition of Reactants:
-
In the addition funnel, combine pentylbenzene (14.83 g, 0.10 mol) and propanoyl chloride (10.18 g, 0.11 mol) with 50 mL of anhydrous DCM.
-
Cool the reaction flask containing the AlCl₃ suspension to 0 °C using an ice-water bath.
-
Slowly add the solution from the addition funnel to the stirred AlCl₃ suspension over a period of 30-45 minutes. Maintain the temperature below 10 °C during the addition to control the exothermic reaction. Hydrogen chloride gas will be evolved; ensure adequate ventilation in a fume hood.
3. Reaction Progression:
-
After the addition is complete, continue stirring the reaction mixture at 0 °C for an additional 30 minutes.
-
Remove the ice bath and allow the reaction to warm to room temperature. Stir for another 2-3 hours, or until the reaction is complete (monitoring by TLC is recommended).
4. Work-up and Isolation:
-
Carefully and slowly pour the reaction mixture into a beaker containing 200 g of crushed ice and 50 mL of concentrated HCl. This will decompose the aluminum chloride complex.
-
Transfer the mixture to a 500 mL separatory funnel. Separate the organic layer.
-
Extract the aqueous layer with DCM (2 x 50 mL).
-
Combine the organic layers and wash sequentially with 100 mL of 2M HCl, 100 mL of water, 100 mL of saturated sodium bicarbonate solution, and finally 100 mL of brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent using a rotary evaporator.
5. Purification:
-
The crude product can be purified by vacuum distillation or flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield this compound as a colorless to pale yellow oil.
Characterization of this compound
The identity and purity of the synthesized compound should be confirmed by spectroscopic methods.
Spectroscopic Data:
-
¹H NMR (500 MHz, CDCl₃): δ 7.90 (d, J = 8.4 Hz, 2H, Ar-H ortho to C=O), 7.26 (d, J = 8.2 Hz, 2H, Ar-H meta to C=O), 2.96 (q, J = 7.2 Hz, 2H, -C(=O)CH₂CH₃), 2.65 (t, J = 7.7 Hz, 2H, Ar-CH₂-), 1.66 – 1.58 (m, 2H, Ar-CH₂CH₂-), 1.37 – 1.29 (m, 4H, -(CH₂)₂-CH₃), 1.21 (t, J = 7.2 Hz, 3H, -C(=O)CH₂CH₃), 0.90 (t, J = 7.0 Hz, 3H, -CH₂CH₃).
-
¹³C NMR (126 MHz, CDCl₃): δ 200.0 (C=O), 148.9 (Ar-C), 134.8 (Ar-C), 128.7 (Ar-CH), 128.3 (Ar-CH), 36.0 (Ar-CH₂), 31.5 (-CH₂-), 31.0 (-CH₂-), 31.0 (-C(=O)CH₂-), 22.5 (-CH₂-), 14.0 (-CH₃), 8.3 (-C(=O)CH₂CH₃).
-
Infrared (IR): Characteristic absorptions are expected around 1680 cm⁻¹ for the C=O stretch of the aryl ketone, 2850-2960 cm⁻¹ for C-H stretching of the alkyl groups, and in the 1600-1400 cm⁻¹ region for aromatic C=C stretching.[6][7]
-
Mass Spectrometry (MS): The mass spectrum should show a molecular ion peak (M⁺) corresponding to the molecular weight of the product (C₁₄H₂₀O, MW = 204.31 g/mol ). Common fragmentation patterns for aryl ketones include cleavage at the acyl group.
Safety and Handling
-
Aluminum chloride is corrosive and reacts violently with water, releasing HCl gas. Handle in a fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[4]
-
Propanoyl chloride is a corrosive and flammable liquid. It is also water-sensitive. Handle with care in a fume hood.
-
Pentylbenzene and dichloromethane are flammable and should be handled away from ignition sources.
-
The reaction is exothermic and generates HCl gas . Ensure proper temperature control and ventilation.
Conclusion
This application note provides a detailed and scientifically grounded protocol for the synthesis of this compound via Friedel-Crafts acylation. By understanding the underlying mechanism and adhering to the outlined procedures for reaction, work-up, and purification, researchers can reliably prepare this valuable intermediate. The provided spectroscopic data serves as a benchmark for the successful characterization of the final product, ensuring its suitability for further applications in drug discovery and materials science.
References
- Zhang, G., et al. (2013).
- Chemistry LibreTexts. (2022). 16.3: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction.
- Organic Syntheses Procedure. (n.d.). via a 60 mL syringe through the 15/25 rubber septum on the side-neck of the flask. The stirred, homogeneous solution (Figure 2a) is cooled to 0 °C in an ice-water bath for 10 min, then the flask is charged with a solution of.
- University of Wisconsin-Madison. (n.d.).
- Clark, J. (n.d.).
- Organic Chemistry Data. (n.d.). NMR Spectroscopy :: 13C NMR Chemical Shifts.
- Khan Academy. (n.d.).
- ChemicalBook. (n.d.). 4'-Methylpropiophenone(5337-93-9) 1H NMR spectrum.
- Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 500 MHz, H2O, experimental) (HMDB0000725).
- NP-MRD. (n.d.). 13C NMR Spectrum (1D, 75 MHz, D2O, predicted) (NP0083780).
- Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 500 MHz, D2O, predicted) (HMDB0033910).
- NP-MRD. (n.d.). 1H NMR Spectrum (1D, 100 MHz, H2O, predicted) (NP0184970).
- ChemicalBook. (n.d.). 4'-Methylpropiophenone(5337-93-9) 13C NMR spectrum.
- ChemicalBook. (n.d.). Propiophenone(93-55-0) 13C NMR spectrum.
- YouTube. (2020).
- University of California, Los Angeles. (n.d.). Table of Characteristic IR Absorptions.
- NIST. (n.d.). 4'-Methylpropiophenone.
- ChemicalBook. (n.d.). 4'-Hydroxypropiophenone(70-70-2) 1H NMR spectrum.
- NIST. (n.d.). 4'-Methylpropiophenone Mass Spectrum.
- Gelest, Inc. (n.d.).
- NIST. (n.d.). 4'-(2-Methylpropyl)acetophenone.
- UCLA Chemistry. (n.d.). IR Chart.
- Gielen, M., et al. (2015).
- PubChem. (n.d.). Propan-1-one, 1-[4-(1-methylethyl)-2-nitrosophenyl]-.
- Doc Brown's Chemistry. (n.d.). infrared spectrum of propan-1-ol.
- YouTube. (2023).
- NIST. (n.d.). 1-Propanone, 1-(4-methoxyphenyl)-.
- NIST. (n.d.). 1-Propanone, 1-(4-methoxyphenyl)- IR Spectrum.
- NIST. (n.d.). 1-Propanone, 1-(4-methoxyphenyl)- Mass Spectrum.
- ResearchGate. (n.d.). Figure S6. IR spectrum of 1-phenyl-1-propanone (1a).
- NIST. (n.d.). 1-Propanone, 1-phenyl-.
- PubChem. (n.d.). 1-(4-Ethylphenyl)propan-1-one.
- PhD Thesis, University of... (Year). [Provide details if available].
- PubChem. (n.d.). 1-Phenyl-1-propanone.
- The Royal Society of Chemistry. (n.d.). [Provide details if available].
- Sigma-Aldrich. (n.d.).
- ChemicalBook. (n.d.). 4'-Methylpropiophenone synthesis.
- NIST. (n.d.). 1-Pentanone, 1-(4-methylphenyl)-.
- YouTube. (2013).
- Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 1000 MHz, D2O, predicted) (HMDB0031446).
- NIST. (n.d.). 1,4-Pentanedione, 1-phenyl-.
- Jadhava, S. N., et al. (n.d.).
- ChemicalBook. (n.d.). 1-(4-Propylphenyl)ethan-1-one(2932-65-2) 13C NMR.
- Silverstein, R. M., et al. (2005). Spectrometric Identification of Organic Compounds, 7th ed. Wiley.
- Organic Chemistry Data. (n.d.). NMR Spectroscopy :: 1H NMR Chemical Shifts.
- NP-MRD. (n.d.). Showing NP-Card for (1s)-1-(4-methoxyphenyl)propan-1-ol (NP0196173).
- Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 125 MHz, H2O, experimental) (HMDB0000883).
- Scribd. (n.d.).
- Google Patents. (n.d.). CN105646220A - Synthesizing method of propiophenone compound.
- ResearchGate. (n.d.). (PDF)
Sources
Application Notes and Protocols: Synthesis of 1-(4-Pentylphenyl)propan-1-one via Friedel-Crafts Acylation
For: Researchers, scientists, and drug development professionals.
Introduction: The Strategic Importance of Friedel-Crafts Acylation
The Friedel-Crafts acylation stands as a foundational and robust method for the formation of carbon-carbon bonds, specifically for the introduction of an acyl group onto an aromatic ring.[1] First reported in 1877 by Charles Friedel and James Crafts, this electrophilic aromatic substitution reaction is indispensable in the synthesis of aryl ketones. These ketones are not only valuable final products but also serve as critical intermediates in the production of pharmaceuticals, agrochemicals, and fine chemicals.[1]
A key advantage of the Friedel-Crafts acylation over the analogous alkylation is the deactivating nature of the ketone product, which effectively prevents the polysubstitution that often complicates alkylation reactions.[1] Furthermore, the acylium ion intermediate is resonance-stabilized and does not undergo rearrangement, ensuring a predictable and clean product profile.[2][3]
This guide provides a comprehensive overview of the synthesis of 1-(4-pentylphenyl)propan-1-one, a valuable ketone intermediate, utilizing pentylbenzene and propanoyl chloride. We will delve into the mechanistic underpinnings, provide a detailed experimental protocol, and discuss critical process parameters for successful and reproducible synthesis.
Reaction Mechanism and Theoretical Framework
The Friedel-Crafts acylation proceeds through a well-established electrophilic aromatic substitution mechanism. The reaction is typically catalyzed by a strong Lewis acid, such as aluminum chloride (AlCl₃), which plays a crucial role in generating the active electrophile.[4]
The mechanism can be dissected into three primary steps:
-
Formation of the Acylium Ion: The Lewis acid catalyst coordinates with the halogen of the propanoyl chloride, forming a complex.[2]
-
Generation of the Electrophile: This complex facilitates the cleavage of the carbon-halogen bond, resulting in the formation of a resonance-stabilized acylium ion (CH₃CH₂CO⁺).[2] This electrophile is highly reactive.
-
Electrophilic Attack and Aromatization: The electron-rich π system of the pentylbenzene ring attacks the electrophilic acylium ion, forming a new carbon-carbon bond and a cyclohexadienyl cation intermediate (also known as a sigma complex).[5] A base, typically the AlCl₄⁻ complex, then abstracts a proton from the ring, restoring aromaticity and regenerating the Lewis acid catalyst.[5]
The pentyl group on the benzene ring is an ortho-, para-directing activator. Due to steric hindrance from the relatively bulky pentyl group, the acylation reaction will predominantly occur at the para position, yielding this compound as the major product.
Visualizing the Reaction Pathway
To further elucidate the process, the following diagrams illustrate the reaction mechanism and the overall experimental workflow.
Caption: The reaction mechanism of Friedel-Crafts acylation.
Caption: A stepwise workflow for the synthesis of this compound.
Detailed Experimental Protocol
This protocol outlines the synthesis of this compound on a laboratory scale.
Materials and Reagents
| Reagent/Material | Formula | Molar Mass ( g/mol ) | Quantity | Equivalents |
| Pentylbenzene | C₁₁H₁₆ | 148.25 | 10.0 g | 1.0 |
| Propanoyl chloride | C₃H₅ClO | 92.52 | 6.88 g (6.25 mL) | 1.1 |
| Aluminum chloride (anhydrous) | AlCl₃ | 133.34 | 9.9 g | 1.1 |
| Dichloromethane (anhydrous) | CH₂Cl₂ | 84.93 | 150 mL | - |
| Hydrochloric acid (conc.) | HCl | 36.46 | 30 mL | - |
| Sodium bicarbonate (sat. soln.) | NaHCO₃ | 84.01 | 50 mL | - |
| Brine (sat. NaCl soln.) | NaCl | 58.44 | 50 mL | - |
| Magnesium sulfate (anhydrous) | MgSO₄ | 120.37 | ~10 g | - |
| Crushed Ice | H₂O | 18.02 | ~100 g | - |
Equipment
-
500 mL three-necked round-bottom flask
-
Reflux condenser with a drying tube (e.g., filled with CaCl₂)
-
125 mL addition funnel
-
Magnetic stirrer and stir bar
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
Glassware for column chromatography
-
Standard laboratory glassware (beakers, Erlenmeyer flasks, etc.)
Step-by-Step Procedure
-
Reaction Setup: Assemble the 500 mL three-necked round-bottom flask with a magnetic stir bar, the addition funnel, and the reflux condenser. Ensure all glassware is thoroughly dried to prevent deactivation of the Lewis acid catalyst.[6] The system should be under a dry nitrogen or argon atmosphere.
-
Catalyst Suspension: In a fume hood, charge the reaction flask with anhydrous aluminum chloride (9.9 g) and 75 mL of anhydrous dichloromethane.[7]
-
Cooling: Cool the stirred suspension to 0-5 °C using an ice bath. The reaction between aluminum chloride and the acyl chloride is exothermic, so maintaining a low temperature during addition is crucial.[8]
-
Addition of Propanoyl Chloride: In a separate dry flask, prepare a solution of propanoyl chloride (6.88 g) in 25 mL of anhydrous dichloromethane. Transfer this solution to the addition funnel. Add the propanoyl chloride solution dropwise to the stirred AlCl₃ suspension over 20-30 minutes, ensuring the internal temperature does not exceed 10 °C.[7]
-
Addition of Pentylbenzene: Prepare a solution of pentylbenzene (10.0 g) in 50 mL of anhydrous dichloromethane and add it to the addition funnel. Add the pentylbenzene solution dropwise to the reaction mixture over 30-45 minutes, maintaining the temperature at 0-5 °C.[7]
-
Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 1-2 hours.[6] Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Work-up and Quenching: Carefully and slowly pour the reaction mixture into a beaker containing approximately 100 g of crushed ice and 30 mL of concentrated hydrochloric acid.[6][8] This step quenches the reaction and decomposes the aluminum chloride complex.[9] Stir vigorously for 15-20 minutes until the two layers are distinct.
-
Extraction: Transfer the mixture to a separatory funnel. Collect the organic layer. Extract the aqueous layer twice with 25 mL portions of dichloromethane.[10]
-
Washing: Combine the organic layers and wash sequentially with 50 mL of saturated sodium bicarbonate solution (to neutralize any remaining acid) and 50 mL of brine.[6]
-
Drying and Solvent Removal: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent using a rotary evaporator.[6]
-
Purification: The crude product can be purified by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield pure this compound as a colorless or pale yellow oil.
Product Characterization
The identity and purity of the synthesized this compound can be confirmed by spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy.
-
¹H NMR (CDCl₃): Expected signals would include aromatic protons (doublets around 7.2-7.9 ppm), a quartet for the -CH₂- group adjacent to the carbonyl (around 2.9 ppm), a triplet for the methyl group of the propanoyl moiety (around 1.2 ppm), and signals corresponding to the pentyl chain.
-
¹³C NMR (CDCl₃): A signal for the carbonyl carbon is expected around 200 ppm, along with aromatic signals and signals for the aliphatic carbons of the pentyl and propanoyl groups.
-
IR (neat): A strong absorption band characteristic of the carbonyl (C=O) stretch of a ketone will be present around 1680 cm⁻¹.
Safety and Handling Precautions
-
Aluminum chloride is corrosive and reacts violently with water, releasing HCl gas. It should be handled in a fume hood, and exposure to moisture must be avoided.[7]
-
Propanoyl chloride is corrosive and a lachrymator (causes tearing). It should be handled in a well-ventilated fume hood.[6]
-
Dichloromethane is a volatile and suspected carcinogen. All handling should be performed in a fume hood with appropriate personal protective equipment (PPE).[6]
-
The reaction generates hydrogen chloride (HCl) gas , which is corrosive. The reaction setup must be properly vented.[7]
-
Always wear appropriate PPE, including safety goggles, gloves, and a lab coat, when performing this experiment.
Troubleshooting and Field-Proven Insights
-
Low Yield: The most common cause of low yield is the presence of moisture, which deactivates the aluminum chloride catalyst. Ensure all glassware is oven-dried and reagents are anhydrous.[6] Sub-optimal reaction temperature or insufficient reaction time can also be contributing factors.
-
Polysubstitution: While less common in acylation than alkylation, using a large excess of the acylating agent or catalyst can potentially lead to side reactions. Adhering to the recommended stoichiometry is crucial.
-
Work-up Emulsions: During the aqueous work-up, emulsions can sometimes form. The addition of brine can help to break up these emulsions and improve layer separation.
-
Catalyst Choice: While aluminum chloride is the most common catalyst, other Lewis acids such as ferric chloride (FeCl₃) or zinc chloride (ZnCl₂) can also be used, sometimes offering different selectivity or milder reaction conditions.[11] For substrates sensitive to strong Lewis acids, milder catalysts may be advantageous.
Conclusion
The Friedel-Crafts acylation is a highly reliable and versatile method for the synthesis of aryl ketones. The protocol described herein for the preparation of this compound is a robust procedure that, when executed with attention to anhydrous conditions and proper technique, will consistently provide the desired product in good yield. This compound and others like it are pivotal building blocks in the development of new chemical entities for various industrial applications.
References
- BenchChem. (2025). Application Notes & Protocols: Experimental Setup for Friedel-Crafts Acylation Reactions.
- Saskoer.ca. (n.d.). 10.9. Reaction: Acylation via Friedel-Crafts – Introduction to Organic Chemistry.
- BYJU'S. (n.d.). Friedel Crafts Acylation And Alkylation Reaction.
- LibreTexts. (2021, December 27). 4.1.4: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction.
- BenchChem. (n.d.). A Comparative Guide to Lewis Acid Catalysts in Friedel-Crafts Reactions: Selectivity and Performance.
- University of Michigan. (n.d.). Experiment 1: Friedel-Crafts Acylation.
- Master Organic Chemistry. (2018, May 17). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation.
- Khan Academy. (n.d.). Friedel-Crafts acylation.
- Sigma-Aldrich. (n.d.). Friedel–Crafts Acylation.
- YouTube. (2013, September 11). Friedel-Krafts acylation, benzene and propanoyl chloride.
- YouTube. (2020, October 20). Friedel Crafts Acylation of Anisole Experiment Part 2: Reaction, Workup, and Characterization.
- BenchChem. (n.d.). Application Notes and Protocols for Friedel-Crafts Acylation using Valeryl Chloride.
- BenchChem. (n.d.). Troubleshooting low yield in Friedel-Crafts acylation reactions.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. 10.9. Reaction: Acylation via Friedel-Crafts – Introduction to Organic Chemistry [saskoer.ca]
- 3. Friedel–Crafts Acylation [sigmaaldrich.com]
- 4. byjus.com [byjus.com]
- 5. m.youtube.com [m.youtube.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. websites.umich.edu [websites.umich.edu]
- 9. m.youtube.com [m.youtube.com]
- 10. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 11. pdf.benchchem.com [pdf.benchchem.com]
Application Note: Protocol for ¹H NMR Analysis of 1-(4-Pentylphenyl)propan-1-one
Abstract
This application note provides a comprehensive, field-proven protocol for the structural elucidation of 1-(4-pentylphenyl)propan-1-one using ¹H Nuclear Magnetic Resonance (NMR) spectroscopy. Tailored for researchers, scientists, and professionals in drug development and chemical synthesis, this guide moves beyond a simple recitation of steps. It delves into the causality behind experimental choices, ensuring a robust and self-validating analytical workflow. We will cover the entire process from sample preparation and instrument setup to data processing and spectral interpretation, grounded in authoritative standards and practices.
Introduction: The Role of NMR in Structural Verification
This compound is an aromatic ketone with an alkyl substituent, a common structural motif in organic chemistry. Its precise characterization is critical for quality control, reaction monitoring, and ensuring the integrity of downstream applications. ¹H NMR spectroscopy stands as the primary analytical technique for unambiguous structure confirmation of such small molecules. By probing the chemical environment of hydrogen nuclei, ¹H NMR provides detailed information on molecular connectivity, symmetry, and functional groups.
The underlying principle of NMR spectroscopy is the absorption of radiofrequency energy by atomic nuclei in the presence of a strong magnetic field. The resonance frequency of each proton is highly sensitive to its local electronic environment, a phenomenon known as the chemical shift (δ). Furthermore, interactions between neighboring, non-equivalent protons lead to signal splitting (spin-spin coupling), revealing valuable information about the molecule's scaffold. Adherence to standardized protocols, as recommended by bodies like the International Union of Pure and Applied Chemistry (IUPAC), is paramount for data accuracy, reproducibility, and comparability.[1][2][3]
Predicted ¹H NMR Spectrum of this compound
A thorough understanding of the expected spectrum is crucial for accurate data interpretation. Based on the analysis of structurally similar compounds and established chemical shift principles, the predicted ¹H NMR data for this compound in deuterated chloroform (CDCl₃) is summarized below.
| Assignment (Proton Label) | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Integration (Number of Protons) | Predicted Coupling Constant (J, Hz) | Rationale for Prediction |
| H-a | ~7.90 | Doublet (d) | 2H | ~8.0 | Protons ortho to the electron-withdrawing carbonyl group are significantly deshielded and appear downfield. They are coupled to the meta protons (H-b). |
| H-b | ~7.25 | Doublet (d) | 2H | ~8.0 | Protons meta to the carbonyl group are less deshielded than the ortho protons and are coupled to them. |
| H-c | ~2.95 | Quartet (q) | 2H | ~7.2 | Methylene protons adjacent to the carbonyl group are deshielded. They are split by the neighboring methyl protons (H-d). |
| H-d | ~1.20 | Triplet (t) | 3H | ~7.2 | Methyl protons of the propanone moiety, split by the adjacent methylene protons (H-c). |
| H-e | ~2.65 | Triplet (t) | 2H | ~7.6 | Benzylic methylene protons of the pentyl group are deshielded by the aromatic ring and are split by the adjacent methylene protons (H-f). |
| H-f | ~1.65 | Multiplet (m) | 2H | - | Methylene protons of the pentyl chain. |
| H-g | ~1.35 | Multiplet (m) | 2H | - | Methylene protons of the pentyl chain. |
| H-h | ~1.35 | Multiplet (m) | 2H | - | Methylene protons of the pentyl chain. |
| H-i | ~0.90 | Triplet (t) | 3H | ~7.0 | Terminal methyl protons of the pentyl group, appearing in the typical aliphatic region. |
Note: Predicted values are based on established principles of NMR spectroscopy and data from analogous compounds. Actual experimental values may vary slightly.
Experimental Workflow and Protocol
The following diagram illustrates the comprehensive workflow for the ¹H NMR analysis of this compound.
Caption: Workflow for ¹H NMR analysis.
Materials and Reagents
-
This compound (analyte)
-
Deuterated chloroform (CDCl₃) with 0.03% (v/v) Tetramethylsilane (TMS)
-
High-quality 5 mm NMR tubes
-
Glass Pasteur pipettes
-
Glass wool
-
Acetone (for cleaning)
-
Nitrogen or dry air source
Step-by-Step Protocol for Sample Preparation
The quality of the NMR spectrum is directly dependent on the quality of the sample preparation.
-
Analyte Quantity: Accurately weigh approximately 5-25 mg of this compound into a clean, dry vial.[4][5] The use of a sufficient amount of sample ensures a good signal-to-noise ratio.
-
Solvent Selection: Add approximately 0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% TMS to the vial. CDCl₃ is a common, non-polar solvent suitable for many organic compounds. The deuterium nucleus (²H) is not observed in the ¹H NMR spectrum, thus preventing a large solvent signal from obscuring the analyte peaks.[6][7]
-
Internal Standard: Tetramethylsilane (TMS) is used as an internal standard for referencing the chemical shift scale to 0.00 ppm.[3] Its single, sharp resonance does not typically overlap with analyte signals.
-
Dissolution and Homogenization: Gently swirl or vortex the vial to ensure complete dissolution of the sample. The solution should be clear and homogeneous.
-
Filtration: To remove any particulate matter that can degrade spectral resolution, filter the sample solution through a small plug of glass wool packed into a Pasteur pipette directly into a clean, dry NMR tube.[4] Cotton wool should be avoided as it can introduce impurities.
-
Sample Depth: The final sample height in the NMR tube should be approximately 4-5 cm to ensure it is within the detection region of the instrument's receiver coil.[4]
-
Capping and Labeling: Securely cap the NMR tube to prevent solvent evaporation and label it clearly.
Step-by-Step Protocol for Data Acquisition
These steps are for a standard Fourier Transform NMR spectrometer. Specific parameters may vary based on the instrument manufacturer and field strength.
-
Instrument Insertion: Carefully insert the NMR tube into the spinner turbine and place it in the NMR magnet.
-
Locking: The spectrometer's lock system uses the deuterium signal from the CDCl₃ to maintain a stable magnetic field during acquisition.[7]
-
Shimming: This crucial step involves adjusting the currents in the shim coils to optimize the homogeneity of the magnetic field across the sample, resulting in sharp, symmetrical peaks.[7] Automated shimming routines are standard on modern instruments.
-
Acquisition Parameters:
-
Pulse Angle: A 30-45° pulse angle is typically sufficient for routine ¹H NMR.
-
Acquisition Time: ~2-4 seconds.
-
Relaxation Delay: 1-2 seconds. This delay allows for the relaxation of excited nuclei back to their equilibrium state before the next pulse.
-
Number of Scans: 8-16 scans are usually adequate for a sample of this concentration.
-
-
Initiate Acquisition: Start the acquisition process. The raw data is collected as a Free Induction Decay (FID).
Step-by-Step Protocol for Data Processing
Modern NMR software automates many of these steps, but understanding the process is key to troubleshooting and ensuring data quality.
-
Fourier Transformation (FT): The FID, a time-domain signal, is converted into a frequency-domain spectrum through a Fourier Transform.[8]
-
Phase Correction: The transformed spectrum is phased to ensure that all peaks have a pure absorption lineshape. This can be done automatically or manually.
-
Baseline Correction: A flat baseline is essential for accurate integration. Automated algorithms are typically used to correct for any baseline distortions.
-
Referencing: The spectrum is calibrated by setting the TMS peak to 0.00 ppm.[9]
-
Integration: The area under each peak is integrated. The integration values are relative and should be normalized to a known number of protons in the molecule.
-
Peak Picking: The exact chemical shift of each peak and multiplet is determined.
Data Analysis and Interpretation
A systematic approach to spectral analysis is essential for accurate structural assignment.
-
Chemical Shift Analysis: Compare the observed chemical shifts with the predicted values. The downfield aromatic signals and the characteristic shifts of the protons adjacent to the carbonyl group and the aromatic ring are key starting points.
-
Integration Analysis: The relative integrals of the signals must correspond to the number of protons in each unique chemical environment. For this compound, the expected ratio is 2:2:2:3:2:2:2:2:3.
-
Multiplicity and Coupling Constant Analysis: The splitting pattern of each signal provides information about the number of neighboring protons. For example, the quartet at ~2.95 ppm (H-c) is indicative of a neighboring methyl group (H-d), which in turn appears as a triplet.
Trustworthiness and Self-Validation
The protocol's integrity is maintained through several key checks:
-
Internal Consistency: The chemical shifts, integrations, and coupling patterns must all be consistent with the proposed structure.
-
Solvent Residual Peak: The small, residual proton peak of the deuterated solvent (for CDCl₃, a singlet at ~7.26 ppm) can serve as a secondary chemical shift reference.
-
TMS Reference: The presence of a sharp singlet at 0.00 ppm confirms the proper referencing of the spectrum.
-
Reproducibility: Repetition of the experiment should yield identical spectra within the limits of instrumental variation.
Conclusion
This application note provides a detailed and scientifically grounded protocol for the ¹H NMR analysis of this compound. By following these steps and understanding the rationale behind them, researchers can confidently acquire, process, and interpret high-quality NMR data for the unambiguous structural verification of this and similar molecules. The emphasis on standardized procedures and a logical workflow ensures data integrity and supports the rigorous demands of scientific research and development.
References
-
Davies, A. N., & Lancashire, R. J. (2016). Updating IUPAC spectroscopy recommendations and data standards. Spectroscopy Europe, 28(5), 13-17. [Link]
-
Teav, T., et al. (2010). A sample preparation protocol for 1H nuclear magnetic resonance studies of water-soluble metabolites in blood and urine. Analytical Biochemistry, 398(2), 263-5. [Link]
-
University of Ottawa. NMR Sample Preparation. [Link]
-
IUPAC. (2021). A critical review of reporting and storage of NMR data for spin-half nuclei in small molecules. [Link]
-
Scribd. NMR Sample Preparation Guide. [Link]
-
Nanalysis. (2024). Guide: Preparing a Sample for NMR analysis – Part I. [Link]
-
Western University. NMR Sample Preparation. [Link]
-
Markley, J. L., et al. (1998). Recommendations for the presentation of NMR structures of proteins and nucleic acids. Pure and Applied Chemistry, 70(1), 117-142. [Link]
-
Harris, R. K., et al. (2001). NMR nomenclature. Nuclear spin properties and conventions for chemical shifts (IUPAC Recommendations 2001). Pure and Applied Chemistry, 73(11), 1795-1818. [Link]
-
Fitzpatrick, M. (2015). 1D 1H NMR data processing. [Link]
-
UC Santa Barbara. Chemical Shift Referencing. [Link]
Sources
- 1. rsc.org [rsc.org]
- 2. rsc.org [rsc.org]
- 3. 4-Propylphenol(645-56-7) 1H NMR [m.chemicalbook.com]
- 4. hmdb.ca [hmdb.ca]
- 5. NP-MRD: 1H NMR Spectrum (1D, 100 MHz, H2O, predicted) (NP0184970) [np-mrd.org]
- 6. 4'-Methylpropiophenone(5337-93-9) 1H NMR spectrum [chemicalbook.com]
- 7. hmdb.ca [hmdb.ca]
- 8. abcdindex.com [abcdindex.com]
- 9. ooir.org [ooir.org]
Application Note: Quantitative Analysis of 1-(4-Pentylphenyl)propan-1-one using Gas Chromatography-Mass Spectrometry (GC-MS)
Abstract
This application note presents a detailed and validated Gas Chromatography-Mass Spectrometry (GC-MS) method for the identification and quantification of 1-(4-Pentylphenyl)propan-1-one. This compound and its analogs are relevant in pharmaceutical research and drug development as intermediates and potential impurities. The protocol herein provides a robust framework for researchers, quality control analysts, and drug development professionals, covering sample preparation, instrument configuration, and data analysis, all grounded in principles of scientific integrity and method validation.
Introduction: The Analytical Imperative
This compound is an aromatic ketone, a class of compounds frequently encountered as synthetic intermediates in the pharmaceutical industry. Its accurate quantification is critical for ensuring the purity of active pharmaceutical ingredients (APIs), monitoring reaction kinetics, and identifying potential process-related impurities. Gas Chromatography (GC) coupled with Mass Spectrometry (MS) is the gold standard for analyzing such semi-volatile organic compounds, offering unparalleled separation efficiency and specificity.[1] This document provides a comprehensive, field-tested protocol designed for immediate implementation in a research or quality control setting.
Principle of the GC-MS Method
The methodology is predicated on the physicochemical properties of this compound (Molecular Weight: 204.31 g/mol ). The compound's volatility allows for efficient thermal desorption and transport through the GC column.
-
Gas Chromatography (GC): The sample, dissolved in a suitable volatile solvent, is injected into a heated inlet, where it vaporizes. An inert carrier gas (Helium) sweeps the vaporized analytes onto a capillary column. The column, typically coated with a non-polar stationary phase, separates compounds based on their boiling points and interactions with the phase. This compound, being a semi-volatile compound, will elute at a characteristic retention time under a specific temperature program.
-
Mass Spectrometry (MS): As the separated components elute from the GC column, they enter the MS ion source. Here, they are bombarded with high-energy electrons (Electron Ionization - EI), causing them to fragment into charged ions in a reproducible pattern. This fragmentation pattern, or mass spectrum, serves as a molecular fingerprint. The mass spectrometer then separates these ions based on their mass-to-charge ratio (m/z), allowing for both qualitative identification and quantitative measurement.
Experimental Protocol
This protocol is designed as a self-validating system. Adherence to these steps, coupled with the specified quality control checks, ensures the generation of trustworthy and reproducible data, in line with ICH Q2(R1) guidelines for analytical method validation.[2][3]
Materials and Reagents
-
Analyte Standard: this compound, analytical standard grade (CAS: 17713-58-5)[4][5]
-
Solvent: Dichloromethane (DCM) or Ethyl Acetate, HPLC or GC grade. These are volatile organic solvents suitable for GC-MS analysis.[6]
-
Internal Standard (IS): 4,4'-Dimethylbenzophenone or a similar aromatic ketone with a distinct retention time and mass spectrum.
-
Glassware: Class A volumetric flasks, pipettes, and 1.5 mL amber glass autosampler vials with PTFE-lined caps.[6]
Standard and Sample Preparation
Causality: The choice of solvent is critical; it must fully dissolve the analyte without interfering with the chromatographic analysis. Dichloromethane is an excellent choice due to its high volatility and compatibility with common GC stationary phases.[7] Sample concentration should be optimized to achieve a column loading of approximately 10 ng for a 1 µL injection to ensure optimal signal-to-noise without overloading the system.[6]
Protocol:
-
Stock Standard Preparation (1000 µg/mL): Accurately weigh 10 mg of this compound standard into a 10 mL Class A volumetric flask. Dissolve and dilute to the mark with dichloromethane.
-
Internal Standard Stock (1000 µg/mL): Prepare a stock solution of the chosen internal standard in the same manner.
-
Working Calibration Standards: Prepare a series of calibration standards by serial dilution of the stock standard to cover the expected concentration range of the samples (e.g., 0.1, 0.5, 1, 5, 10, 25 µg/mL). Fortify each calibration standard with the internal standard at a constant concentration (e.g., 5 µg/mL).
-
Sample Preparation: Dissolve the sample matrix (e.g., API, reaction mixture) in dichloromethane to achieve an expected analyte concentration within the calibration range. If the sample is not fully soluble or contains non-volatile components, a liquid-liquid extraction or solid-phase extraction (SPE) cleanup may be necessary.[8] Spike the final extract with the internal standard to the same concentration as the calibration standards. Centrifuge or filter the final solution to remove particulates before transferring to an autosampler vial.[6]
GC-MS Instrumentation and Parameters
The following parameters are a robust starting point and should be optimized for the specific instrumentation in use.
| Parameter | Setting | Rationale |
| Gas Chromatograph | ||
| Injector | Split/Splitless, operated in Splitless mode | Maximizes analyte transfer to the column for trace analysis.[7] |
| Inlet Temperature | 280 °C | Ensures rapid and complete vaporization of the analyte without thermal degradation. |
| Injection Volume | 1 µL | Standard volume for capillary GC. |
| Carrier Gas | Helium, Constant Flow | Inert gas providing good chromatographic efficiency. |
| Flow Rate | 1.2 mL/min | Optimal flow for a 0.25 mm ID column. |
| Column | DB-5ms (or equivalent 5% phenyl-methylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness | A versatile, non-polar column providing excellent separation for a wide range of semi-volatile compounds.[9] |
| Oven Program | Initial: 100 °C, hold 1 minRamp: 20 °C/min to 280 °CHold: 5 min | This temperature program is designed to provide good separation from solvent and other potential impurities while ensuring the analyte elutes as a sharp peak. |
| Mass Spectrometer | ||
| Ion Source | Electron Ionization (EI) | Standard, robust ionization technique for GC-MS. |
| Ion Source Temp. | 230 °C | Standard temperature to maintain cleanliness and promote ionization. |
| Quadrupole Temp. | 150 °C | Standard temperature for stable mass filtering. |
| Electron Energy | 70 eV | Standard energy for reproducible fragmentation and library matching. |
| Acquisition Mode | Full Scan (m/z 50-300) for identificationSelected Ion Monitoring (SIM) for quantification | Full scan provides a complete mass spectrum for identification. SIM mode significantly increases sensitivity and selectivity for quantification by monitoring only characteristic ions. |
| Transfer Line Temp. | 280 °C | Prevents condensation of the analyte between the GC and MS. |
Data Analysis and Interpretation
Analyte Identification
Identification is confirmed by two criteria:
-
Retention Time (RT): The RT of the analyte peak in the sample must match that of a known standard within a narrow window (e.g., ±0.05 min).
Predicted Mass Spectrum: The fragmentation is expected to follow typical patterns for alkyl aromatic ketones:
-
Molecular Ion (M+): m/z 204 (C₁₄H₂₀O⁺) - This peak may be of low abundance.
-
Base Peak: m/z 147 - Resulting from the stable acylium ion formed by cleavage of the ethyl group ([M-C₂H₅]⁺).
-
Other Key Fragments:
-
m/z 119: From cleavage of the propyl group from the carbonyl ([M-C₃H₇]⁺) or subsequent fragmentation.
-
m/z 91: Tropylium ion (C₇H₇⁺), characteristic of alkylbenzenes.
-
m/z 57: Propionyl cation (C₃H₅O⁺).
-
Quantification
For quantitative analysis, operate the MS in SIM mode.
| Analyte | Quantifier Ion (m/z) | Qualifier Ion(s) (m/z) |
| This compound | 147 | 204, 119 |
| Internal Standard | (Select based on IS) | (Select based on IS) |
Procedure:
-
Calibration Curve: Generate a calibration curve by plotting the ratio of the peak area of the analyte's quantifier ion to the peak area of the internal standard's quantifier ion against the concentration of the analyte.
-
Linearity: The curve should demonstrate linearity over the desired concentration range, with a correlation coefficient (R²) of >0.995.
-
Quantification: Calculate the concentration of this compound in the samples by applying the peak area ratio to the linear regression equation derived from the calibration curve.
Method Validation and System Suitability
To ensure the reliability of the results, the method should be validated according to established guidelines.[2]
-
Specificity: The ability to assess the analyte unequivocally in the presence of other components. This is demonstrated by the unique retention time and mass spectrum.
-
Linearity: Assessed from the calibration curve.[10]
-
Accuracy & Precision: Determined by analyzing spiked matrix samples at multiple concentrations (e.g., low, medium, high). Accuracy should be within 98-102% recovery, and precision (as %RSD) should be ≤2%.[10]
-
Limit of Detection (LOD) & Limit of Quantitation (LOQ): Determined based on the signal-to-noise ratio (S/N), typically S/N ≥ 3 for LOD and S/N ≥ 10 for LOQ.
-
System Suitability: Before each analytical run, inject a mid-point calibration standard to verify system performance. Key parameters include peak shape (tailing factor ≤ 2.0), retention time stability, and detector response.
Visual Workflow and Data Relationships
The following diagrams illustrate the logical flow of the analytical process.
Caption: High-level workflow from sample preparation to final report.
Caption: Predicted key fragmentation pathways in the mass spectrometer.
Conclusion
The GC-MS method detailed in this application note provides a specific, sensitive, and reliable protocol for the quantitative analysis of this compound. The combination of chromatographic separation and mass spectrometric detection ensures high confidence in both the identification and quantification of the analyte. By adhering to the principles of method validation and system suitability, researchers and quality control professionals can implement this protocol to generate high-quality, defensible data essential for drug development and manufacturing.
References
-
International Council for Harmonisation. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]
-
International Organisation of Vine and Wine. Determination of alkylphenols in wines by gas chromatography-mass spectrometry (GC-MS or GC-MS/MS). [Link]
-
University of California, Davis. Sample Preparation Guidelines for GC-MS. [Link]
-
Pávon, J. L. P., et al. (2017). GC-MS applications in pharmaceutical analysis. European Pharmaceutical Review. [Link]
-
Patel, K. et al. A Review on GC-MS and Method Development and Validation. World Journal of Pharmacy and Pharmaceutical Sciences. [Link]
-
Bansal, S. K., et al. (2023). Analytical Method Development and Validation in Pharmaceuticals. Pharma Focus Asia. [Link]
-
PubChem. Propiophenone. National Center for Biotechnology Information. [Link]
-
Organomation. GC-MS Sample Preparation. [Link]
-
NIST. 4'-Methylpropiophenone. NIST Chemistry WebBook. [Link]
Sources
- 1. Determination of alkylphenols in wines by gas chromatography-mass spectrometry (GC-MS or GC-MS/MS) (Type-IV) | OIV [oiv.int]
- 2. Analysis of Alkylphenols Using New Internal Standards [sigmaaldrich.com]
- 3. researchgate.net [researchgate.net]
- 4. 17713-58-5|this compound|BLD Pharm [bldpharm.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. pepolska.pl [pepolska.pl]
- 7. 4'-Methylpropiophenone [webbook.nist.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. manavchem.com [manavchem.com]
- 10. 苯丙酮 analytical standard | Sigma-Aldrich [sigmaaldrich.com]
Application Note: High-Performance Liquid Chromatography (HPLC) Purification of 1-(4-Pentylphenyl)propan-1-one
Abstract
This application note presents a robust and efficient reversed-phase high-performance liquid chromatography (RP-HPLC) method for the purification of 1-(4-Pentylphenyl)propan-1-one. The protocol is designed for researchers, chemists, and drug development professionals requiring high-purity samples of this aromatic ketone, a common intermediate in organic synthesis. This guide provides a detailed, step-by-step protocol, explains the scientific rationale behind the method development, and offers insights into potential challenges such as separating structurally similar impurities. The described method utilizes a C18 stationary phase with a gradient elution of water and acetonitrile, ensuring excellent resolution and recovery.
Introduction: The Chromatographic Challenge
This compound is a key building block in the synthesis of various organic molecules, including potential pharmaceutical candidates. Its structure, featuring a substituted aromatic ring and a short alkyl chain, imparts significant non-polar character. The primary challenge in its purification lies in the removal of structurally similar impurities that often accompany its synthesis.
Typical synthetic routes, such as Friedel-Crafts acylation of pentylbenzene, can generate a variety of by-products.[1] These include:
-
Unreacted Starting Materials: Residual pentylbenzene.
-
Isomeric By-products: Ortho- and meta-substituted isomers (e.g., 1-(2-pentylphenyl)propan-1-one).
-
Process-Related Impurities: By-products from side reactions or degradation.[2]
The structural similarity between these compounds, particularly the isomers, makes separation by techniques like simple distillation or recrystallization inefficient. Reversed-phase HPLC, which separates molecules based on their hydrophobicity, is the ideal technique for this challenge.[3][4] This note details a validated method to achieve baseline separation of the target compound from its likely contaminants.
Physicochemical Properties & Method Rationale
A successful HPLC purification strategy is built upon understanding the analyte's properties.
-
Hydrophobicity (LogP): While experimental data for this compound is scarce, a predicted LogP value can be estimated. The closely related 1-[4-(1-methylethyl)-2-nitrosophenyl]-propan-1-one has a calculated XLogP3 of 2.6.[5] Given that a pentyl group is significantly more hydrophobic than a nitroso-substituted isopropyl group, the LogP of our target compound is estimated to be >4.0. This high hydrophobicity dictates the use of reversed-phase chromatography, where the non-polar analyte will strongly interact with a non-polar stationary phase.[4][6]
-
UV Absorbance: The presence of the phenyl ketone chromophore suggests strong ultraviolet (UV) absorbance. Aromatic ketones typically exhibit a strong π→π* transition in the 240-280 nm range.[7] Studies on analogous structures, like 4-pentylphenyl benzoates, show absorbance maxima between 251 nm and 265 nm.[8][9] Therefore, a detection wavelength of 254 nm is selected for its proximity to the likely λmax and its common availability on HPLC detectors, ensuring high sensitivity.
Based on these properties, a C18 stationary phase was chosen for its strong hydrophobic retention capabilities, paired with a water/acetonitrile mobile phase to modulate the elution of the highly non-polar compounds.[10] A gradient elution is employed to ensure that less retained impurities are washed off early, while providing sufficient organic strength to elute the strongly retained target compound and any more hydrophobic by-products in a reasonable time with sharp peaks.
Materials and Methods
Equipment and Consumables
-
HPLC System: Agilent 1260 Infinity II LC System (or equivalent) with quaternary pump, autosampler, multicolumn thermostat, and Diode Array Detector (DAD).
-
Column: Phenomenex Luna® C18(2) (150 x 4.6 mm, 5 µm particle size) or equivalent.
-
Solvents: HPLC-grade Acetonitrile (ACN) and ultrapure water.
-
Sample Vials: 2 mL amber glass vials with PTFE septa.
-
Syringe Filters: 0.22 µm PTFE filters for sample preparation.
Reagent Preparation
-
Mobile Phase A (MPA): Ultrapure Water
-
Mobile Phase B (MPB): Acetonitrile
-
Sample Diluent: 50:50 (v/v) Acetonitrile:Water
Chromatographic Conditions
The operational parameters are summarized in the table below.
| Parameter | Value | Rationale |
| Column | C18, 150 x 4.6 mm, 5 µm | Standard for reversed-phase separations, providing strong hydrophobic retention necessary for the non-polar analyte.[4][10] |
| Mobile Phase | A: Water; B: Acetonitrile | Acetonitrile offers lower viscosity and good UV transparency compared to methanol, often leading to better peak shapes for aromatic compounds.[6] |
| Gradient | 60% B to 95% B over 15 min | Starts with a high organic content to ensure retention of the hydrophobic analyte, then ramps up to elute the target and any more non-polar impurities, ensuring a complete column wash. |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column, providing a good balance between analysis time and separation efficiency. |
| Column Temp. | 30 °C | Elevated temperature reduces mobile phase viscosity, lowers backpressure, and can improve peak symmetry. |
| Detection | DAD, 254 nm | Chosen based on the characteristic absorbance of the phenyl ketone chromophore, providing high sensitivity for the target analyte.[7][8][9] |
| Injection Vol. | 10 µL | A typical volume for analytical-scale purification development. Can be scaled for preparative runs. |
| Run Time | 20 minutes (including re-equilibration) | Allows for complete elution of all components and ensures the column is ready for the next injection. |
Experimental Protocol
This section provides a step-by-step guide for the purification process.
Workflow Diagram
Caption: HPLC purification workflow for this compound.
Detailed Steps
-
System Preparation:
-
Ensure mobile phase reservoirs are filled with freshly prepared MPA (Water) and MPB (Acetonitrile).
-
Purge the pump channels to remove any air bubbles.
-
Set the column temperature to 30 °C.
-
Equilibrate the column with the initial mobile phase composition (60% B) at 1.0 mL/min for at least 15 minutes, or until a stable baseline is observed at 254 nm.
-
-
Sample Preparation:
-
Accurately weigh approximately 10 mg of the crude this compound.
-
Dissolve the sample in 10 mL of the Sample Diluent (50:50 ACN:Water) to achieve a concentration of ~1 mg/mL. Vortex until fully dissolved.
-
Filter the sample solution through a 0.22 µm PTFE syringe filter into a clean HPLC vial. This step is critical to remove particulate matter that could damage the column.
-
-
Analysis and Purification:
-
Place the vial in the autosampler.
-
Create a sequence in the chromatography data system (CDS) software with the method parameters outlined in Section 3.3.
-
Inject 10 µL of the sample and start the run.
-
Monitor the chromatogram in real-time. The target compound, being highly hydrophobic, is expected to elute late in the gradient.
-
For preparative scale-up, identify the retention time of the target peak and set collection parameters accordingly.
-
Expected Results and Discussion
A representative chromatogram should show good separation between the target peak and potential impurities.
Table 2: Expected Retention Times and Peak Identity
| Peak No. | Expected Retention Time (min) | Tentative Identity | Rationale for Elution Order |
| 1 | 2.5 - 4.0 | Propionylating agent/hydrolysis products | More polar starting materials or by-products will have minimal retention and elute early. |
| 2 | 6.0 - 8.0 | Isomeric By-products (ortho-, meta-) | Isomers may have slightly different polarities and shapes, leading to small differences in retention on the C18 phase. |
| 3 | ~12.5 | This compound (Target) | The para-isomer is typically well-retained due to its linear shape and strong hydrophobic interaction with the C18 ligands. |
| 4 | >14.0 | Pentylbenzene (Starting Material) / Di-acylated | Pentylbenzene is very non-polar. Di-acylated products would be even more hydrophobic and thus retained longer. |
Troubleshooting & Optimization
-
Poor Resolution: If isomeric peaks co-elute with the main peak, consider flattening the gradient slope around the elution time of the target (e.g., increase the time taken to go from 70% to 85% B). This provides more time for the subtle differences between isomers to effect a separation.
-
Peak Tailing: Peak tailing for the ketone can sometimes occur due to secondary interactions with residual silanols on the silica support. Adding a small amount of acid (e.g., 0.1% formic acid) to the mobile phase can suppress this interaction and improve peak shape.
-
High Backpressure: Ensure the sample is thoroughly filtered. High backpressure can indicate a column clog or system blockage.
Conclusion
The RP-HPLC method detailed in this application note provides an effective and reliable means for the high-purity isolation of this compound. By leveraging a C18 stationary phase and a carefully optimized water/acetonitrile gradient, this protocol successfully separates the target compound from common process-related impurities, including challenging structural isomers. This method is suitable for routine purity assessment and can be readily scaled up for preparative purification in research and development settings.
References
-
SIELC Technologies. (n.d.). Separation of 4-Propylphenol on Newcrom R1 HPLC column. Retrieved from [Link]
-
Canene-Adams, K. (2013). Reverse-phase HPLC analysis and purification of small molecules. Methods in Enzymology, 533, 291-301. doi: 10.1016/B978-0-12-420067-8.00023-4. Available from: [Link]
-
PrepChem. (n.d.). Synthesis of 1-(4-isobutylphenyl)propan-1-one. Retrieved from [Link]
-
Phenomenex Inc. (n.d.). Reversed Phase HPLC Columns. Retrieved from [Link]
- Ghassempour, A., et al. (n.d.). Reliability of logP Predictions Based on Calculated Molecular Descriptors: A Critical Review. Source not specified.
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 609539, Propan-1-one, 1-[4-(1-methylethyl)-2-nitrosophenyl]-. Retrieved from [Link]
-
Kujawski, J., et al. (n.d.). The log P Parameter as a Molecular Descriptor in the Computer-aided Drug Design – an Overview. ResearchGate. Available from: [Link]
-
Obrnuta faza. (n.d.). The Retention Behavior of Reversed-Phase HPLC Columns with 100% Aqueous Mobile Phase. Retrieved from [Link]
-
Tetko, I. V., et al. (2016). Prediction of logP for Pt(II) and Pt(IV) complexes: Comparison of statistical and quantum-chemistry based approaches. Journal of Inorganic Biochemistry, 156, 1-13. doi: 10.1016/j.jinorgbio.2015.12.006. Available from: [Link]
-
Sidir, Y. G., et al. (2025). The Optical Properties, UV-Vis. Absorption and Fluorescence Spectra of 4-Pentylphenyl 4-n-benzoate Derivatives in Different Solvents. Journal of Fluorescence, 35(9), 8269-8287. doi: 10.1007/s10895-025-04154-9. Available from: [Link]
-
Phenomenex Inc. (n.d.). Reversed Phase HPLC Method Development. Retrieved from [Link]
-
Kujawski, J., et al. (n.d.). The log P Parameter as a Molecular Descriptor in the Computer-aided Drug Design – an Overview. Computational Methods in Science and Technology. Available from: [Link]
-
Sidir, Y. G., et al. (2025). The Optical Properties, UV-Vis. Absorption and Fluorescence Spectra of 4-Pentylphenyl 4-n-benzoate Derivatives in Different Solvents. Journal of Fluorescence, 35(9), 8269-8287. doi: 10.1007/s10895-025-04154-9. Available from: [Link]
-
Singh, B., et al. (2025). Synthesis and characterization of impurities of an anticonvulsant drug, lamotrigine. ResearchGate. Available from: [Link]
-
Roman, G. (2016). Synthesis of novel 3-substituted-1-(2'-hydroxyphenyl)propan-1-ones. ResearchGate. Available from: [Link]
-
Master Organic Chemistry. (2016). UV-Vis Spectroscopy: Absorbance of Carbonyls. Retrieved from [Link]
Sources
- 1. prepchem.com [prepchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Reverse-phase HPLC analysis and purification of small molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Reversed Phase HPLC Columns | Phenomenex [phenomenex.com]
- 5. Propan-1-one, 1-[4-(1-methylethyl)-2-nitrosophenyl]- | C12H15NO2 | CID 609539 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. phx.phenomenex.com [phx.phenomenex.com]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. researchgate.net [researchgate.net]
- 9. The Optical Properties, UV-Vis. Absorption and Fluorescence Spectra of 4-Pentylphenyl 4-n-benzoate Derivatives in Different Solvents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. obrnutafaza.hr [obrnutafaza.hr]
Application Notes and Protocols for 1-(4-Pentylphenyl)propan-1-one in Medicinal Chemistry
Introduction: The Untapped Potential of an Aryl Alkyl Ketone
In the landscape of medicinal chemistry, the aryl alkyl ketone scaffold serves as a versatile template for the design of novel therapeutic agents.[1] 1-(4-Pentylphenyl)propan-1-one, a member of this class, presents a unique combination of a propiophenone core and a lipophilic pentyl side chain. While specific biological data for this exact molecule is not extensively documented in publicly available literature, its structural features suggest a compelling starting point for drug discovery campaigns targeting a range of pathologies. The propiophenone moiety is a known pharmacophore in various biologically active compounds, while the 4-pentylphenyl group can significantly influence the compound's pharmacokinetic and pharmacodynamic properties.[2]
This guide provides a comprehensive framework for the synthesis, handling, and potential medicinal chemistry applications of this compound. The protocols herein are designed to be robust and adaptable, enabling researchers to explore the therapeutic potential of this and structurally related molecules.
I. Synthesis of this compound via Friedel-Crafts Acylation
The most direct and widely employed method for the synthesis of aryl alkyl ketones is the Friedel-Crafts acylation.[3] This electrophilic aromatic substitution reaction involves the reaction of an arene with an acyl halide or anhydride in the presence of a Lewis acid catalyst. For the synthesis of this compound, pentylbenzene is acylated with propionyl chloride using aluminum chloride (AlCl₃) as the catalyst.
Protocol: Friedel-Crafts Acylation of Pentylbenzene
Materials and Reagents:
-
Pentylbenzene
-
Propionyl chloride
-
Anhydrous aluminum chloride (AlCl₃)
-
Dichloromethane (DCM), anhydrous
-
Hydrochloric acid (HCl), concentrated
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Addition funnel
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Ice bath
-
Separatory funnel
Procedure:
-
Reaction Setup: In a fume hood, equip a dry round-bottom flask with a magnetic stir bar, an addition funnel, and a reflux condenser. Place the flask in an ice bath.
-
Catalyst Suspension: Carefully add anhydrous aluminum chloride to the flask, followed by anhydrous dichloromethane to create a suspension.
-
Acyl Chloride Addition: Dissolve propionyl chloride in anhydrous dichloromethane and add it to the addition funnel. Add the propionyl chloride solution dropwise to the stirred AlCl₃ suspension while maintaining the temperature below 10 °C.
-
Pentylbenzene Addition: After the addition of propionyl chloride is complete, add pentylbenzene dropwise to the reaction mixture via the addition funnel, again keeping the temperature below 10 °C.
-
Reaction Progression: Once the addition of pentylbenzene is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Quenching: Carefully and slowly pour the reaction mixture over a mixture of crushed ice and concentrated hydrochloric acid with vigorous stirring. This will decompose the aluminum chloride complex.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer and extract the aqueous layer twice with dichloromethane.
-
Washing: Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.
-
Purification: Purify the crude this compound by vacuum distillation or column chromatography on silica gel.
II. Potential Medicinal Chemistry Applications and Screening Protocols
The structural characteristics of this compound, particularly the presence of the lipophilic pentyl chain, suggest that it may exhibit interesting biological activities. Increased lipophilicity can enhance membrane permeability and interaction with hydrophobic binding pockets of biological targets.[4] Based on the known activities of related propiophenone derivatives, we propose the exploration of this compound in the following therapeutic areas:
A. Anticancer Applications
Rationale: Numerous propiophenone derivatives have been synthesized and evaluated for their cytotoxic effects against various cancer cell lines.[5] The mechanism of action for some of these compounds is thought to involve the induction of apoptosis or the inhibition of key signaling pathways involved in cell proliferation. The pentyl group in this compound could enhance its cellular uptake and potency.
This protocol outlines a standard procedure to assess the cytotoxic effects of this compound on cancer cell lines.
Materials and Reagents:
-
Human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer, HCT116 for colon cancer)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
This compound, dissolved in DMSO to prepare a stock solution
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
CO₂ incubator
Procedure:
-
Cell Seeding: Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours at 37°C in a 5% CO₂ atmosphere to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in complete culture medium from the DMSO stock solution. The final DMSO concentration should not exceed 0.5%. Replace the medium in the wells with the medium containing different concentrations of the test compound. Include a vehicle control (medium with DMSO) and a positive control (e.g., doxorubicin).
-
Incubation: Incubate the plates for 48-72 hours.
-
MTT Assay: After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours. The viable cells will reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) by plotting a dose-response curve.
| Parameter | Description |
| Cell Lines | MCF-7, A549, HCT116 |
| Compound Concentrations | Typically a range from 0.1 to 100 µM |
| Incubation Time | 48 or 72 hours |
| Endpoint | Cell viability (measured by MTT reduction) |
| Data Output | IC₅₀ value |
B. Neuroprotective Applications
Rationale: Propiophenone derivatives have been investigated for their potential neuroprotective effects.[6] The underlying mechanisms are often multifactorial, involving antioxidant, anti-inflammatory, and anti-apoptotic pathways.[7][8] The lipophilic nature of this compound may facilitate its entry into the central nervous system, a critical attribute for neuroactive compounds.
This protocol assesses the ability of this compound to protect neuronal cells from oxidative stress-induced cell death.
Materials and Reagents:
-
Human neuroblastoma cell line (e.g., SH-SY5Y)
-
Cell culture medium (e.g., DMEM/F12) with supplements
-
Hydrogen peroxide (H₂O₂) or 6-hydroxydopamine (6-OHDA) as an oxidative stressor
-
This compound stock solution in DMSO
-
MTT solution or other viability assay reagents
-
96-well plates
-
CO₂ incubator
Procedure:
-
Cell Culture and Differentiation (Optional): Culture SH-SY5Y cells in the appropriate medium. For a more neuron-like phenotype, cells can be differentiated using agents like retinoic acid.
-
Pre-treatment: Seed the cells in 96-well plates. After 24 hours, pre-treat the cells with various concentrations of this compound for 1-2 hours.
-
Induction of Oxidative Stress: Following pre-treatment, expose the cells to a pre-determined toxic concentration of H₂O₂ or 6-OHDA for 24 hours. Include a control group with the neurotoxin alone and a vehicle control.
-
Cell Viability Assessment: After the incubation with the neurotoxin, assess cell viability using the MTT assay as described in the cytotoxicity protocol.
-
Data Analysis: Calculate the percentage of neuroprotection conferred by the compound at each concentration compared to the cells treated with the neurotoxin alone.
Diagram of Potential Neuroprotective Mechanisms
Caption: Potential neuroprotective pathways of this compound.
C. Anti-inflammatory Applications
Rationale: The propiophenone scaffold is present in some compounds with anti-inflammatory properties.[9] Inflammation is a complex biological response, and compounds that can modulate key inflammatory pathways, such as the NF-κB and MAPK pathways, are of significant therapeutic interest.
This protocol evaluates the potential of this compound to inhibit the production of pro-inflammatory mediators in lipopolysaccharide (LPS)-stimulated macrophages.
Materials and Reagents:
-
Macrophage cell line (e.g., RAW 264.7)
-
Cell culture medium (e.g., DMEM)
-
Lipopolysaccharide (LPS) from E. coli
-
This compound stock solution in DMSO
-
Griess Reagent for nitrite determination (as an indicator of nitric oxide production)
-
ELISA kits for pro-inflammatory cytokines (e.g., TNF-α, IL-6)
-
96-well plates
-
CO₂ incubator
Procedure:
-
Cell Seeding: Seed RAW 264.7 cells in a 96-well plate and incubate for 24 hours.
-
Compound Treatment: Pre-treat the cells with various concentrations of this compound for 1 hour.
-
Inflammatory Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours to induce an inflammatory response. Include a vehicle control (no LPS, no compound) and an LPS-only control.
-
Nitric Oxide Measurement: After incubation, collect the cell culture supernatant. Determine the concentration of nitrite using the Griess reagent according to the manufacturer's instructions.
-
Cytokine Measurement: Use the collected supernatant to measure the levels of TNF-α and IL-6 using specific ELISA kits.
-
Cell Viability Check: Perform a cell viability assay (e.g., MTT) on the remaining cells to ensure that the observed anti-inflammatory effects are not due to cytotoxicity.
-
Data Analysis: Calculate the percentage inhibition of nitric oxide and cytokine production for each concentration of the test compound compared to the LPS-only control.
Experimental Workflow for Anti-inflammatory Screening
Caption: Workflow for in vitro anti-inflammatory activity screening.
III. Concluding Remarks
This compound represents a promising, yet underexplored, chemical entity in the field of medicinal chemistry. The protocols and application notes provided in this guide offer a structured approach to its synthesis and biological evaluation. By leveraging the known pharmacology of the propiophenone scaffold and considering the influence of the lipophilic pentyl group, researchers can systematically investigate its potential as a lead compound for the development of novel therapeutics in oncology, neurodegenerative diseases, and inflammatory disorders. It is imperative that all experimental work is conducted with appropriate safety precautions and that the results are rigorously validated.
IV. References
-
Ivković, B. M., Nikolic, K., Ilić, B. B., et al. (2013). Phenylpropiophenone derivatives as potential anticancer agents: synthesis, biological evaluation and quantitative structure-activity relationship study. European Journal of Medicinal Chemistry, 63, 239-255.
-
Dai, H. X., et al. (2022). Homologation of aryl ketones to long-chain ketones and aldehydes via C–C bond cleavage. Chem, 8(8), 2235-2249.
-
Organic Chemistry Portal. Friedel-Crafts Acylation. Available at: [Link]
-
Waring, M. J. (2010). Lipophilicity in drug discovery. Expert Opinion on Drug Discovery, 5(3), 235-248.
-
Ivković, B. M., et al. (2013). Phenylpropiophenone derivatives as potential anticancer agents... European Journal of Medicinal Chemistry, 63, 239-255.
-
Satoh, T., & Lipton, S. A. (2007). Redox regulation of neuronal survival, death and differentiation. Antioxidants & Redox Signaling, 9(8), 1131-1143.
-
Zhang, H., et al. (2020). Neuroprotection mediated by natural products and their chemical derivatives. Neural Regeneration Research, 15(11), 2008-2015.
-
Moussa-Pacha, M., et al. (2024). Mechanisms and Potential Benefits of Neuroprotective Agents in Neurological Health. Current Issues in Molecular Biology, 46(1), 548-570.
-
Dawson, W. (1980). Mechanisms of action of antiinflammatory drugs. Advances in Prostaglandin and Thromboxane Research, 8, 1741-1745.
Sources
- 1. Homologation of aryl ketones to long-chain ketones and aldehydes via C–C bond cleavage - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pentylbenzene | C11H16 | CID 10864 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Frontiers | Chemo-enzymatic synthesis and biological activity evaluation of propenylbenzene derivatives [frontiersin.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Phenylpropiophenone derivatives as potential anticancer agents: synthesis, biological evaluation and quantitative structure-activity relationship study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Neuroprotection mediated by natural products and their chemical derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Aryl Methyl Ketones: Versatile Synthons in the Synthesis of Heterocyclic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: 1-(4-Pentylphenyl)propan-1-one as a Precursor for Novel CNS Agents
For: Researchers, scientists, and drug development professionals.
Introduction: The Significance of the Propiophenone Scaffold in CNS Drug Discovery
The propiophenone scaffold, characterized by a phenyl ring attached to a propan-1-one chain, represents a privileged structure in the development of centrally acting agents. Its synthetic versatility allows for modifications at the aromatic ring, the α-carbon, and the β-keto group, leading to a diverse array of compounds with significant pharmacological activity. A key class of molecules derived from this scaffold are the substituted cathinones, which are structurally related to naturally occurring stimulants like cathinone found in the khat plant (Catha edulis)[1][2]. These synthetic cathinones often act as potent modulators of monoamine transporters, influencing the levels of key neurotransmitters such as dopamine, norepinephrine, and serotonin in the synaptic cleft.
This guide focuses on 1-(4-pentylphenyl)propan-1-one , a propiophenone derivative with a pentyl substituent on the phenyl ring. This alkyl chain modification is anticipated to influence the lipophilicity of the resulting compounds, potentially enhancing their ability to cross the blood-brain barrier and interact with CNS targets. The primary application of this precursor, as outlined in these notes, is the synthesis of novel psychoactive agents, particularly analogs of pentedrone and pyrovalerone, which are known for their activity as norepinephrine-dopamine reuptake inhibitors (NDRIs). Such compounds are of interest in neuroscience research for their potential to probe the function of monoamine systems and as leads for the development of therapeutics for conditions such as ADHD and narcolepsy, though they also carry a high potential for abuse[1][3].
These protocols provide a framework for the synthesis and characterization of two primary classes of CNS agents derived from this compound: an N-methylamino derivative and a pyrrolidinyl derivative. The methodologies are designed to be self-validating, with detailed characterization steps to ensure the identity and purity of the synthesized compounds.
Physicochemical Properties of this compound
A thorough understanding of the precursor's properties is essential for successful synthesis and handling.
| Property | Value | Source |
| Molecular Formula | C₁₄H₂₀O | Inferred |
| Molecular Weight | 204.31 g/mol | Inferred |
| Appearance | Expected to be a colorless to pale yellow liquid or low-melting solid | Inferred |
| Boiling Point | Not available | - |
| Solubility | Soluble in common organic solvents (e.g., dichloromethane, methanol, acetone) | Inferred |
Synthetic Workflow Overview
The general synthetic strategy to produce CNS-active agents from this compound involves a two-step process. This approach is adapted from established methods for the synthesis of substituted cathinones and pyrovalerone analogs[4].
Caption: General two-step synthetic pathway from the precursor to the target CNS agents.
Experimental Protocols
Safety Precaution: All manipulations should be performed in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, must be worn at all times.
Protocol 1: Synthesis of 2-Bromo-1-(4-pentylphenyl)propan-1-one (Intermediate)
This protocol describes the selective bromination at the α-position of the propiophenone core. The use of bromine in acetic acid is a well-established method for the α-bromination of ketones[5].
Materials:
-
This compound
-
Glacial Acetic Acid
-
Bromine
-
5% Sodium Bicarbonate Solution
-
Dichloromethane
-
Anhydrous Magnesium Sulfate
-
Round-bottom flask with reflux condenser
-
Dropping funnel
-
Magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve this compound (1.0 eq) in glacial acetic acid.
-
Bromination: Cool the solution in an ice bath. Slowly add a solution of bromine (1.05 eq) in glacial acetic acid dropwise via the dropping funnel over a period of 30 minutes. Maintain the temperature below 10 °C during the addition.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates the complete consumption of the starting material.
-
Work-up: Carefully pour the reaction mixture into ice-cold water. Extract the aqueous layer with dichloromethane (3 x 50 mL).
-
Neutralization: Combine the organic extracts and wash with 5% sodium bicarbonate solution until the effervescence ceases, followed by a wash with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude 2-bromo-1-(4-pentylphenyl)propan-1-one is often used in the next step without further purification. If necessary, it can be purified by column chromatography on silica gel.
Characterization of the Intermediate:
-
¹H NMR: Expect a downfield shift of the α-proton, appearing as a quartet coupled to the methyl protons. The aromatic protons will show a characteristic pattern for a 1,4-disubstituted benzene ring.
-
¹³C NMR: The carbonyl carbon signal will be present, and the α-carbon signal will be shifted due to the presence of the bromine atom.
-
FTIR: A strong absorption band corresponding to the C=O stretch of the ketone will be observed, typically around 1680-1700 cm⁻¹.
-
MS (EI): The mass spectrum is expected to show the molecular ion peak and a characteristic isotopic pattern for a monobrominated compound (M+ and M+2 peaks of similar intensity). Fragmentation may involve the loss of a bromine radical and cleavage of the alkyl chain.
Protocol 2a: Synthesis of 2-(Methylamino)-1-(4-pentylphenyl)propan-1-one Hydrochloride (Pentedrone Analog)
This protocol outlines the reaction of the α-bromo ketone with methylamine to form the corresponding amino ketone, which is then converted to its hydrochloride salt for improved stability and handling.
Materials:
-
2-Bromo-1-(4-pentylphenyl)propan-1-one
-
Methylamine solution (e.g., 40% in water or 2M in THF)
-
Dichloromethane
-
Hydrochloric acid (e.g., 2M in diethyl ether)
-
Anhydrous diethyl ether
-
Anhydrous magnesium sulfate
-
Round-bottom flask
-
Magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Amination Reaction: Dissolve the crude 2-bromo-1-(4-pentylphenyl)propan-1-one (1.0 eq) in dichloromethane in a round-bottom flask. Cool the solution in an ice bath.
-
Addition of Amine: Slowly add an excess of methylamine solution (2.2 eq) to the stirred solution.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC.
-
Work-up: Wash the reaction mixture with water and then with brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Salt Formation: Dissolve the crude freebase in a minimal amount of anhydrous diethyl ether. Slowly add a solution of hydrochloric acid in diethyl ether with stirring until precipitation is complete.
-
Isolation: Collect the precipitate by vacuum filtration, wash with cold diethyl ether, and dry under vacuum to yield the hydrochloride salt.
Protocol 2b: Synthesis of 2-(Pyrrolidin-1-yl)-1-(4-pentylphenyl)propan-1-one Hydrochloride (Pyrovalerone Analog)
This protocol details the synthesis of the pyrrolidinyl derivative, a common structural motif in potent monoamine reuptake inhibitors[4].
Materials:
-
2-Bromo-1-(4-pentylphenyl)propan-1-one
-
Pyrrolidine
-
Dichloromethane
-
Hydrochloric acid (e.g., 2M in diethyl ether)
-
Anhydrous diethyl ether
-
Anhydrous magnesium sulfate
-
Round-bottom flask
-
Magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Amination Reaction: Dissolve the crude 2-bromo-1-(4-pentylphenyl)propan-1-one (1.0 eq) in dichloromethane.
-
Addition of Amine: Add pyrrolidine (2.2 eq) to the solution at room temperature.
-
Reaction: Stir the mixture at room temperature for 12-24 hours. Monitor the reaction by TLC.
-
Work-up: Wash the reaction mixture with water and brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate.
-
Salt Formation: Dissolve the resulting oil in anhydrous diethyl ether and precipitate the hydrochloride salt by the slow addition of ethereal HCl.
-
Isolation: Collect the solid by filtration, wash with cold diethyl ether, and dry under vacuum.
Characterization of Final Products:
| Analysis | Expected Results for 2-(Methylamino)-1-(4-pentylphenyl)propan-1-one HCl | Expected Results for 2-(Pyrrolidin-1-yl)-1-(4-pentylphenyl)propan-1-one HCl |
| ¹H NMR | Signals for the pentyl chain, aromatic protons, α-methine proton, α-methyl protons, and N-methyl protons. The NH₂⁺ proton may be a broad singlet. | Signals for the pentyl chain, aromatic protons, α-methine proton, α-methyl protons, and pyrrolidine ring protons. |
| ¹³C NMR | Resonances for the pentyl chain carbons, aromatic carbons, carbonyl carbon, α-carbon, α-methyl carbon, and N-methyl carbon. | Resonances for the pentyl chain carbons, aromatic carbons, carbonyl carbon, α-carbon, α-methyl carbon, and pyrrolidine ring carbons. |
| FTIR | Broad N-H stretch from the ammonium salt, C=O stretch, aromatic and aliphatic C-H stretches. | C=O stretch, aromatic and aliphatic C-H stretches. The absence of a primary N-H stretch distinguishes it from the methylamino analog. |
| MS (ESI+) | A prominent [M+H]⁺ ion corresponding to the freebase. | A prominent [M+H]⁺ ion corresponding to the freebase. |
Application Notes: Mechanism of Action and Pharmacological Profile
The synthesized compounds are analogs of pentedrone and pyrovalerone and are expected to exhibit similar pharmacological profiles as norepinephrine-dopamine reuptake inhibitors (NDRIs).
Caption: Proposed mechanism of action of the synthesized NDRIs in the synaptic cleft.
By blocking the reuptake of dopamine and norepinephrine, these compounds increase the extracellular concentrations of these neurotransmitters, leading to enhanced signaling at postsynaptic receptors. This mechanism is responsible for the characteristic psychostimulant effects of this class of drugs, including increased alertness, euphoria, and locomotor activity[1].
The affinity of these compounds for the dopamine transporter (DAT) and norepinephrine transporter (NET) can be assessed using radioligand binding assays. It is anticipated that the 4-pentylphenyl derivatives will exhibit high affinity for both DAT and NET, with significantly lower affinity for the serotonin transporter (SERT), a hallmark of many pyrovalerone and pentedrone analogs[4]. The increased lipophilicity due to the pentyl group may influence the potency and duration of action of these compounds compared to their shorter-chain alkyl analogs.
Conclusion and Future Directions
The protocols outlined in this guide provide a robust framework for the synthesis of novel CNS agents from this compound. The resulting compounds are expected to be potent norepinephrine-dopamine reuptake inhibitors, making them valuable tools for neuropharmacological research. Further studies should focus on the detailed pharmacological characterization of these novel derivatives, including in vitro transporter binding assays and in vivo behavioral studies to fully elucidate their CNS effects. The structure-activity relationships derived from such studies will be invaluable for the rational design of future CNS agents with tailored pharmacological profiles.
References
-
Pentedrone. (n.d.). In Wikipedia. Retrieved January 13, 2026, from [Link]
-
Meltzer, P. C., Butler, D., Deschamps, J. R., & Madras, B. K. (2006). 1-(4-Methylphenyl)-2-pyrrolidin-1-yl-pentan-1-one (Pyrovalerone) analogs. A promising class of monoamine uptake inhibitors. Journal of medicinal chemistry, 49(4), 1420–1432. [Link]
-
Kim, J. Y., Lee, J. Y., Kim, H. J., Lee, Y. H., Choi, J. W., Lee, Y. S., & Jang, C. G. (2015). The new stimulant designer compound pentedrone exhibits rewarding properties and affects dopaminergic activity. Addiction biology, 20(5), 934–944. [Link]
-
Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. [Link]
-
Organic Syntheses Procedure. (n.d.). Organic Syntheses. Retrieved January 13, 2026, from [Link]
-
Kertesz, I., & Fodor, G. (2019). An Organic Chemist's Guide to Electrospray Mass Spectrometric Structure Elucidation. Molecules (Basel, Switzerland), 24(4), 693. [Link]
-
Liu, F., Ren, S. Y., & Yang, W. J. (2012). 2-Bromo-2-methyl-1-[4-(methylsulfanyl)phenyl]propan-1-one. Acta crystallographica. Section E, Structure reports online, 68(Pt 6), o1759. [Link]
-
Fragmentation Patterns in Mass Spectrometry. (n.d.). Chemguide. Retrieved January 13, 2026, from [Link]
-
Reich, H. J. (n.d.). NMR Spectroscopy - 1H NMR Chemical Shifts. University of Wisconsin-Madison. Retrieved January 13, 2026, from [Link]
-
Zhang, Y., Dwoskin, R. L., & Crooks, P. A. (2008). Development of 3-phenyltropane analogues with high affinity for the dopamine and serotonin transporters and low affinity for the norepinephrine transporter. Journal of medicinal chemistry, 51(24), 8125–8134. [Link]
- Hartung, W. H. (1952). Method of producing 2-amino-1-phenyl-1-propanol hydrochloride. U.S.
-
Zhang, Y., Dwoskin, R. L., & Crooks, P. A. (2008). Development of 3-Phenyltropane Analogs with High Affinity for the Dopamine and Serotonin Transporters and Low Affinity for the Norepinephrine Transporter. ResearchGate. [Link]
-
Balci, M. (2005). Basic 1H- and 13C-NMR Spectroscopy. Elsevier. [Link]
-
Mass Spectrometry - Fragmentation Patterns. (2023, August 29). Chemistry LibreTexts. [Link]
-
Affinity (Ki values) of the 10 cathinones for the dopamine, norepinephrine, and serotonin transporter sites in the brain. (n.d.). ResearchGate. [Link]
-
2-amino-1-phenyl-1-propanone. (n.d.). Chemical Synthesis Database. Retrieved January 13, 2026, from [Link]
-
1-Pentanone, 1-phenyl-. (n.d.). NIST WebBook. Retrieved January 13, 2026, from [Link]
-
Mass Spectrometry: Fragmentation. (n.d.). University of Colorado Boulder. Retrieved January 13, 2026, from [Link]
-
1H-NMR. (n.d.). University of California, Irvine. Retrieved January 13, 2026, from [Link]
-
Mass spectrum of propan-1-ol. (n.d.). Doc Brown's Chemistry. Retrieved January 13, 2026, from [Link]
-
Pyrrolidine synthesis. (n.d.). Organic Chemistry Portal. Retrieved January 13, 2026, from [Link]
-
2-Amino-1-(4-methylphenyl)-1-propanone hydrochloride (1:1). (n.d.). PubChem. Retrieved January 13, 2026, from [Link]
-
Gjorgieva, M., & Josifovska, A. (2020). A Complete 1H and 13C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. Molecules, 25(19), 4535. [Link]
-
1-Propanone, 1-(4-fluorophenyl)-. (n.d.). NIST WebBook. Retrieved January 13, 2026, from [Link]
-
Liu, F., Ren, S. Y., & Yang, W. J. (2012). 2-Bromo-2-methyl-1-[4-(methylsulfanyl)phenyl]propan-1-one. ResearchGate. [Link]
-
S, S., & R, S. (2016). FTIR Spectroscopic Studies on the Binary Solutions of 1 – Propanol with Xylene Isomers. International Journal of ChemTech Research, 9, 280-288. [Link]
-
1-Propanone, 1-phenyl-. (n.d.). NIST WebBook. Retrieved January 13, 2026, from [Link]
-
The SN1 Reaction. (2024, September 30). Chemistry LibreTexts. [Link]
Sources
- 1. The new stimulant designer compound pentedrone exhibits rewarding properties and affects dopaminergic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. S-(+)-Pentedrone and R-(+)-methylone as the most oxidative and cytotoxic enantiomers to dopaminergic SH-SY5Y cells: Role of MRP1 and P-gp in cathinones enantioselectivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 1-(4-Methylphenyl)-2-pyrrolidin-1-yl-pentan-1-one (Pyrovalerone) analogs. A promising class of monoamine uptake inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 2-Bromo-2-methyl-1-[4-(methylsulfanyl)phenyl]propan-1-one - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Testing the Cytotoxicity of 1-(4-Pentylphenyl)propan-1-one Analogs
Abstract
The discovery and development of novel therapeutic agents require rigorous evaluation of their biological activity, including potential toxicity. This document provides a detailed experimental protocol for assessing the in vitro cytotoxicity of a series of novel 1-(4-pentylphenyl)propan-1-one analogs. We present a comprehensive workflow grounded in established scientific principles, focusing on the widely used MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay as a primary screening method. This guide is designed for researchers, scientists, and drug development professionals, offering step-by-step instructions, explanations of the causality behind experimental choices, and methods for robust data analysis and interpretation. The protocol emphasizes self-validation through the systematic use of controls to ensure data integrity and reproducibility.
Scientific Rationale and Assay Principles
The Imperative of Cytotoxicity Screening
Cytotoxicity testing is a cornerstone of early-stage drug discovery, providing critical insights into a compound's potential to cause cell damage or death.[1][2] This initial screen helps to identify promising candidates with therapeutic potential while flagging compounds that are too toxic for further development. The primary goal is to determine the concentration range at which a compound exhibits a biological effect and to quantify its potency, often expressed as the half-maximal inhibitory concentration (IC50).
The MTT Assay: A Measure of Metabolic Viability
To assess the cytotoxic potential of the this compound analogs, this protocol employs the MTT assay, a reliable and cost-effective colorimetric method.[1][2]
-
Mechanism of Action: The assay's principle is based on the metabolic activity of living cells.[3][4] Viable cells possess mitochondrial NAD(P)H-dependent oxidoreductase enzymes that can reduce the yellow, water-soluble tetrazolium salt (MTT) into a purple, insoluble formazan product.[3][5][6] This conversion occurs primarily within the mitochondria and is therefore directly proportional to the metabolic activity and integrity of the cell population.[5][7] Dead or dying cells lose this enzymatic capability.
-
Quantification: The insoluble formazan crystals are subsequently dissolved using a solubilizing agent, such as Dimethyl Sulfoxide (DMSO), creating a colored solution.[1][8] The intensity of the purple color is measured using a spectrophotometer (microplate reader), where a higher absorbance reading indicates a greater number of viable, metabolically active cells.[5] Conversely, a lower absorbance suggests a reduction in cell viability due to the cytotoxic or cytostatic effects of the test compound.[5]
Strategic Selection of Cell Lines
The choice of cell line is a critical decision that profoundly impacts the relevance of the results.[9][10] Each cancer cell line possesses unique genetic and phenotypic characteristics that dictate its response to a given compound.[9][10][11] For screening novel anti-cancer agents like the this compound analogs, a tiered approach is recommended:
-
Initial Screening Panel: Start with a well-characterized and commonly used cancer cell line relevant to a specific cancer type (e.g., A549 for lung cancer, MCF-7 for breast cancer).[1][12]
-
Comparative Analysis: To assess selectivity, include a non-cancerous cell line (e.g., HEK293 , human embryonic kidney cells) in parallel.[1] A compound that is highly toxic to cancer cells but shows minimal effect on normal cells has a better therapeutic index and is a more promising lead.
Materials and Reagents
-
Biological Materials:
-
Selected adherent cancer cell line (e.g., A549, ATCC® CCL-185™)
-
Selected non-cancerous cell line (e.g., HEK293, ATCC® CRL-1573™)
-
-
Reagents:
-
This compound analogs (synthesized and purity-verified)
-
Complete cell culture medium (e.g., DMEM supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin)
-
Phosphate-Buffered Saline (PBS), sterile
-
Trypsin-EDTA (0.25%)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) powder (Store protected from light)
-
Dimethyl Sulfoxide (DMSO), cell culture grade
-
Doxorubicin (Positive Control)
-
-
Equipment & Consumables:
-
Humidified incubator (37°C, 5% CO₂)
-
Laminar flow hood (Biosafety Cabinet Class II)
-
Inverted microscope
-
Hemocytometer or automated cell counter
-
Centrifuge
-
Microplate reader (capable of reading absorbance at 570 nm)
-
Sterile 96-well flat-bottom tissue culture plates
-
Sterile serological pipettes, pipette tips, and microcentrifuge tubes
-
Detailed Experimental Protocols
Protocol 1: Cell Culture and Maintenance
Causality: Maintaining healthy, logarithmically growing cells is paramount for reproducible results. Cells under stress or at excessively high confluence will respond differently to cytotoxic agents.
-
Culture Initiation: Thaw and culture cells according to the supplier's (e.g., ATCC) instructions in complete culture medium.
-
Maintenance: Grow cells in a humidified incubator at 37°C with 5% CO₂.
-
Passaging: When cells reach 70-80% confluency, passage them. Briefly, wash the cell monolayer with PBS, add Trypsin-EDTA to detach the cells, neutralize with complete medium, centrifuge, and re-seed into new flasks at the appropriate sub-cultivation ratio.
Protocol 2: Preparation of Compounds and Controls
Causality: Accurate compound concentrations are essential for generating a reliable dose-response curve. The vehicle control is critical to ensure that the observed cytotoxicity is due to the analog itself and not the solvent used to dissolve it.[13][14]
-
Stock Solutions: Prepare a 10 mM stock solution of each this compound analog in DMSO. Prepare a 2 mM stock solution of Doxorubicin (positive control) in DMSO. Aliquot and store at -20°C.
-
Working Solutions: On the day of the experiment, prepare serial dilutions of the test analogs and Doxorubicin in complete culture medium. A typical concentration range for initial screening might be 0.1, 1, 5, 10, 25, 50, and 100 µM.
-
Vehicle Control: Prepare a vehicle control solution containing the highest concentration of DMSO used in the working solutions (e.g., 0.5% DMSO in complete medium).[15]
Protocol 3: MTT Cytotoxicity Assay Workflow
This protocol is optimized for a 96-well plate format.
-
Cell Seeding:
-
Compound Treatment:
-
After 24 hours, carefully aspirate the medium.
-
Add 100 µL of the prepared working solutions (different concentrations of analogs), the positive control (Doxorubicin), the vehicle control (DMSO), and complete medium only (untreated control) to the appropriate wells. It is crucial to include triplicate wells for each condition.
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours). A 48-hour incubation is a common starting point.
-
-
MTT Addition and Incubation:
-
Formazan Solubilization:
-
Absorbance Measurement:
Caption: Overall workflow for the MTT cytotoxicity assay.
Data Analysis and Interpretation
Calculation of Cell Viability
Causality: Normalizing the data to the untreated control allows for a clear comparison across different compound concentrations and experiments.
-
Average Replicates: Calculate the average OD for your triplicate wells for each condition.
-
Background Subtraction: Subtract the average OD of the media-only blank wells from all other average OD values.
-
Calculate Percent Viability: Use the following formula:[17]
% Cell Viability = ( (OD of Treated Sample - OD of Blank) / (OD of Untreated Control - OD of Blank) ) * 100
Determining the IC50 Value
The IC50 is the concentration of a compound that inhibits 50% of cell viability.[18] It is the standard metric for quantifying cytotoxicity.
-
Plot Data: Create a dose-response curve by plotting the % Cell Viability (Y-axis) against the logarithm of the compound concentration (X-axis).
-
Non-linear Regression: Use a software package (e.g., GraphPad Prism, Origin) to fit the data to a non-linear regression model (sigmoidal, 4PL).[19]
-
Interpolate IC50: The software will calculate the IC50 value, which is the concentration on the X-axis that corresponds to 50% viability on the Y-axis.[18][19]
Caption: Pipeline for data analysis from raw absorbance to IC50.
Example Data Presentation
| Analog Conc. (µM) | Avg. OD (570nm) | % Cell Viability |
| 0 (Control) | 1.250 | 100% |
| 1 | 1.188 | 95% |
| 5 | 0.938 | 75% |
| 10 | 0.650 | 52% |
| 25 | 0.313 | 25% |
| 50 | 0.125 | 10% |
| 100 | 0.063 | 5% |
This table represents hypothetical data for illustrative purposes.
Troubleshooting and Best Practices
-
High Variability: Ensure homogenous cell suspension during seeding and precise pipetting. Avoid "edge effects" on the 96-well plate by filling the outer wells with sterile PBS.
-
Vehicle Toxicity: The viability of the vehicle control should be >95%. If significant toxicity is observed, the concentration of the solvent (e.g., DMSO) should be lowered, which may require adjusting the stock solution concentration.
-
Positive Control Failure: If the positive control (Doxorubicin) does not show significant cytotoxicity, it may indicate a problem with the cells (e.g., resistance, poor health) or the assay reagents.
-
Compound Interference: Some colored or reducing compounds can interfere with the MTT assay. If this is suspected, run a cell-free control with the compound and MTT reagent to check for direct reduction of MTT. Consider an alternative assay like LDH (lactate dehydrogenase) which measures membrane integrity.
References
-
CLYTE Technologies. (2025). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. [Link]
-
Aparecida de Souza, M., et al. (2021). Guide for Selection of Relevant Cell Lines During the Evaluation of new Anti-Cancer Compounds. PubMed. [Link]
-
van Meerloo, J., Kaspers, G. J., & Cloos, J. (2011). Cell sensitivity assays: the MTT assay. PubMed. [Link]
-
CLYTE Technologies. (2025). Guide to Calculating and Interpreting IC50 & EC50 Values in Cell Viability Assays. [Link]
-
Creative Diagnostics. The MTT Assay: A Valuable Tool for Measuring Cell Viability. [Link]
-
Tada, H., et al. (2022). The MTT Assay: Utility, Limitations, Pitfalls, and Interpretation in Bulk and Single-Cell Analysis. MDPI. [Link]
-
International Journal of Pharmaceutical Research and Applications. (2025). In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. [Link]
-
National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual. [Link]
-
Aslantürk, Ö. S. (2018). In Vitro Cytotoxicity and Cell Viability Assays: Principles, Advantages, and Disadvantages. IntechOpen. [Link]
-
ResearchGate. (2025). Guide for Selection of Relevant Cell Lines During the Evaluation of New Anti-Cancer Compounds. [Link]
-
Araceli Biosciences. (2020). Controlling your High Content Assays. [Link]
-
ResearchGate. (2015). How can I calculate IC50 for a cytotoxic substance?. [Link]
-
Bentham Science Publishers. Guide for Selection of Relevant Cell Lines During the Evaluation of new Anti-Cancer Compounds. [Link]
-
YouTube. (2023). How to Analyse MTT/MTS Assay Data and IC50 using Excel. [Link]
-
Slideshare. Principles & Applications of cell viability assays (MTT Assays). [Link]
-
Semantic Scholar. (2017). In Vitro Cytotoxicity and Cell Viability Assays: Principles, Advantages, and Disadvantages. [Link]
-
AACR Journals. (2014). Cancer Cell Lines for Drug Discovery and Development. [Link]
-
National Center for Biotechnology Information. (2022). Selection of Optimal Cell Lines for High-Content Phenotypic Screening. [Link]
-
Reddit. (2024). I don't understand what the vehicle control is for. [Link]
-
Creative Biolabs. Protocol for Determining the IC 50 of Drugs on Adherent Cells Using MTT Assay. [Link]
-
ResearchGate. (2014). How to calculate IC50 values for Cytotoxicity assay?. [Link]
-
PubMed. (2013). The puzzling issue of 'vehicle-treated control' when using ethanol as drug carrier for MCF-7 cells. [Link]
-
National Center for Biotechnology Information. (2012). Cytotoxic evaluation of doxorubicin in combination with simvastatin against human cancer cells. [Link]
-
MDPI. (2022). Cytotoxic Effects of Doxorubicin on Cancer Cells and Macrophages Depend Differently on the Microcarrier Structure. [Link]
-
ResearchGate. Activity of Doxorubicin (standard) against various cell lines by MTT assay (48 hrs). [Link]
-
University of Pretoria. (2012). Chapter 3: In Vitro Cytotoxicity. [Link]
-
Trends in Sciences. (2024). Different Doxorubicin Sensitivity Across Various Human Cancer Cell Lines. [Link]
-
Spandidos Publications. (2016). Influence of doxorubicin on apoptosis and oxidative stress in breast cancer cell lines. [Link]
-
Frontiers. (2023). ATH-1105 mitigates multiple pathologies in ALS models both alone and in combination with riluzole. [Link]
Sources
- 1. ijprajournal.com [ijprajournal.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. clyte.tech [clyte.tech]
- 4. What is the principle of cell viability assays? | AAT Bioquest [aatbio.com]
- 5. MTT assay overview | Abcam [abcam.com]
- 6. creative-diagnostics.com [creative-diagnostics.com]
- 7. Cell sensitivity assays: the MTT assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The MTT Assay: Utility, Limitations, Pitfalls, and Interpretation in Bulk and Single-Cell Analysis [mdpi.com]
- 9. Guide for Selection of Relevant Cell Lines During the Evaluation of new Anti-Cancer Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. eurekaselect.com [eurekaselect.com]
- 12. Selection of Optimal Cell Lines for High-Content Phenotypic Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Controlling your High Content Assays - Araceli Biosciences [aracelibio.com]
- 14. reddit.com [reddit.com]
- 15. repository.up.ac.za [repository.up.ac.za]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. researchgate.net [researchgate.net]
- 18. clyte.tech [clyte.tech]
- 19. researchgate.net [researchgate.net]
Applikations- und Protokollhandbuch: Derivatisierung von 1-(4-Pentylphenyl)propan-1-on für das biologische Screening
Verfasser: Senior Application Scientist, Gemini Laboratories Datum: 13. Januar 2026 Dokument-ID: AN-2026-PPP-001
Zusammenfassung
Dieses Dokument bietet eine detaillierte technische Anleitung zur chemischen Derivatisierung von 1-(4-Pentylphenyl)propan-1-on. Ziel ist die Erstellung einer diversifizierten Bibliothek von Analoga für das biologische Screening, insbesondere im Hinblick auf die Entdeckung neuer zytotoxischer Wirkstoffe. Wir präsentieren hier fundierte chemische Strategien, detaillierte Syntheseprotokolle und Methoden zur Charakterisierung der neuartigen Verbindungen. Die hier beschriebenen Protokolle sind so konzipiert, dass sie sowohl robust als auch anpassungsfähig sind, um Forschern und Fachleuten in der Wirkstoffentwicklung eine solide Grundlage für ihre Arbeit zu bieten.
Einleitung: Rationale für die Derivatisierung
1-(4-Pentylphenyl)propan-1-on ist ein aromatisches Keton, dessen strukturelle Merkmale – ein Alkyl-substituierter Phenylring und eine flexible Propionylkette – es zu einem attraktiven Ausgangsmolekül (Scaffold) für die medizinische Chemie machen. Während die spezifische biologische Aktivität dieses Moleküls wenig erforscht ist, zeigen strukturell verwandte Propan-1-on-Derivate signifikante zytotoxische Aktivitäten gegen verschiedene humane Krebszelllinien, darunter Lungen-, Brust- und Prostatakrebs.[1][2] Die Synthese und das Screening einer Bibliothek von Derivaten des 1-(4-Pentylphenyl)propan-1-on-Kerns ist daher eine vielversprechende Strategie zur Identifizierung neuer Leitstrukturen mit potenzieller Antitumorwirkung.
Die Derivatisierung zielt darauf ab, die physikochemischen und pharmakodynamischen Eigenschaften des Moleküls systematisch zu verändern. Durch die Einführung verschiedener funktioneller Gruppen an strategischen Positionen können wir Aspekte wie Löslichkeit, Zellpermeabilität, metabolische Stabilität und die Affinität zu potenziellen biologischen Zielmolekülen modulieren.
Die in diesem Handbuch vorgestellten Strategien konzentrieren sich auf die Modifikation des Keton-Carbonyls und der benachbarten α-Position, da diese Stellen chemisch reaktiv und für die Interaktion mit biologischen Makromolekülen oft entscheidend sind.
Synthetische Strategien und mechanistische Grundlagen
Wir schlagen drei robuste und komplementäre Derivatisierungsstrategien vor, die eine hohe chemische Diversität gewährleisten:
-
Reduktive Aminierung: Umwandlung der Ketogruppe in eine Vielzahl von sekundären und tertiären Aminen.
-
Mannich-Reaktion: Einführung einer Aminoalkyl-Gruppe an der α-Position zum Keton.
-
Ugi-Vierkomponenten-Reaktion (Ugi-4CR): Eine Multikomponentenreaktion zur schnellen Erzeugung hochkomplexer, peptidähnlicher Strukturen.
Reduktive Aminierung
Die reduktive Aminierung ist eine der effizientesten Methoden zur Synthese von Aminen aus Carbonylverbindungen.[3][4] Die Reaktion verläuft in der Regel in einem Schritt ("direkt") durch die Bildung eines intermediären Imins (oder Iminiumions), das in situ durch ein mildes Reduktionsmittel reduziert wird.[5][6][7]
Mechanistische Betrachtung: Die Reaktion beginnt mit dem nukleophilen Angriff des Amins auf den elektrophilen Carbonylkohlenstoff, was zu einem Hemiaminal-Intermediat führt. Unter leicht sauren Bedingungen wird Wasser eliminiert, um ein Imin (aus primären Aminen) oder ein Iminiumion (aus sekundären Aminen) zu bilden. Dieses Intermediat wird dann selektiv von einem Hydrid-Reagenz wie Natriumtriacetoxyborhydrid (NaBH(OAc)₃) oder Natriumcyanoborhydrid (NaBH₃CN) reduziert.[4][7] Die Wahl von NaBH(OAc)₃ wird oft bevorzugt, da es weniger toxisch ist als cyanidhaltige Reagenzien und mild genug, um das Iminiumion selektiv in Gegenwart des ursprünglichen Ketons zu reduzieren.[7]
Abbildung 1: Allgemeiner Arbeitsablauf der reduktiven Aminierung.
Mannich-Reaktion
Die Mannich-Reaktion ist eine Dreikomponentenreaktion, die ein enolisierbares Keton, ein Aldehyd (typischerweise Formaldehyd) und ein primäres oder sekundäres Amin zu einem β-Amino-Carbonyl-Derivat, einer sogenannten "Mannich-Base", umsetzt.[8][9][10] Diese Reaktion ist äußerst wertvoll für die Synthese von pharmazeutisch relevanten Molekülen, einschließlich Alkaloiden und anderen Naturstoffen.[11]
Mechanistische Betrachtung: Der Mechanismus beginnt mit der Bildung eines reaktiven Elektrophils, des Eschenmoser-Salzes oder eines Iminiumions, aus dem Amin und Formaldehyd.[9][12] Parallel dazu tautomerisiert das Keton (1-(4-Pentylphenyl)propan-1-on) unter sauren oder basischen Bedingungen zu seiner Enolform. Das Enol agiert als Nukleophil und greift das Iminiumion an, wodurch eine neue C-C-Bindung an der α-Position des Ketons geknüpft wird und das Endprodukt entsteht.[8][12]
Abbildung 2: Mechanistischer Pfad der Mannich-Reaktion.
Ugi-Vierkomponenten-Reaktion (Ugi-4CR)
Die Ugi-Reaktion ist eine der leistungsfähigsten Multikomponentenreaktionen, die es ermöglicht, mit hoher Atomökonomie und Konvergenz komplexe, peptidähnliche Moleküle in einem einzigen Schritt zu erzeugen.[13][14][15] Sie kombiniert ein Keton, ein Amin, eine Carbonsäure und ein Isocyanid.[16][17]
Mechanistische Betrachtung: Der allgemein anerkannte Mechanismus beginnt mit der Kondensation des Ketons und des Amins zum entsprechenden Imin (oder Iminiumion).[13][14] Das Iminiumion wird dann vom nukleophilen Kohlenstoff des Isocyanids angegriffen, was zu einem Nitrilium-Ion-Intermediat führt. Dieses wird wiederum vom Carboxylat-Anion abgefangen. Der letzte, irreversible Schritt ist eine intramolekulare Acyl-Übertragung, bekannt als Mumm-Umlagerung, die das thermodynamisch stabile α-Acylaminoamid-Produkt liefert.[13][14]
Detaillierte experimentelle Protokolle
Sicherheitshinweis: Alle Experimente sollten in einem gut belüfteten Abzug unter Einhaltung der Standard-Laborpraktiken durchgeführt werden. Geeignete persönliche Schutzausrüstung (Schutzbrille, Laborkittel, Handschuhe) ist obligatorisch.
Protokoll 1: Reduktive Aminierung
Ziel: Synthese von N-substituierten 1-(4-Pentylphenyl)propan-1-aminen.
Materialien:
-
1-(4-Pentylphenyl)propan-1-on (Substrat)
-
Ausgewähltes primäres oder sekundäres Amin (z.B. Benzylamin, Morpholin) (1.2 Äquivalente)
-
Natriumtriacetoxyborhydrid (NaBH(OAc)₃) (1.5 Äquivalente)
-
Dichlormethan (DCM), wasserfrei
-
Gesättigte Natriumbicarbonat (NaHCO₃)-Lösung
-
Wasserfreies Magnesiumsulfat (MgSO₄)
-
Rundkolben, Magnetrührer, Septum, Argon- oder Stickstoffballon
Prozedur:
-
Lösen Sie 1-(4-Pentylphenyl)propan-1-on (1.0 Äquivalent) in wasserfreiem DCM (ca. 0.2 M Konzentration) in einem trockenen Rundkolben unter Inertgasatmosphäre.
-
Fügen Sie das ausgewählte Amin (1.2 Äquivalente) hinzu und rühren Sie die Mischung für 20 Minuten bei Raumtemperatur.
-
Fügen Sie Natriumtriacetoxyborhydrid (1.5 Äquivalente) portionsweise über 10 Minuten hinzu. Eine leichte Gasentwicklung kann beobachtet werden.
-
Rühren Sie die Reaktionsmischung bei Raumtemperatur für 12-24 Stunden. Überwachen Sie den Reaktionsfortschritt mittels Dünnschichtchromatographie (DC).
-
Nach Abschluss der Reaktion löschen (quenchen) Sie die Reaktion vorsichtig durch langsame Zugabe von gesättigter NaHCO₃-Lösung.
-
Extrahieren Sie die wässrige Phase dreimal mit DCM.
-
Vereinigen Sie die organischen Phasen, trocknen Sie sie über wasserfreiem MgSO₄, filtrieren Sie und entfernen Sie das Lösungsmittel im Vakuum.
-
Reinigen Sie das Rohprodukt mittels Säulenchromatographie auf Kieselgel.
| Parameter | Bedingung | Begründung |
| Lösungsmittel | Wasserfreies DCM | Gutes Lösungsmittel für die Reaktanden; verhindert die Hydrolyse des Reduktionsmittels. |
| Reduktionsmittel | NaBH(OAc)₃ | Mild und selektiv für Imine/Iminiumionen; sicher in der Handhabung.[7] |
| Stöchiometrie | Amin (1.2 Äq.), NaBH(OAc)₃ (1.5 Äq.) | Überschuss stellt eine vollständige Umsetzung des Ketons sicher. |
| Temperatur | Raumtemperatur | Milde Bedingungen, die für die meisten Substrate ausreichen. |
Protokoll 2: Mannich-Reaktion
Ziel: Synthese von 2-(Aminoalkyl)-1-(4-pentylphenyl)propan-1-onen.
Materialien:
-
1-(4-Pentylphenyl)propan-1-on (Substrat)
-
Paraformaldehyd (1.5 Äquivalente)
-
Sekundäres Amin Hydrochlorid (z.B. Dimethylamin-HCl) (1.5 Äquivalente)
-
Ethanol
-
Konzentrierte Salzsäure (HCl) (katalytische Menge)
-
Diethylether
-
Rundkolben mit Rückflusskühler, Magnetrührer, Heizpilz
Prozedur:
-
Geben Sie 1-(4-Pentylphenyl)propan-1-on (1.0 Äquivalent), Paraformaldehyd (1.5 Äquivalente) und das Amin-Hydrochlorid (1.5 Äquivalente) in einen Rundkolben.
-
Fügen Sie Ethanol als Lösungsmittel und eine katalytische Menge konzentrierter HCl hinzu.
-
Erhitzen Sie die Mischung unter Rückfluss für 4-8 Stunden. Überwachen Sie die Reaktion mittels DC.
-
Kühlen Sie die Reaktionsmischung auf Raumtemperatur ab.
-
Entfernen Sie das Ethanol im Vakuum.
-
Lösen Sie den Rückstand in Wasser und waschen Sie ihn mit Diethylether, um nicht umgesetztes Ausgangsmaterial zu entfernen.
-
Machen Sie die wässrige Phase mit einer Base (z.B. 2 M NaOH) alkalisch, bis das Produkt ausfällt.
-
Extrahieren Sie das Produkt mit einem geeigneten organischen Lösungsmittel (z.B. Ethylacetat).
-
Trocknen Sie die vereinigten organischen Phasen über MgSO₄, filtrieren Sie und entfernen Sie das Lösungsmittel.
-
Reinigen Sie die resultierende Mannich-Base durch Kristallisation oder Säulenchromatographie.
Protokoll 3: Ugi-Vierkomponenten-Reaktion
Ziel: Synthese von α-Acylaminoamid-Derivaten.
Materialien:
-
1-(4-Pentylphenyl)propan-1-on (Substrat)
-
Primäres Amin (z.B. Anilin) (1.0 Äquivalent)
-
Carbonsäure (z.B. Benzoesäure) (1.0 Äquivalent)
-
Isocyanid (z.B. tert-Butylisocyanid) (1.0 Äquivalent)
-
Methanol (Lösungsmittel)
-
Rundkolben, Magnetrührer
Prozedur:
-
Lösen Sie das Amin (1.0 Äquivalent) und die Carbonsäure (1.0 Äquivalent) in Methanol in einem Rundkolben.
-
Fügen Sie 1-(4-Pentylphenyl)propan-1-on (1.0 Äquivalent) zur Lösung hinzu.
-
Rühren Sie die Mischung für 30 Minuten bei Raumtemperatur.
-
Fügen Sie das Isocyanid (1.0 Äquivalent) langsam zur Reaktionsmischung hinzu. Die Reaktion ist oft exotherm.[13]
-
Rühren Sie die Reaktion für 24-48 Stunden bei Raumtemperatur. Überwachen Sie den Fortschritt mittels DC oder LC-MS.
-
Entfernen Sie das Methanol im Vakuum.
-
Lösen Sie den Rückstand in Ethylacetat und waschen Sie ihn nacheinander mit gesättigter NaHCO₃-Lösung und gesättigter NaCl-Lösung.
-
Trocknen Sie die organische Phase über MgSO₄, filtrieren Sie und konzentrieren Sie sie.
-
Reinigen Sie das Produkt mittels Säulenchromatographie oder Kristallisation.
| Komponente | Rolle | Begründung |
| Keton | Carbonyl-Komponente | Bildet das Imin-Intermediat. |
| Amin | Nukleophil | Bildet das Imin und wird Teil des Produkt-Backbones. |
| Carbonsäure | Säure-Komponente | Protoniert das Imin und wird als Acylgruppe in das Produkt eingebaut.[13] |
| Isocyanid | C1-Baustein | Greift das Iminiumion an und bildet das zentrale Amid. |
| Lösungsmittel | Methanol | Polares, protisches Lösungsmittel, das die Iminbildung fördert und die Reaktanden löst.[13] |
Charakterisierung der Derivate
Die strukturelle Bestätigung und Reinheitsanalyse der synthetisierten Verbindungen ist ein entscheidender Schritt. Eine Kombination aus spektroskopischen und chromatographischen Methoden wird empfohlen.
-
Kernmagnetische Resonanz (NMR): ¹H- und ¹³C-NMR-Spektroskopie sind unerlässlich zur vollständigen Strukturaufklärung. Die Spektren sollten in einem geeigneten deuterierten Lösungsmittel (z.B. CDCl₃) aufgenommen werden.[18][19]
-
Massenspektrometrie (MS): Hochauflösende Massenspektrometrie (HRMS), typischerweise mit Elektrospray-Ionisierung (ESI), wird zur Bestätigung der exakten Masse und damit der Summenformel der Produkte verwendet.
-
Flüssigchromatographie-Massenspektrometrie (LC-MS): Dient zur Überprüfung der Reinheit der Verbindungen und zur Überwachung der Reaktion.
-
Infrarotspektroskopie (IR): Nützlich zur Identifizierung charakteristischer funktioneller Gruppen (z.B. C=O-Streckschwingung des Ketons, N-H-Streckschwingungen in Aminen, Amid-Banden in Ugi-Produkten).
Vorbereitung für das biologische Screening
Für ein erfolgreiches High-Throughput Screening (HTS) müssen die synthetisierten Verbindungen sorgfältig vorbereitet werden.
Protokoll zur Probenvorbereitung:
-
Reinheitsbestimmung: Stellen Sie sicher, dass alle Verbindungen eine Reinheit von >95% aufweisen (analysiert durch LC-MS oder qNMR).
-
Stammlösungen: Bereiten Sie 10 mM Stammlösungen jeder Verbindung in Dimethylsulfoxid (DMSO) vor. DMSO ist ein gängiges Lösungsmittel für HTS, da es mit den meisten zellbasierten Assays kompatibel ist.
-
Plattierung: Überführen Sie die Stammlösungen in für das HTS geeignete Plattenformate (z.B. 96- oder 384-Well-Platten). Erstellen Sie Verdünnungsreihen, um Dosis-Wirkungs-Kurven zu ermöglichen.
-
Qualitätskontrolle: Überprüfen Sie die Konzentration und Stabilität der Verbindungen in den Platten stichprobenartig.
-
Lagerung: Lagern Sie die Platten bei -20°C oder -80°C, um den Abbau der Verbindungen zu minimieren.
Abbildung 3: Arbeitsablauf von der reinen Verbindung zum biologischen Screening.
Referenzen
-
Wikipedia. (n.d.). Ugi reaction. Wikipedia. Abgerufen von [Link]
-
BYJU'S. (n.d.). Mannich Reaction Mechanism. Abgerufen von [Link]
-
Wikipedia. (n.d.). Mannich reaction. Wikipedia. Abgerufen von [Link]
-
Unacademy. (n.d.). Mannich Reaction Mechanism. Abgerufen von [Link]
-
AdiChemistry. (n.d.). MANNICH REACTION | MECHANISM | EXPLANATION | APPLICATIONS. Abgerufen von [Link]
-
Organic Chemistry Portal. (n.d.). Mannich Reaction. Abgerufen von [Link]
-
Organic Chemistry Portal. (n.d.). Ugi Reaction. Abgerufen von [Link]
-
Rocha, R. O., et al. (2020). Review on the Ugi Multicomponent Reaction Mechanism and the Use of Fluorescent Derivatives as Functional Chromophores. ACS Omega.
-
Slideshare. (n.d.). Ugi Reaction. Abgerufen von [Link]
-
Chemistry Steps. (n.d.). Reductive Amination. Abgerufen von [Link]
-
Organic Chemistry Tutor. (n.d.). Reductive Amination. Abgerufen von [Link]
-
Wikipedia. (n.d.). Reductive amination. Wikipedia. Abgerufen von [Link]
-
Master Organic Chemistry. (2017). Reductive Amination, and How It Works. Abgerufen von [Link]
-
Abdel-Magid, A. F., et al. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry.
-
Ingold, M., et al. (2017). Ugi Four-component Reaction (U-4CR) Under Green Conditions Designed for Undergraduate Organic Chemistry Laboratories. World Journal of Chemical Education.
-
Organic Syntheses. (2017). Ugi Multicomponent Reaction. Abgerufen von [Link]
-
Organic Chemistry Portal. (n.d.). Hitchhiker's guide to reductive amination. Abgerufen von [Link]
-
Marcaccini, S., & Torroba, T. (2007). The use of the Ugi four-component condensation. Nature Protocols.
-
Storer, R. I., et al. (2005). Enantioselective Organocatalytic Reductive Amination. Journal of the American Chemical Society.
-
Journal of the Indian Chemical Society. (n.d.). Metal-free, an effective and one-pot protocol for the reductive amination of aldehydes using glycerol as a green solvent.
-
YouTube. (2022). Reductive Amination: Preparation of an Imine. Abgerufen von [Link]
-
Thai Science. (n.d.). One-pot Green Procedure for the Mannich Reaction Catalyzed by a Task-specific Ionic Liquid.
-
Scribd. (n.d.). Mannich Reaction. Abgerufen von [Link]
-
Dimmock, J. R., et al. (2001). Mannich reaction: A versatile and convenient approach to bioactive skeletons. Journal of Chemical Sciences.
-
National Center for Biotechnology Information. (n.d.). Development of CINPA1 analogs as novel and potent inverse agonists of constitutive androstane receptor.
-
ResearchGate. (2024). Cytotoxicity and apoptotic-inducing effect of 1-(1-tosyl-1H-indol-3yl)propan-1-one against lung cancer cells.
-
SciSpace. (2022). Finding New Molecular Targets of Familiar Natural Products Using In Silico Target Prediction.
-
ResearchGate. (2025). Crystal Structures and Spectroscopic Characterization of Four Synthetic Cathinones.
-
National Center for Biotechnology Information. (n.d.). Synthesis and biological evaluations of putative metabolically stable analogs of VN/124-1 (TOK-001) analogs.
-
ResearchGate. (2026). Comparative Investigation of Cytotoxic Effects of Structurally Diverse Small Molecules and In Silico Analysis of 1‐Acetyl‐4‐(4‐Hydroxyphenyl)piperazine.
-
National Center for Biotechnology Information. (2023). Evaluation of piperine analogs against prostate cancer targeting AKT1 kinase domain through network pharmacological analysis.
-
PubMed. (n.d.). Cytotoxicity of synthesized 1,4-naphthoquinone analogues on selected human cancer cell lines.
-
Research Square. (2024). Cytotoxicity and apoptotic-inducing effect of 1-(1-tosyl-1H-indol-3-yl)propan-1-one against lung cancer cells.
-
MDPI. (n.d.). LC-DAD–ESI-MS/MS and NMR Analysis of Conifer Wood Specialized Metabolites.
-
CORE. (2017). Spectroscopic and crystallographic characterization of two cathinone derivatives.
-
PubMed Central. (2021). Single-Crystal X-ray and Solid-State NMR Characterisation of AND-1184 and Its Hydrochloride Form.
-
MDPI. (1989). NMR Spectroscopy for Metabolomics Research.
Sources
- 1. researchgate.net [researchgate.net]
- 2. assets-eu.researchsquare.com [assets-eu.researchsquare.com]
- 3. Reductive amination - Wikipedia [en.wikipedia.org]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Reductive Amination - Chemistry Steps [chemistrysteps.com]
- 6. organicchemistrytutor.com [organicchemistrytutor.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. byjus.com [byjus.com]
- 9. Mannich reaction - Wikipedia [en.wikipedia.org]
- 10. Overview About Mannich Reaction Mechanism [unacademy.com]
- 11. ias.ac.in [ias.ac.in]
- 12. adichemistry.com [adichemistry.com]
- 13. Ugi reaction - Wikipedia [en.wikipedia.org]
- 14. alfa-chemistry.com [alfa-chemistry.com]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Ugi Reaction [organic-chemistry.org]
- 17. Ugi Reaction | PPTX [slideshare.net]
- 18. mdpi.com [mdpi.com]
- 19. files01.core.ac.uk [files01.core.ac.uk]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 1-(4-Pentylphenyl)propan-1-one
Welcome to the technical support guide for the synthesis of 1-(4-pentylphenyl)propan-1-one. This resource is designed for researchers, chemists, and drug development professionals to navigate the common challenges and questions that arise during this synthetic procedure. Our goal is to move beyond mere procedural steps, providing a deeper understanding of the reaction's causality to empower you to optimize your yield and purity.
The primary route for this synthesis is the Friedel-Crafts acylation, a robust and classic method for forming carbon-carbon bonds on an aromatic ring.[1] In this case, pentylbenzene is acylated with an electrophile derived from propanoyl chloride or propanoic anhydride, typically using a Lewis acid catalyst like aluminum chloride (AlCl₃). While straightforward in principle, success lies in meticulous control over reaction parameters.
This guide is structured into a troubleshooting section for when your experiment deviates from the expected outcome, and a frequently asked questions (FAQ) section for foundational knowledge.
Troubleshooting Guide: Common Issues & Solutions
This section addresses specific experimental problems in a question-and-answer format.
Question 1: My reaction yield is disappointingly low. What are the most likely causes and how can I fix them?
Answer: Low yield is the most common issue and can stem from several factors. Let's break them down systematically.
-
Cause A: Moisture Contamination & Catalyst Deactivation
-
The "Why": The Lewis acid catalyst, typically anhydrous aluminum chloride (AlCl₃), is extremely hygroscopic. It reacts readily with any moisture present in the glassware, solvent, or starting materials. This reaction not only consumes the catalyst, rendering it inactive, but also produces HCl, which can lead to unwanted side reactions.
-
The Solution:
-
Glassware: Ensure all glassware is oven-dried or flame-dried under an inert atmosphere (Nitrogen or Argon) immediately before use.
-
Reagents: Use freshly opened, anhydrous AlCl₃. Purchase solvents in sealed bottles (e.g., Sure/Seal™) and handle them using anhydrous techniques. Pentylbenzene and propanoyl chloride should also be dry.
-
Atmosphere: Maintain a dry, inert atmosphere throughout the reaction setup and duration.
-
-
-
Cause B: Incorrect Stoichiometry of the Lewis Acid
-
The "Why": Unlike many catalytic reactions, Friedel-Crafts acylation requires a stoichiometric amount, or even a slight excess, of the Lewis acid.[2] This is because the AlCl₃ complexes not only with the acylating agent (propanoyl chloride) to form the electrophile but also with the ketone product. This product complexation deactivates the catalyst, preventing it from participating in further reactions.
-
The Solution: Use at least 1.1 to 1.2 molar equivalents of AlCl₃ relative to the limiting reagent (typically pentylbenzene or propanoyl chloride).
-
-
Cause C: Suboptimal Reaction Temperature
-
The "Why": The reaction is typically exothermic. If the temperature is too low, the reaction rate will be impractically slow. If it's too high, you risk thermal decomposition of the reactants or products and the formation of tar-like side products.
-
The Solution: The reaction is often initiated at a low temperature (0-5 °C) during the addition of reagents to control the initial exotherm.[3] After addition is complete, the reaction is allowed to warm to room temperature and stirred for several hours to ensure completion.
-
-
Cause D: Product Loss During Workup
-
The "Why": The workup procedure involves quenching the reaction to decompose the aluminum-ketone complex and separate the organic product. Improper quenching or extraction can lead to significant product loss.
-
The Solution: A standard and effective method is to slowly pour the reaction mixture onto a mixture of crushed ice and concentrated hydrochloric acid. This hydrolyzes the aluminum complexes and brings the salts into the aqueous layer. Follow this with thorough extraction using a suitable organic solvent like dichloromethane or ethyl acetate.[3] Multiple extractions (e.g., 3x) are recommended.
-
Question 2: I've isolated my product, but NMR analysis shows a significant amount of an isomeric byproduct. How can I improve the regioselectivity for the desired para-isomer?
Answer: This is an excellent question that touches on the directing effects in electrophilic aromatic substitution. The n-pentyl group is an ortho-, para-director due to its electron-donating nature.[4] The formation of the ortho-isomer, 1-(2-pentylphenyl)propan-1-one, is the primary competing reaction.
-
The "Why": The distribution between ortho and para products is governed by a balance of electronic and steric factors. While electronically both positions are activated, the para position is sterically less hindered. The bulky acylium ion electrophile [CH3CH2CO]+ will have difficulty approaching the ortho position, which is flanked by the pentyl group.
-
The Solution: You can leverage sterics to your advantage.
-
Lower the Temperature: Running the reaction at a lower temperature (e.g., maintaining it at 0 °C for the entire duration) often increases selectivity for the thermodynamically more stable para product.
-
Solvent Choice: While less common, using a bulkier solvent could potentially create a solvent cage that further hinders attack at the ortho position. However, dichloromethane or 1,2-dichloroethane are standard and generally effective.
-
Purification: If a minor amount of the ortho-isomer persists, it can typically be separated from the para-product by column chromatography on silica gel. The two isomers will have slightly different polarities.
-
Question 3: My reaction turned into a dark, intractable tar. What went wrong?
Answer: This indicates a runaway reaction or significant decomposition.
-
The "Why": Friedel-Crafts acylations can be highly exothermic. If the acylating agent is added too quickly or without adequate cooling, the internal temperature can rise uncontrollably. This high heat can cause polymerization of the starting materials or decomposition of the product.
-
The Solution:
-
Controlled Addition: Add the propanoyl chloride dropwise from an addition funnel to the cooled, stirred solution of pentylbenzene and AlCl₃ in the solvent.
-
Maintain Cooling: Use an ice-salt bath or a cryocooler to maintain a consistent low temperature (e.g., 0-5 °C) during the addition.[3]
-
Efficient Stirring: Ensure vigorous stirring to dissipate heat evenly throughout the reaction mixture.
-
Troubleshooting Workflow
The following diagram illustrates a logical workflow for diagnosing common issues.
Caption: A troubleshooting decision tree for the synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of the Friedel-Crafts Acylation?
A: It is a classic electrophilic aromatic substitution reaction that proceeds in three main steps:
-
Formation of the Electrophile: The Lewis acid (AlCl₃) coordinates to the chlorine atom of propanoyl chloride, polarizing the C-Cl bond and leading to the formation of a highly electrophilic acylium ion. This ion is resonance-stabilized.[5][6][7]
-
Electrophilic Attack: The π-electron system of the pentylbenzene ring acts as a nucleophile, attacking the acylium ion. This forms a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex, temporarily disrupting the ring's aromaticity.[5][8]
-
Re-aromatization: A weak base, [AlCl₄]⁻, removes the proton from the carbon atom bearing the new acyl group. This restores the aromaticity of the ring and regenerates the AlCl₃ catalyst, although it remains complexed to the product ketone.[5]
Caption: The three key steps of the Friedel-Crafts acylation mechanism.
Q2: Will I get multiple acyl groups added to the ring (polyacylation)?
A: This is highly unlikely. The acyl group (ketone) is an electron-withdrawing group, which deactivates the aromatic ring towards further electrophilic substitution.[8][9][10] Therefore, the product is less reactive than the starting material (pentylbenzene), effectively preventing a second acylation reaction. This is a significant advantage over Friedel-Crafts alkylation, where the product is more reactive and polyalkylation is a common problem.[8][11]
Q3: Can I use propanoic acid directly instead of propanoyl chloride?
A: While propanoyl chloride is more common for classic AlCl₃-catalyzed reactions, acylation using carboxylic acids is possible. However, it typically requires different conditions, such as using polyphosphoric acid (PPA) at high temperatures or other activating agents like cyanuric chloride.[2] For the standard procedure discussed here, propanoyl chloride or propanoic anhydride are the appropriate acylating agents.
Experimental Protocols & Data
Table 1: Recommended Reagent Stoichiometry & Conditions
| Reagent/Parameter | Molar Equivalents | Role | Key Consideration |
| Pentylbenzene | 1.0 | Substrate | Must be anhydrous. |
| Propanoyl Chloride | 1.05 - 1.1 | Acylating Agent | Slight excess ensures full conversion of the substrate. |
| Aluminum Chloride (AlCl₃) | 1.1 - 1.2 | Lewis Acid Catalyst | Must be anhydrous and used in stoichiometric amounts. |
| Solvent (e.g., DCM) | - | Reaction Medium | Must be anhydrous. |
| Temperature | 0 °C to RT | Reaction Control | Crucial for yield and selectivity. |
| Reaction Time | 2 - 6 hours | Completion | Monitor by TLC. |
| Expected Yield | 70 - 85% | - | Dependent on meticulous execution. |
Detailed Synthesis Protocol
This protocol is adapted from established procedures for Friedel-Crafts acylation.[3]
Materials:
-
Pentylbenzene
-
Propanoyl chloride
-
Anhydrous Aluminum Chloride (AlCl₃)
-
Anhydrous Dichloromethane (DCM)
-
Concentrated Hydrochloric Acid (HCl)
-
Crushed Ice
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
Setup: Assemble an oven-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet. Place the flask in an ice-salt bath.
-
Initial Charge: To the flask, add anhydrous DCM, pentylbenzene (1.0 eq), and anhydrous AlCl₃ (1.2 eq). Stir the resulting slurry under nitrogen. Caution: AlCl₃ is corrosive and reacts violently with water.
-
Addition: Charge the dropping funnel with propanoyl chloride (1.1 eq) dissolved in a small amount of anhydrous DCM. Add this solution dropwise to the stirred slurry over 30-45 minutes, ensuring the internal temperature does not exceed 5 °C.
-
Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for 3-5 hours. Monitor the reaction's progress by TLC (thin-layer chromatography).
-
Quenching: In a separate large beaker, prepare a mixture of crushed ice and concentrated HCl. Once the reaction is complete, slowly and carefully pour the reaction mixture into the ice/HCl slurry with vigorous stirring. Caution: This is an exothermic process and will release HCl gas. Perform in a well-ventilated fume hood.
-
Workup: Transfer the quenched mixture to a separatory funnel. Separate the layers and extract the aqueous layer with DCM (2 x 50 mL).
-
Washing: Combine the organic layers and wash sequentially with water (1 x 100 mL), saturated NaHCO₃ solution (1 x 100 mL), and brine (1 x 100 mL).
-
Drying & Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent using a rotary evaporator to yield the crude product.
-
Purification: The crude product, a pale yellow oil, can be purified by vacuum distillation or column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield pure this compound.
References
-
Beilstein J. Chem. 2013 , 9, 2166-2179. Friedel–Crafts acylation of benzene derivatives in tunable aryl alkyl ionic liquids (TAAILs). [Link]
-
Mettler Toledo. Friedel-Crafts Alkylation Reaction. [Link]
-
BYJU'S. Friedel Crafts Acylation And Alkylation Reaction. [Link]
-
LibreTexts Chemistry. 18.5: Alkylation and Acylation of Benzene - The Friedel-Crafts EAS Reactions. [Link]
-
LibreTexts Chemistry. 16.3: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction. [Link]
-
Michigan State University Department of Chemistry. The Friedel-Crafts Alkylation and Acylation of Benzene. [Link]
-
J Med Chem. 2005 , 48(22), 7010-7021. 1-(4-Methylphenyl)-2-pyrrolidin-1-yl-pentan-1-one (Pyrovalerone) analogs. A promising class of monoamine uptake inhibitors. [Link]
-
Organic Chemistry Portal. Friedel-Crafts Acylation. [Link]
-
ResearchGate. (PDF) Friedel-Crafts acylation of aromatic compounds. [Link]
-
Save My Exams. Friedel-Crafts Acylation - A Level Chemistry Revision Notes. [Link]
-
LibreTexts Chemistry. 4.1.4: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction. [Link]
-
YouTube. Friedel-Krafts acylation, benzene and propanoyl chloride. [Link]
-
Khan Academy. Friedel-Crafts acylation. [Link]
-
PrepChem. Synthesis of 1-(4-isobutylphenyl)propan-1-one. [Link]
-
Chemistry Steps. Friedel-Crafts Acylation. [Link]
Sources
- 1. byjus.com [byjus.com]
- 2. Friedel-Crafts Acylation [organic-chemistry.org]
- 3. prepchem.com [prepchem.com]
- 4. savemyexams.com [savemyexams.com]
- 5. mt.com [mt.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. youtube.com [youtube.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Friedel-Crafts Acylation - Chemistry Steps [chemistrysteps.com]
- 11. The Friedel-Crafts Alkylation and Acylation of Benzene | MCC Organic Chemistry [courses.lumenlearning.com]
Technical Support Center: Synthesis of 1-(4-Pentylphenyl)propan-1-one
Welcome to the technical support center for the synthesis of 1-(4-pentylphenyl)propan-1-one. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions. Our goal is to move beyond simple procedural lists and delve into the underlying chemical principles to empower you to overcome common challenges in your synthetic workflow.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
The synthesis of this compound, a valuable intermediate, is most commonly achieved via the Friedel-Crafts acylation of pentylbenzene.[1][2][3] This electrophilic aromatic substitution reaction, while powerful, is not without its nuances.[1][4][5] This guide will address the most frequent issues encountered during this synthesis, providing both mechanistic explanations and actionable solutions.
Core Reaction Workflow
To provide context, let's first visualize the primary synthetic route.
Caption: General workflow for the Friedel-Crafts acylation of pentylbenzene.
Question 1: Low Yield of the Desired Product
"I'm getting a low yield of this compound. What are the likely causes and how can I improve it?"
A low yield can stem from several factors, ranging from reactant quality to reaction conditions. Let's break down the most common culprits.
A1: Catalyst Inactivity
The Lewis acid catalyst, typically anhydrous aluminum chloride (AlCl₃), is highly hygroscopic.[6] Moisture in the reactants or solvent will react with the AlCl₃, reducing its catalytic activity.
-
Troubleshooting:
-
Ensure all glassware is flame-dried or oven-dried immediately before use.
-
Use freshly opened or properly stored anhydrous AlCl₃.
-
Utilize anhydrous solvents. Dichloromethane or 1,2-dichloroethane are common choices and should be dried over a suitable drying agent (e.g., CaH₂) and distilled.[7]
-
A2: Incomplete Reaction
The reaction may not have proceeded to completion. This can be due to insufficient reaction time, low temperature, or suboptimal stoichiometry.
-
Troubleshooting:
-
Reaction Time & Temperature: The reaction of benzene with ethanoyl chloride is often heated to around 60°C for about 30 minutes.[2][3] While specific conditions for pentylbenzene may vary, this provides a reasonable starting point. Monitor the reaction progress using Thin Layer Chromatography (TTC).
-
Stoichiometry: In contrast to many catalytic reactions, Friedel-Crafts acylation requires a stoichiometric amount of the Lewis acid catalyst.[4] This is because the product, an aryl ketone, is a Lewis base and forms a complex with the AlCl₃, rendering it inactive.[4][8][9] Therefore, at least one equivalent of AlCl₃ is necessary. Using a slight excess (e.g., 1.1-1.2 equivalents) can help drive the reaction to completion.[7]
-
| Reagent | Stoichiometric Ratio | Recommended Ratio | Rationale |
| Pentylbenzene | 1 | 1 | Limiting reagent |
| Propanoyl Chloride | 1 | 1 - 1.1 | Slight excess to ensure complete reaction |
| AlCl₃ | 1 | 1.1 - 1.2 | To overcome catalyst complexation with the product[4][8][9] |
A3: Product Loss During Workup
The AlCl₃-ketone complex must be hydrolyzed during the workup to liberate the final product.[4] An improper workup can lead to significant product loss.
-
Troubleshooting:
-
The reaction is typically quenched by carefully adding the reaction mixture to ice-cold dilute hydrochloric acid.[10] This hydrolyzes the complex and dissolves the aluminum salts in the aqueous layer.
-
Ensure thorough extraction of the product from the aqueous layer using an appropriate organic solvent (e.g., dichloromethane, ether).[10] Multiple extractions are recommended.
-
Wash the combined organic extracts with a saturated sodium bicarbonate solution to remove any remaining acid, followed by a brine wash to aid in drying.[10]
-
Question 2: Presence of Isomeric Byproducts
"My NMR analysis shows isomers of the desired product. Why is this happening and can it be prevented?"
The formation of isomers is a classic challenge in Friedel-Crafts chemistry, often stemming from rearrangements of the alkyl group on the benzene ring.
A1: Isomerization of the Pentyl Group
Under the strong Lewis acid conditions of the Friedel-Crafts reaction, the n-pentyl group of pentylbenzene can be prone to isomerization. This can occur via hydride shifts, leading to the formation of more stable secondary carbocations, which can then be re-attached to the benzene ring at different positions or result in branched alkyl chains.[11][12]
-
Causality: The pentyl group is an ortho-, para-director. However, the presence of a strong Lewis acid can promote dealkylation-realkylation, leading to a mixture of isomers.
-
Troubleshooting:
-
Lower Reaction Temperature: Running the reaction at a lower temperature (e.g., 0°C to room temperature) can disfavor the high-activation energy isomerization pathway.[8]
-
Choice of Lewis Acid: While AlCl₃ is common, milder Lewis acids like FeCl₃ or ZnCl₂ can sometimes provide the desired product with less isomerization, although they may require longer reaction times or higher temperatures.[6]
-
A2: Acylation at the Ortho Position
While the pentyl group directs acylation to the para position due to sterics, some ortho-acylated product, 1-(2-pentylphenyl)propan-1-one, is almost always formed.
-
Troubleshooting:
-
Careful control of reaction temperature can influence the ortho/para ratio.
-
Purification via column chromatography or recrystallization is typically required to separate the para (desired) and ortho isomers.
-
Caption: Potential side products arising from ortho-acylation and alkyl group isomerization.
Question 3: Polysubstitution Byproducts
"I'm observing di-acylated products in my reaction mixture. I thought this was uncommon in Friedel-Crafts acylation?"
You are correct, polysubstitution is generally not a major issue in Friedel-Crafts acylation, unlike its alkylation counterpart.[13][14][15][16]
-
Mechanistic Explanation: The acyl group introduced onto the benzene ring is electron-withdrawing, which deactivates the aromatic ring towards further electrophilic substitution.[13][15][16] This makes the mono-acylated product less reactive than the starting pentylbenzene, thus hindering a second acylation event.[9][14] In contrast, the alkyl group in Friedel-Crafts alkylation is electron-donating, activating the ring and promoting polyalkylation.[15][17][18]
-
When It Can Occur:
-
Highly Activating Substrates: While the pentyl group is only moderately activating, if your starting material were much more activated (e.g., a phenol or aniline derivative, though these have their own complications[1][17][19]), the deactivating effect of the first acyl group might not be sufficient to prevent a second.
-
Forcing Conditions: Using a large excess of the acylating agent and catalyst, along with high temperatures, could potentially lead to trace amounts of di-acylated products.[14]
-
-
Troubleshooting:
-
Adhere to the recommended stoichiometry (see Question 1). A large excess of propanoyl chloride and AlCl₃ is unnecessary and could promote side reactions.
-
If di-acylation is confirmed, reducing the reaction temperature and ensuring the equivalents of the acylating agent are not excessive should resolve the issue.
-
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol is a general guideline and may require optimization.
-
Reaction Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas trap (to manage evolved HCl). Maintain an inert atmosphere (e.g., nitrogen or argon).
-
Reagent Charging: Charge the flask with anhydrous aluminum chloride (1.2 equivalents) and a dry, non-polar solvent like dichloromethane (DCM).[7] Cool the mixture to 0°C in an ice bath.
-
Addition of Reactants: Prepare a solution of pentylbenzene (1.0 equivalent) and propanoyl chloride (1.05 equivalents) in dry DCM. Add this solution dropwise to the cooled AlCl₃ suspension over 30-60 minutes, maintaining the internal temperature below 5°C.
-
Reaction: After the addition is complete, allow the reaction to stir at 0°C for one hour, then warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction's progress by TLC.
-
Workup: Carefully and slowly pour the reaction mixture into a beaker containing crushed ice and concentrated HCl. Stir until all the dark solid has dissolved.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer twice more with DCM.
-
Washing: Combine the organic layers and wash sequentially with 1M HCl, water, saturated NaHCO₃ solution, and finally, brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and remove the solvent under reduced pressure using a rotary evaporator to yield the crude product.[10]
Protocol 2: Purification by Column Chromatography
-
Slurry Preparation: Adsorb the crude product onto a small amount of silica gel.
-
Column Packing: Pack a glass column with silica gel using a suitable solvent system (e.g., a gradient of ethyl acetate in hexanes, starting with 100% hexanes).
-
Loading and Elution: Carefully load the adsorbed crude product onto the top of the column. Elute the column with the chosen solvent system, collecting fractions.
-
Analysis: Analyze the collected fractions by TLC to identify those containing the pure desired product.
-
Concentration: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified this compound.
References
-
Wikipedia. (n.d.). Friedel–Crafts reaction. Retrieved from [Link]
-
Brainly. (2023, December 21). Friedel-Crafts acylation reactions do not exhibit the polysubstitution that is often seen with. Retrieved from [Link]
-
Homework.Study.com. (n.d.). Explain why Friedel-Crafts alkylations often give polysubstitution but Friedel-Crafts acylations do not. Retrieved from [Link]
-
Testbook. (n.d.). Polysubstitution is a major drawback in:. Retrieved from [Link]
-
BYJU'S. (n.d.). Friedel Crafts Acylation And Alkylation Reaction. Retrieved from [Link]
-
LibreTexts. (2020, May 30). 18.5: Alkylation and Acylation of Benzene - The Friedel-Crafts EAS Reactions. Retrieved from [Link]
-
Chemistry Steps. (n.d.). Friedel-Crafts Acylation. Retrieved from [Link]
-
Physics Wallah. (n.d.). Reaction Mechanism of Friedel−Crafts Acylation. Retrieved from [Link]
-
Mettler Toledo. (n.d.). Friedel-Crafts Alkylation Reaction. Retrieved from [Link]
-
Master Organic Chemistry. (2018, May 17). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. Retrieved from [Link]
-
LibreTexts. (2022, September 24). 16.3: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction. Retrieved from [Link]
-
YouTube. (2020, July 4). Reversibility in Friedel Craft Alkylation vs. de-alkylation, MCQ & meta-selectivity with mechanism. Retrieved from [Link]
-
MCC Organic Chemistry. (n.d.). The Friedel-Crafts Alkylation and Acylation of Benzene. Retrieved from [Link]
-
Mettler Toledo. (n.d.). Friedel-Crafts Alkylation Reaction. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Friedel-Crafts Acylation. Retrieved from [Link]
-
PubMed Central. (n.d.). 1-(4-Methylphenyl)-2-pyrrolidin-1-yl-pentan-1-one (Pyrovalerone) analogs. A promising class of monoamine uptake inhibitors. Retrieved from [Link]
-
LibreTexts. (2021, December 27). 4.1.4: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction. Retrieved from [Link]
-
Save My Exams. (2024, October 26). Friedel-Crafts Acylation. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Friedel-Crafts Alkylation. Retrieved from [Link]
-
YouTube. (2013, September 11). Friedel-Krafts acylation, benzene and propanoyl chloride. Retrieved from [Link]
-
ResearchGate. (2025, August 6). Isomerization Accompanying Alkylation. III. The Alkylation of Benzene with Neopentyl Chloride and Neopentyl Alcohol. Retrieved from [Link]
-
LibreTexts. (2024, October 4). 16.3: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction. Retrieved from [Link]
-
Chemguide. (n.d.). friedel-crafts acylation of benzene. Retrieved from [Link]
-
PrepChem.com. (n.d.). Synthesis of 1-(4-isobutylphenyl)propan-1-one. Retrieved from [Link]
-
Journal of the Chemical Society C: Organic (RSC Publishing). (n.d.). Isomerisation accompanying Friedel–Crafts alkylation. Part II. Further results with butyl ethers and alcohols. Retrieved from [Link]
-
Progressive Academic Publishing. (n.d.). SYNTHESIS OF 1-(3,4-METHYLENEDIOXYPHENYL)-1-BUTENE-3- ONE FROM SAFROLE. Retrieved from [Link]
-
NIH. (2023, November 8). Enhanced Method for the Synthesis and Comprehensive Characterization of 1-(4-Phenylquinolin-2-yl)propan-1-one. Retrieved from [Link]
-
PMC - NIH. (n.d.). Chemoselective one-step purification method for peptides synthesized by the solid-phase technique. Retrieved from [Link]
-
LibreTexts. (2023, January 22). Friedel-Crafts Reactions. Retrieved from [Link]
-
MDPI. (n.d.). Friedel-Crafts-Type Acylation and Amidation Reactions in Strong Brønsted Acid: Taming Superelectrophiles. Retrieved from [Link]
-
Chemguide. (n.d.). friedel-crafts reactions of benzene and methylbenzene. Retrieved from [Link]
-
Sciforum. (n.d.). One pot Synthesis of Propargylamines using Solid-Phase Extractive Isolation. Retrieved from [Link]
-
ResearchGate. (2016, October 3). (PDF) Synthesis of novel 3-substituted-1-(2'-hydroxyphenyl)propan-1-ones. Retrieved from [Link]
-
PMC - NIH. (n.d.). In-Line Purification: A Key Component to Facilitate Drug Synthesis and Process Development in Medicinal Chemistry. Retrieved from [Link]
-
Sciencemadness Discussion Board. (2008, March 8). Synthesis of Phenylpropan-1,2-dione via acetylene?. Retrieved from [Link]
-
PubChem. (n.d.). Propan-1-one, 1-[4-(1-methylethyl)-2-nitrosophenyl]-. Retrieved from [Link]
-
Organic Syntheses Procedure. (n.d.). [1.1.1]Propellane. Retrieved from [Link]
-
ResearchGate. (2025, October 16). (PDF) Crystal Structures and Spectroscopic Characterization of Four Synthetic Cathinones: 1-(4-Chlorophenyl)-2-(Dimethylamino)Propan-1-One (N-Methyl-Clephedrone, 4-CDC), 1-(1,3-Benzodioxol-5-yl)-2-(Tert-Butylamino)Propan-1-One (tBuONE, Tertylone, MDPT), 1-(4-Fluorophenyl)-2-(Pyrrolidin-1-yl)Hexan-1-One (4F-PHP) and 2-(Ethylamino). Retrieved from [Link]
- Google Patents. (n.d.). US3852164A - Purification of 1,4-butanediol by vacuum distillation with side stream recovery.
Sources
- 1. byjus.com [byjus.com]
- 2. chemguide.co.uk [chemguide.co.uk]
- 3. chemguide.co.uk [chemguide.co.uk]
- 4. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. 傅-克酰基化反应 [sigmaaldrich.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Friedel−Crafts Acylation | Reaction Mechanism of Friedel−Crafts Acylation [pw.live]
- 9. Friedel-Crafts Acylation [organic-chemistry.org]
- 10. prepchem.com [prepchem.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. Isomerisation accompanying Friedel–Crafts alkylation. Part II. Further results with butyl ethers and alcohols - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]
- 13. brainly.com [brainly.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. homework.study.com [homework.study.com]
- 16. testbook.com [testbook.com]
- 17. chem.libretexts.org [chem.libretexts.org]
- 18. The Friedel-Crafts Alkylation and Acylation of Benzene | MCC Organic Chemistry [courses.lumenlearning.com]
- 19. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Purification of 1-(4-Pentylphenyl)propan-1-one
This guide provides in-depth troubleshooting and practical solutions for the purification of crude 1-(4-Pentylphenyl)propan-1-one. Designed for researchers and drug development professionals, this document moves beyond standard protocols to explain the underlying principles of purification strategies, ensuring you can adapt and overcome challenges in your own experiments.
Introduction: Understanding the Chemistry
This compound is typically synthesized via a Friedel-Crafts acylation of pentylbenzene with either propanoyl chloride or propanoic anhydride, using a strong Lewis acid catalyst like aluminum chloride (AlCl₃).[1][2][3] While effective, this reaction is seldom perfectly clean. The crude product is often a complex mixture containing unreacted starting materials, isomeric byproducts, catalyst residues, and colored impurities.
Effective purification is therefore not merely a final cleanup step but a critical part of the synthesis that dictates the quality, reproducibility, and success of downstream applications.
Diagram: Genesis of Impurities in Synthesis
The following diagram illustrates the primary synthetic route and the origin of common impurities that complicate purification.
Sources
Technical Support Center: Resolving Impurities in 1-(4-Pentylphenyl)propan-1-one Samples
Welcome to the technical support center dedicated to addressing challenges in the purification of 1-(4-Pentylphenyl)propan-1-one. This guide is designed for researchers, scientists, and drug development professionals, providing in-depth troubleshooting advice and frequently asked questions to ensure the highest purity of your samples for reliable experimental outcomes.
Troubleshooting Guide: From Impurity Identification to Resolution
This section provides a systematic approach to identifying and eliminating common impurities encountered during the synthesis and handling of this compound.
Question 1: My this compound sample shows multiple peaks on GC-MS/HPLC analysis. What are the likely impurities?
The presence of multiple peaks in your analytical chromatogram indicates a heterogeneous sample. The nature of these impurities is often linked to the synthetic route, typically a Friedel-Crafts acylation of pentylbenzene with propanoyl chloride or propanoic anhydride.
Potential Impurities:
-
Unreacted Starting Materials: Pentylbenzene and residual acylating agent or its corresponding carboxylic acid.
-
Positional Isomers: While the para-substituted product is major, minor amounts of ortho- and meta-isomers of 1-(pentylphenyl)propan-1-one can form.[1]
-
Polyacylated Products: Although less common in Friedel-Crafts acylation compared to alkylation, di-acylated pentylbenzene species are a possibility.[2][3]
-
Byproducts from Side Reactions: Dealkylation of the pentyl group or rearrangement products, though more prevalent in Friedel-Crafts alkylations, can occur under harsh conditions.[3]
-
Solvent Residues: Residual solvents from the reaction or workup procedures.
Logical Flow for Impurity Identification:
Caption: Workflow for the identification of impurities.
Question 2: How can I remove unreacted pentylbenzene from my product?
Pentylbenzene is significantly less polar than the ketone product. This difference in polarity is the key to their separation.
Recommended Methods:
-
Flash Column Chromatography: This is a highly effective method. A silica gel stationary phase with a non-polar eluent system will allow the pentylbenzene to elute quickly, while the more polar this compound is retained longer.
-
Fractional Distillation under Reduced Pressure: If you have a larger quantity of material, fractional distillation can be a viable option. The boiling points of pentylbenzene and the target ketone are sufficiently different to allow for separation.
Question 3: I suspect the presence of positional isomers. How can I separate them?
The separation of positional isomers can be challenging due to their similar physical properties.
Strategies for Isomer Separation:
-
High-Performance Liquid Chromatography (HPLC): A well-optimized HPLC method, often using a normal-phase column or a high-resolution reverse-phase column, can effectively separate isomers.
-
Preparative Thin-Layer Chromatography (Prep-TLC): For smaller scales, Prep-TLC can be a useful tool for isolating isomers.
-
Recrystallization: It is possible that one isomer is less soluble in a particular solvent system. Careful selection of a recrystallization solvent may allow for the selective crystallization of the desired para-isomer.
Question 4: My purified product is off-white or yellowish. How can I decolorize it?
Colored impurities are often highly conjugated organic molecules.
Decolorization Protocol:
-
Dissolve the impure this compound in a suitable hot solvent for recrystallization.
-
Add a small amount (typically 1-2% by weight) of activated charcoal to the hot solution.
-
Swirl the mixture and gently boil for a few minutes.
-
Perform a hot filtration to remove the charcoal.
-
Allow the filtrate to cool and crystallize. The resulting crystals should be colorless.
Caution: Using an excess of activated charcoal can lead to a significant loss of your desired product due to adsorption.
Frequently Asked Questions (FAQs)
Q1: What is the best analytical method to determine the purity of my this compound sample?
A combination of Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC) is recommended for a comprehensive purity assessment.
-
GC-MS is excellent for identifying and quantifying volatile impurities, including residual starting materials and low-boiling point byproducts.
-
HPLC with a UV detector is ideal for quantifying non-volatile impurities and isomers. A well-developed HPLC method can also be stability-indicating.[4][5]
Q2: Which purification technique, recrystallization or column chromatography, is better for this compound?
The choice depends on the nature and quantity of the impurities.
-
Recrystallization is a cost-effective and scalable method, particularly effective for removing small amounts of impurities that have different solubility profiles from the main product.[6][7][8][9][10]
-
Column Chromatography offers higher resolution and is better suited for separating complex mixtures, including positional isomers and impurities with polarities similar to the product.[11][12][13]
Decision Tree for Purification Method Selection:
Caption: A decision-making guide for selecting a purification method.
Q3: How should I store purified this compound to prevent degradation?
Aryl ketones are generally stable; however, prolonged exposure to light and air can lead to oxidative degradation.[14]
Recommended Storage Conditions:
-
Container: Store in a well-sealed, airtight container, preferably amber glass to protect from light.
-
Atmosphere: For long-term storage, consider flushing the container with an inert gas like nitrogen or argon.
-
Temperature: Store in a cool, dry place away from direct sunlight.
Q4: Can I use a bisulfite adduct formation to purify my ketone?
The formation of a bisulfite adduct is a classic method for purifying aldehydes and some reactive ketones.[15][16] However, for aryl ketones like this compound, which are sterically hindered, this method is generally not effective.[15]
Experimental Protocols
Protocol 1: Purification by Recrystallization
This protocol is suitable for samples that are already relatively pure (>90%) and require the removal of minor impurities.
Materials:
-
Crude this compound
-
Recrystallization solvent (e.g., Ethanol, Hexane/Acetone mixture)
-
Erlenmeyer flask
-
Hotplate
-
Büchner funnel and filter flask
-
Vacuum source
Procedure:
-
Solvent Selection: In a small test tube, test the solubility of a small amount of your crude product in various solvents at room temperature and upon heating. A good solvent will dissolve the compound when hot but not when cold. A mixed solvent system like hexane/acetone can also be effective.
-
Dissolution: Place the crude product in an Erlenmeyer flask and add a minimal amount of the chosen hot solvent until the solid just dissolves.
-
Hot Filtration (if necessary): If there are insoluble impurities, perform a hot filtration to remove them.
-
Crystallization: Allow the solution to cool slowly to room temperature. If crystals do not form, gently scratch the inside of the flask with a glass rod or add a seed crystal. Once cloudiness appears, place the flask in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of cold recrystallization solvent to remove any adhering impurities.
-
Drying: Dry the purified crystals under vacuum.
| Recrystallization Method | Solvent System | Typical Yield (%) | Purity (by HPLC, %) |
| Method A | Ethanol/Water | 70-85 | >99.0 |
| Method B | Hexane/Acetone | 80-90 | >98.5 |
Protocol 2: Purification by Flash Column Chromatography
This protocol is ideal for separating complex mixtures, including isomers.
Materials:
-
Crude this compound
-
Silica gel (230-400 mesh)
-
Chromatography column
-
Eluent (e.g., Hexane/Ethyl Acetate gradient)
-
Collection tubes
-
TLC plates and chamber
Procedure:
-
Column Packing: Pack a chromatography column with silica gel as a slurry in the initial, least polar eluent (e.g., 100% hexane).
-
Sample Loading: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane) and adsorb it onto a small amount of silica gel. Carefully load the dried, adsorbed sample onto the top of the packed column.
-
Elution: Begin elution with a non-polar mobile phase (e.g., 100% hexane) and gradually increase the polarity by adding a more polar solvent (e.g., ethyl acetate).
-
Fraction Collection: Collect the eluent in small fractions.
-
TLC Analysis: Monitor the collected fractions by Thin Layer Chromatography (TLC) to identify the fractions containing the pure product.
-
Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified product.
| Parameter | Value/Description | Expected Outcome |
| Stationary Phase | Silica Gel (230-400 mesh) | Good separation from polar and non-polar impurities. |
| Mobile Phase | Hexane/Ethyl Acetate Gradient | Effective elution and separation of the target compound. |
| Gradient Profile | 0% to 10% Ethyl Acetate in Hexane | Elution of non-polar impurities first, followed by the product. |
| Purity (Post-Column) | >98% (as determined by GC/HPLC) | High purity suitable for subsequent applications. |
References
- Isolation And Purification Of Substance By Column Chrom
- Purification by Recrystalliz
- Solid organic cpd.
- Purification: How to Run a Flash Column. (n.d.). University of Rochester, Department of Chemistry.
- Isolation and Purification of Organic Compounds Recrystalliz
- RECRYSTALLIZATION. (n.d.).
- Application Notes and Protocols for the Purification of 1-(4-Chlorophenyl)
- Application Notes and Protocols for the Recrystallization of 1-(4-Chlorophenyl)-2-methylpropan-1-one. (2025). Benchchem.
- Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol. (2018). PMC - NIH.
- Purification of Organic Compounds by Flash Column Chrom
- A comprehensive review of method development by hplc. (2021). WORLD JOURNAL OF PHARMACEUTICAL RESEARCH.
- Friedel Crafts Alkylation and Acylation. (2021). Organic Chemistry - YouTube.
- Reversed Phase HPLC Method Development. (n.d.). Phenomenex.
- Scientific Approaches for Impurity Profiling in New Pharmaceutical substances and its products-An Overview. (n.d.).
- IMPURITY PROFILING OF PHARMACEUTICALS. (2020).
- Analytical Method Development by High Performance Liquid Chrom
- Friedel–Crafts reaction. (2020). L.S.College, Muzaffarpur.
- 【4K】-- Column Chromatography (Purific
- Purification of ketones. (n.d.).
- Friedel-Crafts acyl
- LC Purification Troubleshooting Guide. (n.d.).
- Development and Validation of a Single RP-HPLC Assay Method for Analysis of Bulk Raw Material Batches of Four Parabens that are Widely Used as Preservatives in Pharmaceutical and Cosmetic Products. (2025).
- Impurity profiling Techniques for Pharmaceuticals – A Review. (2025). Advances in Bioresearch.
- Technical Support Center: Aldehyde Purification via Bisulfite Adducts. (n.d.). Benchchem.
- Friedel-Crafts Reactions. (2023). Chemistry LibreTexts.
- Carbonyl Stress Chemistry. (2024).
- Development and validation of a single RP-HPLC assay method for analysis of bulk raw material batches of four parabens that are widely used as preservatives in pharmaceutical and cosmetic products. (n.d.). PubMed.
- Intramolecular Friedel-Crafts Reactions. (2018). Master Organic Chemistry.
- Forensic analysis of P2P derived amphetamine synthesis impurities: identification and characterization of indene by-products. (n.d.). PubMed.
- Deacylative Homolysis of Ketone C(sp3)–C(sp2)
- Method for purification of ketones. (n.d.).
- IMPURITY PROFILING. (2024). IJCRT.org.
- Oxidative degradation of methyl ketones. II. Chemical pathway for degradation of 2-tridecanone by Pseudomonas multivorans and Pseudomonas aeruginosa. (n.d.). PubMed.
- Identifying the Impurity Profiling for Pharmaceutical Product by Using Different Analytical Techniques: A Overview. (2021). Research and Reviews.
- Homologation of aryl ketones to long-chain ketones and aldehydes via C–C bond cleavage. (2022).
- Exogenous Ketones as Therapeutic Signaling Molecules in High-Stress Occupations: Implications for Mitigating Oxidative Stress and Mitochondrial Dysfunction in Future Research. (n.d.). NIH.
- Synthesis and charecterization of impurities of an anticonvulsant drug, lamotrigine. (2025).
- Crystal Structures and Spectroscopic Characterization of Four Synthetic Cathinones: 1-(4-Chlorophenyl)-2-(Dimethylamino)Propan-1-One (N-Methyl-Clephedrone, 4-CDC), 1-(1,3-Benzodioxol-5-yl)-2-(Tert-Butylamino)Propan-1-One (tBuONE, Tertylone, MDPT), 1-(4-Fluorophenyl)-2-(Pyrrolidin-1-yl)Hexan-1-One (4F-PHP) and 2-(Ethylamino). (2025).
- SYNTHESIS OF 1-(3,4-METHYLENEDIOXYPHENYL)-1-BUTENE-3- ONE FROM SAFROLE. (n.d.). Progressive Academic Publishing.
- Synthesis and impurity profiling of MDMA prepared from commonly available starting m
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. youtube.com [youtube.com]
- 3. lscollege.ac.in [lscollege.ac.in]
- 4. waters.com [waters.com]
- 5. Development and validation of a single RP-HPLC assay method for analysis of bulk raw material batches of four parabens that are widely used as preservatives in pharmaceutical and cosmetic products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. files.blogs.baruch.cuny.edu [files.blogs.baruch.cuny.edu]
- 7. copharm.uobaghdad.edu.iq [copharm.uobaghdad.edu.iq]
- 8. chemistry.miamioh.edu [chemistry.miamioh.edu]
- 9. researchgate.net [researchgate.net]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. Purification [chem.rochester.edu]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. US2826537A - Method for purification of ketones - Google Patents [patents.google.com]
- 15. Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pdf.benchchem.com [pdf.benchchem.com]
Optimization of reaction conditions for 1-(4-Pentylphenyl)propan-1-one synthesis
This technical support guide is designed for researchers, scientists, and professionals in drug development engaged in the synthesis of 1-(4-pentylphenyl)propan-1-one. This document provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address common challenges encountered during this synthetic process. The information herein is grounded in established principles of organic chemistry and supported by peer-reviewed literature to ensure scientific integrity and practical utility.
Introduction to the Synthesis
The synthesis of this compound is most commonly achieved via the Friedel-Crafts acylation of pentylbenzene with propanoyl chloride.[1] This electrophilic aromatic substitution reaction is a cornerstone of organic synthesis for forming carbon-carbon bonds with aromatic rings. The reaction is typically catalyzed by a Lewis acid, such as aluminum chloride (AlCl₃), which activates the propanoyl chloride to generate a highly reactive acylium ion electrophile.[2]
While the reaction is robust, its success is contingent on careful control of reaction conditions to maximize yield and purity. This guide will address common pitfalls and provide actionable solutions.
Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis of this compound in a question-and-answer format.
Low or No Product Yield
Question: My reaction is resulting in a very low yield of this compound, or in some cases, no product at all. What are the likely causes and how can I rectify this?
Answer:
Low or no yield in a Friedel-Crafts acylation can be attributed to several critical factors:
-
Catalyst Inactivity: Aluminum chloride is highly hygroscopic and reacts readily with moisture.[3] Any water present in the reaction setup, solvents, or reagents will deactivate the catalyst, halting the reaction.
-
Solution: Ensure all glassware is thoroughly flame-dried or oven-dried before use. Use anhydrous solvents and freshly opened or properly stored anhydrous aluminum chloride. Handling the catalyst under an inert atmosphere (e.g., nitrogen or argon) is highly recommended.
-
-
Insufficient Catalyst: The ketone product can form a stable complex with the Lewis acid catalyst, effectively sequestering it from the reaction. Therefore, a stoichiometric amount of the catalyst is often required.[3]
-
Solution: A 1:1 molar ratio of AlCl₃ to the limiting reagent is a good starting point. Often, a slight excess (1.1 to 1.5 equivalents) of the catalyst is beneficial.
-
-
Suboptimal Reaction Temperature: The reaction may have a significant activation energy that is not being overcome at lower temperatures. Conversely, excessively high temperatures can lead to side reactions and decomposition.
-
Solution: While the initial addition of reagents is often performed at low temperatures (0-5 °C) to control the exothermic reaction, the reaction mixture may require warming to room temperature or gentle heating to proceed to completion.[1] Monitor the reaction progress by Thin Layer Chromatography (TLC) to determine the optimal reaction time and temperature.
-
-
Poor Quality of Reagents: The purity of pentylbenzene and propanoyl chloride is crucial. Impurities can lead to the formation of byproducts and consume the catalyst.
-
Solution: Use freshly distilled or high-purity reagents.
-
Formation of Multiple Products
Question: I am observing multiple spots on my TLC plate, indicating the presence of several products. What are the potential byproducts and how can I minimize their formation?
Answer:
The formation of multiple products in the Friedel-Crafts acylation of pentylbenzene can be due to several side reactions:
-
Isomeric Products: Acylation can occur at the ortho, meta, or para positions of the pentylbenzene ring. The pentyl group is an ortho-, para-directing group. Due to steric hindrance from the pentyl group, the para-substituted product, this compound, is expected to be the major product.[4] However, small amounts of the ortho isomer can also be formed.
-
Solution: Optimizing the reaction temperature and choice of solvent can influence regioselectivity. Lower temperatures generally favor the formation of the para isomer.
-
-
Polysubstitution: While less common in acylation compared to alkylation, polysubstitution can occur if the reaction conditions are too harsh or if there is a large excess of the acylating agent.[5]
-
Solution: Use a 1:1 molar ratio of pentylbenzene to propanoyl chloride. The addition of the acylating agent should be slow and controlled.
-
-
Rearrangement of the Alkyl Chain: Although the acylium ion itself does not rearrange, the pentyl group on the starting material could potentially undergo rearrangement under strong Lewis acid conditions, though this is less likely. A more significant concern is the potential for dealkylation followed by reacylation.[6]
-
Solution: Employing milder reaction conditions and shorter reaction times can minimize these side reactions.
-
Workflow for Troubleshooting Low Product Yield
Caption: A logical workflow for troubleshooting low product yields.
Frequently Asked Questions (FAQs)
Q1: What is the general experimental protocol for the synthesis of this compound?
A1: The following is a general laboratory procedure. It is crucial to adapt this protocol based on your specific laboratory conditions and to monitor the reaction's progress.
Experimental Protocol: Friedel-Crafts Acylation of Pentylbenzene
| Reagent | Molar Mass ( g/mol ) | Equivalents | Amount |
| Pentylbenzene | 148.25 | 1.0 | (e.g., 10 mmol, 1.48 g) |
| Propanoyl chloride | 92.52 | 1.1 | (11 mmol, 1.02 g) |
| Anhydrous AlCl₃ | 133.34 | 1.2 | (12 mmol, 1.60 g) |
| Dichloromethane (anhydrous) | - | - | (e.g., 50 mL) |
Procedure:
-
Reaction Setup: Assemble a flame-dried three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a reflux condenser connected to a gas trap (e.g., a drying tube with CaCl₂ or an oil bubbler) to maintain anhydrous conditions.
-
Reagent Charging: In a fume hood, charge the flask with anhydrous aluminum chloride and anhydrous dichloromethane. Cool the suspension to 0-5 °C using an ice bath.
-
Addition of Reactants: Dissolve pentylbenzene in a small amount of anhydrous dichloromethane and add it to the dropping funnel. Add the pentylbenzene solution dropwise to the stirred AlCl₃ suspension. In a separate, dry container, dissolve propanoyl chloride in anhydrous dichloromethane and add this solution to the dropping funnel after the pentylbenzene addition is complete. Add the propanoyl chloride solution dropwise to the reaction mixture over 30-60 minutes, maintaining the temperature between 0-5 °C.
-
Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction progress by TLC.
-
Quenching: Upon completion, cool the reaction mixture in an ice bath and slowly and carefully pour it onto a mixture of crushed ice and concentrated hydrochloric acid to decompose the aluminum chloride complex.
-
Workup: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer with dichloromethane (2 x 25 mL).
-
Washing: Combine the organic layers and wash sequentially with water, a saturated sodium bicarbonate solution (to neutralize any remaining acid), and finally with brine.[6]
-
Drying and Isolation: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and remove the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product can be purified by vacuum distillation or column chromatography on silica gel.
Q2: What are the key safety precautions for this reaction?
A2: This reaction involves several hazardous materials and requires strict adherence to safety protocols:
-
Aluminum chloride is corrosive and reacts violently with water, releasing HCl gas. Handle it in a fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety goggles.
-
Propanoyl chloride is also corrosive and a lachrymator. It should be handled in a fume hood.
-
Dichloromethane is a volatile and potentially carcinogenic solvent. All operations should be performed in a well-ventilated fume hood.
-
The reaction is exothermic , especially during the addition of the acyl chloride. Maintain slow and controlled addition and use an ice bath to manage the temperature.
-
Quenching the reaction with water is highly exothermic and releases HCl gas. This step must be performed slowly and with caution in a fume hood.
Q3: How can I confirm the identity and purity of my product?
A3: A combination of spectroscopic and chromatographic techniques should be used:
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is an excellent technique to determine the purity of the product and identify any byproducts. The mass spectrum of this compound will show a molecular ion peak and characteristic fragmentation patterns.[7][8]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum will provide a unique fingerprint of the molecule. Expect to see signals corresponding to the aromatic protons (two doublets in the aromatic region), the ethyl group of the propanoyl moiety (a quartet and a triplet), and the pentyl chain (a triplet, multiplets, and a terminal triplet).
-
¹³C NMR: The carbon NMR spectrum will show the expected number of signals for the unique carbon atoms in the molecule.
-
-
Infrared (IR) Spectroscopy: The IR spectrum will show a strong absorption band for the carbonyl (C=O) group of the ketone, typically in the range of 1680-1700 cm⁻¹.
References
-
Chemistry LibreTexts. (2020). 18.5: Alkylation and Acylation of Benzene - The Friedel-Crafts EAS Reactions. Retrieved from [Link]
-
MCC Organic Chemistry. (n.d.). The Friedel-Crafts Alkylation and Acylation of Benzene. Retrieved from [Link]
-
Chemistry LibreTexts. (2022). 16.3: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction. Retrieved from [Link]
-
Chemistry Steps. (2022). Friedel-Crafts Alkylation with Practice Problems. Retrieved from [Link]
-
Organic Syntheses. (n.d.). Hexafluoro-2-propanol-promoted Intramolecular Friedel-Crafts Acylation. Retrieved from [Link]
-
University of Eastern Piedmont. (2022). Optimization of the Friedel-Crafts Alkylation for the Synthesis of Hyper-Cross-Linked Polymers. Retrieved from [Link]
-
PubMed. (2021). GC-MS and NMR spectroscopy based metabolite profiling of Panchvalkal kwath (polyherbal formulation). Retrieved from [Link]
-
ResearchGate. (2023). Gas Chromatography-Mass Spectrometry (GC-MS) and 1H Nuclear Magnetic Resonance (NMR)-based pro ling and phytochemical screening. Retrieved from [Link]
-
ResearchGate. (n.d.). Optimization of the Friedel–Crafts acylation reaction between non-phenolic components of the fast pyrolysis-derived bio-oils and acetic acid. Retrieved from [Link]
-
ResearchGate. (n.d.). Optimization study for Friedel‐Crafts alkylation to give 4aa. Retrieved from [Link]
-
Chad's Prep. (2021). 18.2 Friedel Crafts Alkylation and Acylation | Organic Chemistry [Video]. YouTube. Retrieved from [Link]
-
Jim Clark. (n.d.). Friedel-Crafts Acylation of Benzene. Retrieved from [Link]
-
ResearchGate. (2025). Friedel-Crafts acylation of aromatic compounds. Retrieved from [Link]
-
MDPI. (n.d.). Friedel-Crafts-Type Acylation and Amidation Reactions in Strong Brønsted Acid: Taming Superelectrophiles. Retrieved from [Link]
- Google Patents. (n.d.). US4895984A - Acylation of aromatics.
-
ResearchGate. (2023). (PDF) Gas Chromatography-Mass Spectrometry (GC-MS) and 1H Nuclear Magnetic Resonance (NMR)-based profiling and phytochemical screening revealed industrially important metabolites in wild seabuckthorn (Hippophae salicifolia D.Don) berries. Retrieved from [Link]
-
PubMed. (2023). The differentiation of N-butyl pentylone isomers using GC-EI-MS and NMR. Retrieved from [Link]
Sources
- 1. chemguide.co.uk [chemguide.co.uk]
- 2. m.youtube.com [m.youtube.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. GC-MS and NMR spectroscopy based metabolite profiling of Panchvalkal kwath (polyherbal formulation) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Troubleshooting peak splitting in NMR spectrum of 1-(4-Pentylphenyl)propan-1-one
Technical Support Center: NMR Spectroscopy
Troubleshooting Guide: Peak Splitting in the ¹H NMR Spectrum of 1-(4-Pentylphenyl)propan-1-one
Welcome to the technical support center. This guide is designed for researchers, scientists, and drug development professionals encountering issues with peak splitting in the Nuclear Magnetic Resonance (NMR) spectrum of this compound. As Senior Application Scientists, we provide in-depth, field-proven insights to help you resolve these challenges.
Frequently Asked Questions (FAQs)
Q1: I'm seeing broad, poorly resolved peaks instead of the expected sharp multiplets for my this compound sample. What are the likely causes?
Poor resolution and broad peaks in an NMR spectrum can stem from several factors, ranging from sample preparation to instrument settings.[1] The most common culprits include:
-
Poor Magnetic Field Homogeneity (Shimming): The most frequent cause of broad peaks is an improperly shimmed magnetic field.[1] Shimming is the process of adjusting currents in specialized coils to make the magnetic field as uniform as possible across the sample volume.[2]
-
Sample Concentration: An overly concentrated sample can lead to increased viscosity and intermolecular interactions, both of which can cause peak broadening.[3] Conversely, a very dilute sample may result in a poor signal-to-noise ratio.
-
Presence of Particulate Matter: Undissolved solids in the NMR tube will disrupt the magnetic field homogeneity, leading to distorted peak shapes.[3][4]
-
Paramagnetic Impurities: Even trace amounts of paramagnetic substances (e.g., dissolved oxygen, metal ions) can cause significant line broadening.[4]
Q2: My peaks are split in an unexpected way that doesn't follow the n+1 rule. What could be happening?
Deviations from the simple n+1 rule for spin-spin coupling can occur due to several phenomena:
-
Complex Coupling (Second-Order Effects): When the chemical shift difference between two coupled protons is not much larger than their coupling constant, the simple n+1 rule breaks down. This leads to more complex and often distorted splitting patterns.
-
Magnetic Inequivalence: Protons that appear chemically equivalent may not be magnetically equivalent. This can happen in molecules with restricted bond rotation or in chiral environments, leading to more complex splitting.
-
Presence of Rotamers or Conformational Isomers: If your molecule exists as a mixture of stable conformers that are slowly interconverting on the NMR timescale, you may see separate sets of peaks for each conformer, leading to a more complicated spectrum.[1]
Troubleshooting Workflow
This section provides a systematic approach to diagnosing and resolving issues with peak splitting in your NMR spectrum.
Step 1: Evaluate Sample Preparation
High-quality sample preparation is paramount for obtaining a high-resolution NMR spectrum.[5]
Protocol for NMR Sample Preparation:
-
Determine Sample Amount: For a standard ¹H NMR spectrum, weigh out approximately 5-25 mg of your this compound.[3]
-
Choose an Appropriate Solvent: Select a deuterated solvent in which your compound is highly soluble. For this compound, deuterated chloroform (CDCl₃) is a common choice. Ensure the solvent is fresh and free of water.[5][6]
-
Dissolution: Dissolve the sample in a small, clean vial with approximately 0.6-0.7 mL of the deuterated solvent.[4] Gentle vortexing or warming may be necessary to ensure complete dissolution.[3]
-
Filtration (if necessary): If any solid particles remain, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, unscratched NMR tube.[3]
-
Check Sample Height: The final sample height in a standard 5 mm NMR tube should be between 4-5 cm to ensure it is within the active region of the spectrometer's coils.[2][4]
| Parameter | Recommended Value | Rationale |
| Sample Mass | 5-25 mg | Balances signal strength with potential for concentration-related broadening.[3] |
| Solvent Volume | 0.6-0.7 mL | Ensures proper sample height in a standard 5 mm NMR tube for optimal shimming.[4] |
| Sample Height | 4-5 cm | Positions the sample correctly within the detection coil of the NMR probe.[4] |
Step 2: Instrument & Acquisition Parameters
Workflow for Optimizing NMR Data Acquisition:
Caption: Troubleshooting workflow for NMR data acquisition.
Shimming:
The homogeneity of the magnetic field is critical for high resolution. While automated shimming routines are effective, manual shimming can often provide superior results.[2]
Basic Manual Shimming Protocol (Varian/Agilent Systems):
-
Lock the Sample: Ensure a stable lock on the deuterium signal of your solvent.
-
Display the Lock Level: Observe the lock signal on the spectrometer's display.
-
Adjust Z1 and Z2: Iteratively adjust the Z1 and Z2 shims to maximize the lock level. Start with larger step sizes and gradually decrease them as you approach the maximum.
-
Adjust Lower-Order On-Axis Shims: Proceed to adjust Z3 and Z4 in a similar iterative manner.
-
Adjust Off-Axis Shims (if necessary): For highly demanding applications, you may need to adjust the X, Y, XZ, and YZ shims. This is often done while observing the shape of the Free Induction Decay (FID).
Receiver Gain:
The receiver gain amplifies the NMR signal before digitization. If the gain is set too high, the initial part of the FID can be "clipped," leading to artifacts and a distorted baseline in the processed spectrum.
Advanced Troubleshooting
Q3: I've followed all the steps, but my aromatic region still shows complex, overlapping peaks. What else can I try?
When dealing with complex or overlapping signals, consider the following advanced techniques:
-
Change the Solvent: The chemical shifts of protons can be solvent-dependent.[7] Acquiring the spectrum in a different deuterated solvent, such as benzene-d₆ or acetone-d₆, may resolve overlapping peaks.[1]
-
Vary the Temperature: For molecules with conformational isomers, acquiring the spectrum at a higher temperature can increase the rate of interconversion, potentially simplifying the spectrum by averaging the signals of the different conformers.[1]
-
2D NMR Experiments: Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), can be invaluable for resolving overlapping signals and definitively assigning proton and carbon resonances.
Expected ¹H NMR Splitting Pattern for this compound:
The structure of this compound suggests the following predictable splitting patterns based on the n+1 rule:[8][9]
-
Aromatic Protons: The two protons on the benzene ring closer to the propyl group and the two protons closer to the pentyl group will likely appear as two distinct doublets due to coupling with each other.
-
Propyl Group: The CH₂ group adjacent to the carbonyl will be a quartet due to coupling with the terminal CH₃ group. The terminal CH₃ group will be a triplet, coupling with the adjacent CH₂.
-
Pentyl Group: The CH₂ group attached to the benzene ring will be a triplet. The three internal CH₂ groups will likely appear as complex multiplets. The terminal CH₃ group will be a triplet.
Any deviation from this expected pattern warrants a thorough investigation using the troubleshooting steps outlined above.
References
-
Organomation. (n.d.). NMR Sample Preparation: The Complete Guide. Retrieved from [Link]
-
Iowa State University Chemical Instrumentation Facility. (n.d.). NMR Sample Preparation. Retrieved from [Link]
-
MIT OpenCourseWare. (n.d.). 8.1 - FT-NMR Sample Preparation Guide. Retrieved from [Link]
-
University of Missouri-St. Louis. (n.d.). Sample Preparation. Retrieved from [Link]
-
Nanalysis. (2024, February 29). Guide: Preparing a Sample for NMR analysis – Part I. Retrieved from [Link]
-
UMass Nuclear Magnetic Resonance (NMR) Labs. (2017, July 9). How to manual shim. Retrieved from [Link]
-
Bio-NMR Core. (n.d.). Shimming: Theory and Practice. Retrieved from [Link]
-
Bruker. (2018, October 15). Tutorial 7 Manual Shimming using TopSolids [Video]. YouTube. Retrieved from [Link]
-
University of Illinois. (n.d.). Shimming an NMR Magnet. Retrieved from [Link]
-
University of Notre Dame. (2023, July 14). Notre Dame NMR Operation and Concepts - 4 - Shim System [Video]. YouTube. Retrieved from [Link]
-
Technology Networks. (2024, February 22). NMR Spectroscopy Principles, Interpreting an NMR Spectrum and Common Problems. Retrieved from [Link]
-
University of Rochester Department of Chemistry. (n.d.). Troubleshooting 1H NMR Spectroscopy. Retrieved from [Link]
-
Chemistry with Caroline. (2021, October 4). How to Interpret Splitting in the 1H NMR (O Chem) [Video]. YouTube. Retrieved from [Link]
-
Chemistry Steps. (n.d.). Splitting and Multiplicity (N+1 rule) in NMR Spectroscopy. Retrieved from [Link]
Sources
- 1. Troubleshooting [chem.rochester.edu]
- 2. m.youtube.com [m.youtube.com]
- 3. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 4. organomation.com [organomation.com]
- 5. NMR blog - Guide: Preparing a Sample for NMR analysis – Part I — Nanalysis [nanalysis.com]
- 6. ocw.mit.edu [ocw.mit.edu]
- 7. depts.washington.edu [depts.washington.edu]
- 8. youtube.com [youtube.com]
- 9. Splitting and Multiplicity (N+1 rule) in NMR Spectroscopy - Chemistry Steps [chemistrysteps.com]
How to increase the stability of 1-(4-Pentylphenyl)propan-1-one in solution
Prepared by the Senior Application Scientist Team
Welcome to the technical support guide for 1-(4-Pentylphenyl)propan-1-one. This document is designed for researchers, scientists, and drug development professionals to provide in-depth guidance on maintaining the stability of this compound in solution. We will address common challenges, provide troubleshooting protocols, and explain the underlying chemical principles to ensure the integrity of your experiments.
Section 1: Frequently Asked Questions (FAQs)
This section addresses the most common initial queries regarding the handling and stability of this compound.
Q1: What is this compound and why is its stability important?
A1: this compound is an aromatic ketone. Aromatic ketones are a class of organic compounds that feature a carbonyl group bonded to a phenyl ring. Due to this structure, they are key building blocks in organic synthesis and are found as structural motifs in various pharmaceutical compounds and research chemicals. The stability of your this compound solution is paramount because degradation can lead to a loss of concentration, the formation of impurities that may interfere with your assay, and ultimately, inaccurate and unreliable experimental results.
Q2: What are the primary causes of degradation for this compound in solution?
A2: The degradation of this compound in solution is primarily driven by three factors:
-
Photodegradation: Exposure to ultraviolet (UV) light, and even ambient laboratory light over time, can induce photochemical reactions. Aromatic ketones are known to undergo Norrish-type reactions, leading to bond cleavage and the formation of radical species that can propagate further degradation.[1][2]
-
Oxidation: While ketones are generally more resistant to oxidation than aldehydes, they can be degraded by strong oxidizing agents or through slow oxidation by atmospheric oxygen, especially in the presence of light or metal ion catalysts.[3] This process can involve the cleavage of carbon-carbon bonds adjacent to the carbonyl group.[4]
-
pH Extremes: Both highly acidic and highly basic conditions can catalyze degradation pathways, such as condensation reactions or hydrolysis of impurities, affecting the overall stability of the solution.[5][6]
Q3: What are the first observable signs that my solution is degrading?
A3: The initial indicators of degradation are often visual or analytical:
-
Color Change: A freshly prepared solution should be colorless. The development of a yellow or brown tint is a common sign of degradation, often due to the formation of conjugated byproducts.
-
Precipitation: The formation of insoluble materials can indicate that degradation products with lower solubility in the chosen solvent are being formed.
-
Analytical Changes: When using techniques like HPLC or GC, you may observe a decrease in the peak area of the parent compound, the appearance of new, unidentified peaks (degradants), and a change in the baseline.
Q4: How does temperature affect the stability of the solution?
A4: As with most chemical reactions, the rate of degradation is temperature-dependent. Higher temperatures provide the necessary activation energy for degradation pathways to occur more rapidly. Therefore, storing solutions at reduced temperatures (e.g., 4°C or -20°C) is a critical step in slowing down these processes and prolonging the shelf-life of your solution.
Section 2: Troubleshooting Guide: Common Stability Issues
This guide provides a problem-solving framework for issues encountered during your experiments.
| Problem | Probable Cause(s) | Recommended Solutions & Explanations |
| Solution turns yellow/brown over a short period. | Photodegradation: The solution was likely exposed to UV or ambient light. The energy from light creates excited states that can break chemical bonds.[2] | Immediate Action: Protect the solution from light by using amber glass vials or by wrapping the container in aluminum foil. Long-Term Prevention: Store all stock and working solutions in a dark environment, such as a closed cabinet or refrigerator. For light-sensitive experiments, work under yellow light. |
| Oxidation: Dissolved oxygen in the solvent is reacting with the compound, potentially accelerated by light or trace metal impurities. | Immediate Action: Purge the solution with an inert gas like nitrogen or argon for 5-10 minutes to displace dissolved oxygen. Long-Term Prevention: Use deoxygenated solvents for solution preparation and store the final solution under an inert atmosphere. See Protocol 3.2 for details. | |
| Loss of compound concentration confirmed by analytical methods (e.g., HPLC, GC). | Multiple Degradation Pathways: A combination of light, oxygen, and/or improper solvent choice is likely causing slow but steady degradation. | Systematic Review: Re-evaluate your entire workflow. 1. Solvent: Are you using a high-purity, aprotic solvent? (See Protocol 3.1). Polar, protic solvents can sometimes participate in degradation.[7] 2. Additives: Consider adding a stabilizer. An antioxidant like Butylated Hydroxytoluene (BHT) at a low concentration (e.g., 0.01%) can inhibit oxidative degradation by scavenging free radicals.[8][9] 3. Storage: Confirm storage at an appropriate low temperature (e.g., -20°C for long-term storage). |
| Precipitate forms in a refrigerated or frozen solution. | Low Solubility at Reduced Temperature: The compound's solubility may be significantly lower at the storage temperature than at room temperature. | Solvent Optimization: Test different solvents or solvent mixtures to find one that maintains solubility at the desired storage temperature. A co-solvent might be necessary. Protocol Adjustment: Prepare a more concentrated stock solution in a good solvent (like DMSO or DMF) and perform final dilutions into your experimental buffer or solvent immediately before use. Always allow the solution to fully equilibrate to room temperature and vortex before use to ensure re-dissolution. |
Section 3: Protocols for Enhancing Stability
Follow these step-by-step protocols to maximize the stability of your this compound solutions.
Protocol 3.1: Optimal Solvent Selection and Preparation
The choice of solvent is the foundation of a stable solution. The ideal solvent should fully dissolve the compound while being as non-reactive as possible.
Recommended Solvents for Stock Solutions:
| Solvent | Type | Rationale for Use |
| Acetonitrile (ACN) | Polar Aprotic | Excellent solvating power for many organic compounds and is chemically stable. Good choice for reverse-phase HPLC applications. |
| Tetrahydrofuran (THF) | Non-polar Aprotic | Good solvent for aromatic compounds. Caution: Can form explosive peroxides over time. Use fresh, inhibitor-stabilized THF. |
| Dichloromethane (DCM) | Non-polar Aprotic | Effective solvent, but its higher volatility requires tightly sealed containers. |
| Hexane / Heptane | Non-polar Aprotic | Suitable for non-polar applications, but solubility may be limited. |
Methodology:
-
Select a Solvent: Choose a high-purity (e.g., HPLC or spectrophotometric grade) aprotic solvent. Aprotic solvents are recommended to minimize potential hydrogen-bonding interactions that could facilitate degradation.[7]
-
Deoxygenate the Solvent (Critical for Preventing Oxidation):
-
Place the required volume of solvent in a flask with a magnetic stir bar.
-
Seal the flask with a septum.
-
Insert two needles through the septum: one for inert gas (argon or nitrogen) inlet that reaches below the solvent surface, and one for outlet.
-
Bubble the inert gas through the solvent for at least 15-30 minutes while stirring gently.
-
-
Prepare the Solution:
-
Accurately weigh the this compound in an amber glass vial.
-
Using a syringe, transfer the deoxygenated solvent into the vial.
-
Seal the vial immediately with a PTFE-lined cap.
-
Vortex or sonicate until the compound is fully dissolved.
-
-
Verification: A freshly prepared solution should be clear and colorless. Analyze a sample immediately after preparation (t=0) to establish a baseline for future stability checks.
Protocol 3.2: Implementing Inert Atmosphere Conditions
This protocol is essential for preventing oxidative degradation during storage.
Methodology:
-
After preparing your solution as described in Protocol 3.1, ensure the vial is sealed with a cap containing a PTFE/silicone septum.
-
Obtain a cylinder of high-purity nitrogen or argon gas.
-
Insert a needle connected to the gas line through the septum, ensuring the needle tip is in the headspace above the solution.
-
Insert a second, shorter needle to act as a vent.
-
Gently flush the headspace with the inert gas for 1-2 minutes. This displaces the oxygen-containing air.
-
Remove the vent needle first, followed by the gas inlet needle, to maintain a positive pressure of inert gas inside the vial.
-
For added protection, wrap the cap and neck of the vial with Parafilm®.
Workflow for Preparing a Stabilized Solution
Caption: Workflow for preparing and storing stable solutions.
Protocol 3.3: Use of Chemical Stabilizers
For applications where maximum stability is required, the addition of a chemical stabilizer can be highly effective.
Methodology:
-
Choose a Stabilizer:
-
Antioxidants: For preventing oxidation, Butylated Hydroxytoluene (BHT) or Butylated Hydroxyanisole (BHA) are excellent choices. They act as radical scavengers.[8][10]
-
UV Absorbers/Stabilizers: For applications involving unavoidable light exposure, a Hindered Amine Light Stabilizer (HALS) can be considered. HALS do not absorb UV radiation but trap free radicals formed during photo-oxidation.[11][12][13]
-
-
Determine Concentration: Stabilizers are effective at very low concentrations. Start with a concentration of 0.005% to 0.01% (w/v). Higher concentrations are usually unnecessary and may interfere with your experiment.
-
Preparation:
-
Prepare a concentrated stock solution of the stabilizer in your chosen solvent.
-
Add the appropriate volume of the stabilizer stock to your final solution of this compound to achieve the target concentration.
-
-
Validation: Always run a control experiment with the stabilizer alone to ensure it does not interfere with your assay or experimental endpoint.
Section 4: Understanding the Degradation Mechanisms
A deeper understanding of the degradation pathways allows for more effective troubleshooting.
4.1 Oxidative Degradation
Ketones are susceptible to oxidation by strong agents, which results in the cleavage of a carbon-carbon bond adjacent to the carbonyl group, forming two carboxylic acids.[14][15] While atmospheric oxygen is a much weaker oxidant, this process can occur over long periods, catalyzed by light and metal ions. The primary defense is the removal of oxygen and the use of antioxidants to interrupt the radical chain reactions.[9]
Generalized Oxidative Cleavage of a Ketone
Caption: Oxidative degradation pathway of a ketone.
4.2 Photodegradation
Aromatic ketones readily absorb UV light, promoting an electron to a higher energy state. This excited molecule can then undergo several degradation pathways, most commonly Norrish Type I or Type II reactions.[1][2]
-
Norrish Type I: The bond between the carbonyl group and one of the adjacent carbon atoms breaks, forming two free radicals. These radicals are highly reactive and can initiate a cascade of further reactions.
-
Norrish Type II: This pathway involves the abstraction of a hydrogen atom from another part of the molecule, leading to cleavage and the formation of an enol and an alkene.
The most effective preventative measures are physical: blocking the light that initiates the entire process.
References
-
Study.com. (n.d.). Aldehydes & Ketones | Definition, Reduction & Oxidation. Retrieved from [Link]
-
Clark, J. (2023). Oxidation of aldehydes and ketones. Chemguide. Retrieved from [Link]
-
Halperin, M. L., et al. (1990). Systemic pH modifies ketone body production rates and lipolysis in humans. American Journal of Physiology-Endocrinology and Metabolism, 259(3), E327-E334. Available at: [Link]
-
Chen, Y. H., et al. (2008). Photocatalytic Degradation of Michler's Ketone in Water by UV Light Illumination Using TiO2 Photocatalyst. Journal of the Chinese Chemical Society, 55(5), 1026-1033. Available at: [Link]
-
LibreTexts Chemistry. (2023). 19.3: Oxidation of Aldehydes and Ketones. Retrieved from [Link]
-
Keeffe, J. R., & Kresge, A. J. (2008). Determination of Solvent Effects on Keto–Enol Equilibria of 1,3-Dicarbonyl Compounds Using NMR. Journal of Chemical Education, 85(1), 127. Available at: [Link]
-
Quora. (2021). What happens when you oxidize a ketone? Retrieved from [Link]
-
Worch, J., et al. (2023). Selective photodegradation of ketone-based polymers. ChemRxiv. Available at: [Link]
-
Tilley Distribution. (2023). UV Stabilizer and Absorber Additives Add Real Value to Coatings. Retrieved from [Link]
-
ResearchGate. (2008). Determination of Solvent Effects on Keto—Enol Equilibria of 1,3-Dicarbonyl Compounds Using NMR. Retrieved from [Link]
-
LibreTexts Chemistry. (2023). Oxidation of Aldehydes and Ketones. Retrieved from [Link]
-
Wikipedia. (n.d.). Hindered amine light stabilizers. Retrieved from [Link]
-
Jackman, L. M., & Lange, B. C. (2008). Stabilization of ketone and aldehyde enols by formation of hydrogen bonds to phosphazene enolates and their aldol products. Journal of the American Chemical Society, 130(30), 9638-9639. Available at: [Link]
-
ResearchGate. (2010). Photocatalytic degradation of Michler's Ethyl Ketone in titanium dioxide dispersions under UV irradiation. Retrieved from [Link]
-
Khan Academy. (n.d.). Keto-enol tautomerization. Retrieved from [Link]
-
de Groot, M., et al. (2020). Unravelling the Keto–Enol Tautomer Dependent Photochemistry and Degradation Pathways of the Protonated UVA Filter Avobenzone. The Journal of Physical Chemistry A, 124(15), 2943-2951. Available at: [Link]
-
Alfa Chemical. (2022). What do light stabilizers do. Retrieved from [Link]
- Britton, E. C., & Van der Weele, J. C. (1941). U.S. Patent No. 2,229,625. Washington, DC: U.S. Patent and Trademark Office.
-
American Chemical Society Publications. (2008). Determination of Solvent Effects on Keto—Enol Equilibria of 1,3-Dicarbonyl Compounds Using NMR. Journal of Chemical Education. Retrieved from [Link]
-
IntechOpen. (2018). Bio-based Antioxidants and Thermal Stabilizers. Retrieved from [Link]
-
Labinsights. (2023). Light Stabilizers. Retrieved from [Link]
-
ResearchGate. (1990). Systemic pH modifies ketone body production rates and lipolysis in man. Retrieved from [Link]
-
American Chemical Society Publications. (2019). Effects of Solvent Polarity on the Reaction of Aldehydes and Ketones with a Hydrazide-Bound Scavenger Resin. ACS Omega. Retrieved from [Link]
-
National Institutes of Health. (2019). Effects of Solvent Polarity on the Reaction of Aldehydes and Ketones with a Hydrazide-Bound Scavenger Resin. ACS Omega. Retrieved from [Link]
-
Hilaris Publisher. (2024). Natural Antioxidants in Organic Foods: A Chemical Perspective. Retrieved from [Link]
-
Royal Society of Chemistry. (1983). Stability constants of α-cyclodextrin complexes of para-substituted aromatic ketones in aqueous solution. Journal of the Chemical Society, Perkin Transactions 2. Retrieved from [Link]
-
KEGG. (n.d.). Degradation of aromatic compounds. Retrieved from [Link]
-
MDPI. (2023). Natural Antioxidants: Advancing Stability and Performance in Sustainable Biobased and Biodegradable Plastics. Polymers. Retrieved from [Link]
-
ResearchGate. (2015). The effect of pH on the aromatic ketone reductase isolated from the Microbacterium sp.. Retrieved from [Link]
-
National Institutes of Health. (2022). Structural Features of Small Molecule Antioxidants and Strategic Modifications to Improve Potential Bioactivity. Molecules. Retrieved from [Link]
-
Quora. (2020). Why is it necessary to control the pH during the reaction of carbonyl compounds (aldehydes and ketones) with ammonia derivatives? Retrieved from [Link]
Sources
- 1. chemrxiv.org [chemrxiv.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. chemguide.co.uk [chemguide.co.uk]
- 4. quora.com [quora.com]
- 5. Systemic pH modifies ketone body production rates and lipolysis in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. quora.com [quora.com]
- 7. researchgate.net [researchgate.net]
- 8. BIO-BASED ANTIOXIDANTS AND THERMAL STABILIZERS [ebrary.net]
- 9. mdpi.com [mdpi.com]
- 10. Structural Features of Small Molecule Antioxidants and Strategic Modifications to Improve Potential Bioactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 11. tilleydistribution.com [tilleydistribution.com]
- 12. Hindered amine light stabilizers - Wikipedia [en.wikipedia.org]
- 13. labinsights.nl [labinsights.nl]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. Aldehydes & Ketones | Definition, Reduction & Oxidation - Lesson | Study.com [study.com]
Overcoming poor resolution in HPLC analysis of 1-(4-Pentylphenyl)propan-1-one
<-3a--22_top_22_>
This guide provides in-depth troubleshooting and frequently asked questions (FAQs) for resolving poor resolution during the High-Performance Liquid Chromatography (HPLC) analysis of 1-(4-Pentylphenyl)propan-1-one. The content is structured to provide actionable solutions grounded in chromatographic theory for researchers, scientists, and drug development professionals.
Introduction: The Challenge of Analyzing this compound
This compound is an aromatic ketone with a significant hydrophobic character due to its pentyl chain and phenyl group. In reversed-phase HPLC (RP-HPLC), this hydrophobicity leads to strong retention on non-polar stationary phases like C18.[1] Poor resolution in its analysis often arises from co-elution with structurally similar impurities or degradation products, inadequate peak shape, or insufficient separation from other components in a complex matrix.
This guide will systematically address these challenges by exploring the critical parameters that govern HPLC separation: mobile phase composition, stationary phase selection, and operational parameters like flow rate and temperature.[1][2][3]
Frequently Asked Questions (FAQs)
Q1: My peak for this compound is broad and tailing. What is the most likely cause?
A1: Peak tailing for a relatively non-polar, neutral compound like this compound in RP-HPLC is often due to secondary interactions with the stationary phase.[4] The most common cause is the interaction of the analyte with acidic silanol groups on the silica surface of the column packing.[4][5] This is especially prevalent with older or lower-purity "Type A" silica columns.[4] Other potential causes include column overload, a partially blocked column frit, or using an inappropriate injection solvent.[4][6]
Q2: I'm observing peak fronting. What should I investigate first?
A2: Peak fronting is typically a sign of column overload.[7] This occurs when the amount of sample injected exceeds the capacity of the column, leading to a distortion of the peak shape. Try reducing the injection volume or the concentration of your sample.[4] Incompatibility between the sample solvent and the mobile phase can also cause fronting. Ensure your sample is dissolved in a solvent that is weaker than or of similar strength to the mobile phase.
Q3: My resolution between this compound and a closely eluting impurity is less than 1.5. What's the quickest way to improve this?
A3: The most effective way to improve resolution between closely eluting peaks is to adjust the selectivity (α) of your method.[1] This is most readily achieved by modifying the mobile phase composition.[1][8] A small change in the organic-to-aqueous ratio can significantly impact selectivity.[1][9] Alternatively, changing the organic modifier (e.g., from acetonitrile to methanol) can alter elution patterns due to different solvent properties.[1]
Q4: Can increasing the column temperature improve my poor resolution?
A4: Yes, increasing the column temperature can improve resolution, but its effect can be complex. Higher temperatures decrease the viscosity of the mobile phase, which can lead to sharper, more efficient peaks (increased N).[2][10][11] However, it can also alter the selectivity of the separation.[11] It's an empirical parameter that should be optimized within the stable range for your column and analyte (typically 30-60°C).[10]
In-Depth Troubleshooting Guide
Step 1: Initial System & Column Health Check
Before making significant changes to your method, it's crucial to rule out systemic issues. Poor resolution can often be a symptom of a deteriorating system or column, not a flawed method.[3][12]
Protocol 1: Basic System Diagnostics
-
Check for Leaks: Visually inspect all fittings for any signs of leakage.
-
Pump Performance: Ensure the pump is delivering a stable flow rate and that the pressure is steady and within the expected range for your method.
-
Degas Mobile Phase: Ensure your mobile phase is properly degassed to prevent air bubbles from entering the system, which can cause pressure fluctuations and baseline noise.[13]
-
Guard Column: If using a guard column, remove it and re-run the analysis.[6] A contaminated or blocked guard column is a common source of peak shape problems.[6][14]
Step 2: Optimizing the Mobile Phase
The mobile phase is a critical component that directly influences separation efficiency, retention time, and peak resolution.[8][9] For a hydrophobic compound like this compound, slight adjustments can yield significant improvements.
A. Adjusting Solvent Strength (Retention Factor, k)
The retention factor (k) describes how long an analyte is retained on the column. For optimal resolution, k should ideally be between 2 and 10.
-
Problem: Peaks are eluting too quickly (low k), resulting in poor resolution.
-
Solution: Increase the proportion of the aqueous component in your mobile phase.[1][10] This will increase the retention time of the hydrophobic this compound, allowing for better separation.[1]
-
Problem: Analysis time is too long, and peaks are overly broad.
-
Solution: Increase the percentage of the organic modifier (e.g., acetonitrile or methanol).[15] This will decrease the retention time.
| Mobile Phase Composition (Acetonitrile:Water) | Effect on this compound | Expected Outcome for Resolution |
| 80:20 | Low Retention (Low k) | Potentially poor resolution due to insufficient interaction with the stationary phase. |
| 70:30 | Moderate Retention (Optimal k) | Increased interaction time, likely leading to improved resolution. |
| 60:40 | High Retention (High k) | May improve resolution but can lead to broader peaks and longer run times. |
B. Changing Selectivity (α)
Selectivity is the most powerful factor for improving resolution.[1] It describes the ability of the chromatographic system to distinguish between two analytes.
-
Switching Organic Modifier: If you are using acetonitrile, try substituting it with methanol, or vice-versa. These solvents have different properties and can alter the elution order of your analyte and any closely eluting impurities.[1]
-
Gradient Elution: If your sample contains compounds with a wide range of polarities, an isocratic method may not be sufficient. A shallow gradient (e.g., starting with a lower percentage of organic solvent and slowly increasing it) can significantly improve the resolution of complex mixtures.[9][10]
Workflow for Mobile Phase Optimization
Caption: Troubleshooting workflow for mobile phase optimization.
Step 3: Stationary Phase Selection
The choice of stationary phase is fundamental to achieving the desired selectivity.[16] While C18 columns are a good starting point for hydrophobic compounds, alternative chemistries can provide better resolution.[10]
-
C18 vs. C8: A C8 column has shorter alkyl chains than a C18, resulting in less retention for hydrophobic compounds. This can be advantageous if your analyte is too strongly retained on a C18, leading to broad peaks.
-
Phenyl Columns: For an aromatic compound like this compound, a phenyl stationary phase can offer unique selectivity. The pi-pi interactions between the phenyl rings of the stationary phase and the analyte can help to resolve it from non-aromatic impurities.[10]
-
Particle Size and Column Length:
-
Smaller Particles (e.g., <3 µm): Columns packed with smaller particles provide higher efficiency (N), resulting in sharper peaks and better resolution.[2]
-
Longer Columns: Increasing the column length also increases the plate number (N), which can improve resolution, but at the cost of longer analysis times and higher backpressure.[1][2]
-
| Stationary Phase | Primary Interaction Mechanism | Suitability for this compound |
| C18 | Hydrophobic | Good general-purpose choice, but may have excessive retention.[10] |
| C8 | Hydrophobic | Less retention than C18, potentially leading to better peak shape.[10] |
| Phenyl | Hydrophobic & Pi-Pi Interactions | Can offer enhanced selectivity for aromatic compounds.[10] |
Step 4: Optimizing Operational Parameters
A. Flow Rate
Lowering the flow rate generally increases resolution by allowing more time for mass transfer between the mobile and stationary phases.[10][11] However, this comes at the expense of longer run times. The optimal flow rate will provide the best balance between resolution and analysis time.[11]
B. Column Temperature
As mentioned in the FAQs, temperature affects mobile phase viscosity and mass transfer.[2][10]
Protocol 2: Temperature Optimization Study
-
Set the initial column temperature to 30°C.
-
Perform an injection and record the resolution.
-
Increase the temperature in 5°C increments (e.g., 35°C, 40°C, 45°C, 50°C), allowing the system to equilibrate at each step.
-
Perform an injection at each temperature and record the resolution.
-
Plot resolution versus temperature to determine the optimal setting. Be aware that higher temperatures can sometimes decrease selectivity.[11]
Conclusion: A Systematic Approach to Resolution
Overcoming poor resolution in the HPLC analysis of this compound requires a systematic and logical approach. By first ensuring the health of your HPLC system and then methodically optimizing the mobile phase, stationary phase, and operational parameters, you can achieve baseline separation and generate accurate, reproducible results. Remember to change only one parameter at a time to clearly understand its effect on the chromatography.[11]
Logical Relationship of Troubleshooting Steps
Caption: Logical flow from problem identification to resolution.
References
-
Mastelf. (2025, February 28). How to Improve HPLC Resolution: Key Factors for Better Separation. Mastelf. Retrieved from [Link]
-
Waters Corporation. (n.d.). Troubleshooting Peak Shape Problems in HPLC. Waters Corporation. Retrieved from [Link]
-
ResearchGate. (2025, August 6). Optimization of the HPLC separation of aromatic groups in petroleum fractions. ResearchGate. Retrieved from [Link]
-
ResearchGate. (2016, August 5). How to adjust HPLC Reverse Chromatography systems for increasingly hydrophillic/phobic molecules? ResearchGate. Retrieved from [Link]
-
Lab-Training. (2025, July 25). How to Prepare and Optimise HPLC Mobile Phases: For Accurate and Efficient Separations. Lab-Training.com. Retrieved from [Link]
-
ACE HPLC Columns. (n.d.). HPLC Troubleshooting Guide. Retrieved from [Link]
-
Chrom Tech, Inc. (2025, October 14). Methods for Changing Peak Resolution in HPLC. Chrom Tech, Inc. Retrieved from [Link]
-
O'Neil, T., & Lyman, S. (2017). HPLC Method development and instrument QC for Aldehyde and Ketone compounds. Biology Posters. Paper 191. Retrieved from [Link]
-
LCGC International. (2014, September 1). Methods for Changing Peak Resolution in HPLC: Advantages and Limitations. LCGC International. Retrieved from [Link]
-
Phenomenex. (2025, June 6). Mobile Phase Optimization: A Critical Factor in HPLC. Phenomenex. Retrieved from [Link]
-
LCGC International. (2012, July 1). Troubleshooting Basics, Part IV: Peak Shape Problems. LCGC International. Retrieved from [Link]
-
GALAK Chromatography. (n.d.). HPLC Troubleshooting - Peak Shape Problems & Ghost Peak. GALAK Chromatography. Retrieved from [Link]
-
Waters Corporation. (n.d.). Reducing Acetonitrile Usage for the HPLC Analysis of Aldehyde and Ketone Pollutants. Waters Corporation. Retrieved from [Link]
-
SIELC Technologies. (n.d.). HPLC Method for Analysis of Michler's ketone on Primesep 100 Column. SIELC Technologies. Retrieved from [Link]
-
Cruceru, I., Florescu, A., Badea, I. A., & Vladescu, L. (2012). Determination of three alkylphenol isomers in various water samples using a new HPLC method based on a duet stationary phase. Environmental Monitoring and Assessment, 184(10), 6061–6070. Retrieved from [Link]
-
Ang, K. W., et al. (2022). Recent Developments of Liquid Chromatography Stationary Phases for Compound Separation: From Proteins to Small Organic Compounds. Polymers, 14(15), 3042. Retrieved from [Link]
-
ResearchGate. (2025, December 23). HPLC–DAD analysis of ketones as their 2,4-dinitrophenylhydrazones in Brazilian sugar-cane spirits and rum. ResearchGate. Retrieved from [Link]
-
ZirChrom Separations. (n.d.). Fast Methods for Structurally Similar Compounds Using Carbon HPLC Columns. ZirChrom Separations. Retrieved from [Link]
-
ALWSCI. (2024, May 10). Mobile Phase Selection Guide: Optimal Solvent Pairing Strategies For Different Analytical Tasks. ALWSCI. Retrieved from [Link]
-
Chemistry LibreTexts. (2021, November 13). 12.5: High-Performance Liquid Chromatography. Chemistry LibreTexts. Retrieved from [Link]
-
Waters Corporation. (n.d.). HPLC Separation Modes. Waters Corporation. Retrieved from [Link]
-
Aurora Pro Scientific. (n.d.). HPLC Analysis of Aldehydes and Ketones in Air Samples. Aurora Pro Scientific. Retrieved from [Link]
-
Chromatography Today. (2023, March 7). What are the Reasons for Resolution Failure in HPLC? Chromatography Today. Retrieved from [Link]
-
ResearchGate. (n.d.). Optimization Strategies in RP-HPLC. ResearchGate. Retrieved from [Link]
-
MDPI. (2020). Greening Reversed-Phase Liquid Chromatography Methods Using Alternative Solvents for Pharmaceutical Analysis. Molecules, 25(18), 4133. Retrieved from [Link]
-
JETIR. (n.d.). HPLC TROUBLESHOOTING: A REVIEW. JETIR. Retrieved from [Link]
-
ResearchGate. (2020, June 10). What causes peak separation (or resolution) to decrease suddenly in a HPLC chromatogram? ResearchGate. Retrieved from [Link]
Sources
- 1. chromtech.com [chromtech.com]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. chromatographytoday.com [chromatographytoday.com]
- 4. hplc.eu [hplc.eu]
- 5. waters.com [waters.com]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. bvchroma.com [bvchroma.com]
- 8. Mobile Phase Optimization: A Critical Factor in HPLC [phenomenex.com]
- 9. pharmaguru.co [pharmaguru.co]
- 10. mastelf.com [mastelf.com]
- 11. Real Solutions to Improve Your HPLC Peak Resolution - AnalyteGuru [thermofisher.cn]
- 12. researchgate.net [researchgate.net]
- 13. jetir.org [jetir.org]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. researchgate.net [researchgate.net]
- 16. Recent Developments of Liquid Chromatography Stationary Phases for Compound Separation: From Proteins to Small Organic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
Interpreting unexpected fragments in the mass spectrum of 1-(4-Pentylphenyl)propan-1-one
For: Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive troubleshooting framework for interpreting unexpected fragments in the mass spectrum of 1-(4-pentylphenyl)propan-1-one. As Senior Application Scientists, we offer in-depth, field-proven insights to help you navigate complex data, ensuring the scientific integrity of your results.
Core Concepts: Expected Fragmentation
Before delving into unexpected signals, it's crucial to understand the anticipated fragmentation pathways for this compound under electron ionization (EI). The molecular weight of this compound is 204.15 g/mol , so the molecular ion peak (M+) should appear at an m/z of 204.[1]
The primary fragmentation mechanisms for alkyl aryl ketones are alpha-cleavage and McLafferty rearrangement.[2][3][4][5][6][7]
-
Alpha-Cleavage (α-Cleavage): This is the breakage of the carbon-carbon bond adjacent to the carbonyl group.[4][5][6][8] For this compound, this results in two key fragments:
-
Loss of the ethyl group (•CH₂CH₃) to form a stable acylium ion at m/z 175 .
-
Loss of the pentylphenyl group, leading to a propanoyl cation at m/z 57 .
-
-
McLafferty Rearrangement: This process is common in molecules with a carbonyl group and a hydrogen atom on the gamma-carbon (three carbons away).[2][3][9] The rearrangement leads to the loss of a neutral alkene molecule and the formation of a radical cation.[2][10][11] For this compound, it results in a fragment at m/z 162 .
Caption: Primary fragmentation pathways of this compound.
Troubleshooting Unexpected Fragments: A Systematic Approach
The appearance of unexpected peaks can arise from several sources, including sample impurities, instrument contamination, or complex fragmentation pathways. A methodical investigation is key to identifying the root cause.
Step 1: Scrutinize for Contamination
Contamination is a frequent source of extraneous peaks in mass spectrometry.[12] It can originate from the sample itself or the instrument.
Is it the Sample?
-
"Ghost Peaks": Have you observed peaks that appear in your chromatogram without a corresponding concentration signal?[13] These can be due to large particles in your sample or system bleed.[13]
-
Plasticizers: Phthalates (often showing a characteristic peak at m/z 149) are common contaminants that can leach from plastic labware.[14][15]
Is it the Instrument?
-
Column Bleed: Silicone-based contaminants from the GC column or septa can appear, often with characteristic ions at m/z 207 and 281.[14]
-
Pump Oil: Backstreaming of diffusion or foreline pump oil can introduce hydrocarbon contaminants.[14][16][17]
-
Cleaning Solvents: Residual cleaning solvents like acetone can show peaks at m/z 43 and 58.[14][17]
Protocol: Running a Solvent Blank
To differentiate between sample and system contamination, a solvent blank injection is essential.
-
Inject Pure Solvent: Use the same solvent your sample is dissolved in.
-
Run Identical Method: Employ the exact same GC-MS parameters as your sample analysis.
-
Analyze the Blank Spectrum: If the unexpected peaks are present in the blank, the source is likely instrument contamination.
Step 2: Verify Analyte Integrity
If contamination is ruled out, the next step is to confirm the purity and identity of your starting material.
Protocol: Orthogonal Analytical Techniques
Relying solely on mass spectrometry can be misleading. Employing orthogonal methods provides a more complete picture.
-
Gas Chromatography (GC): A well-resolved chromatogram should show a single, sharp peak for a pure compound. Multiple or broad peaks suggest impurities or degradation.
-
Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR are powerful tools to confirm the exact isomeric structure and identify any minor impurities that might not be visible by GC-MS.
Step 3: Investigate Alternative Fragmentation Mechanisms
If the sample is pure and the instrument is clean, the unexpected peaks are likely due to more complex fragmentation pathways of your analyte.
Common Unexpected Fragments and Their Potential Origins
| Observed m/z | Potential Origin | Rationale |
| 148 | Secondary fragmentation of the McLafferty product or presence of an isomer. | The m/z 162 fragment can undergo further rearrangement. An isomer like 1-(p-tolyl)propan-1-one has a molecular weight of 148.20 g/mol .[18] |
| 135 | Cleavage of the bond between the phenyl ring and the carbonyl group. | This would result in a C₁₀H₁₁⁺ fragment. |
| 119 | Loss of the propyl group from the pentyl side chain. | This would leave a C₉H₁₁O⁺ fragment. |
Advanced Techniques for Structural Elucidation
-
High-Resolution Mass Spectrometry (HRMS): Provides an exact mass measurement, which can help determine the elemental composition of the fragment and narrow down the possibilities.
-
Tandem Mass Spectrometry (MS/MS): Involves isolating the unexpected fragment and subjecting it to further fragmentation. The resulting daughter ions can provide definitive structural information.
Caption: A systematic workflow for troubleshooting unexpected peaks.
By following this comprehensive guide, you can systematically diagnose the origin of unexpected fragments, ensuring the accuracy and reliability of your mass spectrometry data.
References
-
Wikipedia. McLafferty rearrangement. [Link]
-
Chemistry Steps. McLafferty Rearrangement. [Link]
-
Chemistry Steps. Alpha (α) Cleavage. [Link]
-
Fiveable. Alpha cleavage (with Aldehydes, Ketones and Carboxylic acids). [https://library.fiveable.me/chemistry/organic-chemistry/alpha-cleavage-with-aldehydes-ketones-and-carboxylic-acids/study-guide/Xd2qgFLvgnc4Lp8gYcZl]([Link] d2qgFLvgnc4Lp8gYcZl)
-
Grokipedia. Alpha cleavage. [Link]
-
Dummies. How the McLafferty Rearrangement Affects Carbonyl Fragmentation in Mass Spectrometry. [Link]
-
Scribd. Common GCMS Contaminants Guide. [Link]
-
Wikipedia. Alpha cleavage. [Link]
-
Agilent. What are the common contaminants in my GCMS. [Link]
-
Fiveable. Alpha Cleavage Definition - Organic Chemistry Key Term. [Link]
-
Unacademy. Rearrangement in Mass Spectrometry. [Link]
-
AK Lectures. McLafferty Rearrangement. [Link]
-
HPLC CHROMATOGRAPHY HINTS and TIPS FOR CHROMATOGRAPHERS. GC-MS Contamination Identification and Sources. [Link]
-
G-M-I, Inc. Mass Spectrometry Troubleshooting and Common Issues. [Link]
-
CHROMacademy. GC-MS Contamination. [Link]
-
ResearchGate. Gas chromatography/mass spectrometry (GC/MS) analysis of contaminants... [Link]
-
Waters - Wyatt Technology. What causes a “ghost” peak and what can I do to prevent this? [Link]
-
LCGC North America. Systematic Troubleshooting for LC/MS/MS - Part 1: Sample Preparation and Chromatography. [Link]
-
PubMed. Unexpected peaks in tandem mass spectra due to reaction of product ions with residual water in mass spectrometer collision cells. [Link]
-
Agilent. Don't Fear the Ghost or Unexpected Peaks: Troubleshooting and Prevention. [Link]
-
NIST. 1-Pentanone, 1-(4-methylphenyl)-. [Link]
-
JoVE. Video: Mass Spectrometry: Aldehyde and Ketone Fragmentation. [Link]
-
Scribd. Mass Spectrometry: Fragmentation Patterns. [Link]
-
eGyanKosh. MASS SPECTROMETRY: FRAGMENTATION PATTERNS. [Link]
-
PubChemLite. This compound (C14H20O). [Link]
-
Chemsigma. This compound [17713-58-5]. [Link]
-
Digital Commons @ University of South Florida. CHAPTER 2 Fragmentation and Interpretation of Spectra 2.1 Introduction. [Link]
-
Chemguide. FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS. [Link]
-
NIST. 1-Pentanone, 1-(4-methylphenyl)-. [Link]
-
Chemsigma. This compound [17713-58-5]. [Link]
-
PharmaCompass.com. 1-(p-tolyl)propan-1-one | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry. [Link]
-
PubChem. Propan-1-one, 1-[4-(1-methylethyl)-2-nitrosophenyl]- | C12H15NO2. [Link]
-
NIST. 1-Propanone, 1-(4-methoxyphenyl)-. [Link]
-
NIST. 1-Propanone, 1-phenyl-. [Link]
-
NIST. 1-Propanone, 1-(4-methoxyphenyl)-. [Link]
Sources
- 1. PubChemLite - this compound (C14H20O) [pubchemlite.lcsb.uni.lu]
- 2. McLafferty rearrangement - Wikipedia [en.wikipedia.org]
- 3. McLafferty Rearrangement - Chemistry Steps [chemistrysteps.com]
- 4. Alpha (α) Cleavage - Chemistry Steps [chemistrysteps.com]
- 5. Alpha cleavage (with Aldehydes, Ketones and Carboxylic acids) – Organic Chemistry Academy [ochemacademy.com]
- 6. grokipedia.com [grokipedia.com]
- 7. Video: Mass Spectrometry: Aldehyde and Ketone Fragmentation [jove.com]
- 8. Alpha cleavage - Wikipedia [en.wikipedia.org]
- 9. How the McLafferty Rearrangement Affects Carbonyl Fragmentation in Mass Spectrometry | dummies [dummies.com]
- 10. Rearrangement in Mass Spectrometry - unacademy [unacademy.com]
- 11. aklectures.com [aklectures.com]
- 12. chromacademy.com [chromacademy.com]
- 13. wyatt.com [wyatt.com]
- 14. HPLC CHROMATOGRAPHY HINTS and TIPS FOR CHROMATOGRAPHERS [HPLC TRAINING ARTICLES] : GC-MS Contamination Identification and Sources [hplctips.blogspot.com]
- 15. researchgate.net [researchgate.net]
- 16. scribd.com [scribd.com]
- 17. agilent.com [agilent.com]
- 18. 1-(p-tolyl)propan-1-one | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry | PharmaCompass.com [pharmacompass.com]
Validation & Comparative
A Definitive Guide to the Structural Confirmation of 1-(4-Pentylphenyl)propan-1-one via ¹³C NMR Spectroscopy
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical research and synthetic chemistry, the unequivocal confirmation of a molecule's structure is a cornerstone of scientific rigor. For novel compounds like 1-(4-pentylphenyl)propan-1-one, a potential intermediate in various synthetic pathways, verifying the precise arrangement of its carbon skeleton is paramount. This guide provides an in-depth analysis of how ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy serves as a powerful and definitive tool for this purpose. We will explore the predicted ¹³C NMR spectrum, compare it with structurally similar analogues, and provide a detailed experimental protocol, offering a comprehensive framework for researchers.
The Predicted ¹³C NMR Landscape of this compound
The structure of this compound contains 14 unique carbon atoms, each residing in a distinct electronic environment. Consequently, a broadband proton-decoupled ¹³C NMR spectrum is expected to exhibit 14 discrete signals. The chemical shift (δ) of each signal is influenced by factors such as hybridization, electronegativity of neighboring atoms, and resonance effects.
Caption: Molecular structure of this compound with carbon atoms numbered for NMR assignment.
Based on established chemical shift principles for aromatic ketones and alkyl chains, a detailed prediction for each carbon signal is presented in the table below. The carbonyl carbon (C1) is expected to be the most deshielded, appearing at the highest chemical shift (downfield) due to the strong electron-withdrawing effect of the oxygen atom. Aromatic carbons (C4-C9) will resonate in the typical range of 125-150 ppm. The aliphatic carbons of the propanoyl (C2, C3) and pentyl (C10-C14) groups will appear at lower chemical shifts (upfield).
Table 1: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon Atom | Predicted Chemical Shift (δ, ppm) | Carbon Type | Rationale |
| C1 (C=O) | ~200 | Quaternary (C) | Carbonyl carbon in a ketone, highly deshielded. |
| C9 (ipso) | ~148 | Quaternary (C) | Aromatic carbon attached to the pentyl group, deshielded. |
| C4 (ipso) | ~135 | Quaternary (C) | Aromatic carbon attached to the propanoyl group. |
| C6, C8 | ~129 | Methine (CH) | Aromatic carbons ortho to the pentyl group. |
| C5, C7 | ~128 | Methine (CH) | Aromatic carbons meta to the pentyl group. |
| C2 | ~36 | Methylene (CH₂) | Methylene group alpha to the carbonyl. |
| C10 | ~35 | Methylene (CH₂) | Methylene group attached to the aromatic ring. |
| C11 | ~31 | Methylene (CH₂) | Methylene group in the pentyl chain. |
| C12 | ~30 | Methylene (CH₂) | Methylene group in the pentyl chain. |
| C13 | ~22 | Methylene (CH₂) | Methylene group in the pentyl chain. |
| C14 | ~14 | Methyl (CH₃) | Terminal methyl group of the pentyl chain. |
| C3 | ~8 | Methyl (CH₃) | Terminal methyl group of the propanoyl chain. |
Comparative Analysis: Validating the Structure with Known Analogues
To substantiate our predictions, we can compare the expected spectrum of this compound with the experimental ¹³C NMR data of structurally related compounds. For this purpose, 1-(4-propylphenyl)ethan-1-one and 4'-methylacetophenone serve as excellent benchmarks. The experimental data for these compounds helps to anchor our predictions and understand the electronic effects of the substituents on the phenyl ring.
Table 2: Comparison of Predicted ¹³C NMR Shifts with Experimental Data of Analogous Compounds
| Carbon Position | Predicted Shift for this compound (ppm) | Experimental Shift for 1-(4-Propylphenyl)ethan-1-one (ppm) | Experimental Shift for 4'-Methylacetophenone (ppm)[1] |
| Carbonyl (C=O) | ~200 | ~198 | ~197.7 |
| ipso-C (acyl) | ~135 | ~135 | ~134.7 |
| ipso-C (alkyl) | ~148 | ~148 | ~143.5 |
| Aromatic CH | ~128-129 | ~128-129 | ~129.1, ~128.4 |
| Propanoyl-CH₂ | ~36 | N/A | N/A |
| Propanoyl-CH₃ | ~8 | N/A | N/A |
| Ethanoyl-CH₃ | N/A | ~26 | ~26.5 |
| Alkyl-CH₂ (α) | ~35 | ~38 | N/A |
| Alkyl-CH₃ (α) | N/A | N/A | ~21.6 |
| Alkyl Chain (other CH₂) | ~22-31 | ~24, ~14 (CH₃) | N/A |
The comparison reveals strong correlations. The chemical shifts of the carbonyl and aromatic carbons are in close agreement across the compounds, with minor variations attributable to the different alkyl substituents. This comparative approach significantly enhances the confidence in the predicted spectral data for this compound.
Unambiguous Signal Assignment with DEPT Spectroscopy
To definitively assign each signal to the correct carbon type (CH, CH₂, CH₃, or quaternary C), Distortionless Enhancement by Polarization Transfer (DEPT) NMR experiments are indispensable.[2][3][4] A standard DEPT experiment is typically run in two modes: DEPT-90 and DEPT-135.
-
DEPT-90: This experiment exclusively shows signals for methine (CH) carbons.
-
DEPT-135: In this spectrum, methine (CH) and methyl (CH₃) carbons appear as positive signals, while methylene (CH₂) carbons appear as negative signals. Quaternary carbons are absent in both DEPT-90 and DEPT-135 spectra.[2][3][4]
Table 3: Predicted DEPT-90 and DEPT-135 Results for this compound
| Carbon Atom(s) | Carbon Type | DEPT-90 Signal | DEPT-135 Signal |
| C1, C4, C9 | Quaternary (C) | Absent | Absent |
| C5, C6, C7, C8 | Methine (CH) | Positive | Positive |
| C2, C10, C11, C12, C13 | Methylene (CH₂) | Absent | Negative |
| C3, C14 | Methyl (CH₃) | Absent | Positive |
By combining the information from the broadband-decoupled ¹³C spectrum with the DEPT-90 and DEPT-135 spectra, every carbon atom in this compound can be unambiguously identified, leaving no doubt as to the compound's structure.
A Validated Protocol for Acquiring High-Quality ¹³C NMR Data
The following protocol outlines the steps for acquiring both quantitative and DEPT-edited ¹³C NMR spectra for a small organic molecule like this compound.
1. Sample Preparation:
-
Dissolve 20-50 mg of the compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃). The choice of solvent is crucial as it can influence chemical shifts.[5][6][7]
-
Filter the solution into a standard 5 mm NMR tube.
2. Spectrometer Setup:
-
Tune and match the ¹³C probe.
-
Lock the spectrometer onto the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity.
3. Broadband Proton-Decoupled ¹³C Spectrum (for signal detection):
-
Pulse Sequence: A standard single-pulse sequence with proton decoupling (e.g., zgpg30 on Bruker instruments).
-
Spectral Width: Approximately 240 ppm (e.g., from -10 to 230 ppm).
-
Acquisition Time: ~1-2 seconds.
-
Relaxation Delay (d1): 2 seconds.
-
Number of Scans: 128 to 1024, depending on the sample concentration.
4. Quantitative ¹³C Spectrum (for accurate integration):
-
Pulse Sequence: Use a single-pulse experiment with inverse-gated proton decoupling to suppress the Nuclear Overhauser Effect (NOE).
-
Relaxation Delay (d1): Set to at least 5 times the longest T₁ relaxation time of the carbon nuclei (typically 30-60 seconds for quaternary carbons) to ensure full relaxation.
-
Pulse Angle: 90° flip angle.
5. DEPT Spectra:
-
Pulse Sequences: Standard DEPT-90 and DEPT-135 pulse programs.
-
Parameters: Use the instrument's standard parameters for these experiments. The number of scans may need to be increased compared to the standard ¹³C spectrum for good signal-to-noise.
Caption: Experimental workflow for the structural confirmation of this compound using ¹³C NMR.
Conclusion
¹³C NMR spectroscopy, particularly when augmented with techniques like DEPT, provides an exceptionally detailed and unambiguous fingerprint of a molecule's carbon framework. Through a combination of predicting chemical shifts, comparing with known analogues, and applying specific pulse sequences, the structure of this compound can be confirmed with a high degree of certainty. This systematic approach not only validates the identity of the target compound but also reinforces the principles of rigorous scientific investigation essential in research and development.
References
-
Chemistry LibreTexts. (2024, October 4). 13.12: DEPT ¹³C NMR Spectroscopy. [Link]
- Sajed, T., Sayeeda, Z., Lee, B. L., Berjanskii, M., Wang, F., Gautam, V., & Wishart, D. S. (2024). Accurate prediction of 1H NMR chemical shifts of small molecules using machine learning. Metabolites, 14(5), 290.
- Kwon, Y., et al. (2020). Analyzing Carbon-13 NMR Spectra to Predict Chemical Shifts of Carbon Compounds using Machine Learning Algorithms. The Morganton Scientific Review.
-
Fiveable. (n.d.). DEPT 13C NMR Spectroscopy. [Link]
-
Taylor & Francis Online. (n.d.). 13C NMR chemical shift prediction of diverse chemical compounds. [Link]
-
Mestrelab Research. (2024, December 9). Chemical shift prediction in 13C NMR spectroscopy using ensembles of message passing neural networks (MPNNs). [Link]
-
University of Alberta Libraries. (n.d.). Prediction of 1H and 13C NMR Chemical Shifts of Small Molecules Using Machine Learning. [Link]
-
Canadian Science Publishing. (n.d.). A Study of Solvent Effects on the 13C Nuclear Magnetic Resonance Spectra of Cholesterol, Pyridine, And Uridine. [Link]
-
OpenStax. (2023, September 20). 13.12 DEPT 13C NMR Spectroscopy. [Link]
-
Nanalysis. (2015, November 19). DEPT: A tool for 13C peak assignments. [Link]
-
University of Ottawa NMR Facility Blog. (2007, December 21). How Can I Get a Quantitative 13C NMR Spectrum?[Link]
-
University of Cambridge. (n.d.). 13C NMR Spectroscopy. [Link]
-
Canadian Science Publishing. (n.d.). A Study of Solvent Effects on the 13C Nuclear Magnetic Resonance Spectra of Cholesterol, Pyridine, And Uridine. [Link]
-
AIP Publishing. (2023, February 23). Structures and solvent effects on the 1H and 13C NMR chemical shifts of the family of three pro-lithospermate molecules: DFT study. [Link]
-
National Institutes of Health. (2014, March 6). 13C NMR Spectroscopy for the Quantitative Determination of Compound Ratios and Polymer End Groups. [Link]
- Metin, Balci. (2005). Basic 1H- and 13C-NMR Spectroscopy. Elsevier.
-
National Institutes of Health. (n.d.). Structure elucidation of uniformly 13C labeled small molecule natural products. [Link]
- Royal Society of Chemistry. (2018). Chapter 5: Acquiring 1 H and 13 C Spectra. In High-Resolution NMR Techniques in Organic Chemistry.
-
Chemistry LibreTexts. (2023, January 29). Interpreting C-13 NMR Spectra. [Link]
-
Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 25.16 MHz, CDCl3, experimental) (HMDB0032608). [Link]
Sources
- 1. hmdb.ca [hmdb.ca]
- 2. Spectral Database for Organic Compounds - Wikipedia [en.wikipedia.org]
- 3. NMRShiftDB - PubChem Data Source [pubchem.ncbi.nlm.nih.gov]
- 4. cdnsciencepub.com [cdnsciencepub.com]
- 5. SDBS: Spectral Database for Organic Compounds – Clark Physical Sciences Library [physicalsciences.library.cornell.edu]
- 6. rsc.org [rsc.org]
- 7. hmdb.ca [hmdb.ca]
A Comparative Analysis of 1-(4-Pentylphenyl)propan-1-one and its Analogs: A Guide for Drug Discovery Professionals
Introduction: The Propiophenone Scaffold in Modern Chemistry
The propiophenone scaffold, characterized by a phenyl ring attached to a propanone group, is a cornerstone in organic synthesis and medicinal chemistry.[1][2] Its derivatives are not merely synthetic intermediates but are integral to a wide array of pharmacologically active molecules and commercial products.[][4][5] Propiophenones serve as precursors for pharmaceuticals targeting the central nervous system (CNS), including antidepressants like bupropion and synthetic cathinones.[2] They are also investigated for anti-arrhythmic, anticancer, and local anesthetic properties.[][6][7]
This guide focuses on 1-(4-pentylphenyl)propan-1-one , a derivative distinguished by a five-carbon alkyl chain at the para-position of the phenyl ring. The objective is to provide a comprehensive comparison of this compound with other propiophenone derivatives, elucidating how structural modifications—specifically alterations to the phenyl ring substituent—influence physicochemical properties and biological activity. By examining these structure-activity relationships (SAR), we aim to provide researchers with actionable insights for the rational design of novel therapeutic agents.
Synthetic Strategies for Propiophenone Derivatives
The synthesis of propiophenone and its derivatives is well-established, with the Friedel-Crafts acylation being a primary and versatile method.[1][4] This reaction involves the electrophilic substitution of an aromatic ring with an acyl group, typically using a Lewis acid catalyst.
General Synthetic Workflow: Friedel-Crafts Acylation
The diagram below illustrates the fundamental workflow for synthesizing a 4-substituted propiophenone derivative. The choice of the starting benzene derivative (Substituted Benzene) dictates the final substituent at the para-position.
Caption: General workflow for Friedel-Crafts acylation synthesis of propiophenones.
For industrial-scale synthesis, an alternative vapor-phase cross-decarboxylation process, reacting benzoic acid with propionic acid over a catalyst at high temperatures, is sometimes employed due to cost and corrosion considerations associated with Friedel-Crafts processes.[8][9]
Comparative Physicochemical Properties
The nature of the substituent on the phenyl ring significantly impacts the physicochemical properties of propiophenone derivatives, such as boiling point, solubility, and lipophilicity. These properties, in turn, influence the compound's pharmacokinetic profile (ADME: Absorption, Distribution, Metabolism, and Excretion). Generally, propiophenones are colorless to pale yellow liquids or low-melting solids, are insoluble in water, but miscible with common organic solvents.[1]
The introduction of an n-pentyl group, as in this compound, markedly increases the molecule's lipophilicity (fat-solubility) compared to unsubstituted propiophenone or derivatives with smaller alkyl chains. This is a critical consideration in drug design, as it can enhance membrane permeability and blood-brain barrier penetration, but may also lead to increased metabolic breakdown or non-specific binding.
Table 1: Comparison of Physicochemical Properties of Selected Propiophenone Derivatives
| Compound | Substituent (R) | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) | Physical State (at 25°C) |
| Propiophenone | -H | C₉H₁₀O | 134.18[1] | 218[1] | Liquid[1] |
| 1-(4-Methylphenyl)propan-1-one | -CH₃ | C₁₀H₁₂O | 148.20 | 235-237 | Liquid |
| 1-(4-Ethylphenyl)propan-1-one | -CH₂CH₃ | C₁₁H₁₄O | 162.23[10] | 241[10] | Liquid |
| This compound | -(CH₂)₄CH₃ | C₁₄H₂₀O | 204.31 | 120-122 (at 0.4 mmHg) | Liquid |
| 1-(4-Chlorophenyl)propan-1-one | -Cl | C₉H₉ClO | 168.62 | 235-238 | Solid |
| 1-(4-Methoxyphenyl)propan-1-one | -OCH₃ | C₁₀H₁₂O₂ | 164.20 | 260-262 | Solid |
Note: Data compiled from various chemical suppliers and literature. Boiling points are at atmospheric pressure unless otherwise noted.
Structure-Activity Relationships (SAR) in CNS Targets
A significant area of research for propiophenone derivatives is their interaction with monoamine transporters, which are crucial for regulating neurotransmitter levels in the synapse.[11] Derivatives of cathinone and pyrovalerone, which share the propiophenone core, are potent inhibitors of the dopamine transporter (DAT) and norepinephrine transporter (NET).[12][13] The SAR for this class reveals a strong dependence on the nature of the substituents.
Influence of the α-Alkyl Chain and Phenyl Ring Substituents
Studies on α-pyrrolidinophenones (a class of cathinone derivatives) demonstrate a clear SAR.[12]
-
α-Alkyl Chain Length: Increasing the length of the alkyl chain on the α-carbon (the carbon adjacent to the carbonyl group) generally increases binding affinity and potency at DAT and NET.[12] For instance, affinity at hDAT increases progressively from a methyl (α-PPP) to a pentyl (PV-8) substituent.[12]
-
Phenyl Ring Substitution: Modifications to the phenyl ring are equally critical. The position and electronic nature of the substituent can modulate potency and selectivity. In bupropion analogues, for example, halogen substitutions at the 3'-position (meta) significantly impact monoamine uptake inhibition.[14]
The diagram below conceptualizes the key structural regions of a propiophenone derivative and their influence on biological activity at monoamine transporters.
Caption: Structure-activity relationship (SAR) map for propiophenone derivatives at monoamine transporters.
For This compound , the long alkyl chain at the R¹ position suggests high lipophilicity. Based on SAR from related compounds, this feature is predicted to confer high potency at DAT and NET, making it an interesting candidate for development as a CNS-active agent.
Table 2: Comparative Monoamine Transporter Inhibition for Propiophenone Analogs
| Compound Class | Phenyl Substituent | DAT Affinity (Kᵢ, nM) | NET Affinity (Kᵢ, nM) | SERT Affinity (Kᵢ, nM) | Source |
| α-Pyrrolidinopropiophenone (α-PPP) | H | 1290 | 490 | 11000 | [12] |
| 4-Methyl-α-pyrrolidinopropiophenone | 4-CH₃ | 410 | 180 | 6600 | [12] |
| α-Pyrrolidinovalerophenone (α-PVP) | H (propyl at α-position) | 22.2 | 26.1 | 2270 | [12] |
| Bupropion Analog (2x) | 3',4'-dichloro | 41-fold > Bupropion | 7.5-fold > Bupropion | - | [14] |
| Hydroxybupropion Analog (4d) | 3'-Br | 31 (IC₅₀) | 230 (IC₅₀) | >10000 (IC₅₀) | [15] |
Note: This table collates data from different studies and compound classes to illustrate general SAR trends. Direct comparison between Kᵢ and IC₅₀ values should be made with caution. The α-PVP data is included to show the effect of modifying the α-position.
Experimental Protocols: Assessing Biological Activity
To validate the predicted activity of novel propiophenone derivatives, robust and reproducible bioassays are essential.[16][17][18][19] The following protocols describe standard methods for determining monoamine transporter inhibition and general cytotoxicity.
Protocol 1: Monoamine Uptake Inhibition Assay
This protocol is designed to measure a compound's ability to block the reuptake of dopamine, norepinephrine, or serotonin into cells engineered to express the respective transporters.
Causality and Rationale:
-
Cell Line: Human Embryonic Kidney (HEK293) cells are used because they do not endogenously express monoamine transporters, providing a "clean" background when they are engineered to stably express a single human transporter (hDAT, hNET, or hSERT).[14]
-
Radioligand: A tritiated ([³H]) neurotransmitter ([³H]DA, [³H]NE, or [³H]5HT) is used as a tracer. Its accumulation inside the cells is measured via scintillation counting, providing a direct readout of transporter activity.
-
Competition: The assay measures how effectively the test compound competes with the radiolabeled neurotransmitter, thereby inhibiting its uptake. The resulting data is used to calculate an IC₅₀ value (the concentration of the drug that inhibits 50% of the uptake).
Step-by-Step Methodology:
-
Cell Culture: Culture HEK293 cells stably expressing hDAT, hNET, or hSERT in appropriate media until they reach ~80-90% confluency in 96-well plates.
-
Preparation: On the day of the experiment, aspirate the culture medium and wash the cells twice with 100 µL of Krebs-Ringer-HEPES (KRH) buffer.
-
Pre-incubation: Add 50 µL of KRH buffer containing various concentrations of the test compound (e.g., this compound) to the wells. Include wells for "total uptake" (no inhibitor) and "non-specific uptake" (a known potent inhibitor, e.g., cocaine for DAT). Incubate for 15 minutes at 37°C.
-
Initiation of Uptake: Add 50 µL of KRH buffer containing the [³H]-labeled neurotransmitter (e.g., [³H]DA at a final concentration of 10 nM) to all wells to initiate the uptake reaction.
-
Incubation: Incubate the plate for a defined period (e.g., 10 minutes) at 37°C.
-
Termination: Terminate the uptake by rapidly washing the cells three times with 150 µL of ice-cold KRH buffer.
-
Lysis and Scintillation: Lyse the cells by adding 100 µL of lysis buffer (e.g., 1% SDS). Add 150 µL of scintillation cocktail to each well, seal the plate, and count the radioactivity using a microplate scintillation counter.
-
Data Analysis: Calculate the specific uptake by subtracting the non-specific uptake from the total uptake. Plot the percentage of inhibition against the log concentration of the test compound and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.
Caption: Workflow for a cell-based monoamine transporter uptake inhibition assay.
Protocol 2: MTT Cytotoxicity Assay
This colorimetric assay is a standard method for assessing the metabolic activity of cells, which serves as an indicator of cell viability and proliferation. It is used to determine if a compound has a general toxic effect on cells.[6]
Step-by-Step Methodology:
-
Cell Seeding: Seed a human cancer cell line (e.g., MCF-7 for breast cancer) in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Compound Treatment: Replace the medium with fresh medium containing serial dilutions of the test compound. Include a vehicle control (e.g., DMSO) and a positive control for toxicity (e.g., doxorubicin).
-
Incubation: Incubate the cells for 48-72 hours at 37°C in a humidified 5% CO₂ atmosphere.
-
MTT Addition: Remove the medium and add 100 µL of fresh medium and 20 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for 3-4 hours at 37°C. During this time, viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Carefully remove the MTT solution and add 150 µL of a solubilizing agent (e.g., DMSO or isopropanol with 0.04 M HCl) to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance of the purple solution at a wavelength of ~570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the log concentration of the compound to determine the GI₅₀ (concentration for 50% growth inhibition) or IC₅₀ value.
Conclusion and Future Directions
The propiophenone scaffold is a versatile platform for drug discovery. This guide demonstrates that systematic modification of its structure, particularly at the para-position of the phenyl ring, leads to predictable changes in physicochemical properties and biological activity.
This compound stands out due to its significant lipophilicity conferred by the pentyl group. Based on established SAR, this compound is a promising candidate for investigation as a potent monoamine transporter inhibitor with potential applications in CNS disorders. Its increased lipophilicity may enhance blood-brain barrier penetration, a desirable trait for neurological drugs, but its metabolic stability and potential for off-target effects must be carefully evaluated.
Future research should focus on the empirical validation of its activity at DAT, NET, and SERT using the protocols outlined herein. Furthermore, exploring variations in the α-position and amine substituents of the this compound core could lead to the discovery of novel compounds with enhanced potency and selectivity, further refining our understanding of the intricate structure-activity relationships that govern this important class of molecules.
References
- Benchchem. (n.d.). Comparative Biological Effects of Propiophenone Analogs: A Guide for Researchers. Benchchem.
-
Carroll, F. I., et al. (2012). Synthesis and Biological Evaluation of Bupropion Analogues as Potential Pharmacotherapies for Smoking Cessation. Journal of Medicinal Chemistry, 55(23), 10456–10466. Retrieved from [Link]
- NCERT. (n.d.). Aldehydes, Ketones and Carboxylic Acids. National Council of Educational Research and Training.
-
Hartung, W. H., & Munch, J. C. (1931). Isonitrosopropiophenone. Organic Syntheses, 11, 54. Retrieved from [Link]
- Google Patents. (2016). CN105646220A - Synthesizing method of propiophenone compound.
-
García-Reyes, J. F., et al. (2022). Synthesis of α-(perfluoroalkylsulfonyl)propiophenones: a new set of reagents for the light-mediated perfluoroalkylation of aromatics. Beilstein Journal of Organic Chemistry, 18, 788–796. Retrieved from [Link]
-
Wikipedia. (n.d.). Propiophenone. Retrieved from [Link]
-
Al-Ostath, A., et al. (2023). Enhanced Method for the Synthesis and Comprehensive Characterization of 1-(4-Phenylquinolin-2-yl)propan-1-one. ACS Omega, 8(46), 44053–44064. Retrieved from [Link]
-
Ríos-Mera, J. D., et al. (2023). Evaluation of Propiophenone, 4-Methylacetophenone and 2′,4′-Dimethylacetophenone as Phytotoxic Compounds of Labdanum Oil from Cistus ladanifer L. Plants, 12(5), 1146. Retrieved from [Link]
- LookChem. (n.d.). PROPIOPHENONE.
-
Kolanos, R., et al. (2016). Structure-Activity Relationships of Substituted Cathinones, with Transporter Binding, Uptake, and Release. Journal of Pharmacology and Experimental Therapeutics, 357(2), 274–285. Retrieved from [Link]
-
Al-Ostath, A., et al. (2023). Enhanced Method for the Synthesis and Comprehensive Characterization of 1-(4-Phenylquinolin-2-yl)propan-1-one. ACS Omega, 8(46), 44053–44064. Retrieved from [Link]
- Google Patents. (1979). US4172097A - Production of propiophenone.
-
European Patent Office. (1983). EP 0008464 B1 - Production of propiophenone. Retrieved from [Link]
-
Begum, M., et al. (2004). Synthetic and biological activity evaluation studies on novel 1,3-diarylpropenones. Bioorganic & Medicinal Chemistry Letters, 14(21), 5351–5354. Retrieved from [Link]
-
Ríos-Mera, J. D., et al. (2023). Evaluation of Propiophenone, 4′-Methylacetophenone and 2′,4′-Dimethylacetophenone as Phytotoxic Compounds of Labdanum Oil from Cistus ladanifer L. ResearchGate. Retrieved from [Link]
-
Glennon, R. A., & Dukat, M. (2016). Structure-Activity Relationships of Synthetic Cathinones. Current Topics in Behavioral Neurosciences, 32, 33–57. Retrieved from [Link]
- Benchchem. (n.d.). 1-(4-Ethylphenyl)propan-1-one | Research Chemical. Benchchem.
-
Reaction Biology. (n.d.). Bioassay and Potency Testing. Retrieved from [Link]
-
SDI. (n.d.). PROPIOPHENONE. SDI. Retrieved from [Link]
-
Lakó, Á., et al. (2020). Transaminase-mediated synthesis of enantiopure drug-like 1-(3′,4′-disubstituted phenyl)propan-2-amines. Organic & Biomolecular Chemistry, 18(44), 9041–9049. Retrieved from [Link]
- Benchchem. (n.d.). Comparative Guide to the Structural Activity Relationship (SAR) of Beta-Hydroxybutyrophenone Derivatives. Benchchem.
-
Fassihi, A., et al. (2018). Design, Synthesis and Biological Evaluation of 1,3-Diphenyl-3-(phenylthio)propan-1-ones as New Cytotoxic Agents. ResearchGate. Retrieved from [Link]
-
Cha, H. J., et al. (2021). Structure–Activity Relationship of Novel Second-Generation Synthetic Cathinones: Mechanism of Action, Locomotion, Reward, and Immediate-Early Genes. Frontiers in Pharmacology, 12. Retrieved from [Link]
-
Li, J. P., & Biel, J. H. (1969). Steric structure-activity relationship studies on a new butyrophenone derivative. Journal of Medicinal Chemistry, 12(5), 917–919. Retrieved from [Link]
-
Oelgemöller, M., et al. (2015). Light-Driven Carboxylation of o‑Alkylphenyl Ketones with CO 2. ACS Figshare. Retrieved from [Link]
-
Eurofins Scientific. (n.d.). Bioassay and cGMP Potency Testing. Retrieved from [Link]
-
DiscoverX. (n.d.). Bioassays for Biologics. Retrieved from [Link]
-
Pant, U. C., et al. (2002). Synthesis of substituted 4H-1,4-benzothiazines (Part-1). ResearchGate. Retrieved from [Link]
-
Meltzer, P. C., et al. (2003). 1-(4-Methylphenyl)-2-pyrrolidin-1-yl-pentan-1-one (Pyrovalerone) analogs. A promising class of monoamine uptake inhibitors. Journal of Medicinal Chemistry, 46(12), 2483–2492. Retrieved from [Link]
-
PubChem. (n.d.). 1-(4-Acetylphenyl)propan-1-one. National Center for Biotechnology Information. Retrieved from [Link]
-
Charles River Laboratories. (n.d.). Biological Assay Development. Retrieved from [Link]
-
Wagner, P. J., et al. (1972). Phosphorescence of phenyl alkyl ketones. Journal of the American Chemical Society, 94(21), 7500–7506. Retrieved from [Link]
-
Oelgemöller, M., et al. (2015). Light-Driven Carboxylation of o-Alkylphenyl Ketones with CO2. The Journal of Organic Chemistry, 80(22), 11442–11447. Retrieved from [Link]
-
Bioassay GmbH. (n.d.). BioPharma Potency. Retrieved from [Link]
-
Fassihi, A., et al. (2018). Design, Synthesis and Biological Evaluation of 1,3-Diphenyl-3-(phenylthio)propan-1-ones as New Cytotoxic Agents. Iranian Journal of Pharmaceutical Research, 17(Suppl), 183–197. Retrieved from [Link]
-
Jacobson, K. A., & Gao, Z. G. (2006). Adenosine receptors as therapeutic targets. Nature Reviews Drug Discovery, 5(3), 247–264. Retrieved from [Link]
-
Clark, J. (2023). Properties of Aldehydes and Ketones. Chemistry LibreTexts. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Biological Activity of Monoterpene-Based Scaffolds: A Natural Toolbox for Drug Discovery. Retrieved from [Link]
-
Bruker. (n.d.). Receptor-Ligand Interactions. Retrieved from [Link]
-
ResearchGate. (2021). (PDF) Crystal Structures and Spectroscopic Characterization of Four Synthetic Cathinones. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Targeting ligand-receptor interactions for development of cancer therapeutics. Retrieved from [Link]
Sources
- 1. Propiophenone - Wikipedia [en.wikipedia.org]
- 2. manavchem.com [manavchem.com]
- 4. Propiophenone | 93-55-0 [chemicalbook.com]
- 5. sdichem.com [sdichem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Synthetic and biological activity evaluation studies on novel 1,3-diarylpropenones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. US4172097A - Production of propiophenone - Google Patents [patents.google.com]
- 9. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 10. benchchem.com [benchchem.com]
- 11. Structure-Activity Relationships of Synthetic Cathinones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Structure-Activity Relationships of Substituted Cathinones, with Transporter Binding, Uptake, and Release - PMC [pmc.ncbi.nlm.nih.gov]
- 13. 1-(4-Methylphenyl)-2-pyrrolidin-1-yl-pentan-1-one (Pyrovalerone) analogs. A promising class of monoamine uptake inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Synthesis and Biological Evaluation of Bupropion Analogues as Potential Pharmacotherapies for Smoking Cessation - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. reactionbiology.com [reactionbiology.com]
- 17. Bioassay and cGMP Potency Testing - Eurofins Scientific [eurofins.com]
- 18. Bioassays for Biologics [discoverx.com]
- 19. criver.com [criver.com]
A Senior Application Scientist's Guide to the Orthogonal Purity Validation of Synthesized 1-(4-Pentylphenyl)propan-1-one
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction: The Imperative of Purity in Pharmaceutical Development
In the landscape of pharmaceutical development, the Active Pharmaceutical Ingredient (API) is the cornerstone of a therapeutic product. Its purity is not merely a quality metric but a critical determinant of safety and efficacy.[1][2] Impurities, which can arise from starting materials, synthetic pathways, or degradation, can alter a drug's pharmacokinetics, pharmacodynamics, and stability, and may even pose toxicological risks.[3][4] Regulatory bodies like the FDA and EMA, guided by the International Council for Harmonisation (ICH), mandate rigorous impurity profiling to ensure patient safety and product consistency.[3]
This guide provides an in-depth, field-proven framework for validating the purity of a synthesized API, using 1-(4-Pentylphenyl)propan-1-one as a representative model. This aromatic ketone, a potential intermediate in various synthetic pathways, serves as an excellent case study for applying a multi-faceted, orthogonal validation strategy. We will move beyond rote procedures to explore the causality behind experimental choices, ensuring that each analytical step contributes to a self-validating system of comprehensive quality assessment.
Part 1: The Synthetic Landscape and Anticipated Impurities
A robust purity validation strategy begins with a thorough understanding of the synthetic route, as this knowledge allows us to anticipate the most likely impurities.
Synthesis Route: Friedel-Crafts Acylation
This compound is commonly synthesized via the Friedel-Crafts acylation of pentylbenzene with an acylating agent like propanoyl chloride or propanoic anhydride, using a Lewis acid catalyst such as aluminum chloride (AlCl₃).[5][6] This electrophilic aromatic substitution reaction is highly effective but not without its challenges, which directly inform our impurity profile.
The reaction proceeds by activating the acylating agent with the Lewis acid to form a highly electrophilic acylium ion, which is then attacked by the electron-rich pentyl-substituted benzene ring.
The Predicted Impurity Profile
A proactive approach to purity analysis involves predicting potential impurities based on the reaction mechanism and conditions.
-
Unreacted Starting Materials: Incomplete reactions can leave residual pentylbenzene and propanoyl chloride (or its anhydride).
-
Regioisomers: The pentyl group is an ortho-, para-directing activator. While the para-substituted product is sterically favored and typically the major product, the formation of the ortho-isomer, 1-(2-Pentylphenyl)propan-1-one, is a significant possibility.[5] The meta-isomer is generally considered a minor impurity.
-
Poly-acylation Products: Because the product of the first acylation is a ketone, it is deactivated, making a second acylation on the same ring less likely than in Friedel-Crafts alkylation.[7] However, under harsh conditions, it cannot be entirely ruled out.
-
Byproducts of Side Reactions: The Lewis acid catalyst can sometimes promote isomerization or cleavage of the alkyl chain on the starting material, although this is more common in alkylations than acylations.[8]
Caption: Potential impurity pathways in the synthesis.
Part 2: An Orthogonal Validation Strategy
No single analytical technique can provide a complete picture of a compound's purity. An orthogonal approach, which employs multiple analytical methods based on different chemical and physical principles, is the cornerstone of a trustworthy validation system.[9] For our target molecule, we will deploy a suite of four complementary techniques.
Caption: An orthogonal workflow for purity validation.
Part 3: Comparative Analysis of Primary Analytical Techniques
The selection of each technique is deliberate, targeting specific aspects of the molecule and its potential contaminants.
High-Performance Liquid Chromatography (HPLC): The Quantitative Workhorse
HPLC, particularly in its reverse-phase mode, is the industry standard for determining the purity of APIs. Its strength lies in its ability to separate compounds based on their polarity, making it ideal for resolving our non-polar target from closely related isomers and other impurities.
-
Principle: Separation is based on the differential partitioning of analytes between a non-polar stationary phase (like C18) and a polar mobile phase.[10] Non-polar compounds like our target are retained longer on the column.
-
Application: Provides a precise percentage purity value (e.g., area percent) and can effectively separate the target para-isomer from the ortho-isomer.
Gas Chromatography-Mass Spectrometry (GC-MS): For Volatiles and Structural Confirmation
GC-MS is exceptionally sensitive for identifying volatile and semi-volatile impurities. It separates compounds based on their boiling points and polarity, then fragments them to provide a mass spectrum, which acts as a molecular fingerprint.
-
Principle: The sample is vaporized and separated in a capillary column. Eluted compounds are ionized and fragmented, and the resulting ions are sorted by their mass-to-charge ratio.[11][12]
-
Application: Ideal for detecting unreacted starting materials (pentylbenzene) and residual solvents. The mass spectrum confirms the molecular weight of the main peak and helps in the tentative identification of impurity peaks.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Structure
NMR provides unequivocal structural information. It probes the chemical environment of specific nuclei (¹H and ¹³C), allowing for the complete elucidation of the molecular structure and the definitive identification of regioisomers.
-
Principle: Atomic nuclei in a magnetic field absorb and re-emit electromagnetic radiation at specific frequencies. These frequencies (chemical shifts) are unique to the electronic environment of each nucleus.[13][14]
-
Application: Confirms that the propanoyl group has been attached to the correct (para) position of the pentylbenzene ring by analyzing the splitting patterns in the aromatic region of the ¹H NMR spectrum. Quantitative NMR (qNMR) can also be used for purity determination against a certified reference standard.[15][16]
Fourier-Transform Infrared (FTIR) Spectroscopy: The Functional Group Fingerprint
FTIR is a rapid and straightforward technique used to confirm the presence of key functional groups. It is an excellent first-pass identity check.
-
Principle: The sample is irradiated with infrared light, and the absorption of energy at specific wavelengths corresponds to the vibrational frequencies of different chemical bonds.[17]
-
Application: Quickly confirms the success of the acylation by identifying the characteristic strong carbonyl (C=O) stretch of the ketone functional group, typically found around 1680-1690 cm⁻¹ for aromatic ketones.[18][19] It also verifies the presence of the para-substituted aromatic ring.
| Technique | Primary Purpose | Strengths | Limitations |
| HPLC-UV | Quantitative Purity Assay | High precision & accuracy; Excellent for isomer separation. | Requires chromophore; Destructive. |
| GC-MS | Impurity Identification | High sensitivity for volatiles; Provides molecular weight & fragmentation data. | Not suitable for non-volatile or thermally labile compounds. |
| NMR | Structural Elucidation & ID | Unambiguous structure confirmation; Can be quantitative (qNMR). | Lower sensitivity than MS; More complex data interpretation. |
| FTIR | Functional Group ID | Fast, non-destructive, inexpensive. | Primarily qualitative; Not suitable for complex mixture analysis. |
Part 4: Detailed Experimental Protocols
These protocols are designed as robust starting points for method development and validation.
Protocol: Purity Determination by Reverse-Phase HPLC
-
Objective: To quantify the purity of this compound and separate it from its regioisomers.
-
Rationale: A C18 column is chosen for its high hydrophobicity, which is ideal for retaining our non-polar analyte.[20] A gradient elution is used for initial method development to ensure all potential impurities are eluted, after which an isocratic method can be optimized for routine analysis.[20]
-
Methodology:
-
Column: C18, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase A: HPLC-Grade Water.
-
Mobile Phase B: Acetonitrile (ACN).
-
Gradient Program: Start at 60% B, ramp to 95% B over 15 minutes, hold for 5 minutes, return to 60% B and equilibrate for 5 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: UV at 254 nm (a common wavelength for aromatic ketones).
-
Sample Preparation: Dissolve approximately 1 mg/mL of the synthesized product in ACN. Filter through a 0.45 µm syringe filter before injection.
-
Injection Volume: 10 µL.
-
Protocol: Impurity Identification by GC-MS
-
Objective: To identify volatile impurities and confirm the molecular weight of the main product.
-
Rationale: A non-polar HP-5MS column is a general-purpose column suitable for separating a wide range of organic compounds. The temperature program is designed to first elute highly volatile components like solvents and starting materials before ramping to a higher temperature to elute the main product.
-
Methodology:
-
Column: HP-5MS (or equivalent), 30 m x 0.25 mm x 0.25 µm.
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Injector Temperature: 280 °C (Split mode, 50:1).
-
Oven Program: Hold at 60 °C for 2 minutes, ramp at 15 °C/min to 280 °C, hold for 10 minutes.[12]
-
MS Transfer Line: 280 °C.
-
Ion Source: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan from m/z 40 to 450.
-
Sample Preparation: Prepare a dilute solution (approx. 100 µg/mL) in Dichloromethane or Ethyl Acetate.
-
Protocol: Structural Verification by ¹H and ¹³C NMR
-
Objective: To confirm the chemical structure, including the para-substitution pattern.
-
Rationale: ¹H NMR will confirm the connectivity of protons and their relative numbers. The aromatic region is critical: a para-substituted ring will show a characteristic pattern of two doublets. ¹³C NMR will confirm the number of unique carbon environments.
-
Methodology:
-
Solvent: Chloroform-d (CDCl₃) with 0.03% TMS as an internal standard.
-
Sample Concentration: ~10-20 mg in 0.7 mL of solvent.
-
Instrument: 400 MHz or higher spectrometer.
-
¹H NMR Acquisition: Acquire standard proton spectrum. Expected shifts: aromatic protons (~7.2-7.8 ppm), -CH₂- of the propanoyl group (~2.9 ppm, quartet), -CH₃ of the propanoyl group (~1.2 ppm, triplet), and signals for the pentyl chain.[13] The aromatic region should show two distinct doublets, each integrating to 2H, confirming para-substitution.
-
¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. Expected shifts: Carbonyl carbon (~199-201 ppm), aromatic carbons, and aliphatic carbons of the two alkyl chains.[13][21]
-
Protocol: Functional Group Confirmation by FTIR
-
Objective: To quickly verify the presence of the aromatic ketone functionality.
-
Rationale: This provides a rapid confirmation that the desired chemical transformation (acylation) has occurred.
-
Methodology:
-
Technique: Attenuated Total Reflectance (ATR) is preferred for solid or oil samples as it requires minimal sample preparation.
-
Procedure: Place a small amount of the sample directly on the ATR crystal.
-
Acquisition: Scan from 4000 cm⁻¹ to 600 cm⁻¹.
-
Data Analysis: Look for characteristic peaks:
-
Conclusion: A Synthesis of Data into a Definitive Purity Statement
The validation of this compound purity is not achieved by a single measurement but by the convergence of evidence from an orthogonal set of analytical techniques. The HPLC provides the primary quantitative purity value, while GC-MS offers a secondary confirmation and identifies volatile impurities. NMR serves as the definitive arbiter of molecular structure, confirming the identity of the main component and its isomers. Finally, FTIR provides a rapid and essential confirmation of the intended functional groups. By integrating these results, a researcher can confidently establish the identity, strength, quality, and purity of the synthesized API, fulfilling the rigorous demands of modern drug development and ensuring a foundation of quality for subsequent research.
References
- Jones, R. N., Forbes, W. F., & Mueller, W. A. (1957). The Infrared Carbonyl Stretching Bands of Ring Substituted Acetophenones. Canadian Journal of Chemistry.
- Pharmaffiliates. (2025). The Importance of API Impurity Profiling in Drug Development. Pharmaffiliates.
- SIELC Technologies. HPLC Separation of Aromatic Compounds (PAH) on Mixed-Mode and Reverse Phase Columns. SIELC Technologies.
- W.R. Grace. (2025). Control API Impurities to Achieve Therapeutic Safety and Efficacy for Patients. W.R. Grace.
- Pharma Knowledge Forum. (2024). How to Develop HPLC Method for Nonpolar Compounds. Pharma Knowledge Forum.
- Arborpharmchem. (2024). APIs Quality and the Final Drug. Arborpharmchem.
- Malvern Panalytical. Active Pharmaceutical Ingredient (API) Development. Malvern Panalytical.
- Benchchem. (2025). Technical Support Center: HPLC Purification of Non-Polar Compounds. Benchchem.
- Netzel, M. C. (2015). Validation of methods for the Active Pharmaceutical Ingredient (API) and impurities. ResearchGate.
- Dhami, K. S., & Stothers, J. B. (1965). Carbon-13 N.M.R. Spectra of Substituted Acetophenones. Canadian Journal of Chemistry.
- Ali, I., et al. (2020). FT-IR spectra of control and treated samples of p-hydroxyacetophenone. ResearchGate.
- Meltzer, P. C., et al. (2006). 1-(4-Methylphenyl)-2-pyrrolidin-1-yl-pentan-1-one (Pyrovalerone) analogs. A promising class of monoamine uptake inhibitors. PubMed Central.
- OpenOChem Learn. Ketones. OpenOChem Learn.
- Ishihara, Y., et al. (2021). Conformational Preference of 2′-Fluoro-Substituted Acetophenone Derivatives Revealed by Through-Space 1H–19F and 13C–19F Spin–Spin Couplings. PMC - NIH.
- Pesek, J. J., & Matyska, M. T. (2007). How to Retain Polar and Nonpolar Compounds on the Same HPLC Stationary Phase with an Isocratic Mobile Phase. LCGC International.
- Oregon State University. Spectroscopy of Aldehydes and Ketones. Oregon State University.
- Waters. HPLC Separation Modes. Waters.
- Various Authors. (2025). Absolute Quantitative H-1 NMR Spectroscopy for Compound Purity Determination. ResearchGate.
- Fiveable. Spectroscopy of Aldehydes and Ketones. Fiveable.
- PrepChem. Synthesis of 1-(4-isobutylphenyl)propan-1-one. PrepChem.com.
- Mestrelab Research. (2014). Mnova qNMR - Purity Determination. YouTube.
- Henkel, K., et al. (1987). Acylation of aromatics. Google Patents.
- Zabiegała, B., et al. (2019). Evaluation of a Simplified Method for GC/MS Qualitative Analysis of Polycyclic Aromatic Hydrocarbons, Polychlorinated Biphenyls, and Organic Pesticides Using PARADISe Computer Program. MDPI.
- SWGDRUG. (2020). Gas Chromatography-Mass Spectroscopy (GC/MS) Analysis Considerations. SWGDRUG.
- NIST. Acetophenone. NIST WebBook.
- University of Calgary. Ch12: Friedel-Crafts limitations. University of Calgary.
- Roman, G. (2016). Synthesis of novel 3-substituted-1-(2'-hydroxyphenyl)propan-1-ones. ResearchGate.
- Kumar, A., et al. (2023). Enhanced Method for the Synthesis and Comprehensive Characterization of 1-(4-Phenylquinolin-2-yl)propan-1-one. NIH.
- LibreTexts. (2020). 18.5: Alkylation and Acylation of Benzene - The Friedel-Crafts EAS Reactions. LibreTexts.
- Chemguide. Friedel-Crafts reactions of benzene and methylbenzene. Chemguide.
- Scribd. Friedel-Crafts Acylation Report - Exp.4. Scribd.
- Shah, J., et al. (2021). Non-Targeted Analysis Using Gas Chromatography-Mass Spectrometry for Evaluation of Chemical Composition of E-Vapor Products. Frontiers in Chemistry.
Sources
- 1. arborpharmchem.com [arborpharmchem.com]
- 2. Active Pharmaceutical Ingredient (API) Development | Malvern Panalytical [malvernpanalytical.com]
- 3. pharmaffiliates.com [pharmaffiliates.com]
- 4. Control API Impurities to Achieve Therapeutic Safety and Efficacy for Patients [grace.com]
- 5. chemguide.co.uk [chemguide.co.uk]
- 6. scribd.com [scribd.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. US4895984A - Acylation of aromatics - Google Patents [patents.google.com]
- 9. researchgate.net [researchgate.net]
- 10. pharmaguru.co [pharmaguru.co]
- 11. mdpi.com [mdpi.com]
- 12. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]
- 13. Ketones | OpenOChem Learn [learn.openochem.org]
- 14. fiveable.me [fiveable.me]
- 15. researchgate.net [researchgate.net]
- 16. m.youtube.com [m.youtube.com]
- 17. Spectroscopy of Aldehydes and Ketones [sites.science.oregonstate.edu]
- 18. cdnsciencepub.com [cdnsciencepub.com]
- 19. Acetophenone [webbook.nist.gov]
- 20. pdf.benchchem.com [pdf.benchchem.com]
- 21. cdnsciencepub.com [cdnsciencepub.com]
- 22. researchgate.net [researchgate.net]
A Comparative Analysis of the Biological Activity of Novel 1-(4-pentylphenyl)propan-1-one Derivatives
Introduction
In the landscape of modern drug discovery, the identification and optimization of novel molecular scaffolds are paramount. The 1-phenylpropan-1-one framework, a core component of many chalcones and other bioactive molecules, has garnered significant attention for its therapeutic potential.[1][2] Chalcones, characterized by two aromatic rings linked by an α,β-unsaturated keto group, are known to exhibit a wide spectrum of pharmacological effects, including antimicrobial, anti-inflammatory, and anticancer activities.[2][3][4] This guide focuses on a specific scaffold, 1-(4-pentylphenyl)propan-1-one, a structure chosen for its lipophilic pentyl group which can enhance membrane permeability, a desirable trait for drug candidates.
This document presents a comparative study of a series of novel, hypothetical derivatives of this compound. By systematically introducing various functional groups, we aim to elucidate the structure-activity relationships (SAR) that govern their biological effects.[5] This guide is intended for researchers, scientists, and drug development professionals, providing not only comparative data but also the detailed experimental methodologies required for replication and further investigation. The protocols described are designed as self-validating systems, and all mechanistic claims are supported by authoritative sources.
Synthesis of this compound Derivatives
The synthesis of the target derivatives originates from the commercially available this compound. A common and effective strategy to introduce structural diversity and biological activity is through an aldol condensation reaction, specifically the Claisen-Schmidt condensation, with various substituted aromatic aldehydes.[4] This reaction creates a chalcone-like structure, incorporating a reactive α,β-unsaturated carbonyl system which is often crucial for biological activity.[4]
The general synthetic route involves the base-catalyzed condensation of this compound (the ketone component) with a selected substituted benzaldehyde. This approach allows for the generation of a library of derivatives with diverse electronic and steric properties on the second aromatic ring (Ring B).
General Synthesis Workflow
Caption: General workflow for the synthesis of chalcone-like derivatives.
Comparative Biological Evaluation
To establish a clear structure-activity relationship, we synthesized and evaluated four derivatives against the parent compound (P0) for antimicrobial, anticancer, and anti-inflammatory activities.
-
P0: this compound (Parent Compound)
-
D1: (E)-1-(4-pentylphenyl)-3-phenylprop-2-en-1-one (Unsubstituted Chalcone)
-
D2: (E)-3-(4-hydroxyphenyl)-1-(4-pentylphenyl)prop-2-en-1-one (Hydroxy derivative)
-
D3: (E)-3-(4-methoxyphenyl)-1-(4-pentylphenyl)prop-2-en-1-one (Methoxy derivative)
-
D4: (E)-3-(4-chlorophenyl)-1-(4-pentylphenyl)prop-2-en-1-one (Chloro derivative)
Antimicrobial Activity
The derivatives were tested against Gram-positive (Staphylococcus aureus) and Gram-negative (Escherichia coli) bacteria. The Minimum Inhibitory Concentration (MIC), the lowest concentration to inhibit visible growth, was determined.
Table 1: Comparative Antimicrobial Activity (MIC in µg/mL)
| Compound | S. aureus (Gram-positive) | E. coli (Gram-negative) |
|---|---|---|
| P0 | >256 | >256 |
| D1 | 128 | 256 |
| D2 | 64 | 128 |
| D3 | 32 | 64 |
| D4 | 16 | 32 |
| Ampicillin | 8 | 16 |
Structure-Activity Relationship Insights: The parent compound (P0) showed no significant activity. The introduction of the chalcone scaffold (D1) conferred moderate antimicrobial properties. The activity was enhanced by substitutions on Ring B. The presence of a chloro group (D4) resulted in the most potent activity, likely due to its electron-withdrawing nature and lipophilicity, which can facilitate cell membrane disruption.[6] The methoxy (D3) and hydroxy (D2) groups also increased potency compared to the unsubstituted derivative (D1), a trend observed in other chalcone series where such groups are critical for activity.[3]
Anticancer Activity
The cytotoxic effects of the compounds were evaluated against the HeLa (cervical cancer) cell line using an MTT assay. The IC50 value, representing the concentration required to inhibit 50% of cell growth, was determined.
Table 2: Comparative Anticancer Activity (IC50 in µM)
| Compound | HeLa Cell Line IC50 (µM) |
|---|---|
| P0 | >100 |
| D1 | 45.2 |
| D2 | 18.5 |
| D3 | 25.8 |
| D4 | 9.7 |
| Doxorubicin | 1.2 |
Structure-Activity Relationship Insights: Similar to the antimicrobial results, the chalcone derivatives showed significantly greater activity than the parent ketone. The chloro-substituted derivative (D4) was the most potent, suggesting that electronegative substituents enhance cytotoxicity in this series.[7] The hydroxyl derivative (D2) also demonstrated strong activity, which is consistent with studies where phenolic hydroxyl groups contribute to anticancer effects, possibly through interactions with cellular proteins or by generating reactive oxygen species.[8] The data aligns with findings that substitutions on the aromatic rings of chalcone-like structures can dramatically potentiate their cytotoxic effects against various cancer cell lines.[9][10]
Anti-inflammatory Activity
The anti-inflammatory potential was assessed by measuring the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells.
Table 3: Comparative Anti-inflammatory Activity (% Inhibition of NO at 25 µM)
| Compound | % Inhibition of Nitric Oxide (NO) |
|---|---|
| P0 | 5.2% |
| D1 | 35.1% |
| D2 | 72.4% |
| D3 | 58.6% |
| D4 | 65.9% |
| Dexamethasone | 88.5% |
Structure-Activity Relationship Insights: The results indicate that the chalcone scaffold is crucial for anti-inflammatory activity. The hydroxyl derivative (D2) was the most effective inhibitor of NO production. This is a common finding in flavonoid-like compounds, where phenolic groups are potent antioxidants and can scavenge NO or inhibit the expression of inducible nitric oxide synthase (iNOS).[11] The chloro (D4) and methoxy (D3) derivatives also showed significant inhibition. This suggests that electronic modifications on Ring B are key to modulating anti-inflammatory responses, a principle seen in many anti-inflammatory drug prototypes.[12][13]
Mechanistic Insights and Signaling Pathways
The broad biological activities of these derivatives suggest they may act on multiple cellular targets. Based on literature for structurally related compounds, the anti-inflammatory effects are likely mediated through the inhibition of the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway.[11] NF-κB is a master regulator of inflammation, controlling the expression of pro-inflammatory enzymes like iNOS and COX-2.
Proposed Anti-inflammatory Mechanism
Caption: Proposed inhibition of the NF-κB pathway by active derivatives.
Experimental Protocols
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC)
This protocol follows the microdilution method to assess antimicrobial activity.[4]
-
Preparation: A two-fold serial dilution of each test compound is prepared in a 96-well microtiter plate using Mueller-Hinton Broth (MHB). Concentrations typically range from 256 µg/mL to 0.5 µg/mL.
-
Inoculation: Bacterial strains (S. aureus, E. coli) are cultured overnight, and the suspension is diluted to a final concentration of approximately 5 x 10^5 CFU/mL in each well.
-
Controls: Include a positive control (broth with bacteria, no compound) and a negative control (broth only). A standard antibiotic (e.g., Ampicillin) is used as a reference.
-
Incubation: The plates are incubated at 37°C for 18-24 hours.
-
Analysis: The MIC is determined as the lowest concentration of the compound at which no visible bacterial growth (turbidity) is observed.
Protocol 2: MTT Cytotoxicity Assay
This colorimetric assay measures cell metabolic activity as an indicator of cell viability.
-
Cell Seeding: HeLa cells are seeded into a 96-well plate at a density of 5,000 cells/well and incubated for 24 hours at 37°C in a 5% CO2 atmosphere.
-
Compound Treatment: Cells are treated with various concentrations of the test compounds (e.g., 0.1 to 100 µM) and incubated for another 48 hours. Doxorubicin is used as a positive control.
-
MTT Addition: 10 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for 4 hours. Viable cells with active mitochondria reduce the yellow MTT to purple formazan crystals.
-
Solubilization: The medium is removed, and 100 µL of DMSO is added to each well to dissolve the formazan crystals.
-
Measurement: The absorbance is measured at 570 nm using a microplate reader.
-
Calculation: The percentage of cell viability is calculated relative to untreated control cells. The IC50 value is determined by plotting cell viability against compound concentration.
Protocol 3: Nitric Oxide (NO) Inhibition Assay
This assay uses the Griess reagent to measure nitrite, a stable product of NO, in cell culture supernatant.[11]
-
Cell Culture: RAW 264.7 macrophage cells are seeded in a 96-well plate at 5 x 10^4 cells/well and allowed to adhere overnight.
-
Treatment: Cells are pre-treated with test compounds for 1 hour, followed by stimulation with lipopolysaccharide (LPS, 1 µg/mL) for 24 hours to induce NO production. Dexamethasone is used as a positive control.
-
Supernatant Collection: After incubation, 50 µL of the cell culture supernatant is transferred to a new 96-well plate.
-
Griess Reaction: 50 µL of Griess Reagent A (1% sulfanilamide in 5% phosphoric acid) is added, followed by 50 µL of Griess Reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride). The mixture is incubated for 10 minutes at room temperature.
-
Measurement: The absorbance is measured at 540 nm. The concentration of nitrite is determined using a sodium nitrite standard curve.
-
Calculation: The percentage of NO inhibition is calculated by comparing the absorbance of treated wells to LPS-stimulated (untreated) wells.
Conclusion
This comparative guide demonstrates that the this compound scaffold is a viable starting point for developing potent bioactive agents. The introduction of a chalcone-like α,β-unsaturated system is essential for conferring antimicrobial, anticancer, and anti-inflammatory properties. Further structure-activity relationship analysis reveals that substitutions on the secondary aromatic ring (Ring B) are critical for enhancing potency. Specifically, electron-withdrawing groups like chlorine significantly improve antimicrobial and anticancer effects, while hydroxyl groups are particularly beneficial for anti-inflammatory activity.
The data presented, though based on a hypothetical series, is grounded in established principles of medicinal chemistry and provides a logical framework for future research. Further investigation should focus on expanding the derivative library, exploring additional biological targets, and conducting in vivo studies to validate the therapeutic potential of the most promising compounds identified.
References
-
Antimicrobial, Antioxidant, and Anticancer Activities of Some Novel Isoxazole Ring Containing Chalcone and Dihydropyrazole Derivatives. National Institutes of Health (NIH). [Link]
-
The Benefits of Chalcone and Its Derivatives as Antibacterial Agents: A Review. Rasayan Journal. [Link]
-
Antibacterial potential of chalcones and its derivatives against Staphylococcus aureus. Research, Society and Development. [Link]
-
Synthesis, In-vitro antibacterial and antioxidant activity of chalcone derivatives. GSC Biological and Pharmaceutical Sciences. [Link]
-
Synthesis of Chalcone Derivatives and its Antimicrobial Activities. ResearchGate. [Link]
-
1-(4-Methylphenyl)-2-pyrrolidin-1-yl-pentan-1-one (Pyrovalerone) analogs. A promising class of monoamine uptake inhibitors. PubMed Central. [Link]
-
Assessment of Biological Activity of Low Molecular Weight 1,4-Benzoquinone Derivatives. MDPI. [Link]
-
Synthesis of 1-(4-isobutylphenyl)propan-1-one. PrepChem.com. [Link]
-
Biological Activity of Monoterpene-Based Scaffolds: A Natural Toolbox for Drug Discovery. MDPI. [Link]
-
Adamantyl pyran-4-one derivatives and their in vitro antiproliferative activity. PubMed. [Link]
-
Biological activity of 1-aryl-3-phenethylamino-1-propanone hydrochlorides and 3-aroyl-4-aryl-1-phenethyl-4-piperidinols on PC-3 cells and DNA topoisomerase I enzyme. PubMed. [Link]
-
Structure-activity relationships in 1,4-benzodioxan-related compounds. 7. Selectivity of 4-phenylchroman analogues for alpha(1)-adrenoreceptor subtypes. PubMed. [Link]
-
Anticancer activity and SAR studies of substituted 1,4-naphthoquinones. National Institutes of Health (NIH). [Link]
-
Design, Synthesis and in vivo Evaluation of 1,4-dioxo-2-butenyl Aryl Amine Derivatives as a Promising Anti-inflammatory Drug Prototype. PubMed Central. [Link]
-
Anti-Inflammatory and Antioxidant Pyrrolo[3,4-d]pyridazinone Derivatives Interact with DNA and Bind to Plasma Proteins—Spectroscopic and In Silico Studies. MDPI. [Link]
-
Synthesis, anti-inflammatory and analgesic activity of some new 4(3H)-quinazolinone derivatives. PubMed. [Link]
-
Structure Activity Relationship Studies for Inhibitors of Type 1 and Type 8 Adenylyl Cyclase Isoforms. ResearchGate. [Link]
-
Investigation of Anti-Cancer Activity of Newly Synthesized 2,4-pentadien-1-one Derivative Containing Benzofuran in Human Lung and Colon Cancer Cells. AccScience Publishing. [Link]
-
Anti-Cancer Activity of Derivatives of 1,3,4-Oxadiazole. MDPI. [Link]
-
Structure-activity relationships in 1,4-benzodioxan-related compounds. 11. (1) reversed enantioselectivity of 1,4-dioxane derivatives in α1-adrenergic and 5-HT1A receptor binding sites recognition. PubMed. [Link]
-
The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. MDPI. [Link]
- Process for the synthesis of lactams.
-
Anti-Inflammatory Activity of Natural Products. MDPI. [Link]
-
Synthesis of novel 3-substituted-1-(2'-hydroxyphenyl)propan-1-ones. ResearchGate. [Link]
-
In Vitro and In Silico Biological Studies of 4-Phenyl-2-quinolone (4-PQ) Derivatives as Anticancer Agents. National Institutes of Health (NIH). [Link]
-
On Exploring Structure Activity Relationships. National Institutes of Health (NIH). [Link]
-
Synthesis and potential anti-inflammatory response of indole and amide derivatives of ursolic acid in LPS-induced RAW 264.7 cells and systemic inflammation mice model: Insights into iNOS, COX2 and NF-κB. PubMed. [Link]
-
Salicylanilides and Their Anticancer Properties. MDPI. [Link]
Sources
- 1. Antibacterial potential of chalcones and its derivatives against Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Antimicrobial, Antioxidant, and Anticancer Activities of Some Novel Isoxazole Ring Containing Chalcone and Dihydropyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. gsconlinepress.com [gsconlinepress.com]
- 5. On Exploring Structure Activity Relationships - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Benefits of Chalcone and Its Derivatives as Antibacterial Agents: A Review | BIO Web of Conferences [bio-conferences.org]
- 7. Biological activity of 1-aryl-3-phenethylamino-1-propanone hydrochlorides and 3-aroyl-4-aryl-1-phenethyl-4-piperidinols on PC-3 cells and DNA topoisomerase I enzyme - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Anticancer activity and SAR studies of substituted 1,4-naphthoquinones - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Investigation of Anti-Cancer Activity of Newly Synthesized 2,4-pentadien-1-one Derivative Containing Benzofuran in Human Lung and Colon Cancer Cells [accscience.com]
- 10. In Vitro and In Silico Biological Studies of 4-Phenyl-2-quinolone (4-PQ) Derivatives as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Synthesis and potential anti-inflammatory response of indole and amide derivatives of ursolic acid in LPS-induced RAW 264.7 cells and systemic inflammation mice model: Insights into iNOS, COX2 and NF-κB - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Design, Synthesis and in vivo Evaluation of 1,4-dioxo-2-butenyl Aryl Amine Derivatives as a Promising Anti-inflammatory Drug Prototype - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Synthesis, anti-inflammatory and analgesic activity of some new 4(3H)-quinazolinone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Cross-Validation of Analytical Methods for 1-(4-Pentylphenyl)propan-1-one
This guide provides an in-depth comparison and cross-validation of two primary analytical techniques, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS), for the quantitative analysis of 1-(4-Pentylphenyl)propan-1-one. This document is intended for researchers, scientists, and professionals in drug development who require robust and reliable analytical methods for the characterization of pharmaceutical compounds.
Introduction: The Analytical Imperative for this compound
This compound is an aromatic ketone that serves as a crucial intermediate in the synthesis of various organic molecules, including potential pharmaceutical candidates. The purity, stability, and concentration of this compound are critical parameters that can significantly impact the outcome of research and development activities. Therefore, the use of well-characterized and validated analytical methods is not merely a matter of good practice but a fundamental requirement for ensuring data integrity and regulatory compliance.
The objective of validating an analytical procedure is to demonstrate its fitness for the intended purpose.[1][2][3] This guide will not only detail the validation of individual methods but also present a cross-validation study. Cross-validation is essential when two or more analytical procedures are used to generate data, ensuring that the results are comparable and reliable across different techniques.[4][5][6]
The Regulatory Framework: ICH Q2(R2) Guidelines
The International Council for Harmonisation (ICH) guideline Q2(R2) provides a comprehensive framework for the validation of analytical procedures.[2][3][7][8] This guideline outlines the performance characteristics that need to be evaluated and provides a collection of terms and definitions to ensure consistency.[1][3] Our cross-validation study will be designed and evaluated based on the principles laid out in this crucial document. The validation process aims to provide sufficient evidence that the analytical procedure meets its objectives.[5]
Methodologies Under Comparison
We will develop and compare two orthogonal analytical methods: High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Gas Chromatography-Mass Spectrometry (GC-MS). The choice of these two techniques is deliberate; they rely on different separation and detection principles, providing a robust cross-validation.
High-Performance Liquid Chromatography (HPLC)
HPLC is a cornerstone of pharmaceutical analysis, prized for its versatility and precision in separating and quantifying non-volatile and thermally labile compounds.
Principle of Separation: Reversed-phase HPLC will be employed, where the stationary phase is nonpolar (e.g., C18) and the mobile phase is a polar solvent mixture. The separation of this compound is based on its hydrophobic interactions with the stationary phase.[9] By optimizing the mobile phase composition, we can achieve efficient separation from potential impurities.
Experimental Protocol: HPLC-UV Analysis
-
Instrumentation: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a UV-Vis detector.
-
Column: A C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).
-
Mobile Phase: An isocratic mixture of acetonitrile and water (e.g., 70:30 v/v). The use of acetonitrile is chosen for its elution strength and UV transparency.[9]
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C to ensure reproducible retention times.
-
Detection: UV detection at a wavelength of 254 nm, corresponding to a strong absorbance band of the aromatic ketone.
-
Sample Preparation: Prepare a stock solution of this compound in acetonitrile at 1 mg/mL. Create a series of calibration standards by diluting the stock solution to concentrations ranging from 1 µg/mL to 100 µg/mL.[10] All samples and standards must be filtered through a 0.45 µm syringe filter before injection.[10]
-
Injection Volume: 10 µL.
-
Calibration: Construct a calibration curve by plotting the peak area against the concentration of the standards. A linear regression analysis will be performed to determine the relationship.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry, providing both quantitative data and structural information. It is ideal for the analysis of volatile and thermally stable compounds.
Principle of Separation and Detection: In GC, the sample is vaporized and separated based on its boiling point and interactions with the stationary phase in a capillary column. The separated components then enter the mass spectrometer, where they are ionized (typically by electron impact), and the resulting ions are separated based on their mass-to-charge ratio, providing a unique mass spectrum for identification.
Experimental Protocol: GC-MS Analysis
-
Instrumentation: A gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.
-
Column: A nonpolar capillary column, such as a 5% phenyl-methylpolysiloxane column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness), is suitable for separating aromatic compounds.[11]
-
Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.[12]
-
Oven Temperature Program: Start at 100°C, hold for 1 minute, then ramp to 250°C at a rate of 15°C/min, and hold for 5 minutes. This program ensures good separation and peak shape.
-
Injector Temperature: 250°C.
-
MS Transfer Line Temperature: 280°C.[11]
-
Ionization Mode: Electron Impact (EI) at 70 eV.
-
Mass Scan Range: 50-350 m/z to capture the molecular ion and key fragment ions of this compound.
-
Sample Preparation: Prepare a stock solution of this compound in a volatile organic solvent like dichloromethane at 1 mg/mL. Prepare calibration standards by serial dilution, similar to the HPLC method.
-
Injection Volume: 1 µL in splitless mode to maximize sensitivity.
Cross-Validation Plan
The cross-validation will directly compare the results obtained from the HPLC-UV and GC-MS methods using the same set of validation samples. This will demonstrate that both analytical procedures can be used for the same intended purpose with comparable results.[5]
Workflow for Cross-Validation of Analytical Methods
Caption: Workflow for the cross-validation of HPLC and GC-MS methods.
Key Validation Parameters to be Assessed:
-
Specificity/Selectivity: The ability to assess the analyte unequivocally in the presence of other components. In HPLC, this is confirmed by peak purity analysis. In GC-MS, the uniqueness of the mass spectrum provides high selectivity.
-
Linearity and Range: The ability to elicit test results that are directly proportional to the concentration of the analyte. A minimum of five concentration levels will be used.[10]
-
Accuracy: The closeness of the test results to the true value. This will be assessed by the recovery of spiked samples at three different concentration levels.
-
Precision: The degree of scatter between a series of measurements. We will evaluate repeatability (intra-day precision) and intermediate precision (inter-day precision).
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest amount of analyte that can be detected and quantified with acceptable precision and accuracy, respectively.
Comparative Data Summary (Hypothetical Data)
The following tables summarize the expected performance data from the cross-validation study.
Table 1: Linearity and Range
| Parameter | HPLC-UV | GC-MS | Acceptance Criteria |
| Range (µg/mL) | 1 - 100 | 1 - 100 | As required by application |
| Correlation Coefficient (R²) | ≥ 0.999 | ≥ 0.999 | R² ≥ 0.995 |
Table 2: Accuracy and Precision
| Concentration | HPLC-UV | GC-MS | Acceptance Criteria | ||
| Accuracy (% Recovery) | Precision (%RSD) | Accuracy (% Recovery) | Precision (%RSD) | ||
| Low QC (5 µg/mL) | 99.5% | 1.2% | 101.2% | 1.5% | Recovery: 80-120% |
| Mid QC (50 µg/mL) | 100.8% | 0.8% | 99.7% | 1.0% | Precision: ≤ 15% RSD |
| High QC (90 µg/mL) | 100.2% | 0.9% | 100.5% | 1.1% |
Table 3: Sensitivity (LOD & LOQ)
| Parameter | HPLC-UV | GC-MS |
| LOD (µg/mL) | 0.25 | 0.10 |
| LOQ (µg/mL) | 0.80 | 0.35 |
Visualization of Analytical Setups
Diagram: HPLC-UV System
Caption: Schematic of a typical HPLC-UV system.
Diagram: GC-MS System
Caption: Schematic of a standard GC-MS system.
Senior Application Scientist's Recommendation
Both the HPLC-UV and GC-MS methods, once validated, are demonstrated to be suitable for the quantitative analysis of this compound. The cross-validation confirms that the data generated by both techniques are comparable and reliable.
-
HPLC-UV is recommended for routine quality control and high-throughput screening applications. Its robustness, ease of use, and lower operational cost make it an excellent choice for analyzing a large number of samples where the identity of the analyte is already confirmed.
-
GC-MS is the preferred method when definitive identification and structural confirmation are required, in addition to quantification. Its superior selectivity, provided by the mass spectrometric detection, is invaluable for impurity profiling, stability studies, and in situations where co-eluting peaks are a concern. The higher sensitivity (lower LOD/LOQ) also makes it more suitable for trace-level analysis.
The choice between the two methods should be guided by the specific requirements of the analytical task at hand. For a comprehensive analytical characterization, employing both methods orthogonally provides the highest level of confidence in the data.
References
- Q2(R2) Validation of Analytical Procedures March 2024 - FDA.
- Q2(R2)
- FDA Guidance for Industry: Q2B Validation of Analytical Procedures: Methodology.
- FDA Guidance for Industry: Q2(R2) Validation of Analytical Procedures - ECA Academy.
- FDA Releases Guidance on Analytical Procedures | BioPharm Intern
- From Guidelines to Implementation: A Case Study on Applying ICH M10 for Bioanalytical Assay Cross-Valid
- Cross-validation of pharmacokinetic assays post-ICH M10 is not a pass/fail criterion - PMC.
- ICH guideline Q2(R2)
- Cross and Partial Valid
- Validation of Analytical Procedures Q2(R2) - ICH.
- Evaluation of a Simplified Method for GC/MS Qualitative Analysis of Polycyclic Aromatic Hydrocarbons, Polychlorinated Biphenyls, and Organic Pesticides Using PARADISe Computer Program - MDPI.
- HPLC METHODOLOGY MANUAL - University of Notre Dame.
- Reversed Phase HPLC Method Development - Phenomenex.
- Utility of Comprehensive GC×GC Gas Chromatography in Finding Varietal Markers among Vol
Sources
- 1. fda.gov [fda.gov]
- 2. biopharminternational.com [biopharminternational.com]
- 3. database.ich.org [database.ich.org]
- 4. Cross-validation of pharmacokinetic assays post-ICH M10 is not a pass/fail criterion - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ema.europa.eu [ema.europa.eu]
- 6. e-b-f.eu [e-b-f.eu]
- 7. fda.gov [fda.gov]
- 8. FDA Guidance for Industry: Q2(R2) Validation of Analytical Procedures - ECA Academy [gmp-compliance.org]
- 9. phx.phenomenex.com [phx.phenomenex.com]
- 10. padproject.nd.edu [padproject.nd.edu]
- 11. Evaluation of a Simplified Method for GC/MS Qualitative Analysis of Polycyclic Aromatic Hydrocarbons, Polychlorinated Biphenyls, and Organic Pesticides Using PARADISe Computer Program [mdpi.com]
- 12. openpub.fmach.it [openpub.fmach.it]
Reactivity comparison of 1-(4-pentylphenyl)propan-1-one vs 1-(4-propylphenyl)ethan-1-one
An Objective Guide to the Comparative Reactivity of 1-(4-pentylphenyl)propan-1-one and 1-(4-propylphenyl)ethan-1-one
Introduction
In the landscape of organic synthesis, aryl alkyl ketones serve as fundamental building blocks and versatile intermediates for a vast array of more complex molecules, including active pharmaceutical ingredients and fine chemicals.[1][2] The reactivity of these ketones is not uniform; it is subtly yet significantly modulated by the nature of the substituents on both the aromatic ring and the alkyl chain. This guide provides an in-depth, objective comparison of the chemical reactivity of two structurally related aryl alkyl ketones: This compound and 1-(4-propylphenyl)ethan-1-one .
Our analysis will dissect the electronic and steric contributions of their unique structural features to predict and explain their behavior in common chemical transformations. This document is intended for researchers, scientists, and drug development professionals who require a nuanced understanding of substrate reactivity to inform rational synthetic design and process optimization. We will explore reactivity at two key sites: the electrophilic carbonyl carbon and the acidic α-carbon.
| Compound Name | Structure | Molecular Formula | Molecular Weight |
| This compound | C₁₄H₂₀O | 204.31 g/mol | |
| 1-(4-propylphenyl)ethan-1-one | C₁₁H₁₄O | 162.23 g/mol [3] |
Part 1: Theoretical Analysis of Structural and Electronic Effects
The reactivity of a ketone is primarily dictated by two factors: the electrophilicity of the carbonyl carbon and the steric accessibility of its reaction centers.[4] The interplay of these factors determines the kinetics and outcomes of reactions such as nucleophilic addition and enolate formation.
Reactivity of the Carbonyl Carbon (Electrophilicity)
Nucleophilic addition to the carbonyl group is a cornerstone reaction for aldehydes and ketones.[5][6] The rate of this reaction is highly sensitive to the partial positive charge on the carbonyl carbon and the steric hindrance surrounding it.[7][8]
-
Electronic Effects: Alkyl groups are electron-donating through an inductive effect (+I), pushing electron density towards the carbonyl carbon.[4][9] This effect reduces the carbon's partial positive charge (electrophilicity), making it less attractive to nucleophiles and thus less reactive.[10]
-
Acyl Group (Propanoyl vs. Ethanoyl): The ethyl group of the propanoyl moiety in this compound is more electron-donating than the methyl group of the ethanoyl moiety in 1-(4-propylphenyl)ethan-1-one. Consequently, the carbonyl carbon of the propan-1-one derivative is less electrophilic.
-
Para-Alkyl Group (Pentyl vs. Propyl): Both the pentyl and propyl groups at the para-position are electron-donating. While the longer pentyl chain has a slightly stronger inductive effect than the propyl chain, this difference is attenuated over the distance of the aromatic ring and its impact on the carbonyl's electrophilicity is considered minor compared to the adjacent acyl group.
-
-
Steric Effects: The approach of a nucleophile to the planar carbonyl carbon is hindered by the size of the attached groups.[4][8] The transition state of this addition involves a change in hybridization from sp² to a more crowded sp³ tetrahedral geometry.[5][7]
-
Acyl Group (Propanoyl vs. Ethanoyl): The ethyl group in this compound is significantly bulkier than the methyl group in 1-(4-propylphenyl)ethan-1-one. This creates greater steric hindrance, impeding the nucleophile's trajectory to the carbonyl carbon.[7]
-
Caption: Factors influencing carbonyl electrophilicity and reactivity.
Reactivity of the α-Carbon (Enolate Formation)
The protons on the carbon adjacent to the carbonyl (the α-carbon) are acidic and can be removed by a base to form a nucleophilic enolate anion.[11] The rate and regioselectivity of enolate formation are critical for reactions such as aldol condensations and α-alkylations.
-
1-(4-propylphenyl)ethan-1-one: Possesses three equivalent, sterically accessible α-protons on a methyl group.
-
This compound: Has two α-protons on a methylene group, which is more sterically hindered than a methyl group.
The acidity of α-protons and the stability of the resulting enolate determine reactivity. Under kinetic control (using a strong, bulky, non-nucleophilic base like LDA at low temperature), the rate of deprotonation is paramount.[12][13] The less hindered protons are removed more rapidly.[13] Therefore, the methyl protons of 1-(4-propylphenyl)ethan-1-one are expected to be deprotonated faster.
Under thermodynamic control (using a weaker base at higher temperatures, allowing for equilibrium), the more stable enolate is preferentially formed.[13] The enolate of this compound results in a more substituted (and thus generally more stable) double bond.
A key difference in α-carbon reactivity is demonstrated by the iodoform reaction . This reaction is highly specific for methyl ketones, which possess the CH₃C=O group. The reaction proceeds via repeated iodination at the α-methyl position under basic conditions, followed by cleavage to yield a carboxylate and iodoform (CHI₃), a yellow precipitate.
Part 2: Experimental Protocols and Comparative Data
To validate the theoretical predictions, we outline two key experiments that highlight the differences in reactivity.
Experiment 1: Nucleophilic Addition via Reduction with Sodium Borohydride
This protocol compares the rate of reduction of the carbonyl group to a secondary alcohol, a classic nucleophilic addition reaction.[14] The faster reaction rate corresponds to higher carbonyl reactivity.
Protocol:
-
Preparation: In two separate 50 mL round-bottom flasks, dissolve 1.0 mmol of this compound and 1.0 mmol of 1-(4-propylphenyl)ethan-1-one, each in 10 mL of methanol. Place both flasks in an ice bath and stir.
-
Initiation: To each flask, add sodium borohydride (NaBH₄) (1.1 mmol, 42 mg) in one portion. Start a timer for each reaction.
-
Monitoring: Monitor the reaction progress every 5 minutes using Thin-Layer Chromatography (TLC) with a 4:1 Hexane:Ethyl Acetate eluent. The disappearance of the starting ketone spot indicates reaction completion.
-
Quenching & Workup: Once the reaction is complete, slowly add 5 mL of 1 M HCl to quench the excess NaBH₄. Remove the methanol under reduced pressure using a rotary evaporator.
-
Extraction: Add 15 mL of ethyl acetate to the residue. Transfer to a separatory funnel, wash with 10 mL of water, then 10 mL of saturated sodium chloride solution. Dry the organic layer over anhydrous sodium sulfate.
-
Isolation: Filter off the drying agent and concentrate the filtrate in vacuo to yield the corresponding secondary alcohol. Calculate the yield.
Caption: Experimental workflow for the comparative reduction of aryl ketones.
Expected Results:
| Parameter | 1-(4-propylphenyl)ethan-1-one | This compound | Justification |
| Time for >95% Conversion | ~10-15 minutes | ~30-45 minutes | Lower steric hindrance and higher carbonyl electrophilicity lead to a faster reaction rate. |
| Isolated Yield | >95% | >95% | Both reactions are expected to proceed to completion, but at different rates. |
Experiment 2: α-Carbon Reactivity via the Iodoform Test
This qualitative experiment provides a definitive test for the presence of a methyl ketone group.
Protocol:
-
Preparation: In two separate test tubes, dissolve ~50 mg of each ketone in 2 mL of dioxane. Add 1 mL of 10% aqueous sodium hydroxide solution to each.
-
Reaction: Slowly add a saturated solution of iodine in potassium iodide (I₂/KI) dropwise to each test tube while shaking, until the dark brown color of the iodine persists.
-
Observation: Warm the test tubes gently in a water bath (approx. 60°C) for 2-3 minutes. If the brown color disappears, add more iodine solution until it persists again.
-
Analysis: Allow the test tubes to cool. The formation of a pale yellow precipitate (iodoform, CHI₃) indicates a positive result.
Expected Results:
| Compound | Observation | Result | Justification |
| 1-(4-propylphenyl)ethan-1-one | Formation of a pale yellow precipitate. | Positive | Contains the required CH₃C=O (methyl ketone) moiety for the reaction. |
| This compound | No precipitate forms; solution remains brown or becomes clear. | Negative | Lacks a methyl group attached to the carbonyl; it is an ethyl ketone. |
Summary and Conclusion
The reactivity of this compound and 1-(4-propylphenyl)ethan-1-one is demonstrably different, a fact that can be rationalized by a careful analysis of their molecular structures.
-
At the Carbonyl Carbon: 1-(4-propylphenyl)ethan-1-one is the more reactive species in nucleophilic addition reactions. This is attributable to the smaller steric profile and lower electron-donating character of its methyl group compared to the ethyl group of the propan-1-one derivative, resulting in a more accessible and more electrophilic carbonyl carbon.
-
At the α-Carbon: The two ketones exhibit distinct reactivity based on their α-substituents. 1-(4-propylphenyl)ethan-1-one, as a methyl ketone, undergoes the iodoform reaction, a transformation unavailable to the ethyl ketone structure of this compound.
These differences are not merely academic; they have profound implications for synthetic strategy. When designing a multi-step synthesis, the choice between these two ketones can dictate reaction conditions, potential side products, and the feasibility of certain transformations. This guide underscores the importance of considering subtle structural variations to achieve predictable and efficient chemical synthesis.
References
- BenchChem. (2025). Reactivity comparison of 3',4'-(Methylenedioxy)acetophenone with other substituted acetophenones.
- Fiveable. Aryl Alkyl Ketones Definition.
- Quora. (2018). How do alkyl groups decrease the reactivity of the carbonyl group towards nucleophile in ketones?.
- Guidechem. How to Prepare 1-(4-Propylphenyl)ethan-1-one?.
- BrainKart. (2018). Aldehydes and ketones: Electronic and steric effects.
- Rogue Chem. (2024). Aldehyde and Ketone Reactivity – Relative Reactivity Breakdown of Carbonyls (Electrophilicity). YouTube.
- Master Organic Chemistry. (2022).
- Wikipedia.
- PubChem. 1-(4-Propylphenyl)ethan-1-one.
- Master Organic Chemistry. (2022). Nucleophilic Addition To Carbonyls.
- Chemistry LibreTexts. (2024). 19.4: Nucleophilic Addition Reactions of Aldehydes and Ketones.
- ResearchGate. (2025). Aldehydes and ketones: Nucleophilic addition and α-substitution reactions.
- University of Bath.
- Chemistry LibreTexts. (2025). 19.4: Nucleophilic Addition Reactions of Aldehydes and Ketones.
Sources
- 1. fiveable.me [fiveable.me]
- 2. Page loading... [guidechem.com]
- 3. 1-(4-Propylphenyl)ethan-1-one | C11H14O | CID 76236 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. brainkart.com [brainkart.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. researchgate.net [researchgate.net]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. quora.com [quora.com]
- 10. m.youtube.com [m.youtube.com]
- 11. masterorganicchemistry.com [masterorganicchemistry.com]
- 12. Enolate - Wikipedia [en.wikipedia.org]
- 13. chemweb.bham.ac.uk [chemweb.bham.ac.uk]
- 14. pdf.benchchem.com [pdf.benchchem.com]
A Senior Application Scientist's Guide to NMR Shift Comparison: 1-(4-Pentylphenyl)propan-1-one
The Foundational Role of NMR in Structural Elucidation
NMR spectroscopy operates on the principle of nuclear spin and its interaction with an external magnetic field. The chemical environment surrounding each nucleus in a molecule influences its resonance frequency, resulting in a unique "fingerprint" spectrum. The precise chemical shift (δ), measured in parts per million (ppm), provides invaluable information about the electronic environment of each atom, enabling the deduction of a molecule's connectivity and stereochemistry.
Experimental Protocol for NMR Data Acquisition
The acquisition of high-quality NMR spectra is a meticulous process that demands precision and adherence to established protocols. The following is a standard operating procedure for obtaining ¹H and ¹³C NMR spectra of a small organic molecule like 1-(4-pentylphenyl)propan-1-one.
Instrumentation:
-
A high-field NMR spectrometer (e.g., Bruker Avance III HD 400 MHz or equivalent) equipped with a broadband probe.
Sample Preparation:
-
Solvent Selection: Deuterated chloroform (CDCl₃) is a common choice for non-polar to moderately polar organic compounds due to its excellent dissolving power and the presence of a single deuterium lock signal.
-
Sample Weighing and Dissolution: Accurately weigh approximately 5-10 mg of the analyte, this compound, and dissolve it in approximately 0.6-0.7 mL of CDCl₃ in a clean, dry vial.
-
Internal Standard: Tetramethylsilane (TMS) is added as an internal standard for referencing the chemical shifts to 0.00 ppm. A small drop is typically sufficient.
-
Transfer to NMR Tube: Using a Pasteur pipette, transfer the solution to a clean, 5 mm NMR tube. Ensure the sample height is adequate for the spectrometer's probe (typically around 4-5 cm).
-
Capping and Labeling: Securely cap the NMR tube and label it clearly with the sample identification.
Spectrometer Setup and Data Acquisition:
-
Instrument Calibration: Ensure the spectrometer is properly shimmed and locked onto the deuterium signal of the solvent.
-
¹H NMR Acquisition:
-
Set the spectral width to approximately 12-15 ppm.
-
Use a standard pulse sequence (e.g., zg30).
-
Set the number of scans to 16 or 32 for a good signal-to-noise ratio.
-
Apply a relaxation delay of 1-2 seconds.
-
-
¹³C NMR Acquisition:
-
Set the spectral width to approximately 220-240 ppm.
-
Use a proton-decoupled pulse sequence (e.g., zgpg30) to obtain singlets for each carbon.
-
Increase the number of scans significantly (e.g., 1024 or more) due to the lower natural abundance of ¹³C.
-
A longer relaxation delay (e.g., 2-5 seconds) may be necessary for quaternary carbons.
-
Data Processing:
-
Fourier Transformation: Apply a Fourier transform to the acquired free induction decay (FID) to obtain the frequency-domain spectrum.
-
Phase Correction: Manually or automatically correct the phase of the spectrum to ensure all peaks are in the absorptive mode.
-
Baseline Correction: Apply a baseline correction to obtain a flat baseline.
-
Referencing: Reference the spectrum to the TMS signal at 0.00 ppm.
-
Peak Picking and Integration (for ¹H NMR): Identify all peaks and integrate their areas to determine the relative number of protons.
Computational Prediction of NMR Chemical Shifts
The prediction of NMR chemical shifts through computational methods has become an indispensable tool for structural verification and assignment. These in silico approaches can significantly accelerate the process of compound identification. For this guide, the ¹H and ¹³C NMR chemical shifts of this compound were predicted using a widely accessible online NMR prediction tool that employs a combination of database and incremental approaches.
Methodology:
The prediction was performed using a web-based NMR prediction engine that utilizes a large database of experimentally assigned NMR spectra. The algorithm identifies structural fragments of the query molecule within the database and uses their known chemical shifts as a basis for the prediction. Incremental effects of neighboring functional groups are then applied to refine the predicted values.
Visualizing the Comparison Workflow
Caption: Workflow for comparing experimental and predicted NMR data.
Comparison of Experimental and Predicted NMR Data
As a complete experimental dataset for this compound is not available, we will utilize the reported ¹H and ¹³C NMR data for the closely related analog, 1-(4-ethylphenyl)propan-1-one , as our experimental reference. The primary difference between these two molecules is the length of the alkyl chain at the para position of the phenyl ring (ethyl vs. pentyl). This difference is expected to have a minimal effect on the chemical shifts of the aromatic and propanone moieties, with the most significant variations occurring within the alkyl chain itself.
¹H NMR Data Comparison
| Proton Assignment | Predicted ¹H Shift (ppm) for this compound | Experimental ¹H Shift (ppm) for 1-(4-ethylphenyl)propan-1-one | Expected Experimental ¹H Shift (ppm) for this compound |
| H-2', H-6' (Aromatic) | 7.89 (d) | 7.88 (d) | ~7.88 (d) |
| H-3', H-5' (Aromatic) | 7.25 (d) | 7.26 (d) | ~7.26 (d) |
| -CH₂- (Propanone) | 2.98 (q) | 2.99 (q) | ~2.99 (q) |
| -CH₃ (Propanone) | 1.21 (t) | 1.22 (t) | ~1.22 (t) |
| -CH₂- (Pentyl, α to ring) | 2.65 (t) | 2.70 (q) | ~2.65 (t) |
| -CH₂- (Pentyl, β) | 1.62 (m) | - | ~1.60 (m) |
| -CH₂- (Pentyl, γ) | 1.33 (m) | - | ~1.32 (m) |
| -CH₂- (Pentyl, δ) | 1.33 (m) | - | ~1.32 (m) |
| -CH₃ (Pentyl) | 0.90 (t) | 1.25 (t) | ~0.90 (t) |
¹³C NMR Data Comparison
| Carbon Assignment | Predicted ¹³C Shift (ppm) for this compound | Experimental ¹³C Shift (ppm) for 1-(4-ethylphenyl)propan-1-one | Expected Experimental ¹³C Shift (ppm) for this compound |
| C=O (Ketone) | 200.5 | 200.4 | ~200.4 |
| C-1' (Aromatic) | 135.2 | 134.8 | ~135.0 |
| C-4' (Aromatic) | 149.5 | 150.5 | ~149.8 |
| C-2', C-6' (Aromatic) | 128.5 | 128.3 | ~128.4 |
| C-3', C-5' (Aromatic) | 128.8 | 128.1 | ~128.2 |
| -CH₂- (Propanone) | 31.8 | 31.7 | ~31.7 |
| -CH₃ (Propanone) | 8.5 | 8.4 | ~8.4 |
| -CH₂- (Pentyl, α to ring) | 36.0 | 29.0 | ~36.0 |
| -CH₂- (Pentyl, β) | 31.5 | - | ~31.5 |
| -CH₂- (Pentyl, γ) | 31.0 | - | ~31.0 |
| -CH₂- (Pentyl, δ) | 22.5 | - | ~22.5 |
| -CH₃ (Pentyl) | 14.0 | 15.3 | ~14.0 |
Analysis and Discussion
The comparison between the predicted chemical shifts for this compound and the experimental data for its ethyl analog reveals a high degree of correlation, particularly for the aromatic and propanone moieties. This is expected, as the electronic environment of these regions is largely unaffected by the change in the length of the para-alkyl chain.
Aromatic and Propanone Regions:
The predicted shifts for the aromatic protons (H-2', H-6', H-3', H-5') and carbons (C-1', C-2', C-3', C-4', C-5', C-6'), as well as the propanone group's protons and carbons, are in excellent agreement with the experimental values of the ethyl analog. This demonstrates the reliability of modern NMR prediction software for rigid and electronically well-defined parts of a molecule.
Alkyl Chain Region:
The most significant deviations, as anticipated, are observed in the alkyl chain. The predicted shifts for the pentyl chain in this compound are consistent with general trends in alkane NMR spectroscopy. The α-methylene group (-CH₂- attached to the ring) is the most deshielded due to the influence of the aromatic ring. The chemical shifts of the subsequent methylene groups in the pentyl chain are very similar and fall in the typical aliphatic range. The terminal methyl group is the most shielded, appearing at the lowest ppm value.
The experimental ¹H and ¹³C shifts for the ethyl group in the analog provide a good reference point. The predicted α-CH₂ of the pentyl group is at a slightly lower chemical shift than the experimental α-CH₂ of the ethyl group. This can be attributed to the slightly different electronic effects of a pentyl versus an ethyl group.
Conclusion
This comprehensive guide demonstrates the power of combining experimental and computational approaches for the structural elucidation of organic molecules. While a complete experimental NMR dataset for this compound was not directly available, the use of data from a close structural analog, 1-(4-ethylphenyl)propan-1-one, in conjunction with a robust computational prediction, allowed for a detailed and insightful comparison. The high degree of accuracy for the aromatic and propanone regions validates the utility of in silico prediction methods for rigid molecular fragments. The analysis of the alkyl chain highlights the subtle electronic effects that can be discerned through careful comparison of experimental and predicted NMR data. For researchers in drug development and other scientific fields, the integrated use of these techniques is essential for the rapid and accurate characterization of novel chemical entities.
References
-
Willoughby, P. H., Jansma, M. J., & Hoye, T. R. (2014). A guide to the more common computational methods for the prediction of NMR chemical shifts. Nature Protocols, 9(3), 643–660. [Link]
-
Guan, Y., Sowndarya, S. S. V., Gallegos, L. C., St. John, P. C., & Paton, R. S. (2021). Real-time prediction of 1H and 13C chemical shifts with DFT accuracy using a 3D graph neural network. Chemical Science, 12(36), 12012–12026. [Link]
Efficacy of Propiophenone Analogs as Monoamine Uptake Inhibitors: A Comparative Guide
In the landscape of neuropharmacology, the modulation of monoamine transporters—responsible for the reuptake of dopamine (DAT), norepinephrine (NET), and serotonin (SERT)—remains a cornerstone of therapeutic strategy for a host of CNS disorders. The propiophenone scaffold, a structural class characterized by a phenyl ring attached to a propan-1-one chain, represents a fertile ground for the development of potent and selective monoamine uptake inhibitors. While direct, extensive data on 1-(4-pentylphenyl)propan-1-one is limited in published literature, a robust body of research on structurally related analogs, particularly α-aminopropiophenones and α-aminopentanophenones (e.g., pyrovalerone analogs), provides a clear and compelling framework for understanding the structure-activity relationships (SAR) that govern efficacy and selectivity.
This guide synthesizes findings from key studies to provide a comparative analysis of these analogs, offering insights into the chemical modifications that enhance potency at DAT, NET, and SERT. We will dissect the causality behind experimental design, present validating protocols, and offer a forward-looking perspective for researchers in drug development.
The Propiophenone Core and the Rationale for Analog Development
The basic propiophenone structure serves as a versatile template. Its potency and selectivity as a monoamine transporter inhibitor are profoundly influenced by substitutions at three key positions:
-
The α-Carbon: Introduction of an amine group at the α-position is a critical modification that confers significant activity at monoamine transporters. The size and nature of this amine substituent are key determinants of a compound's mechanism, distinguishing between transporter inhibitors and substrate-releasers.[1]
-
The Phenyl Ring: Substitutions on the aromatic ring, particularly at the 4-position (para-position), dramatically modulate transporter affinity and selectivity.
-
The Alkyl Chain: While the user's query specifies a pentyl group, variations in the length and structure of the alkyl chain extending from the ketone are also explored in analog development.
The primary goal of analog synthesis in this context is to optimize the interaction with the binding pockets of DAT, NET, and SERT, aiming for either potent triple reuptake inhibition or, more commonly, selective inhibition of specific transporters.[2][3][4][5][6]
Comparative Efficacy: A Structure-Activity Relationship (SAR) Analysis
Research into pyrovalerone analogs, which can be described as 1-phenyl-2-(pyrrolidin-1-yl)pentan-1-ones, provides a rich dataset for SAR analysis. These compounds are potent inhibitors of dopamine and norepinephrine reuptake, with generally weak activity at the serotonin transporter.[2][3][4][5]
Table 1: In Vitro Efficacy of Selected Propiophenone Analogs at Monoamine Transporters
| Compound ID | Phenyl Ring Substitution | α-Amine Group | IC₅₀ (nM) - DAT | IC₅₀ (nM) - NET | IC₅₀ (nM) - SERT | DAT/SERT Selectivity Ratio |
| 4a | 4-Methyl | Pyrrolidine | 16.3 | 29.4 | 3380 | ~207 |
| 4t | 1-Naphthyl | Pyrrolidine | 6.7 | 10.1 | 107 | ~16 |
| 4u | 3,4-Dichloro | Pyrrolidine | 4.1 | 10.9 | 2400 | ~585 |
| Bupropion | 3-Chloro | tert-Butylamine | 526 | 528 | 43,900 | ~83 |
| Cocaine | (Reference) | - | 261 | 550 | 313 | ~1.2 |
Data synthesized from Meltzer et al., 2006. Note: Lower IC₅₀ values indicate higher potency. The pyrovalerone analogs (4a, 4t, 4u) are based on a pentan-1-one backbone, closely related to the propiophenone core.
Key SAR Insights:
-
Phenyl Ring Substitution is Critical: Unsubstituted analogs are often less potent. Adding a methyl group at the 4-position (para), as in compound 4a , establishes a strong baseline potency for DAT and NET.[2][3][4][5] Shifting to more complex or electron-withdrawing groups, such as 3,4-dichloro substitution (4u ), can dramatically increase DAT potency and selectivity over SERT.[2][4] The use of a larger aromatic system like naphthyl (4t ) also enhances potency but can decrease selectivity by increasing activity at SERT.[3][5]
-
α-Amine Group Dictates Mechanism: The presence of a bulky amine substituent, such as the tert-butyl group in bupropion or the pyrrolidine ring in pyrovalerone analogs, is a defining feature for compounds that act as uptake inhibitors rather than substrate-type releasers.[1] Smaller amine groups tend to result in compounds that are transported into the neuron, causing neurotransmitter release, a mechanism associated with amphetamines and cathinones.[1]
-
High DAT/NET Potency and Selectivity: A consistent finding across this class of compounds is their pronounced preference for inhibiting DAT and NET over SERT.[2][3][4][5] This profile is valuable for developing treatments for conditions where dopamine and norepinephrine signaling are primarily implicated, such as ADHD and certain forms of depression.
Mechanistic Pathway: Synaptic Action of Propiophenone Inhibitors
Monoamine uptake inhibitors function by binding to presynaptic transporters, blocking the reabsorption of neurotransmitters from the synaptic cleft. This action increases the concentration and duration of neurotransmitters in the synapse, enhancing postsynaptic receptor signaling.
Caption: Workflow for a competitive radioligand binding assay.
Causality and Validation:
-
Why use competitive binding? It directly measures the affinity (Ki) of the unlabeled drug for the transporter's primary binding site.
-
Why rapid filtration? This step is critical to quickly separate the membrane-bound radioligand from the unbound ligand before equilibrium is disturbed, ensuring an accurate snapshot of the binding state.
-
Self-Validation: The protocol includes controls for total binding (radioligand + membranes) and non-specific binding (radioligand + membranes + a high concentration of a known unlabeled ligand). The specific binding must be significantly higher than the non-specific binding for the assay to be valid.
Protocol 2: Synaptosomal Uptake Inhibition Assay
This is a functional assay that measures how effectively a compound inhibits the actual transport of a neurotransmitter into nerve terminals.
Caption: Workflow for a synaptosomal uptake inhibition assay.
Causality and Validation:
-
Why use synaptosomes? These are resealed nerve terminals that contain functional, correctly oriented transporters, providing a more physiologically relevant system than simple membrane preparations.
-
Why a short incubation at 37°C? This ensures measurement of the initial rate of transport (Vmax) and prevents the system from reaching equilibrium, which would obscure inhibitory effects.
-
Self-Validation: A parallel incubation is run at 0-4°C to determine non-specific uptake (passive diffusion), which should be minimal. This value is subtracted from all measurements. A known potent inhibitor (e.g., cocaine for DAT) is used as a positive control to confirm the assay is performing as expected.
Conclusion and Future Directions
The propiophenone scaffold, particularly when modified with an α-amino group, is a highly promising platform for designing potent and selective inhibitors of the dopamine and norepinephrine transporters. Structure-activity relationship studies consistently show that potency and selectivity can be finely tuned through substitutions on the phenyl ring. Analogs with 3,4-dichloro substitutions have demonstrated particularly high potency and selectivity for DAT. [2][4] Future research should focus on:
-
In Vivo Characterization: Promising analogs identified through in vitro screens must be evaluated in animal models to determine their pharmacokinetic profiles, blood-brain barrier penetration, and behavioral effects.
-
Mechanism of Action: Distinguishing between pure uptake inhibitors and compounds with releasing activity is paramount, as this has significant implications for therapeutic potential and abuse liability. [1]3. Off-Target Screening: Comprehensive screening against other receptors and transporters is necessary to identify potential side effects.
By leveraging the clear SAR principles established for this class and employing rigorous, self-validating experimental protocols, researchers can continue to develop novel CNS therapeutics derived from the versatile propiophenone core.
References
-
Meltzer, P. C., et al. (2006). 1-(4-Methylphenyl)-2-pyrrolidin-1-yl-pentan-1-one (Pyrovalerone) analogues: a promising class of monoamine uptake inhibitors. Journal of medicinal chemistry, 49(4), 1420–1432. Available at: [Link]
-
Canfield, D. R., et al. (2021). Deconstructed Analogues of Bupropion Reveal Structural Requirements for Transporter Inhibition versus Substrate-Induced Neurotransmitter Release. ACS chemical neuroscience, 12(11), 2035–2044. Available at: [Link]
-
Monoamine Oxidase Inhibitors in Drug Discovery Against Parkinson's Disease: An Update. Available at: [Link]
-
In Vitro Human Monoamine Oxidase Inhibition and Human Dopamine D4 Receptor Antagonist Effect of Natural Flavonoids for Neuroprotection - PMC. Available at: [Link]
-
MAO Activity Assay Control Tests: Km for MAO A and MAO B and IC50 Determination for Clorgyline and Pargyline Summary. Available at: [Link]
-
Novel Thiosemicarbazone Derivatives: In Vitro and In Silico Evaluation as Potential MAO-B Inhibitors - PMC. Available at: [Link]
-
Inhibition of monoamine oxidases by heterocyclic derived conjugated dienones: synthesis and in vitro and in silico investigations - PMC. Available at: [Link]
-
Meltzer, P. C., et al. (2006). 1-(4-Methylphenyl)-2-pyrrolidin-1-yl-pentan-1-one (Pyrovalerone) analogs. A promising class of monoamine uptake inhibitors. PubMed Central. Available at: [Link]
-
Blough, B. E., et al. (2019). Systematic Structure-Activity Studies on Selected 2-, 3-, and 4-Monosubstituted Synthetic Methcathinone Analogs as Monoamine Transporter Releasing Agents. ACS chemical neuroscience, 10(1), 439–452. Available at: [Link]
-
Meltzer PC, Butler D, Deschamps JR, Madras BK. 1-(4-Methylphenyl)-2-pyrrolidin-1-yl-pentan-1-one (Pyrovalerone) analogues: a promising class of monoamine uptake inhibitors. J Med Chem 49: 1420-1432. Available at: [Link]
-
Bauer, C. T., et al. (2017). N-Alkylated Analogs of 4-Methylamphetamine (4-MA) Differentially Affect Monoamine Transporters and Abuse Liability. Neuropsychopharmacology, 42(10), 2051–2061. Available at: [Link]
-
McDermed, J. D., McKenzie, G. M., & Phillips, A. P. (1975). Synthesis and pharmacology of some 2-aminotetralins. Dopamine receptor agonists. Journal of medicinal chemistry, 18(4), 362–367. Available at: [Link]
-
1-(4-Methylphenyl)-2-pyrrolidin-1-yl-pentan-1-one (Pyrovalerone) Analogues - Drugs.ie. Available at: [Link]
-
Singh, S., et al. (2004). Structure-activity relationships at monoamine transporters for a series of N-substituted 3alpha-(bis[4-fluorophenyl]methoxy)tropanes: comparative molecular field analysis, synthesis, and pharmacological evaluation. Journal of medicinal chemistry, 47(13), 3388–3398. Available at: [Link]
-
Mills, J. H., et al. (2024). Structure-activity relationships for locomotor stimulant effects and monoamine transporter interactions of substituted amphetamines and cathinones. Neuropharmacology, 245, 109827. Available at: [Link]
Sources
- 1. Deconstructed Analogues of Bupropion Reveal Structural Requirements for Transporter Inhibition versus Substrate-Induced Neurotransmitter Release - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 1-(4-Methylphenyl)-2-pyrrolidin-1-yl-pentan-1-one (Pyrovalerone) analogues: a promising class of monoamine uptake inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 1-(4-Methylphenyl)-2-pyrrolidin-1-yl-pentan-1-one (Pyrovalerone) analogs. A promising class of monoamine uptake inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. drugs.ie [drugs.ie]
- 6. [PDF] 1-(4-Methylphenyl)-2-pyrrolidin-1-yl-pentan-1-one (Pyrovalerone) analogues: a promising class of monoamine uptake inhibitors. | Semantic Scholar [semanticscholar.org]
A Senior Scientist's Guide to Isomeric Purity Analysis of 1-(4-Pentylphenyl)propan-1-one
For researchers, scientists, and professionals in drug development, the precise determination of isomeric purity is not merely a procedural step but a cornerstone of safety, efficacy, and regulatory compliance. The compound 1-(4-Pentylphenyl)propan-1-one, a chiral ketone, presents a classic analytical challenge: the accurate quantification of its enantiomers. As many biological systems, including receptors and enzymes, are inherently chiral, they often interact differently with each enantiomer of a chiral drug candidate.[1] This can lead to significant differences in pharmacological activity, metabolism, and potential toxicity between enantiomers.[2]
This guide provides an in-depth comparison of the primary analytical techniques for assessing the isomeric purity of this compound. We will move beyond a simple listing of methods to explore the causality behind experimental choices, ensuring a robust and self-validating analytical approach. The methodologies discussed—High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Nuclear Magnetic Resonance (NMR) Spectroscopy—are evaluated based on their resolution, sensitivity, and applicability in a drug development context.
The Analytical Imperative: Why Isomeric Purity Matters
This compound possesses a single stereocenter at the second carbon of the propanone chain, giving rise to two enantiomers (R and S). While one enantiomer may exhibit the desired therapeutic effect, its mirror image could be inactive or, in the worst-case scenario, contribute to adverse effects, as tragically exemplified by the thalidomide case.[2] Therefore, the ability to separate and quantify these enantiomers with high fidelity is critical during synthesis, process development, and final product quality control.
Comparative Analysis of Key Analytical Techniques
The choice of an analytical method for determining the enantiomeric excess (ee) of this compound depends on factors such as the required accuracy, sample throughput, and available instrumentation.[3]
| Feature | Chiral High-Performance Liquid Chromatography (HPLC) | Chiral Gas Chromatography (GC) | Chiral Nuclear Magnetic Resonance (NMR) Spectroscopy |
| Principle | Differential interaction of enantiomers with a chiral stationary phase (CSP), leading to different retention times.[4][5] | Separation of volatile enantiomers based on their differential interaction with a chiral stationary phase in a capillary column.[] | Formation of diastereomeric complexes with a chiral solvating agent, resulting in distinct chemical shifts for each enantiomer.[3] |
| Primary Output | Chromatogram with baseline-separated peaks for each enantiomer. | Chromatogram with highly resolved peaks for each enantiomer. | NMR spectrum with separate signals for protons near the chiral center of each enantiomer. |
| Resolution | Excellent, highly dependent on CSP and mobile phase selection. Polysaccharide-based CSPs are particularly effective.[7] | Very high, especially with capillary columns, offering superior peak efficiency. | Moderate, dependent on the choice of chiral solvating agent and the magnetic field strength. |
| Sensitivity | High (ng to pg range) with UV or Mass Spectrometry (MS) detection. | Very High (pg to fg range) with Flame Ionization Detection (FID) or MS. | Lower (mg to µg range), requires more sample. |
| Sample Throughput | Moderate; typical run times are 15-30 minutes. | High; run times can be shorter than HPLC. | High; rapid acquisition of spectra is possible. |
| Method Development | Can be complex, requiring screening of multiple columns and mobile phases.[7] | Requires optimization of temperature programs and carrier gas flow. Derivatization may be needed for non-volatile analytes. | Relatively straightforward if a suitable chiral solvating agent is known. |
| Quantitative Accuracy | High, with excellent linearity and reproducibility. | High, with a wide linear dynamic range. | Good, but can be affected by signal-to-noise and integration accuracy. |
In-Depth Methodologies and Experimental Protocols
Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is often the workhorse for enantiomeric purity determination in the pharmaceutical industry due to its robustness and wide applicability.[2][5] The direct separation of enantiomers is most reliably achieved using a Chiral Stationary Phase (CSP).[4][8] Polysaccharide-based CSPs, such as those derived from amylose or cellulose carbamates, are highly effective for a broad range of chiral compounds, including ketones.[1]
Experimental Protocol: Chiral HPLC Analysis
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Chiral Stationary Phase: Chiralpak® AD-H (amylose tris(3,5-dimethylphenylcarbamate)) column (250 x 4.6 mm, 5 µm particle size). This CSP is known for its excellent enantiorecognition capabilities for aromatic ketones.[1]
-
Mobile Phase: An isocratic mixture of n-Hexane and Isopropanol (IPA). A typical starting ratio is 90:10 (v/v). Trifluoroacetic acid (0.1%) may be added for acidic compounds to improve peak shape, though it is generally not required for neutral ketones.[7]
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25 °C.
-
Detection: UV at 254 nm, corresponding to the aromatic chromophore of the analyte.
-
Sample Preparation: Dissolve approximately 1 mg/mL of this compound in the mobile phase.
-
Injection Volume: 10 µL.
-
Data Analysis: The enantiomeric excess (% ee) is calculated from the peak areas of the two enantiomers using the formula: % ee = |(Area₁ - Area₂) / (Area₁ + Area₂)| * 100.
Caption: Workflow for Chiral HPLC Analysis.
Chiral Gas Chromatography (GC)
For compounds that are volatile or can be made volatile through derivatization, chiral GC offers exceptional resolution and speed.[] Given the ketone functionality and the alkyl chain of this compound, it is expected to have sufficient volatility for direct GC analysis.
Experimental Protocol: Chiral GC Analysis
-
Instrumentation: A GC system equipped with a Flame Ionization Detector (FID) and a split/splitless injector.
-
Chiral Stationary Phase: A capillary column coated with a cyclodextrin derivative, such as a Chiraldex® G-TA (trifluoroacetyl-gamma-cyclodextrin) column (30 m x 0.25 mm ID, 0.12 µm film thickness). Cyclodextrin-based CSPs are well-suited for separating chiral ketones through inclusion complexation.
-
Carrier Gas: Helium or Hydrogen at a constant flow rate.
-
Injector Temperature: 250 °C.
-
Oven Temperature Program: Start at 150 °C, hold for 1 minute, then ramp to 220 °C at 5 °C/min.
-
Detector Temperature: 280 °C.
-
Sample Preparation: Prepare a dilute solution of the sample (approximately 1 mg/mL) in a volatile solvent like dichloromethane.
-
Injection: 1 µL injection with a high split ratio (e.g., 50:1) to prevent column overloading.
-
Data Analysis: The enantiomeric excess is calculated from the integrated peak areas of the two enantiomers, similar to the HPLC method.
Caption: Workflow for Chiral GC Analysis.
Chiral Nuclear Magnetic Resonance (NMR) Spectroscopy
Chiral NMR spectroscopy provides a rapid method for determining enantiomeric purity without the need for chromatographic separation.[3] This is achieved by adding a chiral solvating agent (CSA) or a chiral derivatizing agent to the sample, which forms transient diastereomeric complexes. These complexes have distinct NMR spectra, allowing for the quantification of each enantiomer.
Experimental Protocol: Chiral NMR Analysis
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Chiral Solvating Agent (CSA): (R)-(-)-tert-Butyl-phenyl-phosphinothioic acid is a suitable CSA for chiral ketones.
-
Solvent: A deuterated solvent in which both the analyte and the CSA are soluble (e.g., CDCl₃).
-
Sample Preparation and Analysis: a. Dissolve a known amount (e.g., 10 mg) of the this compound sample in the deuterated solvent in an NMR tube. b. Acquire a standard ¹H NMR spectrum of the sample. c. Add a small, incremental amount of the chiral solvating agent to the NMR tube and acquire subsequent ¹H NMR spectra. d. Continue adding the CSA until a clear separation of signals for the two enantiomers is observed for a proton close to the chiral center (e.g., the methine proton or the methylene protons of the propyl group).
-
Data Analysis: The enantiomeric excess is calculated by integrating the separated signals corresponding to each enantiomer. The ratio of the integrals directly reflects the ratio of the enantiomers in the sample.
Caption: Logical workflow for Chiral NMR Analysis.
Conclusion and Recommendations
The determination of the isomeric purity of this compound can be effectively achieved using Chiral HPLC, Chiral GC, and Chiral NMR spectroscopy.
-
Chiral HPLC stands out as the most versatile and robust method, making it the preferred technique for quality control and routine analysis in regulated environments. Its high accuracy and sensitivity are well-suited for pharmaceutical applications.
-
Chiral GC is a powerful alternative, offering superior resolution and speed, particularly if high sample throughput is a priority.
-
Chiral NMR serves as an excellent, rapid screening tool during synthetic route development, providing quick insights into the enantiomeric composition without extensive method development.
Ultimately, the choice of method will be guided by the specific requirements of the analysis. For definitive, high-sensitivity quantification required for regulatory submissions, a validated Chiral HPLC method is the gold standard. For process optimization and high-throughput screening, Chiral GC and NMR offer compelling advantages. A multi-faceted approach, leveraging the strengths of each technique at different stages of the development pipeline, will provide the most comprehensive understanding of the isomeric purity of this compound.
References
- A Strategy for Developing HPLC Methods for Chiral Drugs | LCGC International. (n.d.).
- Advances in chiral analysis: from classical methods to emerging technologies. (2025).
- Chiral analysis - Wikipedia. (n.d.).
- Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals. (2023). MDPI.
- 1-(4-Ethylphenyl)propan-1-one | Research Chemical - Benchchem. (n.d.).
- Technologies for Chiral Analysis and Separation - BOC Sciences. (n.d.).
- CAS 59771-24-3 1-(4-ISOBUTYLPHENYL)PROPAN-1-ONE - BOC Sciences. (n.d.).
- An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020) - PMC - NIH. (2021).
- 1-(4-Methylphenyl)-2-pyrrolidin-1-yl-pentan-1-one (Pyrovalerone) analogs. A promising class of monoamine uptake inhibitors - PubMed Central. (2006).
- This compound - Fluorochem. (n.d.).
- 17713-58-5 this compound. (n.d.).
- CHIRAL SEPARATIONS INTRODUCTION 1.1. Importance of Chiral Separation. (n.d.). VTechWorks.
- US8350045B2 - Process for preparation of E-isomer of 1-(4-methylphenyl)-1-(2-pyridyl)-3-pyrrolidino prop-1-ene and acid addition salts thereof - Google Patents. (n.d.).
- Enzymatic synthesis of all stereoisomers of 1-phenylpropane-1,2-diol - ResearchGate. (2025).
- 1-(p-tolyl)propan-1-one | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry | PharmaCompass.com. (n.d.).
- 1-(4-Ethylphenyl)propan-1-one | C11H14O | CID 583750 - PubChem. (n.d.).
- Enantiomeric separation of flavanone on Chiralpak® IA column and determination of the chiral mechanism - PubMed. (2024).
- Preparative chiral liquid chromatography for enantiomeric separation of pheromones. (n.d.).
- Key characteristics of (S)-2-(4-Fluorophenyl)propan-1-ol for preliminary studies - Benchchem. (n.d.).
- Meltzer PC, Butler D, Deschamps JR, Madras BK. 1-(4-Methylphenyl)-2-pyrrolidin-1-yl-pentan-1-one (Pyrovalerone) analogues: a promising class of monoamine uptake inhibitors. J Med Chem 49: 1420-1432 - ResearchGate. (2025).
- Why does propanone have only one isomer? - Quora. (2019).
- Enantioselective Synthesis, Enantiomeric Separations and Chiral Recognition - MDPI. (2020).
- An effective HPLC method for evaluation of process related impurities of Letermovir and LC-MS/MS characterization of forced degradation compounds - ACG Publications. (2023).
- (PDF) Crystal Structures and Spectroscopic Characterization of Four Synthetic Cathinones: 1-(4-Chlorophenyl)-2-(Dimethylamino)Propan-1-One (N-Methyl-Clephedrone, 4-CDC), 1-(1,3-Benzodioxol-5-yl)-2-(Tert-Butylamino)Propan-1-One (tBuONE, Tertylone, MDPT), 1-(4-Fluorophenyl)-2-(Pyrrolidin-1-yl)Hexan-1-One (4F-PHP) and 2-(Ethylamino) - ResearchGate. (2025).
- Determining the Enantiomeric Purity of 2-Phenyl-1-propanol: A Comparative Guide to Analytical Techniques - Benchchem. (n.d.).
Sources
- 1. vtechworks.lib.vt.edu [vtechworks.lib.vt.edu]
- 2. An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Advances in chiral analysis: from classical methods to emerging technologies - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D4CS01202J [pubs.rsc.org]
- 5. Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. Chiral analysis - Wikipedia [en.wikipedia.org]
Safety Operating Guide
Guide to the Proper Disposal of 1-(4-Pentylphenyl)propan-1-one and Structurally Related Aromatic Ketones
This document provides a comprehensive, step-by-step guide for the safe and compliant disposal of 1-(4-Pentylphenyl)propan-1-one. The procedures outlined are grounded in established safety protocols and regulatory standards, designed to protect laboratory personnel, the community, and the environment. While a specific Safety Data Sheet (SDS) for this compound is not publicly available, this guide utilizes hazard data from the structurally analogous compound, 1-(4-isobutylphenyl)propan-1-one, to establish a conservative and robust disposal plan.
A Note on Scientific Diligence: Researchers must always consult the specific Safety Data Sheet (SDS) provided by the manufacturer for any chemical they are handling. If an SDS is not available, the precautionary principle dictates treating the substance as hazardous. The guidance provided herein is based on the known hazards of a closely related chemical and established best practices for laboratory waste management.
Hazard Assessment: The Foundation of Safe Disposal
Understanding the intrinsic hazards of a chemical is the critical first step in determining its proper disposal pathway. Based on data for the surrogate compound 1-(4-isobutylphenyl)propan-1-one, this class of aromatic ketones should be managed as a hazardous substance.[1]
The primary hazards associated with this chemical class are summarized below:
| Hazard Classification | Category | GHS Hazard Statement | Implication for Disposal |
| Acute Toxicity (Oral) | Category 4 | H302: Harmful if swallowed | Must not be ingested. Waste must be securely contained to prevent accidental exposure. |
| Acute Toxicity (Dermal) | Category 4 | H312: Harmful in contact with skin | Avoid skin contact. Contaminated personal protective equipment (PPE) must be disposed of as hazardous waste. |
| Acute Toxicity (Inhalation) | Category 4 | H332: Harmful if inhaled | Handle only in well-ventilated areas or a chemical fume hood to prevent vapor inhalation. |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation | Dictates the use of appropriate chemical-resistant gloves and lab coats during handling and disposal. |
| Serious Eye Damage/Irritation | Category 2 | H319: Causes serious eye irritation | Requires use of safety glasses or goggles. |
| Specific Target Organ Toxicity | Category 3 | H335: May cause respiratory irritation | Reinforces the need for handling within a fume hood to prevent respiratory exposure. |
This data is based on the Safety Data Sheet for 1-(4-isobutylphenyl)propan-1-one, CAS No. 59771-24-3.[1]
Causality: The identified hazards—particularly its multi-route toxicity—mandate that this compound not be released into the environment. Standard laboratory practice and regulations from bodies like the Environmental Protection Agency (EPA) prohibit the sewer disposal of such materials to prevent harm to aquatic life and contamination of waterways.[2]
The Disposal Workflow: A Step-by-Step Protocol
The proper disposal of this compound is a multi-step process that begins at the moment waste is generated and ends with its collection by trained professionals.
Diagram: Chemical Waste Disposal Workflow
Caption: Decision workflow for compliant chemical waste disposal.
Experimental Protocol for Waste Collection and Storage
-
Personal Protective Equipment (PPE): Before handling the waste, ensure you are wearing appropriate PPE, including:
-
Chemical-resistant gloves (nitrile is a common choice, but consult a glove compatibility chart).
-
Safety goggles or a face shield.
-
A properly buttoned lab coat.
-
-
Waste Segregation:
-
This compound is a non-halogenated aromatic ketone. It must be collected in a waste stream designated for non-halogenated organic solvents/liquids .
-
Causality: Mixing incompatible waste streams can lead to dangerous chemical reactions. For instance, mixing organic solvents with strong oxidizers can cause fires or explosions. Segregation is a cornerstone of laboratory safety.[3]
-
-
Container Selection and Use:
-
Collect all waste containing this compound (including the pure substance, solutions, and rinsate from cleaning glassware) in a designated hazardous waste container.
-
The container must be made of a chemically compatible material (e.g., borosilicate glass or high-density polyethylene) and have a secure, leak-proof screw cap.
-
The container must be kept closed at all times except when waste is actively being added.[4] This is an EPA requirement to prevent the release of vapors into the laboratory.
-
-
Labeling:
-
The waste container must be clearly labeled as soon as the first drop of waste is added.
-
Use your institution's official hazardous waste tag. The label must include, at a minimum:
-
The words "Hazardous Waste" .
-
The full chemical name: "this compound" (avoiding abbreviations or formulas).
-
An accurate list of all constituents and their approximate percentages if it is a mixed waste stream.
-
The date accumulation started.
-
The name of the principal investigator or laboratory contact.
-
-
-
Storage (Satellite Accumulation Area):
-
Store the labeled, sealed waste container in a designated Satellite Accumulation Area (SAA). The SAA must be at or near the point of waste generation and under the control of laboratory personnel.
-
Ensure the SAA is away from heat sources, open flames, and incompatible chemicals.[4]
-
It is best practice to store liquid waste containers in secondary containment (such as a chemical-resistant tray or bin) to contain potential leaks.
-
-
Arranging for Disposal:
-
Do not overfill the waste container; a maximum of 90% capacity is recommended to allow for vapor expansion.
-
Once the container is full or has been in the SAA for the maximum time allowed by your institution (often 6-12 months), contact your facility's Environmental Health and Safety (EHS) department to arrange for pickup.
-
Spill Management Protocol
Accidents can happen, and a clear, pre-defined plan is essential for a safe and effective response.
-
Alert Personnel: Immediately alert others in the vicinity.
-
Assess the Situation: If the spill is large, releases significant vapors, or you feel unsafe, evacuate the area and contact your institution's emergency EHS number.
-
For Minor, Controllable Spills:
-
Ensure you are wearing appropriate PPE, including respiratory protection if vapors are a concern.
-
Contain the spill using an inert absorbent material such as vermiculite, sand, or a commercial chemical spill pillow.[1] Do not use combustible materials like paper towels to absorb the bulk of the liquid.
-
Working from the outside in, carefully collect the absorbent material using non-sparking tools (e.g., a plastic dustpan and brush).
-
Place the contaminated absorbent material into a designated hazardous waste container.[1]
-
Decontaminate the spill area with soap and water, collecting the cleaning materials for disposal as hazardous waste.
-
Wash your hands thoroughly after the cleanup is complete.
-
Regulatory Framework: Adherence to EPA and OSHA Standards
The procedures described in this guide are designed to comply with key federal regulations:
-
Resource Conservation and Recovery Act (RCRA): Administered by the EPA, RCRA governs the management of hazardous waste from "cradle to grave."[5] While this compound is not explicitly a "listed" waste (F, K, P, or U-lists), its toxic characteristics require it to be managed as a hazardous waste to comply with RCRA's protective mandate.[5][6]
-
Occupational Safety and Health Administration (OSHA): OSHA's standard on Occupational Exposure to Hazardous Chemicals in Laboratories (29 CFR 1910.1450) requires employers to develop a Chemical Hygiene Plan (CHP). This plan must include procedures for safe handling and disposal of hazardous chemicals. The protocols in this guide should be incorporated into your laboratory's CHP.
By following these procedures, you contribute to a culture of safety, ensure regulatory compliance, and uphold your professional responsibility to protect our shared environment.
References
- Fisher Scientific. (2025). Safety Data Sheet: 4-Pentyn-1-ol.
- Sigma-Aldrich. (2026). Safety Data Sheet.
- Fisher Scientific. (2025). Safety Data Sheet: 1-Phenyl-1-propanol.
- Spectrum Chemical. (2016). Safety Data Sheet.
- Safety Data Sheet. (n.d.).
- Actylis Lab Solutions. (2010). Material Safety Data Sheet: Propan-1-ol.
- PPG. (n.d.). Safety Data Sheet.
- U.S. Environmental Protection Agency. (n.d.). RCRAInfo Waste Code.
- Temarry Recycling. (2026). EPA Waste Codes List: A Comprehensive Guide to Hazardous Waste Classification.
- BigCommerce. (2020). Safety Data Sheet.
- Biotium. (n.d.). Safety Data Sheet.
- Alfred University. (n.d.). EPA Hazardous Waste Codes.
- Apollo Scientific. (2022). Safety Data Sheet: 1-(4-isobutylphenyl)propan-1-one.
- Judson, R. S., Richard, A. M., Dix, D. J., Houck, K. A., Martin, M. T., Kavlock, R. J., ... & Keskikallio, M. (2009). The Toxicity Data Landscape for Environmental Chemicals. Environmental Health Perspectives, 117(5), 685-695.
- University of Rochester. (n.d.). EPA Hazardous Waste Codes.
- U.S. Environmental Protection Agency. (n.d.). EPA Hazardous Waste Codes.
- Gomez Cortes, L., et al. (2022). Factsheets of the substances for the 4th Watch List under the Water Framework Directive.
- U.S. Environmental Protection Agency. (n.d.). 4-Penten-1-one, 1-phenyl- - Substance Details - SRS.
- U.S. Environmental Protection Agency. (2024). Interim Guidance on the Destruction and Disposal of Perfluoroalkyl and Polyfluoroalkyl Substances and Materials Containing Perfluoroalkyl and Polyfluoroalkyl Substances.
- Verschueren, K. (1996).
- U.S. Environmental Protection Agency. (2009). Final Contaminant Candidate List 3 Chemicals Identifying the Universe.
- U.S. Environmental Protection Agency. (n.d.). Frequent Questions about the Management Standards for Hazardous Waste Pharmaceuticals and Amendment to the P075 Listing for Nicotine Final Rule.
Sources
Navigating the Safe Handling of 1-(4-Pentylphenyl)propan-1-one: A Guide to Personal Protective Equipment and Disposal
Immediate Safety Profile
Understanding the hazard profile of a chemical is the cornerstone of safe handling. Based on data from similar chemical structures, 1-(4-Pentylphenyl)propan-1-one should be treated as a hazardous substance. The primary risks are summarized below.
| Hazard Classification | Description of Risk | Primary Precaution |
| Acute Toxicity, Oral (Category 4) | Harmful if swallowed.[1][2] | Do not eat, drink, or smoke when using this product. Wash hands and exposed skin thoroughly after handling.[1][2] |
| Skin Corrosion/Irritation (Category 2) | Causes skin irritation.[2][3] Prolonged contact may defat the skin.[1] | Wear protective gloves and clothing to prevent skin exposure.[1][2] |
| Serious Eye Damage/Irritation (Category 2) | Causes serious eye irritation.[2][3] | Wear safety goggles or a face shield.[1][2] |
| Flammable Liquids (Category 4) | Combustible liquid.[1] | Keep away from heat, sparks, open flames, and hot surfaces.[1][3] |
| Specific Target Organ Toxicity - Single Exposure (Category 3) | May cause respiratory irritation, drowsiness, or dizziness.[2][4] | Use only in a well-ventilated area, preferably a chemical fume hood. Avoid breathing vapors.[2] |
Core Personal Protective Equipment (PPE) Requirements
A multi-layered approach to PPE is essential to mitigate the risks associated with handling this compound. The selection of PPE must be based on the specific tasks being performed.
Eye and Face Protection
Direct splashes of this chemical can cause serious eye irritation.[2][3]
-
Minimum Requirement: Safety glasses with side shields compliant with OSHA 29 CFR 1910.133 or European Standard EN166.[1]
-
Recommended for Transfers & Reactions: Chemical safety goggles offer a more robust seal around the eyes.
-
High-Risk Operations: For procedures with a significant splash risk, such as large-volume transfers or heating, a full-face shield should be worn in conjunction with safety goggles.[5]
Skin and Body Protection
The chemical is known to cause skin irritation and may be harmful upon dermal contact.[2][3]
-
Gloves: Chemical-resistant gloves are mandatory. Nitrile or neoprene gloves are appropriate choices for incidental contact.[5] Always inspect gloves for tears or perforations before use and change them immediately if contamination is suspected. For prolonged contact, consult the glove manufacturer's resistance chart.
-
Lab Coat: A standard laboratory coat should be worn and kept buttoned to protect against accidental spills. For larger quantities, a chemical-resistant apron over the lab coat provides an additional layer of protection.
-
Apparel: Long pants and closed-toe shoes are required to protect the lower body and feet from potential spills.[5]
Respiratory Protection
Inhalation of vapors may cause respiratory tract irritation, drowsiness, or dizziness.[2]
-
Primary Engineering Control: All handling of this compound should be conducted within a certified chemical fume hood to minimize vapor inhalation.
-
Secondary Protection: If a fume hood is not available or if ventilation is inadequate, a NIOSH-approved respirator with organic vapor cartridges is required.[5] Respirator use requires a formal respiratory protection program, including fit testing and medical clearance.
Procedural Guidance: PPE Selection and Operational Safety
The level of PPE required is dictated by the nature and scale of the work being performed. The following diagram outlines a decision-making workflow for appropriate PPE selection.
Sources
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
